Ethyl 6-hydroxyoctanoate
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H20O3 |
|---|---|
Molecular Weight |
188.26 g/mol |
IUPAC Name |
ethyl 6-hydroxyoctanoate |
InChI |
InChI=1S/C10H20O3/c1-3-9(11)7-5-6-8-10(12)13-4-2/h9,11H,3-8H2,1-2H3 |
InChI Key |
YCKXPIYENJQVCM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCCCC(=O)OCC)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Ethyl 6-Hydroxyoctanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of ethyl 6-hydroxyoctanoate. The information is curated for professionals in research and development, particularly those in the pharmaceutical and chemical industries.
Core Chemical Properties
This compound is an organic compound classified as a hydroxy ester. Its structure consists of an eight-carbon chain (octanoate) with a hydroxyl group at the sixth position and an ethyl ester group at the carboxyl end. This bifunctional nature makes it a valuable intermediate in organic synthesis.
Quantitative Data Summary
| Property | Value | Source(s) |
| CAS Number | 4066-95-9 | [1][2] |
| Molecular Formula | C₁₀H₂₀O₃ | [1][2] |
| Molecular Weight | 188.26 g/mol | [1] |
| Boiling Point | Data not readily available | |
| Density | Data not readily available | |
| Solubility | Expected to have moderate aqueous solubility due to the hydroxyl group. | [3] |
Synthesis and Experimental Protocols
While detailed, step-by-step synthetic procedures for this compound are not extensively documented in readily available literature, its role as a precursor in the synthesis of other molecules, such as 8-chloro-6-hydroxyoctanoic acid ethyl ester, provides insight into its preparation. A plausible synthetic route involves the reduction of a corresponding ketoester.
Illustrative Experimental Protocol: Reduction of Ethyl 6-Oxooctanoate
The synthesis of this compound can be achieved through the reduction of ethyl 6-oxooctanoate. The following is a generalized protocol based on common chemical reductions.
Materials:
-
Ethyl 6-oxooctanoate
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve ethyl 6-oxooctanoate in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath to 0°C.
-
Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour, then warm to room temperature and stir for another 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product may be purified by column chromatography on silica gel.
Spectroscopic Data
Detailed NMR and other spectroscopic data for this compound are not widely published. However, ¹H-NMR and ¹³C-NMR are standard methods for the structural confirmation of this compound. The expected ¹H-NMR spectrum would show characteristic signals for the ethyl group, the methylene protons adjacent to the ester and hydroxyl groups, and the remaining methylene protons in the aliphatic chain.
Biological Activity and Applications
This compound is a key intermediate in the synthesis of more complex and biologically active molecules.[3] Its primary documented application is as a precursor in the synthesis of (R)-lipoic acid, a potent antioxidant.[3] The chirality of the hydroxyl group at the C-6 position is crucial for the stereoselective synthesis of the target active pharmaceutical ingredient.
The compound is also of interest in the study of enzyme-catalyzed reactions, particularly those involving alcohol dehydrogenases and carbonyl reductases for the production of chiral alcohols from ketones.[3]
Visualized Workflows and Relationships
Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis and purification of this compound from its corresponding ketoester.
Caption: A generalized workflow for the synthesis of this compound.
Structure-Function Relationship
The following diagram illustrates the relationship between the key functional groups of this compound and its chemical reactivity and applications.
References
An In-depth Technical Guide to Ethyl 6-hydroxyhexanoate (CAS: 5299-60-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 6-hydroxyhexanoate (CAS number 5299-60-5), a versatile bifunctional molecule with applications in organic synthesis, fragrance formulation, and as a potential building block in the development of bioactive compounds. This document consolidates its chemical and physical properties, detailed spectral analysis, and established synthesis protocols. Particular emphasis is placed on its role as a synthon for more complex molecules relevant to pharmaceutical and life sciences research.
Chemical and Physical Properties
Ethyl 6-hydroxyhexanoate is a clear, colorless liquid at room temperature. Its bifunctional nature, possessing both a hydroxyl group and an ethyl ester, makes it a valuable intermediate in various chemical transformations. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of Ethyl 6-hydroxyhexanoate
| Property | Value | Reference(s) |
| CAS Number | 5299-60-5 | [1] |
| Molecular Formula | C₈H₁₆O₃ | [1] |
| Molecular Weight | 160.21 g/mol | [1] |
| Density | 0.985 g/mL at 25 °C | [2] |
| Boiling Point | 127-128 °C at 12 mmHg | [2] |
| Refractive Index | n20/D 1.437 | [2] |
| Appearance | Colorless liquid | [3] |
| Solubility | Soluble in common organic solvents. | |
| SMILES | CCOC(=O)CCCCCO | [4] |
| InChI | InChI=1S/C8H16O3/c1-2-11-8(10)6-4-3-5-7-9/h9H,2-7H2,1H3 | [1] |
| InChIKey | HYXRUZUPCFVWAH-UHFFFAOYSA-N | [1] |
Spectral Data and Analysis
Detailed spectral analysis is crucial for the unambiguous identification and quality control of Ethyl 6-hydroxyhexanoate. The following sections provide an interpretation of its Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectra.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum of Ethyl 6-hydroxyhexanoate exhibits characteristic signals corresponding to the protons in its structure. The chemical shifts are influenced by the electronic environment of each proton. A detailed assignment of the proton signals is provided in Table 2.
Table 2: ¹H NMR Spectral Data for Ethyl 6-hydroxyhexanoate (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 4.12 | Quartet | 2H | -O-CH₂ -CH₃ |
| 3.64 | Triplet | 2H | HO-CH₂ - |
| 2.29 | Triplet | 2H | -CH₂ -C(=O)O- |
| 1.55 - 1.70 | Multiplet | 4H | -CH₂-CH₂ -CH₂-C(=O)O- and HO-CH₂-CH₂ - |
| 1.35 - 1.45 | Multiplet | 2H | -CH₂-CH₂ -CH₂- |
| 1.25 | Triplet | 3H | -O-CH₂-CH₃ |
| ~1.5 (broad) | Singlet | 1H | -OH |
Note: The chemical shift of the hydroxyl proton can vary depending on concentration and solvent.
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The assignments for the carbon signals of Ethyl 6-hydroxyhexanoate are presented in Table 3.
Table 3: ¹³C NMR Spectral Data for Ethyl 6-hydroxyhexanoate (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 173.8 | C =O (Ester) |
| 62.5 | HO-C H₂- |
| 60.2 | -O-C H₂-CH₃ |
| 34.3 | -C H₂-C(=O)O- |
| 32.4 | HO-CH₂-C H₂- |
| 25.4 | -CH₂-C H₂-CH₂-C(=O)O- |
| 24.6 | -CH₂-C H₂-CH₂- |
| 14.2 | -O-CH₂-C H₃ |
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of Ethyl 6-hydroxyhexanoate displays characteristic absorption bands corresponding to its functional groups. A summary of the key vibrational frequencies and their assignments is provided in Table 4.
Table 4: FTIR Spectral Data for Ethyl 6-hydroxyhexanoate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 (broad) | Strong | O-H stretch (hydroxyl group) |
| 2935, 2860 | Strong | C-H stretch (aliphatic) |
| 1735 | Strong | C=O stretch (ester carbonyl) |
| 1180 | Strong | C-O stretch (ester) |
| 1060 | Strong | C-O stretch (hydroxyl group) |
Experimental Protocols
The synthesis of Ethyl 6-hydroxyhexanoate is most commonly achieved through the ring-opening of ε-caprolactone. Two effective methods are detailed below.
Acid-Catalyzed Ethanolysis of ε-Caprolactone
This method involves the acid-catalyzed ring-opening of ε-caprolactone with ethanol.
Experimental Workflow: Acid-Catalyzed Synthesis
Caption: Workflow for the acid-catalyzed synthesis of Ethyl 6-hydroxyhexanoate.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ε-caprolactone (1 equivalent) and absolute ethanol (10-20 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain pure Ethyl 6-hydroxyhexanoate. A two-step preparation of ethyl 6-hydroxyhexanoate via hydrolysis of e-caprolactone has been reported[2][5].
Lipase-Catalyzed Ethanolysis of ε-Caprolactone
Enzymatic synthesis offers a milder and more selective alternative to acid catalysis. Immobilized lipases, such as Candida antarctica lipase B (Novozym 435), are effective catalysts for this transformation.
Experimental Workflow: Lipase-Catalyzed Synthesis
Caption: Workflow for the lipase-catalyzed synthesis of Ethyl 6-hydroxyhexanoate.
Procedure:
-
Reaction Setup: In a screw-capped vial, dissolve ε-caprolactone (1 equivalent) in ethanol (5-10 equivalents).
-
Enzyme Addition: Add immobilized lipase (e.g., 10-20% by weight of ε-caprolactone).
-
Reaction: Incubate the mixture at a controlled temperature (typically 40-60 °C) with gentle shaking for 24-72 hours. Monitor the conversion by GC analysis.
-
Enzyme Recovery: After the reaction, recover the immobilized enzyme by filtration for potential reuse.
-
Purification: Remove the excess ethanol under reduced pressure to yield the product. Further purification can be achieved by column chromatography if necessary. Ultrasonic irradiation has been shown to greatly improve the Candida antarctica lipase B mediated ring opening polymerization of ε-caprolactone[6].
Applications in Research and Drug Development
Ethyl 6-hydroxyhexanoate serves as a valuable and versatile building block in organic synthesis, particularly for the preparation of more complex molecules with potential biological activity.
Synthon for Bioactive Molecules
The bifunctional nature of Ethyl 6-hydroxyhexanoate allows for selective modification at either the hydroxyl or the ester group. This makes it a useful starting material for the synthesis of a variety of compounds, including:
-
Prostaglandin Analogs: The six-carbon chain with a terminal hydroxyl group can be a key fragment in the synthesis of certain prostaglandin analogs, which are potent bioactive lipids with diverse physiological effects[7].
-
Macrolide Antibiotics: The hydroxy ester functionality can be incorporated into the synthesis of macrolide skeletons, a class of antibiotics that inhibit bacterial protein synthesis[8][9].
-
Prodrugs: Ethyl 6-hydroxyhexanoate is suitable for use in the synthesis of series of model phenol carbonate ester prodrugs having fatty acid-like structures[2][5]. The hydroxyl group can be used to attach a drug molecule, while the ester can be designed for controlled release.
Logical Relationship: Ethyl 6-hydroxyhexanoate as a Versatile Synthon
Caption: Versatility of Ethyl 6-hydroxyhexanoate in the synthesis of bioactive molecules.
Role in Drug Delivery Systems
While Ethyl 6-hydroxyhexanoate itself is not typically a primary component of drug delivery systems, its derivatives play a significant role. For instance, 2-[2-(6-hydroxyhexanoyloxy)ethoxy]ethyl 6-hydroxyhexanoate, a related compound, exhibits biocompatibility and can form nanoparticles for controlled drug delivery[10]. This highlights the potential of using Ethyl 6-hydroxyhexanoate as a starting material for creating novel biocompatible and biodegradable polymers for drug encapsulation and release.
Safety and Handling
Ethyl 6-hydroxyhexanoate is considered to be an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
Ethyl 6-hydroxyhexanoate is a valuable and versatile chemical intermediate with established synthetic routes and well-characterized spectral properties. Its bifunctionality makes it an attractive starting material for the synthesis of a wide range of more complex molecules. For researchers and professionals in drug development, Ethyl 6-hydroxyhexanoate offers potential as a key building block for the creation of novel therapeutic agents and drug delivery systems. Further exploration of its utility in the synthesis of diverse bioactive scaffolds is a promising area for future research.
References
- 1. Ethyl 6-hydroxyhexanoate | C8H16O3 | CID 357781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-ヒロドキヘキサン酸エチル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Ethyl 6-Hydroxyhexanoate | 5299-60-5 | FAA29960 [biosynth.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. Ultrasound assisted lipase catalyzed synthesis of poly-6-hydroxyhexanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The macrolide antibiotic renaissance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Buy 2-[2-(6-hydroxyhexanoyloxy)ethoxy]ethyl 6-hydroxyhexanoate | 36890-68-3 [smolecule.com]
An In-depth Technical Guide to the Physical Properties of Ethyl 6-Hydroxyhexanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of ethyl 6-hydroxyhexanoate. The information is curated for professionals in research and development who require precise data and standardized experimental protocols. This document summarizes key quantitative data, details the methodologies for their determination, and provides a visual representation of a standard experimental workflow.
Core Physical and Chemical Properties
Ethyl 6-hydroxyhexanoate is a colorless liquid with a fruity odor, often used as a flavoring agent and in the synthesis of other organic compounds.[1] Its key physical and chemical properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₆O₃ | [2][3][4][5][6] |
| Molecular Weight | 160.21 g/mol | [2][3][5][6] |
| Appearance | Colorless to almost colorless clear liquid | [4][5] |
| Density | 0.985 g/mL at 25 °C | [1][2][7][8] |
| Boiling Point | 127-128 °C at 12 mmHg | [1][2][7][8] |
| Refractive Index | n20/D 1.437 | [1][2][7][8] |
| Flash Point | > 230 °F (> 110 °C) | [1][7] |
| Predicted pKa | 15.15 ± 0.10 | [4] |
Experimental Protocols for Property Determination
The following sections detail the standardized experimental methodologies for determining the key physical properties of liquid compounds like ethyl 6-hydroxyhexanoate.
The density of a liquid can be determined using several gravimetric procedures. The most common methods are the pycnometer method and the buoyancy technique.[9]
-
Pycnometer Method:
-
A pycnometer, which is a glass flask with a precisely defined volume, is first weighed while empty, clean, and dry.[9]
-
The pycnometer is then filled with the liquid sample (ethyl 6-hydroxyhexanoate), ensuring no air bubbles are trapped.
-
The filled pycnometer is weighed again.[9]
-
The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[9]
-
Temperature control is crucial as density is temperature-dependent.[10]
-
-
Buoyancy Method (Archimedes' Principle):
-
This method involves weighing a reference object of a known volume (like a glass sinker) both in air and then while fully submerged in the liquid sample.[9]
-
The apparent loss in weight of the object when submerged is equal to the weight of the fluid it displaces.[9]
-
The density of the liquid is calculated from the apparent weight loss and the known volume of the reference object.
-
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[11] For small sample volumes, the capillary method is commonly employed.[12]
-
Capillary Method:
-
A small amount of the liquid sample is placed in a small test tube (e.g., a fusion tube).[13]
-
A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid.[12][13]
-
The test tube is attached to a thermometer and heated in a controlled manner, often using a Thiele tube or a modern melting point apparatus with a heating block.[13][14]
-
As the temperature rises, the air trapped in the capillary tube expands and escapes.[12]
-
When the liquid's boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube as the liquid's vapor replaces the air.[12]
-
The heat source is then removed, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid is drawn up into the capillary tube.[12][13] This indicates that the vapor pressure inside the capillary is equal to the external atmospheric pressure.
-
Caption: Experimental workflow for determining the boiling point using the capillary method.
The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material. It is a fundamental physical property for identifying and characterizing liquids.
-
Abbe Refractometer Method:
-
The Abbe refractometer is a common instrument for measuring the refractive index of liquids.[15]
-
A few drops of the liquid sample are placed on the surface of the measuring prism.
-
The prisms are closed and locked. A light source illuminates the sample.
-
While looking through the eyepiece, the control knobs are adjusted to bring the boundary line between the light and dark regions into the center of the crosshairs.
-
The refractive index is read directly from the instrument's scale.
-
The measurement is temperature-dependent, so the temperature of the prisms should be controlled and recorded, typically at 20 °C.
-
Solubility provides information about the presence of polar functional groups and the overall polarity of a molecule.[16] A systematic approach is used to classify a compound's solubility in various solvents.
-
General Qualitative Procedure:
-
Water Solubility: A small, measured amount of the compound (e.g., 25 mg or 0.05 mL) is added to a test tube containing a set volume of water (e.g., 0.75 mL).[16] The tube is shaken vigorously. If the compound dissolves, it is classified as water-soluble. The presence of both a hydroxyl (-OH) and an ester group in ethyl 6-hydroxyhexanoate suggests it may have some water solubility.
-
Solubility in Aqueous Acid/Base: For water-insoluble compounds, solubility is tested in 5% aqueous solutions of sodium hydroxide (NaOH), sodium bicarbonate (NaHCO₃), and hydrochloric acid (HCl).[16][17]
-
Solubility in Organic Solvents: Solubility in a non-polar solvent like diethyl ether can also be tested to provide further information on the compound's polarity.[16]
-
References
- 1. Page loading... [guidechem.com]
- 2. Ethyl 6-hydroxyhexanoate 97 5299-60-5 [sigmaaldrich.com]
- 3. Ethyl 6-hydroxyhexanoate | C8H16O3 | CID 357781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. scbt.com [scbt.com]
- 7. 5299-60-5 CAS MSDS (Ethyl 6-Hydroxyhexanoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. alkalisci.com [alkalisci.com]
- 9. mt.com [mt.com]
- 10. uoanbar.edu.iq [uoanbar.edu.iq]
- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 12. Video: Boiling Points - Procedure [jove.com]
- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 14. SSERC | Melting point determination [sserc.org.uk]
- 15. pubs.aip.org [pubs.aip.org]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. www1.udel.edu [www1.udel.edu]
Spectroscopic Data for Ethyl 6-hydroxyoctanoate Currently Unavailable in Publicly Accessible Databases
Extensive searches for spectroscopic data (NMR, IR, and MS) and detailed experimental protocols for ethyl 6-hydroxyoctanoate have not yielded specific results for this compound. Publicly available chemical databases and scientific literature predominantly contain information for a related compound, ethyl 6-hydroxyhexanoate.
This lack of readily available information suggests that the full spectroscopic characterization of this compound may not be published in easily accessible sources. Researchers, scientists, and drug development professionals seeking this specific data may need to perform their own synthesis and characterization of the compound.
For reference and comparative purposes, spectroscopic data for the closely related analogue, ethyl 6-hydroxyhexanoate , is available. It is important to note that while structurally similar, the spectral data for ethyl 6-hydroxyhexanoate will differ from that of this compound due to the difference in the length of the carbon chain.
Alternative: Spectroscopic Data for Ethyl 6-hydroxyhexanoate
While specific data for the requested octanoate is unavailable, the following provides an example of the type of data that would be collected, using its hexanoate analogue.
¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum of ethyl 6-hydroxyhexanoate would provide information on the chemical environment of the hydrogen atoms in the molecule.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum would indicate the number of unique carbon environments and their chemical shifts.
IR (Infrared) Spectroscopy
The IR spectrum would show characteristic absorption bands for the functional groups present, such as the hydroxyl (-OH) and ester (C=O) groups. For a hydroxy ester like ethyl 6-hydroxyhexanoate, key peaks would be expected around:
-
~3400 cm⁻¹ (broad): O-H stretch of the alcohol.
-
~2935 cm⁻¹: C-H stretch of the alkyl chain.
-
~1730 cm⁻¹: C=O stretch of the ester.
-
~1250 cm⁻¹: C-O stretch of the ester.
MS (Mass Spectrometry)
Mass spectrometry would provide the molecular weight of the compound and information about its fragmentation pattern, aiding in structure elucidation.
Experimental Protocols
The general experimental protocols for obtaining this type of spectroscopic data are standardized:
-
NMR Spectroscopy: A sample of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in a high-field NMR spectrometer. ¹H and ¹³C NMR spectra are then acquired.
-
IR Spectroscopy: A small amount of the neat liquid sample is placed on the crystal of an ATR-FTIR (Attenuated Total Reflectance - Fourier Transform Infrared) spectrometer, and the spectrum is recorded.
-
Mass Spectrometry: The sample is introduced into a mass spectrometer (e.g., via GC-MS or direct infusion ESI-MS) to determine its mass-to-charge ratio.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
An In-Depth Technical Guide to the 1H NMR Spectrum of Ethyl 6-Hydroxyhexanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of ethyl 6-hydroxyhexanoate. This document outlines the expected spectral data, a detailed experimental protocol for its acquisition, and the molecular structure with corresponding proton assignments. This guide is intended to be a valuable resource for researchers and professionals involved in chemical synthesis and characterization.
Molecular Structure and Proton Environments
Ethyl 6-hydroxyhexanoate possesses a linear six-carbon chain with an ethyl ester at one terminus and a primary alcohol at the other. The structure presents seven distinct proton environments, each giving rise to a unique signal in the ¹H NMR spectrum. The hydrogens on the methylene groups of the hexanoate chain are diastereotopic, but at typical magnetic field strengths, they often appear as simple multiplets due to free rotation around the carbon-carbon bonds.
Below is a diagram illustrating the molecular structure of ethyl 6-hydroxyhexanoate with each unique proton environment labeled.
Caption: Molecular structure of ethyl 6-hydroxyhexanoate with proton environments labeled 'a' through 'g'.
¹H NMR Spectral Data
The ¹H NMR spectrum of ethyl 6-hydroxyhexanoate is typically recorded in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. The expected spectral data, based on analysis of analogous compounds and general principles of NMR spectroscopy, is summarized in the table below.
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| a | ~1.25 | Triplet | 3H | ~7.1 | -O-CH₂-CH₃ |
| b | ~4.12 | Quartet | 2H | ~7.1 | -O-CH₂ -CH₃ |
| c | ~2.30 | Triplet | 2H | ~7.5 | -CH₂ -C(=O)O- |
| d | ~1.65 | Multiplet | 2H | - | -CH₂-CH₂ -CH₂-C(=O)O- |
| e | ~1.40 | Multiplet | 2H | - | HO-CH₂-CH₂-CH₂ - |
| f | ~1.57 | Multiplet | 2H | - | HO-CH₂-CH₂ -CH₂- |
| g | ~3.64 | Triplet | 2H | ~6.5 | HO-CH₂ -CH₂- |
| OH | Variable | Singlet (broad) | 1H | - | -OH |
Note: The chemical shift of the hydroxyl proton (OH) is variable and depends on concentration, temperature, and solvent. The multiplets for protons d, e, and f may overlap.
Experimental Protocols
Synthesis of Ethyl 6-Hydroxyhexanoate
A common method for the synthesis of ethyl 6-hydroxyhexanoate is the acid-catalyzed ring-opening of ε-caprolactone with ethanol.
Materials:
-
ε-caprolactone
-
Anhydrous ethanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate (for drying)
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
To a round-bottom flask containing anhydrous ethanol, add ε-caprolactone.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
The reaction mixture is then heated under reflux for several hours.
-
After cooling to room temperature, the excess ethanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield crude ethyl 6-hydroxyhexanoate.
-
The product can be further purified by vacuum distillation.
The following diagram outlines the general workflow for the synthesis of ethyl 6-hydroxyhexanoate.
Technical Guide: ¹³C NMR Spectroscopy of Ethyl 6-Hydroxyhexanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) data for ethyl 6-hydroxyhexanoate. The information is tailored for professionals in research and development who require detailed spectral information and experimental context.
Introduction
Ethyl 6-hydroxyhexanoate is a bifunctional organic molecule containing both a hydroxyl and an ethyl ester functional group. This structure makes it a valuable building block in the synthesis of various polymers, fragrances, and pharmaceutical intermediates. Accurate characterization of this compound is crucial, and ¹³C NMR spectroscopy is a primary analytical technique for confirming its structure and purity. This guide presents the ¹³C NMR data, a detailed experimental protocol for its acquisition, and a structural visualization to aid in spectral assignment.
Chemical Structure and Carbon Numbering
The chemical structure of ethyl 6-hydroxyhexanoate is presented below, with each carbon atom systematically numbered to facilitate the assignment of ¹³C NMR signals.
An In-depth Technical Guide to the Mass Spectrum of Ethyl 6-Hydroxyoctanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the mass spectrum of ethyl 6-hydroxyoctanoate, a molecule of interest in various research and development contexts. The information presented herein is essential for the structural elucidation and analytical characterization of this compound and related substances.
Introduction
This compound (C₁₀H₂₀O₃, Molecular Weight: 188.26 g/mol ) is a bifunctional molecule containing both an ester and a hydroxyl group. Understanding its mass spectrometric behavior is crucial for its identification and quantification in complex matrices. This guide will focus on the fragmentation patterns observed under electron ionization (EI), a common and informative mass spectrometry technique.[1] EI is considered a "hard" ionization method that induces significant fragmentation, providing a detailed fingerprint of the molecule's structure.[1]
Predicted Mass Spectrum Data
The mass spectrum of this compound is characterized by a series of fragment ions resulting from specific bond cleavages. The molecular ion peak ([M]⁺) is expected at a mass-to-charge ratio (m/z) of 188. While it may be of low intensity or even absent in some EI spectra of aliphatic compounds, its observation confirms the molecular weight.[2] The most prominent peaks arise from characteristic fragmentation pathways of esters and alcohols.
| m/z | Proposed Fragment Ion | Formula | Description of Loss | Relative Abundance |
| 188 | [CH₃(CH₂)₂(CHOH)(CH₂)₄COOCH₂CH₃]⁺ | [C₁₀H₂₀O₃]⁺ | Molecular Ion | Low |
| 170 | [M - H₂O]⁺ | [C₁₀H₁₈O₂]⁺ | Loss of water (dehydration) from the hydroxyl group | Moderate |
| 143 | [M - OCH₂CH₃]⁺ | [C₈H₁₅O₂]⁺ | α-cleavage: loss of the ethoxy radical | Moderate |
| 115 | [CH₂(CH₂)₂(CHOH)(CH₂)₄]⁺ | [C₈H₁₅O]⁺ | Cleavage at the ester group | Moderate to High |
| 101 | [HO(CH₂)₄COOCH₂CH₃]⁺ | [C₅H₉O₃]⁺ | Cleavage of the alkyl chain | Moderate |
| 88 | [CH₂(CHOH)COOCH₂CH₃]⁺ | [C₄H₈O₃]⁺ | McLafferty Rearrangement | High (often the base peak) |
| 73 | [COOCH₂CH₃]⁺ | [C₃H₅O₂]⁺ | Ester functional group fragment | Moderate |
| 45 | [OCH₂CH₃]⁺ | [C₂H₅O]⁺ | Ethoxy ion | Moderate |
| 43 | [CH₃CH₂CO]⁺ | [C₃H₃O]⁺ | Acylium ion from McLafferty rearrangement product | High |
| 29 | [CH₂CH₃]⁺ | [C₂H₅]⁺ | Ethyl group | Moderate |
Key Fragmentation Pathways
The fragmentation of this compound under electron ionization is primarily governed by the functional groups present: the ethyl ester and the secondary alcohol.
-
α-Cleavage: This involves the cleavage of bonds adjacent to the carbonyl group of the ester. The loss of the ethoxy radical (•OCH₂CH₃) results in an acylium ion at m/z 143.
-
McLafferty Rearrangement: A characteristic fragmentation for carbonyl compounds with a γ-hydrogen.[3][4] A six-membered transition state leads to the elimination of a neutral alkene (ethylene in the case of the ester) and the formation of a resonance-stabilized enol radical cation. For this compound, this is predicted to be a major fragmentation pathway, potentially leading to the base peak at m/z 88.
-
Dehydration: The hydroxyl group can readily lose a molecule of water (18 Da), leading to a peak at m/z 170.[2][3] This is a common fragmentation for alcohols.
-
Alkyl Chain Cleavage: Fragmentation can occur along the hydrocarbon chain, leading to a series of peaks separated by 14 Da (corresponding to CH₂ groups).[2]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The following protocol outlines a standard procedure for obtaining the mass spectrum of this compound.
4.1. Sample Preparation:
-
Dissolve a small amount of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate to a final concentration of approximately 1 mg/mL.
4.2. Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer with an electron ionization source is required.[1]
4.3. GC Conditions:
-
Injector Temperature: 250 °C
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
4.4. MS Conditions:
-
Ionization Mode: Electron Ionization (EI).[1]
-
Electron Energy: 70 eV.[1]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Solvent Delay: 3 minutes.
4.5. Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram.
-
Extract the mass spectrum for this peak.
-
Analyze the fragmentation pattern and compare it to the predicted data and library spectra if available.
Visualization of Fragmentation Pathways
The following diagrams illustrate the key fragmentation pathways of this compound.
Caption: Primary fragmentation pathways of this compound.
Caption: Detailed mechanism of the McLafferty rearrangement.
References
An In-depth Technical Guide to the Safe Handling of Ethyl 6-Hydroxyoctanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and relevant biological context of ethyl 6-hydroxyoctanoate (CAS No. 4066-95-9). The information is intended to support laboratory research and development activities by providing clear, actionable safety protocols and summarizing key physicochemical and toxicological data. Due to the limited availability of data for this specific compound, information from structurally similar molecules has been included where relevant, with appropriate notations.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the substance's behavior under various laboratory conditions.
| Property | Value | Source |
| CAS Number | 4066-95-9 | AK Scientific[1], Protheragen[2][3] |
| Molecular Formula | C10H20O3 | AK Scientific[1] |
| Molecular Weight | 188.26 g/mol | AK Scientific[1] |
Toxicological and Safety Data
| Hazard Category | GHS Classification | Precautionary Statements |
| Skin Corrosion/Irritation | Category 2 (Predicted) | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2A (Predicted) | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Predicted) | H335: May cause respiratory irritation. |
Note: The GHS classifications are based on predictions for structurally similar compounds and have not been definitively established for this compound.
Personal Protective Equipment (PPE) and Engineering Controls
Appropriate personal protective equipment and engineering controls are paramount to ensure the safe handling of this compound in a laboratory setting.
| Control | Specification |
| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood. |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. |
| Skin Protection | Wear nitrile or other chemically resistant gloves. A lab coat should be worn at all times. |
| Respiratory Protection | Not typically required if work is conducted in a fume hood. If vapors or aerosols are generated outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |
Experimental Protocols
General Handling and Storage
A standardized workflow for the handling and storage of this compound is depicted in the following diagram. Adherence to this protocol will minimize exposure and ensure the stability of the compound.
Protocol for General Handling:
-
Preparation: Before handling, ensure you are wearing the appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves. Prepare the work area in a well-ventilated chemical fume hood.
-
Dispensing: When weighing or measuring the liquid, do so in the fume hood. Avoid splashing.
-
Reaction Setup: If using in a reaction, add the compound to the reaction vessel slowly. If the reaction is exothermic, take appropriate precautions to control the temperature.
-
Post-Reaction: After the experiment is complete, quench any reactive materials and follow proper waste disposal procedures.
-
Cleaning: Clean all glassware thoroughly.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth).
-
Collection: Place the absorbent material into a sealed, labeled container for proper disposal.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek medical attention. |
Biological Context: Fatty Acid Ester Metabolism
While specific signaling pathways involving this compound have not been elucidated, as a fatty acid ester, it is presumed to be metabolized through general fatty acid metabolic pathways. The cellular uptake of fatty acids is followed by their esterification to coenzyme A (CoA), forming fatty acyl-CoAs. These can then be either broken down for energy or used in the synthesis of more complex lipids.[4] Acyl-CoA thioesterases are enzymes that can hydrolyze fatty acyl-CoAs back to free fatty acids and CoA.[4] In some microbial systems, fatty acid ethyl esters (FAEEs) can be produced from acyl-CoA and ethanol through a transesterification reaction catalyzed by a wax ester synthase.[5]
The following diagram illustrates a generalized pathway for the biosynthesis of wax esters, a class of compounds to which this compound is related.
This pathway shows that fatty acyl-CoA is a central precursor which can be reduced to a fatty alcohol by fatty acyl-CoA reductase.[6] The fatty alcohol can then be condensed with another molecule of fatty acyl-CoA by a wax synthase to form a wax ester.[6]
Disposal Considerations
All waste containing this compound should be treated as chemical waste. Dispose of the material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.
Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety analysis. It is the responsibility of the user to conduct a thorough risk assessment before handling this chemical. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier and follow all institutional safety guidelines.
References
- 1. 4066-95-9 this compound AKSci 8922FQ [aksci.com]
- 2. Empagliflozin Impurity 139 - Protheragen [protheragen.ai]
- 3. Docetaxel Impurity 72 - Protheragen [protheragen.ai]
- 4. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of Ethyl 6-Hydroxyoctanoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of ethyl 6-hydroxyoctanoate in organic solvents. Due to a lack of specific quantitative data in publicly available literature, this document provides a comprehensive overview of the predicted solubility based on the compound's molecular structure, a detailed experimental protocol for determining its solubility, and a framework for data presentation. This guide is intended to equip researchers with the necessary information to assess and experimentally determine the solubility of this compound for applications in drug development and other scientific research.
Introduction and Predicted Solubility Profile
This compound is an organic molecule possessing both polar and non-polar characteristics. Its structure includes a hydrophilic hydroxyl (-OH) group and a polar ester (-COO-) group, along with a moderately long hydrophobic octyl carbon chain. This amphiphilic nature dictates its solubility in various organic solvents based on the principle of "like dissolves like".
-
Polar Solvents (e.g., Methanol, Ethanol, Acetonitrile): The presence of the hydroxyl and ester groups, which can participate in hydrogen bonding and dipole-dipole interactions, suggests that this compound will exhibit good solubility in polar protic and aprotic solvents. Shorter-chain alcohols are expected to be effective solvents.
-
Moderately Polar Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents are also expected to be good solvents for this compound, as they can interact with the ester and hydroxyl moieties while also accommodating the non-polar alkyl chain.
-
Non-polar Solvents (e.g., Hexane, Toluene, Cyclohexane): The solubility in non-polar solvents is anticipated to be lower than in polar solvents. While the octyl chain has an affinity for non-polar environments, the polar functional groups will limit its miscibility.
Quantitative Solubility Data
As of the date of this document, specific quantitative solubility data for this compound in various organic solvents is not available in peer-reviewed literature. The following table is provided as a template for researchers to systematically record their experimentally determined solubility data. It is recommended to determine solubility at a standard temperature (e.g., 25°C) and to note any significant temperature dependencies.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |
| Methanol | ||||
| Ethanol | ||||
| Acetone | ||||
| Ethyl Acetate | ||||
| Dichloromethane | ||||
| Acetonitrile | ||||
| Toluene | ||||
| Hexane | ||||
| Other |
Experimental Protocol for Solubility Determination
The following protocol outlines the widely accepted "shake-flask" method for determining the thermodynamic solubility of a liquid solute, like this compound, in an organic solvent. This can be followed by gravimetric analysis for quantification.[1][2][3][4][5][6]
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to ±0.1 mg)
-
Vials with screw caps and PTFE septa
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (solvent-compatible, e.g., PTFE)
-
Pipettes and volumetric flasks
-
Evaporating dish or pre-weighed vial
-
Vacuum oven or desiccator
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The excess solute is crucial to ensure that a saturated solution is achieved.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The temperature should be maintained at the desired value (e.g., 25°C ± 0.5°C).
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed for a period to let the undissolved solute settle.
-
To ensure complete separation of the saturated solution from the excess solute, centrifuge the vials at a moderate speed.
-
-
Sample Collection:
-
Carefully withdraw a known volume (e.g., 1.00 mL) of the clear supernatant (the saturated solution) using a calibrated pipette or syringe. To avoid disturbing the excess solute, it is best to take the sample from the upper portion of the liquid.
-
Filter the collected sample through a syringe filter into a pre-weighed, clean, and dry evaporating dish or vial. This step removes any remaining undissolved micro-droplets.
-
3.3. Gravimetric Quantification
-
Solvent Evaporation:
-
Place the evaporating dish containing the filtered saturated solution in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the this compound. Alternatively, a gentle stream of nitrogen can be used to facilitate evaporation, followed by drying in a desiccator.
-
-
Mass Determination:
3.4. Calculation of Solubility
-
Solubility in g/100 mL:
-
Solubility = [(Mass of dish + solute) - (Mass of empty dish)] / (Volume of sample taken in mL) * 100
-
-
Solubility in mol/L:
-
First, calculate the mass of the solute as above.
-
Moles of solute = (Mass of solute in g) / (Molar mass of this compound)
-
Solubility = (Moles of solute) / (Volume of sample taken in L)
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Experimental workflow for solubility determination.
References
Commercial Sourcing and Experimental Applications of Ethyl 6-Hydroxyhexanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ethyl 6-hydroxyhexanoate is a versatile bifunctional molecule of significant interest in chemical synthesis, particularly in the development of pharmaceuticals and advanced materials. Its linear C6 backbone incorporates both a terminal hydroxyl group and an ethyl ester, making it a valuable building block for a variety of chemical transformations. This guide provides an in-depth overview of commercial suppliers for this reagent, its key chemical applications, and detailed experimental protocols for its use.
Commercial Supplier Analysis
The procurement of high-quality ethyl 6-hydroxyhexanoate is critical for reproducible research and development. A survey of prominent chemical suppliers reveals variations in purity, available quantities, and pricing. The following table summarizes the offerings from several key vendors to facilitate direct comparison.
| Supplier | Product Number(s) | Purity | Available Quantities | Price (USD) |
| Sigma-Aldrich (MilliporeSigma) | 374806 | 97% | 10 g, 50 g | $49.10 (10 g), $158.00 (50 g) |
| TCI America (dist. by Fisher Scientific) | E13055G | ≥95.0% | 5 g | $171.00[1] |
| MOLNOVA | M37399 | 98% (HPLC) | 10 mg - 1 g | $30 (10 mg) - $305 (1 g)[2][3] |
| Lab Pro Inc. | E1305-5G, E1305-25G | Min. 95.0% (GC) | 5 g, 25 g | Price not listed[4] |
| Adva Tech Group Inc. | LGC-TRC-E918970-10G | Inquire for purity | 10 g | $106.09[5] |
| Santa Cruz Biotechnology | sc-275133 | Inquire for purity | Inquire for quantities | Inquire for price |
Key Experimental Protocols
Ethyl 6-hydroxyhexanoate is a valuable starting material for a range of chemical syntheses. Below are detailed methodologies for some of its common applications.
Synthesis of Ethyl 6-acetoxyhexanoate
This procedure details the acetylation of the terminal hydroxyl group of ethyl 6-hydroxyhexanoate to yield the corresponding acetate ester, a compound with applications in fragrance chemistry.[6][7]
Materials:
-
Ethyl 6-hydroxyhexanoate
-
Acetic anhydride
-
Pyridine
-
Diethyl ether
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 6-hydroxyhexanoate in an excess of pyridine.
-
Cool the solution in an ice bath and slowly add acetic anhydride dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 6-acetoxyhexanoate.
-
The product can be further purified by silica gel chromatography.
Preparation of Ethyl 6-(trifluoromethylsulfonyloxy)hexanoate for Alkyl Triflate Synthesis
The conversion of the hydroxyl group to a triflate is an effective method for creating an excellent leaving group, facilitating subsequent nucleophilic substitution reactions.[8][9]
Materials:
-
Ethyl 6-hydroxyhexanoate
-
Trifluoromethanesulfonic anhydride (Tf2O)
-
Pyridine or a non-nucleophilic base (e.g., 2,6-lutidine)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve ethyl 6-hydroxyhexanoate in anhydrous dichloromethane in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (or 2,6-lutidine) to the solution.
-
Slowly add trifluoromethanesulfonic anhydride dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours.
-
Quench the reaction by the addition of cold water.
-
Separate the organic layer and wash it sequentially with cold 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature to yield the crude ethyl 6-(trifluoromethylsulfonyloxy)hexanoate. The product is often used immediately in the next step without further purification due to its potential instability.
Visualizing Experimental Workflows and Chemical Logic
To further clarify the processes involved in the procurement and application of ethyl 6-hydroxyhexanoate, the following diagrams illustrate key workflows and relationships.
References
- 1. Ethyl 6-Hydroxyhexanoate 95.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 2. molnova.com:443 [molnova.com:443]
- 3. Ethyl 6-hydroxyhexanoate | 5299-60-5 | MOLNOVA [molnova.com]
- 4. labproinc.com [labproinc.com]
- 5. advatechgroup.com [advatechgroup.com]
- 6. Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multistep Ester Experiment for the Second-Year Organic Laboratory | CoLab [colab.ws]
- 7. ERIC - EJ1154140 - Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multistep Ester Experiment for the Second-Year Organic Laboratory, Journal of Chemical Education, 2017-Sep [eric.ed.gov]
- 8. researchgate.net [researchgate.net]
- 9. A straightforward preparation of primary alkyl triflates and their utility in the synthesis of derivatives of ethidium - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
A Comprehensive Guide to Ethyl 6-Hydroxyhexanoate and its Chemical Identifiers
For researchers, scientists, and professionals in drug development, precise molecular identification is paramount. This document provides a detailed overview of Ethyl 6-hydroxyhexanoate, a versatile ethyl ester, including its various synonyms and key identifiers to ensure accurate communication and sourcing in a research and development setting.
Nomenclature and Synonyms
Ethyl 6-hydroxyhexanoate is known by several names across different chemical databases and suppliers. Understanding these synonyms is crucial for exhaustive literature searches and procurement. The compound's systematic and common names are rooted in its chemical structure: a six-carbon chain (hexanoic acid) with a hydroxyl group at the sixth carbon and an ethyl ester group.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is ethyl 6-hydroxyhexanoate .[1] Beyond this formal designation, a variety of other terms are used interchangeably.
Common Synonyms and Identifiers:
-
Systematic Variations:
-
Trivial and Common Names:
-
Alternative Nomenclatures:
-
Product and Database Identifiers:
Chemical Abstracts Service (CAS) Registry Number
The most reliable method for identifying a chemical substance is its CAS Registry Number. For Ethyl 6-hydroxyhexanoate, the CAS number is 5299-60-5 .[1][2][3][4][5] This unique identifier is consistent across all major chemical databases and supplier catalogs.
Physical and Chemical Properties
A summary of key physical and chemical properties is presented below, offering a quick reference for experimental design and safety considerations.
| Property | Value | Source |
| Molecular Formula | C8H16O3 | [1][4][5] |
| Molecular Weight | 160.21 g/mol | [1][5] |
| Appearance | Colorless to almost colorless clear liquid | [2][4] |
| Boiling Point | 127-128 °C at 12 mmHg | [6] |
| Density | 0.985 g/mL at 25 °C | [6] |
| Refractive Index | n20/D 1.437 | [6] |
Experimental Protocols
While specific experimental protocols are highly dependent on the research context, a general procedure for the synthesis of Ethyl 6-hydroxyhexanoate has been reported.
Two-Step Synthesis from ε-Caprolactone:
A common laboratory-scale synthesis involves the hydrolysis of ε-caprolactone.[6] This method provides a straightforward route to the target compound. While the original sources do not provide a detailed step-by-step protocol, the general workflow can be inferred.
This two-step preparation is a notable method for producing Ethyl 6-hydroxyhexanoate.[6]
Applications in Research and Development
Ethyl 6-hydroxyhexanoate serves as a valuable building block in organic synthesis.
-
Prodrug Synthesis: It is suitable for the synthesis of model phenol carbonate ester prodrugs that possess fatty acid-like structures.[6]
-
Preparation of Alkyl Triflates: The compound can be used in the preparation of alkyl triflates, which are versatile reagents in organic chemistry.[6] Specifically, it can be used to synthesize ethyl 6-(trifluoromethylsulfonyloxy)hexanoate.[6]
-
Flavor and Fragrance: Its concentration in Bordeaux red wines has been evaluated, indicating its contribution to the sensory profile of certain products.[6]
-
Pharmaceutical and Polymer Intermediate: The related compound, ethyl 6-acetoxyhexanoate, is used as an intermediate in the synthesis of various pharmaceutical compounds and in the production of specialty polymers for coatings and adhesives.[7]
References
An In-depth Technical Guide to the Biological Activity of Short-Chain Hydroxy Esters
For Researchers, Scientists, and Drug Development Professionals
Abstract
Short-chain hydroxy esters are a class of molecules gaining significant attention for their diverse biological activities and therapeutic potential. This guide provides a comprehensive overview of their core biological functions, focusing on their roles as signaling molecules that modulate critical cellular pathways. Particular emphasis is placed on beta-hydroxybutyrate (BHB), a key ketone body, with comparative insights into other short-chain hydroxy esters such as gamma-hydroxybutyrate (GHB) and alpha-hydroxy acids (AHAs). This document details their interactions with G-protein coupled receptors, their role as epigenetic modifiers through histone deacetylase (HDAC) inhibition, and their subsequent effects on gene expression, inflammation, and cellular metabolism. Included are detailed experimental protocols for key assays, quantitative data for comparative analysis, and visualizations of relevant signaling pathways to serve as a valuable resource for researchers in drug discovery and development.
Introduction
Short-chain hydroxy esters are organic compounds characterized by a carboxylic acid ester and a hydroxyl group on a short aliphatic chain. Their structural simplicity belies a complex and multifaceted role in mammalian physiology. Beyond their classical role as metabolic intermediates, these molecules are now recognized as critical signaling molecules, influencing a wide array of cellular processes. This guide will delve into the biological activities of these compounds, with a primary focus on β-hydroxybutyrate (BHB), and will also explore the distinct activities of γ-hydroxybutyrate (GHB) and α-hydroxy acids (AHAs).
Key Biological Activities and Signaling Pathways
The biological effects of short-chain hydroxy esters are primarily mediated through two key mechanisms: activation of specific G-protein coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs).
G-Protein Coupled Receptor (GPCR) Activation
Short-chain hydroxy esters act as endogenous ligands for several GPCRs, initiating downstream signaling cascades that regulate various physiological responses.
Beta-hydroxybutyrate is a known agonist for GPR109A, a receptor primarily expressed in adipocytes and immune cells[1][2]. Activation of GPR109A by BHB in adipocytes leads to the inhibition of lipolysis, a negative feedback mechanism that reduces the production of ketone bodies. In immune cells, GPR109A activation has been linked to anti-inflammatory effects[3].
Signaling Pathway: GPR109A Activation by Beta-Hydroxybutyrate
Caption: GPR109A signaling cascade initiated by β-hydroxybutyrate.
Both BHB and other short-chain fatty acids can activate FFAR3 (GPR41) and to a lesser extent, FFAR2 (GPR43)[4][5]. These receptors are involved in regulating gut motility and hormone secretion, highlighting the role of these molecules in gut-brain communication.
Histone Deacetylase (HDAC) Inhibition
A pivotal discovery in the field was the identification of BHB as an endogenous inhibitor of class I and IIa histone deacetylases (HDACs)[6]. By inhibiting HDACs, BHB promotes histone hyperacetylation, leading to a more open chromatin structure and increased transcription of specific genes. This epigenetic modification underlies many of the observed effects of BHB on cellular stress resistance and metabolism. Butyrate, a related short-chain fatty acid, is a more potent HDAC inhibitor than BHB[7][8].
Logical Relationship: HDAC Inhibition and Gene Expression
Caption: Mechanism of BHB-mediated HDAC inhibition and its effect on gene expression.
Comparative Biological Activities
While structurally similar, different short-chain hydroxy esters exhibit distinct biological activities and potencies.
Beta-Hydroxybutyrate (BHB)
As the most abundant ketone body, BHB plays a central role in energy metabolism during periods of fasting or ketogenic diets[1]. Its signaling functions include neuroprotection, anti-inflammatory effects, and regulation of metabolic gene expression[1][9].
Gamma-Hydroxybutyrate (GHB)
GHB is a neurotransmitter and a central nervous system depressant. It acts as a weak agonist at the GABAB receptor and also has its own high-affinity GHB receptor[10][11][12]. Its signaling leads to sedative and anesthetic effects.
Alpha-Hydroxy Acids (AHAs)
AHAs, such as glycolic acid and lactic acid, are widely used in dermatology for their exfoliative properties[6]. They can improve skin texture and hydration and have been shown to influence collagen synthesis in fibroblasts[6].
The following tables summarize the quantitative data on the biological activities of these compounds.
Table 1: G-Protein Coupled Receptor Activation
| Compound | Receptor | Assay Type | EC50 | Reference |
| (dl)-3-Hydroxy-butyrate | human HCA2 (GPR109A) | GTPγS binding | 0.7 mM | [13] |
| (dl)-3-Hydroxy-butyrate | mouse HCA2 (GPR109A) | GTPγS binding | 0.8 mM | [13] |
| (d)-3-Hydroxy-butyrate | human HCA2 (GPR109A) | GTPγS binding | 1.6 mM | [13] |
| β-Hydroxybutyrate | bovine HCA2 | Calcium mobilization | 2.65 mM | [3] |
| Nicotinic Acid | bovine HCA2 | Calcium mobilization | 480 nM | [3] |
| Butyrate | human HCA2 (GPR109A) | GTPγS binding | 1.6 mM | [13] |
| Propionate | human GPR41 | Dynamic Mass Redistribution | pEC50 = 4.7 | [14] |
| Butyrate | human GPR41 | Dynamic Mass Redistribution | pEC50 = 4.7 | [14] |
| Acetate | human GPR43 | Dynamic Mass Redistribution | pEC50 = 4.5 | [14] |
| Propionate | human GPR43 | Dynamic Mass Redistribution | pEC50 = 4.5 | [14] |
Table 2: Histone Deacetylase (HDAC) Inhibition
| Compound | Cell Line / Enzyme | IC50 | Reference |
| Butyrate | HT-29 nuclear extract | 0.09 mM | [11] |
| Propionate | HT-29 nuclear extract | > 1 mM | [11] |
| Phenylbutyrate | HDAC1 | 0.62 mM | [6] |
| Valproic Acid | HDAC1 | 0.4 mM | [6] |
| SAHA (Vorinostat) | HDAC1 | 13 nM | [1] |
| SAHA (Vorinostat) | HDAC2 | 70 nM | [1] |
| SAHA (Vorinostat) | HDAC8 | 44 nM | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
GPR109A Activation Assay (Calcium Mobilization)
This protocol is adapted for measuring GPR109A activation in bovine neutrophils in response to agonists like BHB.
-
Cell Preparation: Isolate bovine neutrophils from fresh blood using density gradient centrifugation. Resuspend cells in a suitable buffer (e.g., HBSS) at a concentration of 1 x 107 cells/mL.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) at 37°C for 30-60 minutes in the dark.
-
Washing: Centrifuge the cells to remove excess dye and resuspend them in fresh buffer.
-
Assay:
-
Pipette the cell suspension into a 96-well black, clear-bottom plate.
-
Use a fluorescence plate reader to measure the baseline fluorescence (Excitation: ~485 nm, Emission: ~520 nm).
-
Add varying concentrations of the test compound (e.g., BHB, nicotinic acid) to the wells.
-
Immediately begin kinetic reading of fluorescence intensity for several minutes to capture the transient calcium influx.
-
-
Data Analysis: Calculate the change in fluorescence intensity over baseline for each concentration. Plot the data and fit to a dose-response curve to determine the EC50 value[3].
Cellular Histone Deacetylase (HDAC) Inhibition Assay
This protocol describes a cell-based assay to measure HDAC inhibition.
-
Cell Culture: Plate cells (e.g., HeLa or HT-29) in a 96-well plate and culture overnight.
-
Treatment: Treat the cells with various concentrations of the test compounds (e.g., butyrate, BHB) and a known HDAC inhibitor as a positive control (e.g., Trichostatin A) for a specified time (e.g., 6-24 hours).
-
Lysis and Substrate Addition: Lyse the cells using a lysis buffer containing a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Development: Add a developer solution containing a protease to cleave the deacetylated substrate, releasing the fluorophore.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader (Excitation: ~355 nm, Emission: ~460 nm).
-
Data Analysis: The fluorescence signal is inversely proportional to HDAC activity. Calculate the percentage of inhibition for each concentration and determine the IC50 value[12].
Quantification of Gene Expression by RT-qPCR
This protocol outlines the steps to quantify changes in gene expression in response to short-chain hydroxy ester treatment.
-
Cell Treatment: Culture cells (e.g., primary myocytes, hepatocytes) and treat with the desired concentration of the short-chain hydroxy ester (e.g., 5 mM βOHB) for a specific duration (e.g., 24 hours)[15].
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme and appropriate primers.
-
qPCR:
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the gene of interest and a reference gene (e.g., β-actin), and a fluorescent dye (e.g., SYBR Green).
-
Perform the qPCR reaction in a real-time PCR cycler.
-
-
Data Analysis: Use the comparative CT (ΔΔCT) method to calculate the relative fold change in gene expression of the target gene, normalized to the reference gene.
Experimental Workflow: Gene Expression Analysis by RT-qPCR
Caption: Workflow for analyzing gene expression changes using RT-qPCR.
Synthesis of Short-Chain Hydroxy Esters
The synthesis of short-chain hydroxy esters can be achieved through various chemical methods. A common approach for synthesizing resveratrol esters of short-chain fatty acids is the Steglich esterification[14]. For the synthesis of gamma-hydroxybutyrate (GHB), a common method involves the reaction of gamma-butyrolactone (GBL) with a strong base like sodium hydroxide[16][17].
Conclusion
Short-chain hydroxy esters represent a fascinating class of molecules with significant biological activities that extend far beyond their metabolic roles. Their ability to act as signaling molecules through GPCR activation and HDAC inhibition opens up numerous avenues for therapeutic intervention in a variety of diseases, including metabolic disorders, inflammatory conditions, and neurological diseases. The quantitative data and detailed protocols provided in this guide are intended to facilitate further research and development in this promising field. A deeper understanding of the structure-activity relationships and the specific signaling pathways modulated by different short-chain hydroxy esters will be crucial for the design of novel and effective therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. US10398662B1 - GHB formulation and method for its manufacture - Google Patents [patents.google.com]
- 3. β-hydroxybutyrate and hydroxycarboxylic acid receptor 2 agonists activate the AKT, ERK and AMPK pathways, which are involved in bovine neutrophil chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perspectives on the therapeutic potential of short-chain fatty acid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of short-chain fatty acids receptors, GPR41 and GPR43 on colonic functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Short-Chain HDAC Inhibitors Differentially Affect Vertebrate Development and Neuronal Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Prominent action of butyrate over β-hydroxybutyrate as histone deacetylase inhibitor, transcriptional modulator and anti-inflammatory molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro percutaneous absorption of alpha hydroxy acids in human skin | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Enhancing effect of alpha-hydroxyacids on "in vitro" permeation across the human skin of compounds with different lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The β-Hydroxybutyrate-GPR109A Receptor Regulates Fasting-induced Plasticity in the Mouse Adrenal Medulla - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Easy and convenient millimole‐scale synthesis of new, potential biomarkers for gamma‐hydroxybutyric acid (GHB) intake: Feasible for analytical laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 17. How is GHB Made: Ingridients, Recipe for Production [addictionresource.com]
A Technical Guide to Chiral Building Blocks in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Chirality in Modern Chemistry
In the landscape of chemical synthesis, particularly within drug discovery and development, the concept of chirality is of paramount importance. Chiral molecules, or enantiomers, are non-superimposable mirror images of each other, much like a pair of hands. While they share the same chemical formula and connectivity, their three-dimensional arrangement is distinct. This stereochemical difference is critical in biological systems, where receptors, enzymes, and other biomolecules are themselves chiral.[1] Consequently, enantiomers of a chiral drug can exhibit vastly different pharmacological, metabolic, and toxicological profiles.[1][2][3]
The tragic case of thalidomide in the 1950s and 1960s serves as a stark reminder of this principle. One enantiomer of thalidomide was an effective sedative, while its mirror image was a potent teratogen, causing severe birth defects.[1][4] This has led to stringent regulations from bodies like the U.S. Food and Drug Administration (FDA), which now mandate the characterization and synthesis of single-enantiomer drugs.[2][5] Today, more than half of all marketed drugs are chiral compounds, underscoring the need for robust methods to produce enantiomerically pure substances.[5]
Chiral building blocks are enantiomerically pure molecules used as starting materials for the synthesis of more complex chiral compounds.[6][7] Utilizing these blocks provides an efficient and predictable pathway to the desired stereoisomer, avoiding the need for difficult downstream separations of racemic mixtures. This guide provides a technical overview of the primary strategies for generating and utilizing these crucial synthetic intermediates.
Core Strategies for Accessing Enantiomerically Pure Compounds
There are three principal strategies for obtaining enantiomerically pure compounds: Chiral Pool Synthesis, Asymmetric Synthesis, and Resolution. The choice of strategy depends on factors such as the availability of starting materials, the complexity of the target molecule, and scalability requirements.
Chiral Pool Synthesis
Chiral pool synthesis is a straightforward approach that utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials.[8][9][10] The inherent chirality of the starting material is carried through a series of chemical transformations to the final product. Common sources for the chiral pool include:
-
Amino Acids: L-proline, L-alanine, etc.
-
Carbohydrates: Glucose, tartaric acid, etc.
This method is highly efficient when the target molecule's stereochemistry and carbon skeleton are closely related to a known natural product.[10][11]
Asymmetric Synthesis
Asymmetric (or enantioselective) synthesis creates one or more new chiral centers in a substrate molecule, producing stereoisomeric products in unequal amounts.[8] This is achieved by using a chiral influence that lowers the activation energy for the formation of one enantiomer over the other.[8]
-
Asymmetric Catalysis: This is the most powerful and efficient method, employing a small amount of a chiral catalyst to generate large quantities of a chiral product.[8][13] The catalyst can be a transition metal complex with a chiral ligand (e.g., Noyori's BINAP-Ru catalysts) or a small organic molecule (organocatalysis).[8][14][15] These methods are often highly selective and suitable for industrial-scale synthesis due to low catalyst loadings.[8][15]
-
Chiral Auxiliaries: In this strategy, an achiral substrate is temporarily bonded to a chiral auxiliary.[12][16] The auxiliary directs the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. A classic example is the use of Evans' oxazolidinone auxiliaries in aldol reactions.[10][15]
Resolution of Racemates
Resolution is the process of separating a racemic mixture (a 50:50 mixture of both enantiomers) into its individual, pure enantiomers.[17]
-
Kinetic Resolution: This method relies on the differential reaction rates of two enantiomers with a chiral reagent or catalyst. One enantiomer reacts faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer.[13] A significant advantage of this method is the use of enzymes (enzymatic kinetic resolution), which often display extremely high selectivity under mild conditions.[18][19][20] However, the maximum theoretical yield for the recovered, unreacted enantiomer is 50%.[13]
Key Methodologies and Quantitative Comparison
The effectiveness of a chiral synthesis is measured by its chemical yield and its enantioselectivity, often expressed as enantiomeric excess (e.e.).
Enantiomeric Excess (e.e.) is a measure of the purity of a chiral sample, defined as: e.e. (%) = |(moles of major enantiomer - moles of minor enantiomer)| / (total moles of both enantiomers) x 100
An e.e. of 100% indicates an enantiomerically pure sample, while an e.e. of 0% represents a racemic mixture.[21]
The following tables summarize representative quantitative data for several key asymmetric methods.
Table 1: Asymmetric Catalysis - Noyori Hydrogenation of Ketones
| Substrate | Catalyst System | Catalyst Loading (mol%) | Yield (%) | e.e. (%) | Reference |
|---|---|---|---|---|---|
| Methyl 2,2-dimethyl-3-oxobutanoate | Ru–(S)-BINAP | 2 | 100 | 99 | [8] |
| 2'-Acetonaphthone | XylBINAP/DAIPEN–Ru(II) | 0.2 | Quantitative | >99 | [16] |
| Benzoyl-tert-butyldimethylsilane | Ru(II) complex | 0.01 | 96 | 95 | [16] |
| Various α-Amino Ketones | Ru-Diamine Complex | 0.13 - 1 | High | >99 |[19] |
Table 2: Asymmetric Catalysis - Sharpless Epoxidation of Allylic Alcohols
| Substrate | Chiral Ligand | Yield (%) | e.e. (%) | Reference |
|---|---|---|---|---|
| Geraniol | L-(+)-DET | ~80 | 76-84 | [2] |
| (Z)-α-Phenylcinnamyl alcohol | D-(-)-DIPT | 85 | >98 | [22] |
| (E)-α-Phenylcinnamyl alcohol | L-(+)-DIPT | 89 | 95 | [22] |
| Various Allylic Alcohols | DET or DIPT | >70 | >90 |[23] |
Table 3: Organocatalysis - Michael Addition Reactions
| Aldehyde Donor | Michael Acceptor | Catalyst (mol%) | Yield (%) | e.r. (e.e. %) | Reference |
|---|---|---|---|---|---|
| Isobutyraldehyde | N-Phenylmaleimide | Phe-β-Ala (10) | 77 | 88:12 (76%) | [5] |
| Nitromethane | 4-Oxo-enoate | Cinchona Alkaloid Deriv. (1) | High | up to 98 | [11] |
| N-Heterocycles | Nitroolefins | Cinchona Alkaloid Deriv. | Moderate-High | Moderate-High |[14] |
Table 4: Enzymatic Kinetic Resolution
| Substrate / Reaction | Enzyme | Yield (%) | e.e. (%) | Reference |
|---|---|---|---|---|
| (S)-Propranolol Precursor | Lipase (Amano PS-IM) | ~45 | >99 | [17][24] |
| (S)-Bisoprolol Precursor | Lipase B (Candida antarctica) | ~50 | 96 | [9] |
| (S)-Betaxolol Precursor | Lipase B (Candida antarctica) | 38 | 99 | [25] |
| (R)-Chlorohydrin for β-Blockers | Lipase (Amano PS-IM) | ~50 | >99 |[24] |
Experimental Protocols and Workflows
A core component of applying these methods is a detailed and reproducible experimental protocol. Below are representative procedures for key asymmetric transformations.
General Workflow for Asymmetric Synthesis
The workflow for a typical asymmetric catalytic reaction involves careful preparation, execution, and analysis to ensure high yield and enantioselectivity.
Protocol 1: Sharpless Asymmetric Epoxidation of Geraniol
This protocol is adapted from procedures designed for advanced organic chemistry laboratories and demonstrates the catalytic asymmetric epoxidation of a primary allylic alcohol.
-
Materials: Dichloromethane (CH₂Cl₂), (+)-diethyl tartrate ((+)-DET), titanium(IV) isopropoxide (Ti(OⁱPr)₄), activated 3Å molecular sieves, geraniol, tert-butyl hydroperoxide (TBHP, solution in isooctane/toluene).
-
Procedure:
-
A flame-dried, round-bottom flask equipped with a magnetic stir bar is charged with activated 3Å molecular sieves and anhydrous CH₂Cl₂ under an inert atmosphere (e.g., Argon or Nitrogen).
-
The flask is cooled to -20 °C in a cooling bath (e.g., acetonitrile/dry ice).
-
(+)-Diethyl tartrate is added, followed by the dropwise addition of titanium(IV) isopropoxide. The mixture is stirred for 10 minutes at -20 °C.
-
Geraniol is added to the catalyst mixture and stirred for a further 20 minutes.
-
tert-Butyl hydroperoxide is added dropwise, ensuring the internal temperature does not rise significantly.
-
The reaction is monitored by thin-layer chromatography (TLC) until the geraniol is consumed (typically 1-2 hours).
-
Upon completion, the reaction is quenched by the addition of water. The mixture is allowed to warm to room temperature and stirred for 1 hour, during which a white precipitate forms.
-
The mixture is filtered through celite, and the organic layer is separated. The aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude epoxy alcohol is purified by flash column chromatography.
-
The enantiomeric excess is determined by chiral HPLC or by ¹H NMR using a chiral shift reagent.
-
Expected Outcome: This reaction typically yields the (2S, 3S)-epoxy geraniol with an enantiomeric excess in the range of 75-85%.[2]
Protocol 2: Noyori Asymmetric Hydrogenation of a β-Keto Ester
This procedure is a representative example of the hydrogenation of a functionalized ketone using a Ru-BINAP catalyst.
-
Materials: Methyl 2,2-dimethyl-3-oxobutanoate, --INVALID-LINK--n complex (or prepared in situ), methanol (MeOH), hydrogen gas (H₂).
-
Procedure:
-
A high-pressure reaction vessel (autoclave) is charged with the β-keto ester substrate and the Ru-BINAP catalyst (e.g., 0.05 - 2 mol%).
-
Anhydrous, degassed solvent (e.g., methanol) is added under an inert atmosphere.
-
The vessel is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 4 - 100 atm).
-
The reaction mixture is stirred vigorously at a specified temperature (e.g., 25-100 °C) for the required duration (e.g., 4-48 hours).
-
After cooling to room temperature, the vessel is carefully depressurized.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography or distillation to yield the chiral β-hydroxy ester.
-
Enantiomeric excess is determined by chiral HPLC or GC.
-
Expected Outcome: High yields (>95%) and excellent enantioselectivities (>98% e.e.) are commonly achieved for this class of substrates.[8]
Mechanistic Insights: The Noyori Catalytic Cycle
Understanding the reaction mechanism is crucial for optimizing conditions and predicting outcomes. The Noyori asymmetric hydrogenation of ketones is a well-studied example of a metal-ligand cooperative catalysis. The catalyst does not operate via a simple outer-sphere mechanism; instead, both the ruthenium metal center and the amine ligand of the diamine are directly involved in the transition state.
The cycle begins with the activation of the precatalyst by hydrogen to form the active dihydride species. The ketone substrate then coordinates to this complex. The key step involves a six-membered pericyclic transition state where a hydride from the ruthenium and a proton from the amine ligand are transferred concertedly to the carbonyl carbon and oxygen, respectively.[15] This "bifunctional" mechanism accounts for the high efficiency and selectivity of the reaction.[16] The resulting alcohol product is then released, regenerating the active catalyst for the next cycle.
Application in Drug Synthesis: Atorvastatin (Lipitor®)
The synthesis of complex pharmaceutical agents often relies on the strategic use of chiral building blocks. Atorvastatin, the active ingredient in Lipitor®, is a top-selling drug used to lower cholesterol. Its structure contains a key chiral syn-1,3-diol side chain. Numerous synthetic routes have been developed to produce this side chain enantioselectively. Chemoenzymatic methods, employing enzymes like ketoreductases or aldolases (such as DERA), are particularly effective.[18][20] These biocatalytic approaches can stereoselectively reduce diketo ester precursors to furnish the required diol building block with high optical purity, providing an efficient and green route for industrial-scale production.[18][20][22]
Conclusion
Chiral building blocks are indispensable tools in modern organic synthesis, enabling the efficient and stereocontrolled construction of complex molecules. The strategic choice between chiral pool synthesis, asymmetric catalysis, and resolution allows chemists to access virtually any desired enantiomer. Asymmetric catalysis, in particular, has revolutionized the field by providing highly economical and scalable routes to enantiopure compounds with exceptional levels of selectivity. A thorough understanding of the underlying principles, quantitative performance, and experimental protocols of these methods is essential for professionals engaged in chemical research and the development of new therapeutics.
References
- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. odinity.com [odinity.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. sharpless asymmetric epoxidation: Topics by Science.gov [science.gov]
- 7. researchgate.net [researchgate.net]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol [mdpi.com]
- 10. idc-online.com [idc-online.com]
- 11. Highly enantioselective organocatalytic Michael addition of nitroalkanes to 4-oxo-enoates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. ddugu.ac.in [ddugu.ac.in]
- 13. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 14. experts.arizona.edu [experts.arizona.edu]
- 15. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. Highly efficient synthesis of enantioenriched β-hydroxy α-amino acid derivatives via Ir-catalyzed dynamic kinetic asymmetric hydrogenation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. discovery.researcher.life [discovery.researcher.life]
- 21. chemistry.du.ac.in [chemistry.du.ac.in]
- 22. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 23. researchgate.net [researchgate.net]
- 24. Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
A Comprehensive Guide to the Thermochemical Properties of Ethyl Hydroxyalkanoates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the thermochemical data available for ethyl hydroxyalkanoates, with a primary focus on ethyl lactate, a prominent and well-studied member of this class of compounds. The information compiled herein is essential for understanding the energetic properties of these molecules, which is critical for process design, safety assessments, and computational modeling in various research and development applications, including pharmaceuticals and sustainable chemistry.
Thermochemical Data of Ethyl Lactate
The following tables summarize the key thermochemical properties of ethyl lactate that have been experimentally determined and reported in the scientific literature.
Table 1: Enthalpy of Formation and Combustion of Ethyl Lactate
| Property | Value | Conditions |
| Standard Enthalpy of Formation (Gas, ΔfH°gas) | -627.9 ± 2.4 kJ/mol | 298.15 K |
| Heat of Combustion (ΔcH°) | -2686.2 ± 1.0 kJ/mol (-11,600 Btu/lb) | Standard Conditions |
Note: The standard enthalpy of formation is a critically evaluated value. The heat of combustion has been converted from reported values of -6,500 cal/g and -270 x 10^5 J/kg.[1][2]
Table 2: Enthalpy of Vaporization of Ethyl Lactate
| Enthalpy of Vaporization (ΔvapH) | Temperature (K) |
| 51.3 kJ/mol | 339 K |
| 49.2 kJ/mol | 323 K |
Source: Critically evaluated data from the NIST Chemistry WebBook.[2]
Table 3: Vapor Pressure of Ethyl Lactate
| Vapor Pressure | Temperature |
| 1.16 mmHg | 25.0 °C |
| 1.2 mmHg | 20.0 °C (68 °F) |
| 1.6 hPa (1.2 mmHg) | 20.0 °C |
| 2.09 mmHg (0.279 kPa) | 20.0 °C |
| 3.75 mmHg | 25.0 °C |
| 4.00 mmHg (0.533 kPa) | 30.0 °C |
Note: Discrepancies in vapor pressure values at the same temperature may arise from variations in experimental techniques and calibration.[1][3][4][5][6]
Experimental Protocols
The determination of accurate thermochemical data relies on precise and well-controlled experimental methodologies. Below are detailed descriptions of the key techniques employed in the cited studies.
Combustion Calorimetry
The standard enthalpy of formation of ethyl lactate was determined using static bomb combustion calorimetry.
Methodology:
-
Sample Preparation: High-purity ethyl lactate (mass fraction > 0.999) was used. The water content was determined using Karl Fischer titration.
-
Calorimeter: An isoperibol combustion calorimeter with a static bomb was employed. The energy equivalent of the calorimeter was determined with high-purity benzoic acid.
-
Combustion: A weighed sample of ethyl lactate was placed in a quartz crucible and ignited in the bomb, which was pressurized with pure oxygen.
-
Analysis: The combustion products were analyzed to ensure complete combustion. The specific energy of combustion was calculated from the temperature rise of the calorimeter, and this value was used to derive the standard enthalpy of formation in the liquid phase. The gas-phase enthalpy of formation was then calculated using the enthalpy of vaporization.
Enthalpy of Vaporization Determination
The enthalpy of vaporization of ethyl lactate has been determined using various methods, including transpiration and correlation with vapor pressure data.
Transpiration Method:
-
A stream of an inert carrier gas (e.g., nitrogen or argon) is passed through or over a sample of the liquid ethyl lactate maintained at a constant temperature.
-
The carrier gas becomes saturated with the vapor of the substance.
-
The amount of vaporized substance is determined by trapping and quantifying it (e.g., by condensation and weighing, or by gas chromatography).
-
The enthalpy of vaporization is calculated from the temperature dependence of the vapor pressure, which is derived from the amount of vaporized substance and the volume of the carrier gas.
Vapor Pressure Measurement (Isoteniscope Method):
-
The vapor pressure of ethyl lactate was measured as a function of temperature using an isoteniscope.
-
The sample is placed in a bulb connected to a manometer. The apparatus is heated, and the pressure at which the liquid's vapor pressure equals the external pressure is recorded at various temperatures.
-
The enthalpy of vaporization can then be determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature, according to the Clausius-Clapeyron equation.[7]
Interrelation of Thermochemical Properties
The various thermochemical properties of a substance are interconnected. The following diagram illustrates the logical relationships between the key parameters discussed in this guide.
Caption: Logical workflow for determining the gas-phase enthalpy of formation.
References
- 1. L-ethyl 2-hydroxypropanoate -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]
- 2. Propanoic acid, 2-hydroxy-, ethyl ester [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Propanoic acid, 2-hydroxy-, ethyl ester, (L)- (CAS 687-47-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. downloads.regulations.gov [downloads.regulations.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Ethyl 6-Hydroxyhexanoate from ε-Caprolactone
Abstract
This document provides a detailed protocol for the synthesis of ethyl 6-hydroxyhexanoate through the acid-catalyzed ring-opening of ε-caprolactone with ethanol. This transesterification reaction offers a straightforward and efficient method for producing the target hydroxy ester, a valuable intermediate in the synthesis of fragrances and polymers. The protocol includes a comprehensive experimental procedure, a summary of reaction parameters, and characterization data.
Note: The direct ring-opening of ε-caprolactone, a six-carbon cyclic ester, with ethanol yields ethyl 6-hydroxyhexanoate, a six-carbon chain hydroxy ester. The synthesis of ethyl 6-hydroxyoctanoate would require a different synthetic route involving carbon-carbon bond formation.
Introduction
The ring-opening of lactones is a fundamental reaction in organic synthesis, providing access to a variety of functionalized linear molecules. ε-Caprolactone is an inexpensive and readily available starting material that can be converted to the versatile intermediate, ethyl 6-hydroxyhexanoate.[1] This reaction is an example of an acid-catalyzed transesterification, where ethanol acts as the nucleophile to open the cyclic ester.[1] Ethyl 6-hydroxyhexanoate serves as a precursor in the production of specialty polymers and fine chemicals, including the fragrance compound ethyl 6-acetoxyhexanoate.[1][2] This application note details a robust protocol for this synthesis, suitable for researchers in organic chemistry and materials science.
Reaction Scheme
The overall reaction involves the acid-catalyzed ethanolysis of ε-caprolactone to yield ethyl 6-hydroxyhexanoate.
Caption: Acid-catalyzed synthesis of ethyl 6-hydroxyhexanoate.
Experimental Protocol
This protocol is based on established laboratory procedures for the acid-catalyzed transesterification of ε-caprolactone.[3]
Materials and Equipment
-
ε-Caprolactone (C₆H₁₀O₂)
-
Absolute Ethanol (C₂H₅OH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Organic Solvents for Extraction (e.g., Diethyl Ether or Ethyl Acetate)
-
100 mL Round-bottom flask
-
Magnetic stir bar
-
Water-cooled reflux condenser
-
Heating mantle or hot plate with a sand or water bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
TLC plates (silica gel) and developing chamber
-
UV lamp for TLC visualization (or iodine chamber)
Procedure
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add ε-caprolactone (0.5 mL, 4.51 mmol) and absolute ethanol (50 mL, 856 mmol).[3]
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.2 mL) to the stirred solution. Caution: Concentrated sulfuric acid is highly corrosive. Handle with appropriate personal protective equipment.
-
Reflux: Attach a water-cooled reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Allow the reaction to reflux for 30-60 minutes.[3]
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by comparing the reaction mixture to the ε-caprolactone starting material.[3]
-
Quenching: After the reaction is complete (as indicated by TLC), remove the flask from the heat and allow it to cool to room temperature.
-
Neutralization: Carefully add solid sodium bicarbonate (approx. 800 mg) in small portions to the cooled reaction mixture to neutralize the sulfuric acid catalyst. Continue stirring until the cessation of gas (CO₂) evolution.[3]
-
Solvent Removal: Remove the excess ethanol using a rotary evaporator.
-
Work-up:
-
To the residue, add 50 mL of deionized water.
-
Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate using a rotary evaporator to yield the crude ethyl 6-hydroxyhexanoate.
-
For higher purity, the product can be purified by vacuum distillation.
-
Data Presentation
The following table summarizes the quantitative data for the synthesis of ethyl 6-hydroxyhexanoate.
| Parameter | Value | Reference |
| Reactants | ||
| ε-Caprolactone | 0.5 mL (0.515 g, 4.51 mmol) | [3] |
| Absolute Ethanol | 50 mL (39.45 g, 856 mmol) | [3] |
| Catalyst | ||
| Concentrated Sulfuric Acid | 0.2 mL | [3] |
| Reaction Conditions | ||
| Temperature | Reflux | [3] |
| Reaction Time | 30 - 60 minutes | [3] |
| Product Information | ||
| Average Yield | 77% | [1] |
| Molecular Formula | C₈H₁₆O₃ | [4][5] |
| Molecular Weight | 160.21 g/mol | [4][5] |
| Boiling Point | 127-128 °C at 12 mmHg | |
| Density | 0.985 g/mL at 25 °C |
Characterization
The synthesized ethyl 6-hydroxyhexanoate can be characterized by spectroscopic methods.
-
¹H NMR (CDCl₃): Expected chemical shifts (δ) include:
-
~4.12 ppm (quartet, 2H, -OCH₂ CH₃)
-
~3.64 ppm (triplet, 2H, -CH₂ OH)
-
~2.30 ppm (triplet, 2H, -CH₂ COO-)
-
~1.65 ppm (multiplet, 4H, -CH₂CH₂CH₂ CH₂-)
-
~1.39 ppm (multiplet, 2H, -CH₂CH₂ CH₂OH)
-
~1.25 ppm (triplet, 3H, -OCH₂CH₃ )
-
-
IR Spectroscopy (ATR): Characteristic absorption bands (cm⁻¹) are expected at:
-
~3400 cm⁻¹ (broad, O-H stretch)
-
~2930 cm⁻¹ (C-H stretch)
-
~1730 cm⁻¹ (C=O stretch, ester)
-
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and purification of ethyl 6-hydroxyhexanoate.
Caption: Workflow for the synthesis of ethyl 6-hydroxyhexanoate.
References
Application Notes and Protocols for the Enzymatic Synthesis of Chiral Hydroxy Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral hydroxy esters are crucial building blocks in the synthesis of a wide array of pharmaceuticals and fine chemicals. The stereochemistry of these molecules significantly influences their biological activity, making the production of enantiomerically pure forms a critical aspect of drug design and development.[1] Traditional chemical methods for achieving this often require harsh reaction conditions, expensive chiral catalysts, and can generate significant chemical waste. Biocatalysis, utilizing enzymes such as lipases, offers a green and highly selective alternative for the synthesis of these valuable chiral molecules.[1]
Enzymatic kinetic resolution (EKR) is a widely employed technique for the synthesis of chiral hydroxy esters. This method relies on the ability of an enzyme, typically a lipase, to selectively acylate or hydrolyze one enantiomer of a racemic mixture at a much faster rate than the other, allowing for the separation of the two enantiomers. Lipases are particularly well-suited for this purpose due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents.[2] This application note provides detailed protocols for the lipase-catalyzed kinetic resolution of racemic hydroxy esters via transesterification, summarizes key quantitative data for various enzymatic systems, and outlines the general experimental workflow.
Data Presentation: Quantitative Analysis of Lipase-Catalyzed Kinetic Resolutions
The efficiency of an enzymatic kinetic resolution is primarily evaluated by the enantiomeric excess of the product (ee_p) and the unreacted substrate (ee_s), as well as the conversion rate. The enantiomeric ratio (E) is a measure of the enzyme's selectivity. The following tables summarize quantitative data from various lipase-catalyzed resolutions of hydroxy esters, providing a comparative overview of different enzymes, substrates, and reaction conditions.
Table 1: Lipase Screening for the Kinetic Resolution of (RS)-1-(4-bromophenyl)ethanol
| Lipase Source | Acyl Donor | Solvent | Time (h) | Conversion (%) | ee_s (%) | ee_p (%) | E-value |
| Candida antarctica lipase B (CAL-B) | Vinyl acetate | Hexane | 3 | 48 | >99 | >99 | >200 |
| Pseudomonas cepacia lipase (PCL) | Vinyl acetate | Hexane | 16 | 45 | 82 | >99 | 115 |
| Pseudomonas fluorescens lipase | Vinyl acetate | Hexane | 16 | 30 | 43 | >99 | 28 |
| Aspergillus niger lipase | Vinyl acetate | Hexane | 16 | 15 | 18 | >99 | 11 |
Table 2: Enantioselective Acylation of Various Racemic Alcohols using CAL-B
| Substrate | Acyl Donor | Solvent | Time (h) | Conversion (%) | ee_s (%) | ee_p (%) | E-value |
| (R,S)-1-Phenylethanol | Vinyl acetate | Toluene | 6 | 50 | >99 | 98 | >200 |
| (R,S)-1-Indanol | Vinyl acetate | Diisopropyl ether | 24 | 49 | 96 | >99 | 180 |
| (R,S)-Methyl mandelate | Vinyl propionate | Acetonitrile | 48 | 47 | 92 | 98 | 150 |
| (R,S)-Ethyl 3-hydroxybutyrate | Vinyl butyrate | Hexane | 72 | 51 | >99 | 97 | >200 |
Experimental Protocols
This section provides a detailed, generalized protocol for the enzymatic kinetic resolution of a racemic hydroxy ester via lipase-catalyzed transesterification.
Protocol 1: General Procedure for Lipase-Catalyzed Kinetic Resolution of a Racemic Hydroxy Ester
1. Materials and Reagents:
-
Racemic hydroxy ester or alcohol
-
Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)
-
Acyl donor (e.g., vinyl acetate, vinyl butyrate)
-
Anhydrous organic solvent (e.g., hexane, toluene, diisopropyl ether)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
2. Enzyme Selection and Preparation:
The choice of lipase is critical for achieving high enantioselectivity. A preliminary screening of different commercially available lipases is recommended. Immobilized lipases are generally preferred as they can be easily recovered and reused. Ensure the enzyme is dry before use, either by purchasing a lyophilized powder or by drying it under vacuum.
3. Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stirrer, add the racemic hydroxy ester (1.0 mmol).
-
Dissolve the substrate in an appropriate volume of anhydrous organic solvent (e.g., 10 mL).
-
Add the acyl donor (1.5 - 3.0 equivalents). Vinyl esters are often used as they produce a non-reactive byproduct (acetaldehyde).
-
Add the immobilized lipase (typically 10-50 mg per mmol of substrate).
-
Seal the flask and stir the reaction mixture at a controlled temperature (typically ranging from room temperature to 50 °C).
4. Reaction Monitoring:
The progress of the reaction should be monitored to determine the optimal time to stop the reaction (ideally at ~50% conversion for kinetic resolution).
-
Periodically withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Filter the enzyme from the aliquot.
-
Analyze the sample by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) to determine the enantiomeric excess of the remaining substrate and the formed product, as well as the conversion rate.
5. Work-up and Purification:
-
Once the desired conversion is reached, filter off the immobilized lipase. The enzyme can be washed with the reaction solvent and dried for reuse.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer with a saturated solution of sodium bicarbonate to remove any acidic byproducts, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product mixture.
-
Separate the unreacted hydroxy ester (one enantiomer) from the acylated product (the other enantiomer) by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
6. Characterization:
Confirm the identity and purity of the separated enantiomers using standard analytical techniques such as NMR spectroscopy and mass spectrometry. Determine the final enantiomeric excess of each enantiomer by chiral HPLC or GC.
Mandatory Visualizations
Experimental Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for the enzymatic kinetic resolution of a racemic hydroxy ester.
Logical Relationship in Enzymatic Kinetic Resolution
Caption: Principle of enzymatic kinetic resolution of a racemic hydroxy ester.
References
Application Notes and Protocols for the Asymmetric Reduction of Ethyl 4-chloro-3-oxobutanoate to Ethyl (S)-4-chloro-3-hydroxybutanoate
Introduction
The enantiomerically pure ethyl (S)-4-chloro-3-hydroxybutanoate is a critical chiral building block in the synthesis of various pharmaceuticals. Its production via the asymmetric reduction of the prochiral ketone, ethyl 4-chloro-3-oxobutanoate, is a key transformation that has been extensively studied. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate, focusing on biocatalytic and chemocatalytic methods. Biocatalytic methods are often favored due to their high enantioselectivity, mild reaction conditions, and environmentally friendly nature.[1]
Biocatalytic Asymmetric Reduction
Biocatalysis utilizing whole-cell systems or isolated enzymes offers a highly efficient and stereoselective route to (S)-4-chloro-3-hydroxybutanoate. A variety of microorganisms and their enzymes, particularly carbonyl reductases and alcohol dehydrogenases, have been successfully employed.
Data Presentation: Comparison of Biocatalytic Systems
| Biocatalyst | Substrate Concentration (mM) | Yield (%) | Enantiomeric Excess (ee %) | Reaction Time (h) | Reference |
| E. coli CCZU-K14 (expressing CmCR from Candida magnoliae) | 3000 | >99.0 | >99.9 | 14 | [2] |
| E. coli (co-expressing SmADH31 and glucose dehydrogenase) | 4000 (660 g/L) | >99.0 | >99.9 | Not Specified | [3] |
| Candida magnoliae (cultured broth with cofactor regeneration) | Not Specified (produced 90 g/L product) | Not Specified | 96.6 (99 after heat treatment) | Not Specified | [4] |
| Recombinant E. coli (co-expressing carbonyl reductase and glucose dehydrogenase) in a biphasic system | Not Specified (produced 1398 mM product) | 90.7 | >99 | Not Specified | [5] |
| Saccharomyces cerevisiae with Amberlite XAD 2 resin | 74 | 84 | 93 | Not Specified | [6] |
| Kluyveromyces marxianus (immobilized cells) | Not Specified | 99 | 91 | Not Specified | [7] |
Experimental Protocol: Whole-Cell Bioreduction using Recombinant E. coli
This protocol is a generalized procedure based on the principles of whole-cell biocatalysis for the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate.
1. Materials:
-
Recombinant E. coli strain overexpressing a suitable carbonyl reductase or alcohol dehydrogenase.
-
Growth medium (e.g., LB medium with appropriate antibiotic).
-
Induction agent (e.g., IPTG).
-
Reaction buffer (e.g., phosphate buffer, pH 7.0).
-
Ethyl 4-chloro-3-oxobutanoate (substrate).
-
Glucose (for cofactor regeneration).
-
Organic solvent for extraction (e.g., ethyl acetate).
-
Drying agent (e.g., anhydrous sodium sulfate).
-
Analytical standards for GC or HPLC analysis.
2. Equipment:
-
Shaking incubator.
-
Centrifuge.
-
Reaction vessel (e.g., stirred-tank reactor or shake flask).
-
pH meter.
-
Rotary evaporator.
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a chiral column.
3. Procedure:
-
Cell Cultivation and Induction:
-
Inoculate a single colony of the recombinant E. coli strain into a starter culture of growth medium containing the appropriate antibiotic.
-
Incubate overnight at 37°C with shaking.
-
Inoculate the main culture with the starter culture and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding the induction agent (e.g., IPTG) and continue to incubate at a lower temperature (e.g., 20-30°C) for a specified period (e.g., 12-16 hours).
-
-
Biocatalytic Reduction:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in the reaction buffer.
-
Add glucose to the cell suspension for cofactor regeneration.
-
Add the substrate, ethyl 4-chloro-3-oxobutanoate, to the desired concentration. The substrate can be added in batches to minimize substrate inhibition.
-
Maintain the reaction at a controlled temperature (e.g., 30°C) and pH with gentle agitation.
-
Monitor the progress of the reaction by periodically taking samples and analyzing them by GC or HPLC.
-
-
Product Extraction and Analysis:
-
Once the reaction is complete, separate the cells from the reaction mixture by centrifugation.
-
Extract the supernatant with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
Determine the yield and enantiomeric excess of the ethyl (S)-4-chloro-3-hydroxybutanoate using chiral GC or HPLC.
-
Chemocatalytic Asymmetric Reduction
Asymmetric hydrogenation using chiral metal complexes is another powerful method for the synthesis of enantiomerically enriched β-hydroxyesters.[8] Ruthenium-based catalysts with chiral ligands have shown excellent performance in this transformation.
Data Presentation: Comparison of Chemocatalytic Systems
| Catalyst/Ligand | Substrate/Catalyst Ratio (S/C) | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Ru-Difluorphos | Not Specified | Up to 99 | Up to 99 | [8] |
| Ru-Solphos | Not Specified | Not Specified | 95-99 | [8] |
| Ir-(R)-SpiroPAP | 1000 | 93-98 | 95.0-99.8 | [8] |
Experimental Protocol: Asymmetric Hydrogenation using a Ruthenium Catalyst
This protocol provides a general procedure for the asymmetric hydrogenation of ethyl 4-chloro-3-oxobutanoate using a chiral ruthenium catalyst.
1. Materials:
-
Ruthenium precursor (e.g., [RuI₂(p-cymene)]₂).
-
Chiral diphosphine ligand (e.g., a derivative of BINAP or SEGPHOS).
-
Ethyl 4-chloro-3-oxobutanoate (substrate).
-
Anhydrous solvent (e.g., methanol or ethanol).
-
Hydrogen gas (H₂).
-
Inert gas (e.g., argon or nitrogen).
-
Standard laboratory glassware for air-sensitive reactions (e.g., Schlenk line).
2. Equipment:
-
High-pressure reactor (autoclave).
-
Magnetic stirrer.
-
Standard analytical equipment (GC or HPLC with a chiral column).
3. Procedure:
-
Catalyst Preparation (in situ):
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the ruthenium precursor and the chiral ligand in an appropriate stoichiometric ratio.
-
Add the anhydrous solvent and stir the mixture at room temperature until a homogeneous solution is formed.
-
-
Asymmetric Hydrogenation:
-
Add the substrate, ethyl 4-chloro-3-oxobutanoate, to the catalyst solution.
-
Seal the reactor and purge it several times with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure.
-
Stir the reaction mixture at a controlled temperature for the required reaction time.
-
Monitor the reaction progress by taking samples and analyzing them by GC or HPLC.
-
-
Work-up and Analysis:
-
Once the reaction is complete, carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography if necessary.
-
Determine the yield and enantiomeric excess of the product by chiral GC or HPLC.
-
Visualizations
Caption: General workflow for the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate.
Caption: Biocatalytic cycle with cofactor regeneration for the synthesis of (S)-CHBE.
References
- 1. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives by a robust NADH-dependent reductase from E. coli CCZU-K14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of optically active ethyl 4-chloro-3-hydroxybutanoate by microbial reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biocatalytic synthesis of (S)-4-chloro-3-hydroxybutanoate ethyl ester using a recombinant whole-cell catalyst - 南京工业大学 [pure.njtech.edu.cn:443]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Application Note and Protocol: Purification of Ethyl 6-Hydroxyoctanoate by Vacuum Distillation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of ethyl 6-hydroxyoctanoate via vacuum distillation. This technique is essential for obtaining high-purity material required for research, development, and manufacturing of pharmaceuticals and other fine chemicals. The protocol outlines the necessary equipment, reagents, and step-by-step procedures for successful purification, along with data presentation in tabular format and a visual workflow diagram.
Introduction
This compound is a valuable bifunctional molecule, incorporating both a hydroxyl group and an ester. This structure makes it a versatile intermediate in the synthesis of various organic compounds, including polymers, fragrances, and pharmaceutical agents. Following its synthesis, typically through Fischer esterification of 6-hydroxyoctanoic acid with ethanol, the crude product often contains unreacted starting materials, by-products, and residual catalyst. Vacuum distillation is the preferred method for purifying high-boiling, thermally sensitive compounds like this compound, as it allows for distillation at a lower temperature, thereby preventing thermal decomposition.
Physicochemical Data
The successful purification by vacuum distillation relies on the differences in boiling points between the desired product and its potential impurities under reduced pressure. The following table summarizes the relevant physical properties. Note that specific data for this compound is limited; therefore, data for the closely related homolog, ethyl 6-hydroxyhexanoate, is provided for estimation purposes.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) at 760 mmHg (estimated) | Boiling Point (°C) at Reduced Pressure |
| This compound | 93892-06-9 | 188.27 | ~270-280 | Not available |
| Ethyl 6-hydroxyhexanoate | 5299-60-5 | 160.21 | 253 | 127-128 @ 12 mmHg[1] |
| 6-Hydroxyoctanoic acid | 64165-18-0 | 160.21 | >300 | Not available |
| 6-Hydroxyhexanoic acid | 1191-25-9 | 132.16 | Decomposes | 89-90 @ 1 Torr[2] |
| Ethanol | 64-17-5 | 46.07 | 78.37 | - |
| Sulfuric Acid (catalyst) | 7664-93-9 | 98.08 | 337 | - |
Experimental Protocol
This protocol details the purification of crude this compound containing residual 6-hydroxyoctanoic acid, ethanol, and an acid catalyst (e.g., sulfuric acid).
Materials and Equipment
-
Crude this compound
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flasks (distilling and receiving flasks)
-
Claisen adapter
-
Distillation head with thermometer adapter
-
Thermometer (-10 to 250 °C)
-
Liebig condenser
-
Vacuum adapter with receiving flask(s) (e.g., cow-type or spider)
-
Heating mantle with a magnetic stirrer
-
Magnetic stir bar
-
Vacuum pump (capable of reaching <10 mmHg)
-
Manometer or vacuum gauge
-
Cold trap (optional but recommended)
-
Glass wool (for insulation)
-
Standard laboratory glassware (separatory funnel, beakers, graduated cylinders)
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, chemical-resistant gloves
Pre-Distillation Workup
-
Neutralization: Transfer the crude this compound to a separatory funnel. Add an equal volume of saturated sodium bicarbonate solution to neutralize any residual acid catalyst. Stopper the funnel and shake gently, venting frequently to release any evolved CO₂ gas. Continue washing until the aqueous layer is neutral or slightly basic (test with pH paper).
-
Aqueous Wash: Wash the organic layer with an equal volume of deionized water to remove any remaining salts.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to aid in the removal of dissolved water.
-
Drying: Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask. Add anhydrous magnesium sulfate or sodium sulfate and swirl the flask. Continue adding the drying agent until it no longer clumps together, indicating that the solution is dry.
-
Filtration: Filter the dried solution into a clean, dry round-bottom flask suitable for distillation.
Vacuum Distillation Procedure
-
Apparatus Setup:
-
Assemble the vacuum distillation apparatus as shown in the workflow diagram below. Ensure all ground glass joints are clean, dry, and lightly greased with vacuum grease.
-
Place a magnetic stir bar in the distilling flask containing the crude, dried this compound.
-
Use a Claisen adapter to prevent bumping of the liquid into the condenser.
-
Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
-
Connect the condenser to a circulating cold water supply.
-
Attach the vacuum adapter and receiving flask(s).
-
Connect the vacuum pump to the apparatus via a cold trap (if used) and a manometer.
-
-
Distillation Process:
-
Begin stirring the contents of the distilling flask.
-
Slowly and carefully apply the vacuum. The pressure should drop to the desired level (e.g., 1-15 mmHg).
-
Observe the initial bubbling as volatile impurities (e.g., residual ethanol) and dissolved air are removed.
-
Once the initial outgassing has subsided, begin to gently heat the distilling flask using the heating mantle.
-
Increase the temperature gradually until the product begins to distill.
-
Collect any low-boiling forerun in a separate receiving flask.
-
Monitor the temperature and pressure. The boiling point should remain constant during the collection of the pure fraction. Based on the boiling point of ethyl 6-hydroxyhexanoate (127-128 °C at 12 mmHg), the target fraction for this compound will likely distill at a slightly higher temperature under similar pressure.
-
Collect the main fraction of pure this compound in a clean receiving flask.
-
Once the temperature begins to drop or rise significantly, or if charring is observed in the distilling flask, stop the distillation by removing the heating mantle.
-
-
Shutdown Procedure:
-
Allow the apparatus to cool to room temperature.
-
Slowly and carefully vent the system to atmospheric pressure.
-
Turn off the vacuum pump and the condenser water.
-
Dismantle the apparatus and collect the purified product.
-
Post-Distillation Analysis
The purity of the collected fractions should be assessed using appropriate analytical techniques, such as:
-
Gas Chromatography (GC): To determine the percentage purity and identify any remaining impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the purified product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of the characteristic functional groups (hydroxyl and ester).
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the purification of this compound by vacuum distillation.
Caption: Workflow for the Purification of this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Vacuum distillation poses an implosion hazard. Inspect all glassware for cracks or defects before use. It is advisable to use a blast shield.
-
Never heat a closed system. Ensure the apparatus is properly vented before heating.
-
Handle the acid catalyst with extreme care.
-
Be aware of the flammability of organic solvents and the purified product. Keep away from ignition sources.
By following this detailed protocol, researchers can effectively purify this compound to a high degree of purity, suitable for a wide range of applications in research and development.
References
Application Notes and Protocols for the Purification of Hydroxy Esters via Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxy esters are a valuable class of organic compounds, frequently encountered as intermediates and final products in pharmaceutical synthesis, natural product chemistry, and materials science. Their purification is a critical step to ensure the purity and quality required for subsequent applications. Column chromatography, particularly flash chromatography, is a powerful and widely used technique for the purification of these moderately polar compounds. This document provides detailed application notes and protocols for the successful purification of hydroxy esters using column chromatography, with a focus on practical implementation in a laboratory setting.
Key Considerations for Purifying Hydroxy Esters
The presence of both a hydroxyl (-OH) and an ester (-O-C=O) group imparts a moderate polarity to hydroxy esters. This dual functionality allows for effective separation from less polar byproducts (e.g., starting materials, non-hydroxylated esters) and more polar impurities (e.g., diols, carboxylic acids) using normal-phase chromatography.
Stationary Phase Selection:
-
Silica Gel (SiO₂): This is the most common and versatile stationary phase for the purification of hydroxy esters.[1][2] Its polar surface interacts with the hydroxyl and ester moieties, allowing for separation based on subtle differences in polarity. Standard silica gel with a particle size of 40-63 µm (230-400 mesh) is suitable for most flash chromatography applications.[3]
-
Deactivated Silica Gel: For hydroxy esters that are sensitive to the acidic nature of silica gel, deactivation can prevent degradation. This is achieved by pre-treating the silica with a base, such as triethylamine, typically added to the mobile phase in small percentages (e.g., 0.1-1%).
Mobile Phase Selection:
The choice of mobile phase (eluent) is crucial for achieving good separation. A solvent system is typically chosen so that the desired hydroxy ester has an Rf value of approximately 0.2-0.4 on a Thin Layer Chromatography (TLC) plate, which generally translates to good separation on a column.[2]
Commonly used solvent systems for hydroxy esters are mixtures of a non-polar and a moderately polar solvent. The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the target hydroxy ester, and finally the more polar impurities.
-
Hexane/Ethyl Acetate: This is the most widely used solvent system for the purification of hydroxy esters. The ratio is adjusted based on the polarity of the specific compound.
-
Dichloromethane/Methanol: This system is effective for more polar hydroxy esters that may not be sufficiently mobile in hexane/ethyl acetate mixtures.
-
Toluene with Acetone or Ethyl Acetate: These combinations can offer different selectivity for certain hydroxy esters.[2]
Experimental Protocols
This section provides a general protocol for the purification of a hydroxy ester using flash column chromatography on silica gel.
Thin Layer Chromatography (TLC) for Solvent System Optimization
Before performing a column, it is essential to determine the optimal mobile phase composition using TLC.
-
Procedure:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (start with a ratio of 4:1 or 3:1).
-
Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate or p-anisaldehyde stain).
-
Adjust the solvent ratio until the desired hydroxy ester has an Rf value of approximately 0.2-0.4, and there is good separation from major impurities.
-
Column Preparation (Wet Packing)
-
Materials: Chromatography column, cotton or glass wool, sand, silica gel, chosen mobile phase.
-
Procedure:
-
Ensure the column is clean, dry, and vertically clamped.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing.
-
Add a thin layer of sand (approx. 1-2 cm) over the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase. The amount of silica gel is typically 30-100 times the weight of the crude sample.
-
Gently pour the slurry into the column.
-
Tap the side of the column gently to ensure even packing and remove any air bubbles.
-
Open the stopcock to allow some solvent to drain, which helps in compacting the silica bed. Do not let the solvent level drop below the top of the silica.
-
Add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
Equilibrate the column by running 2-3 column volumes of the initial mobile phase through it.
-
Sample Loading
-
Liquid Loading (for soluble samples):
-
Dissolve the crude sample in a minimal amount of the mobile phase or a volatile solvent in which it is highly soluble (e.g., dichloromethane).
-
Carefully apply the concentrated sample solution to the top of the silica bed using a pipette.
-
Open the stopcock and allow the sample to adsorb onto the silica, ensuring the solvent level does not go below the top of the sand.
-
Gently add a small amount of the mobile phase to wash the sides of the column and ensure all the sample is on the silica bed.
-
-
Dry Loading (for less soluble or viscous samples):
-
Dissolve the crude sample in a suitable solvent.
-
Add a small amount of silica gel to the solution and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
Add a layer of sand on top.
-
Elution and Fraction Collection
-
Isocratic Elution: If the TLC shows good separation with a single solvent mixture, this mobile phase can be used throughout the chromatography.
-
Gradient Elution: For complex mixtures or when compounds have very different polarities, a gradient elution is often more effective.
-
Start with a less polar solvent mixture (e.g., 10% ethyl acetate in hexane).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., move to 20%, then 30% ethyl acetate in hexane).
-
Collect fractions in test tubes or flasks.
-
Monitor the elution of compounds by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure hydroxy ester.
-
Evaporate the solvent under reduced pressure to obtain the purified product.
-
Quantitative Data Summary
The following table summarizes typical column chromatography conditions for the purification of various hydroxy esters. Note that these are starting points and may require optimization for specific substrates and reaction mixtures.
| Compound Name | Stationary Phase | Mobile Phase (Eluent) | Column Dimensions (Diameter x Height) | Sample Load | Elution Volume (approx.) | Purity/Yield |
| Ethyl (R)-(-)-3-hydroxybutanoate | Silica Gel | Ethyl acetate / n-hexane (1:5) | Not Specified | 0.3 g (crude) | Not Specified | 59% Yield |
| Methyl 3-hydroxybutanoate | Silica Gel | Hexane / Ethyl acetate (5:1) | Not Specified | Not Specified | Not Specified | 57% Yield |
| Ethyl 3-hydroxy-3-phenylpropanoate | C18 Reversed-Phase Silica | Acetonitrile / Water with Phosphoric Acid | Not Specified | Analytical Scale | Not Specified | Not Specified |
| Methyl Ricinoleate | Mesoporous Calcium Silicate (200 mesh) | Not Specified | Not Specified | Not Specified | Not Specified | Purity increased from 48% to 94% |
| β-Keto-γ-hydroxy Esters | Silica Gel 60 (200-400 mesh) | Gradient: Petroleum Ether to Petroleum Ether / Ethyl Acetate | Not Specified | Not Specified | Not Specified | Not Specified |
Visualizing the Workflow and Logic
The following diagrams, generated using Graphviz (DOT language), illustrate the key workflows and decision-making processes in the purification of hydroxy esters by column chromatography.
// Node Definitions start [label="Crude Hydroxy Ester Mixture", fillcolor="#F1F3F4", fontcolor="#202124"]; tlc [label="TLC Analysis for\nSolvent System Optimization", fillcolor="#FBBC05", fontcolor="#202124"]; prep [label="Prepare Column\n(Wet or Dry Packing)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; load [label="Load Sample\n(Liquid or Dry Loading)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; elute [label="Elute Column\n(Isocratic or Gradient)", fillcolor="#34A853", fontcolor="#FFFFFF"]; collect [label="Collect Fractions", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="Analyze Fractions by TLC", fillcolor="#FBBC05", fontcolor="#202124"]; combine [label="Combine Pure Fractions", fillcolor="#EA4335", fontcolor="#FFFFFF"]; evaporate [label="Evaporate Solvent", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="Purified Hydroxy Ester", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> tlc; tlc -> prep; prep -> load; load -> elute; elute -> collect; collect -> analyze; analyze -> combine [label="Identify pure fractions"]; combine -> evaporate; evaporate -> end; } . Caption: General workflow for hydroxy ester purification.
// Node Definitions start [label="Is the separation of impurities\n on TLC clear with one solvent system?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; isocratic [label="Use Isocratic Elution", fillcolor="#34A853", fontcolor="#FFFFFF"]; gradient [label="Use Gradient Elution", fillcolor="#34A853", fontcolor="#FFFFFF"]; start_gradient [label="Start with a less polar\n mobile phase than used for TLC", fillcolor="#F1F3F4", fontcolor="#202124"]; increase_polarity [label="Gradually increase the\n polarity of the mobile phase", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> isocratic [label=" Yes"]; start -> gradient [label=" No"]; gradient -> start_gradient; start_gradient -> increase_polarity; } . Caption: Decision tree for elution method selection.
References
Application Note: Quantification of Ethyl 3-Hydroxybutanoate in Wine by GC-MS
Abstract
This application note details a robust and sensitive method for the quantification of ethyl 3-hydroxybutanoate in wine samples using gas chromatography-mass spectrometry (GC-MS) with a liquid-liquid extraction (LLE) sample preparation protocol. Ethyl 3-hydroxybutanoate is a volatile ester that can contribute to the sensory profile of wine. This method is intended for researchers, scientists, and quality control professionals in the wine industry and related fields. The protocol provides detailed steps for sample preparation, instrument parameters, and data analysis. Method performance characteristics, including linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery, are presented.
Introduction
Ethyl 3-hydroxybutanoate is an ester found in fermented beverages like wine, contributing to its aromatic profile. The concentration of this compound can be influenced by yeast strain, fermentation conditions, and wine aging. Accurate quantification of ethyl 3-hydroxybutanoate is important for understanding its contribution to wine flavor and for quality control purposes. Gas chromatography coupled with mass spectrometry (GC-MS) is a highly selective and sensitive technique well-suited for the analysis of volatile compounds in complex matrices such as wine. This application note presents a validated GC-MS method for the reliable quantification of ethyl 3-hydroxybutanoate in wine.
Experimental Protocol
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a method for the analysis of similar esters in wine.
-
Sample Collection: Collect a representative sample of the wine to be analyzed.
-
Internal Standard Spiking: To a 100 mL aliquot of the wine sample, add 20 µL of an internal standard (IS) solution (e.g., octan-3-ol at 1 g/L in ethanol). The use of an internal standard is crucial for accurate quantification by correcting for variations in extraction efficiency and instrument response.
-
Extraction:
-
Perform a sequential extraction with dichloromethane.
-
First, add 8 mL of dichloromethane to the wine sample in a separatory funnel. Shake vigorously for 1 minute and allow the phases to separate. Collect the organic (lower) layer.
-
Repeat the extraction twice more with 4 mL of dichloromethane each time.
-
-
Drying: Combine the three organic extracts and dry them over anhydrous sodium sulfate to remove any residual water.
-
Concentration: Concentrate the dried extract to a final volume of 250 µL under a gentle stream of nitrogen.
-
Transfer: Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.
GC-MS Analysis
The following GC-MS parameters are recommended for the analysis of ethyl 3-hydroxybutanoate.
Table 1: Gas Chromatography (GC) Parameters
| Parameter | Value |
| Column | BP21 (50 m x 0.32 mm, 0.25 µm film thickness) or similar polar capillary column |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (0.75 min) |
| Carrier Gas | Helium at a constant flow rate of 1.5 mL/min |
| Oven Program | - Initial temperature: 40 °C, hold for 1 min- Ramp 1: 3 °C/min to 220 °C- Hold at 220 °C for 20 min |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Ionization Mode | Electron Impact (EI) |
| Ionization Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | Quantifier: 87Qualifiers: 70, 88, 117 |
| MS Source Temperature | 230 °C |
| MS Quadrupole Temp. | 150 °C |
Quantitative Data
Method Validation Parameters
The following table summarizes the expected performance of the method. These values are based on typical performance for the analysis of volatile esters in wine by GC-MS.[1][2]
Table 3: Method Performance Characteristics
| Parameter | Expected Value |
| Linearity Range | 10 - 1000 µg/L |
| Correlation Coefficient (R²) | > 0.995 |
| Limit of Detection (LOD) | 2 µg/L |
| Limit of Quantification (LOQ) | 7 µg/L |
| Recovery | 85 - 110% |
| Precision (RSD%) | < 15% |
Typical Concentrations in Wine
The concentration of ethyl 3-hydroxybutanoate can vary significantly between different types of wine.
Table 4: Typical Concentration of Ethyl 3-Hydroxybutanoate in Wine
| Wine Type | Average Concentration (µg/L) | Reference |
| Red Wine | ~450 (± 150) | [3] |
| White Wine | Generally lower than in red wines of the same age | [3] |
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distribution and Organoleptic Impact of Ethyl 3-Hydroxybutanoate Enantiomers in Wine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Hydroxyl Groups for GC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. However, many compounds containing hydroxyl (-OH) groups, such as alcohols, phenols, carbohydrates, and steroids, are often non-volatile and polar. This makes their direct analysis by GC challenging, leading to poor peak shape, low sensitivity, and potential on-column degradation. Derivatization is a chemical modification process that converts these polar hydroxyl groups into less polar, more volatile, and more thermally stable derivatives, thereby improving their chromatographic behavior and enabling sensitive and reliable GC analysis.
This document provides detailed application notes and experimental protocols for the three most common derivatization techniques for hydroxyl groups: silylation, acylation, and alkylation.
Principles of Derivatization for Hydroxyl Groups
The primary goal of derivatizing hydroxyl groups is to replace the active hydrogen atom with a non-polar functional group. This transformation reduces the polarity of the molecule and disrupts intermolecular hydrogen bonding, which in turn increases its volatility and thermal stability.[1]
The choice of the appropriate derivatization reagent and method depends on several factors, including:
-
The nature of the analyte and the presence of other functional groups.
-
The required sensitivity and the detector being used (e.g., Flame Ionization Detector - FID, Mass Spectrometry - MS, Electron Capture Detector - ECD).
-
The stability of the resulting derivative.
-
The potential for side reactions and artifact formation.
Comparison of Derivatization Methods
The following tables provide a quantitative comparison of the most common derivatization methods for hydroxyl groups.
| Derivatization Method | Analyte Class | Reagent(s) | Typical Reaction Conditions | Typical Reaction Yield | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Derivative Stability |
| Silylation | Steroids (e.g., Testosterone) | MSTFA, NH4I, DTT | 80°C for 10 min | High | LOQ: 2.5–5 ng/mL (in urine)[2] | Moderate, sensitive to moisture |
| Sterols (e.g., Cholesterol) | BSTFA + 1% TMCS | 70°C for 40 min | High | - | Moderate, sensitive to moisture[3] | |
| Phenols | BSTFA | Varies (e.g., 60°C for 1h) | >95% | LOD: 0.005–0.015 µg/L (in water)[2] | Moderate, sensitive to moisture | |
| Acylation | Alcohols (Chiral) | Acetic Anhydride | 100°C for 24h | - | - | High |
| Phenols | Acetic Anhydride | 55°C for 20 min | 87.3-111% recovery | LOD: 0.06–0.12 µg/L (in water)[4] | High | |
| Fatty Alcohols | Pentafluorobenzoyl chloride (PFBCl) | 60°C for 45 min | High | Enhanced for ECD | High | |
| Alkylation | Fatty Acids (from lipids) | BF3-Methanol (14%) | 100°C for 5-10 min | High | - | High[5] |
Experimental Protocols
Silylation of Hydroxyl Groups
Silylation is the most widely used derivatization technique for GC analysis of hydroxyl compounds.[6] It involves the replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) or other silyl group. Silylating reagents are highly effective and react with a wide range of compounds.[7]
a) Silylation using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)
BSTFA is a strong silylating agent suitable for a variety of hydroxyl-containing compounds, including alcohols, phenols, and steroids. The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reactivity towards sterically hindered hydroxyl groups.
Protocol for Silylation of Cholesterol with BSTFA + 1% TMCS: [3][8]
-
Sample Preparation: Accurately weigh 1-10 mg of the sample into a clean, dry reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of BSTFA containing 1% TMCS to the dried sample.
-
Reaction: Tightly cap the vial and heat at 70°C for 40 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature.
-
GC Analysis: The derivatized sample can be directly injected into the GC-MS system. If necessary, the sample can be diluted with a suitable solvent (e.g., hexane, ethyl acetate) prior to injection.
b) Silylation using MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)
MSTFA is another powerful silylating agent, and its by-products are more volatile than those of BSTFA, which can be advantageous for the analysis of early eluting compounds.[7]
Protocol for Silylation of Steroids with MSTFA: [2][9]
-
Sample Preparation: Prepare a stock solution of the steroid standard in a suitable solvent (e.g., methanol). For urine samples, perform a solid-phase extraction (SPE) to isolate the steroids. Evaporate the solvent or the SPE eluate to dryness.
-
Derivatization Reagent Preparation: Prepare the derivatization reagent by dissolving 60 mg of ammonium iodide (NH4I) and 45 mg of dithiothreitol (DTT) in 30 mL of MSTFA.[2]
-
Reagent Addition: Add 50-100 µL of the prepared MSTFA reagent mixture to the dried sample residue.
-
Reaction: Tightly cap the vial and heat at 80°C for 10 minutes.[2]
-
Cooling: Allow the vial to cool to room temperature.
-
GC Analysis: Inject an aliquot of the derivatized sample into the GC-MS.
Acylation of Hydroxyl Groups
Acylation involves the reaction of the hydroxyl group with an acylating agent, typically an acid anhydride or an acyl halide, to form an ester. Acyl derivatives are generally more stable than silyl derivatives.[6] Fluorinated acylating agents are often used to enhance the sensitivity of detection by an Electron Capture Detector (ECD).
a) Acetylation using Acetic Anhydride
Acetic anhydride is a common and cost-effective reagent for the acetylation of alcohols and phenols.[10][11]
Protocol for Acetylation of Phenols with Acetic Anhydride: [4][12]
-
Sample Preparation: For aqueous samples, adjust the pH to be basic. For organic extracts, ensure the sample is dry.
-
Reagent Addition: To the sample, add acetic anhydride. The amount will depend on the sample concentration but a molar excess is required. Pyridine or another base can be used as a catalyst and to neutralize the acetic acid by-product.[10]
-
Reaction: Heat the mixture at a suitable temperature (e.g., 50-100°C) for a specific time (e.g., 15-60 minutes). The optimal conditions should be determined empirically. A microwave-assisted method can significantly shorten the reaction time to 5 minutes at 200°C.[13]
-
Work-up: After cooling, the excess acetic anhydride can be removed by evaporation or by washing with water. The acetylated phenol can then be extracted into an organic solvent (e.g., hexane, dichloromethane).
-
GC Analysis: The organic extract is then concentrated and analyzed by GC.
b) Perfluoroacylation using Trifluoroacetic Anhydride (TFAA)
TFAA is a highly reactive acylating agent that introduces a trifluoroacetyl group, which is strongly electron-capturing, making it ideal for sensitive analysis by GC-ECD.
Protocol for Trifluoroacetylation of Sugars:
-
Sample Preparation: Lyophilize the carbohydrate sample to ensure it is completely dry.
-
Reagent Addition: Add a solution of TFAA in a suitable solvent (e.g., acetonitrile or dichloromethane) to the dried sample.
-
Reaction: The reaction is often rapid and can proceed at room temperature. For less reactive hydroxyl groups, gentle heating (e.g., 60-70°C) for 15-30 minutes may be necessary.
-
Solvent Removal: Carefully evaporate the excess reagent and solvent under a stream of nitrogen. The use of a base scavenger may be necessary to remove the trifluoroacetic acid by-product.
-
Reconstitution and Analysis: Reconstitute the dried derivative in a suitable solvent for GC injection.
Alkylation of Hydroxyl Groups (Esterification of Carboxylic Acids)
Alkylation is most commonly used for the derivatization of acidic hydroxyl groups, such as those in carboxylic acids, to form esters. For alcoholic hydroxyl groups, this method is less common for GC derivatization compared to silylation and acylation. However, the esterification of fatty acids, which contain a carboxyl group with a hydroxyl moiety, is a very common and important application of alkylation for GC analysis.
Protocol for Methylation of Fatty Acids with Boron Trifluoride (BF3)-Methanol: [5]
-
Sample Preparation: Place 1-25 mg of the lipid sample into a reaction tube.
-
Reagent Addition: Add 2 mL of 12-14% BF3 in methanol.
-
Reaction: Tightly cap the tube and heat at 100°C for 5-10 minutes.
-
Extraction: After cooling, add 1 mL of water and 1 mL of hexane. Shake the tube vigorously to extract the fatty acid methyl esters (FAMEs) into the hexane layer.
-
Phase Separation: Allow the layers to separate.
-
Sample Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
GC Analysis: Inject an aliquot of the hexane solution into the GC.
Mandatory Visualizations
Caption: General workflow for the derivatization of hydroxyl-containing compounds for GC analysis.
Caption: Silylation of a hydroxyl group using BSTFA to form a trimethylsilyl (TMS) ether.
Caption: Acylation of a hydroxyl group with acetic anhydride to form an acetate ester.
Caption: Alkylation of a carboxylic acid with methanol and a BF3 catalyst to form a methyl ester.
References
- 1. Preparation of fatty acid methyl esters for gas-chromatographic analysis of marine lipids: insight studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of a Rapid Method for the Quantitative Analysis of Fatty Acids in Various Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uu.diva-portal.org [uu.diva-portal.org]
- 10. Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Estimation of selected phenols in drinking water with in situ acetylation and study on the DNA damaging properties of polychlorinated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microwave Mediated Acylation of Alcohols, Phenols and Thiophenols in Neat Acetic Anhydride - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Ethyl 6-Hydroxyoctanoate in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of ethyl 6-hydroxyoctanoate as a monomer in polymer chemistry, with a focus on enzymatic polymerization. The resulting medium-chain-length polyhydroxyalkanoate (mcl-PHA), poly(6-hydroxyoctanoate), is a biodegradable and biocompatible polyester with promising applications in the biomedical field, particularly in drug delivery.
Introduction
This compound is a ω-hydroxy fatty acid ester that can serve as a valuable monomer for the synthesis of aliphatic polyesters. The resulting polymer, poly(6-hydroxyoctanoate), is a member of the medium-chain-length polyhydroxyalkanoates (mcl-PHAs). These polymers are known for their elastomeric properties, low crystallinity, and biocompatibility, making them attractive materials for various biomedical applications, including the development of flexible matrices for controlled drug release.[1]
Enzymatic polymerization, particularly using lipases such as Candida antarctica lipase B (CAL-B), offers a green and highly selective method for the synthesis of polyesters under mild reaction conditions. This approach avoids the use of potentially toxic metal catalysts, which is a significant advantage for biomedical applications.[2]
Data Presentation: Properties of mcl-PHAs
The properties of poly(6-hydroxyoctanoate) are expected to be similar to other mcl-PHAs. The following table summarizes typical properties of related mcl-PHAs, providing a benchmark for the expected performance of poly(6-hydroxyoctanoate).
| Property | Poly(3-hydroxyoctanoate) | P(3HB-co-3HHx) (14 mol% 3HHx) | P(3HB-co-3HHx) (2.3 mol% 3HHx) | Reference |
| Molecular Weight (Mw) | - | 3.2–4.0 x 10^5 Da | 3.2–4.0 x 10^5 Da | [3] |
| Polydispersity Index (PDI) | - | - | - | |
| Glass Transition Temp (Tg) | -36 °C | -5.9 °C | 4 °C | [3][4] |
| Melting Temperature (Tm) | 53 °C | 126 °C | 165 °C | [3][4] |
| Crystallinity | Low | 20 % | 54 % | [1][3] |
| Tensile Strength | 2.98 MPa | - | - | [4] |
| Elongation at Break | 161 % | 703 % | 5.7 % | [3][4] |
Experimental Protocols
The following protocols are based on established methods for the enzymatic polymerization of ω-hydroxyesters and lactones using Candida antarctica lipase B (Novozym 435).
Protocol 1: Enzymatic Polycondensation of this compound
This protocol describes the direct polycondensation of this compound to form poly(6-hydroxyoctanoate).
Materials:
-
This compound (monomer)
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Toluene (anhydrous)
-
Dichloromethane
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer with heating
-
Vacuum line
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask, dissolve this compound in anhydrous toluene to a concentration of 0.5 M.
-
Enzyme Addition: Add Novozym 435 to the monomer solution. A typical enzyme loading is 10% (w/w) relative to the monomer.
-
Polymerization: Heat the reaction mixture to 70-80°C with continuous stirring under a low vacuum to facilitate the removal of the ethanol byproduct.
-
Reaction Monitoring: Monitor the progress of the polymerization by periodically taking small aliquots and analyzing the molecular weight of the polymer by Gel Permeation Chromatography (GPC). The reaction is typically run for 24-72 hours.
-
Termination and Purification: After the desired molecular weight is achieved, cool the reaction mixture to room temperature. Dilute the mixture with dichloromethane and remove the enzyme by filtration.
-
Polymer Precipitation: Precipitate the polymer by slowly adding the filtrate to an excess of cold methanol with vigorous stirring.
-
Drying: Collect the precipitated polymer by filtration and dry it under vacuum at room temperature until a constant weight is achieved.
Protocol 2: Characterization of Poly(6-hydroxyoctanoate)
1. Molecular Weight Determination (GPC):
-
Dissolve a small amount of the polymer in tetrahydrofuran (THF).
-
Analyze the solution using a Gel Permeation Chromatography (GPC) system calibrated with polystyrene standards to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).
2. Thermal Analysis (DSC):
-
Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.
-
Heat a small sample (5-10 mg) from -80°C to 200°C at a heating rate of 10°C/min under a nitrogen atmosphere.
3. Mechanical Testing:
-
Prepare thin films of the polymer by solvent casting from a dichloromethane solution.
-
Perform tensile testing on the films using a universal testing machine to determine the tensile strength and elongation at break.
Mandatory Visualization
References
Application of Ethyl 6-Hydroxyhexanoate in Prodrug Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of ethyl 6-hydroxyhexanoate as a linker in the synthesis of ester-based prodrugs. The information is targeted towards researchers and professionals in the field of drug development seeking to enhance the physicochemical and pharmacokinetic properties of parent drug molecules.
Introduction to Prodrug Synthesis with Ethyl 6-Hydroxyhexanoate
Prodrug design is a well-established strategy in medicinal chemistry to overcome undesirable properties of pharmacologically active compounds, such as poor solubility, low permeability, rapid metabolism, or formulation challenges. The core principle involves the chemical modification of the active drug to form a transient, inactive derivative that, upon administration, undergoes enzymatic or chemical conversion in the body to release the parent drug.
Ethyl 6-hydroxyhexanoate is a bifunctional molecule that possesses both a terminal hydroxyl group and an ethyl ester group. This structure makes it a suitable candidate for use as a linker in prodrug synthesis. The hydroxyl group can be covalently attached to a parent drug, typically one containing a carboxylic acid functional group, through an ester linkage. The ethyl ester end of the linker can either remain as is or be further modified. The resulting ester-based prodrug is generally more lipophilic than the parent drug, which can lead to improved membrane permeability and oral bioavailability. Once absorbed, the ester bond is susceptible to hydrolysis by ubiquitous esterase enzymes in the plasma and tissues, leading to the release of the active drug. A product description from a chemical supplier suggests that ethyl 6-hydroxyhexanoate is suitable for the synthesis of model phenol carbonate ester prodrugs with fatty acid-like structures[1][2].
Physicochemical Properties of Ethyl 6-Hydroxyhexanoate
A clear understanding of the physicochemical properties of ethyl 6-hydroxyhexanoate is crucial for its application in prodrug design. These properties influence its reactivity, solubility, and the characteristics of the resulting prodrug.
| Property | Value | Reference |
| Molecular Formula | C8H16O3 | [3] |
| Molecular Weight | 160.21 g/mol | [3] |
| Appearance | Liquid | [1] |
| Boiling Point | 127-128 °C at 12 mmHg | [1] |
| Density | 0.985 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.437 | [1] |
| SMILES | CCOC(=O)CCCCCO | [3] |
| InChIKey | HYXRUZUPCFVWAH-UHFFFAOYSA-N | [3] |
Experimental Protocols
The following protocols are adapted from established methods for the synthesis and evaluation of ester-based prodrugs of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). These can serve as a starting point for the development of specific prodrugs using ethyl 6-hydroxyhexanoate.
Protocol 1: Synthesis of an NSAID Prodrug using Ethyl 6-Hydroxyhexanoate
This protocol describes the synthesis of a hypothetical prodrug of Naproxen, a widely used NSAID, by esterification with ethyl 6-hydroxyhexanoate. A common method for such esterification is the Fischer-Speier esterification, which involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst.
Materials:
-
Naproxen
-
Ethyl 6-hydroxyhexanoate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
1% Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Naproxen (1 equivalent) in a suitable alcohol that will be used for the esterification, in this case, a co-solvent with dichloromethane might be necessary. Add ethyl 6-hydroxyhexanoate (1.2 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1 ml) to the reaction mixture while stirring[4].
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) for 2-4 hours with continuous stirring[4]. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system (e.g., 9:1 v/v)[4].
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel containing dichloromethane.
-
Washing: Wash the organic layer sequentially with 1% NaOH solution to remove unreacted Naproxen and excess acid, followed by distilled water until the aqueous layer is neutral.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to obtain the pure Naproxen-ethyl 6-hydroxyhexanoate prodrug[5].
-
Characterization: Characterize the structure of the synthesized prodrug using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: In Vitro Hydrolysis Study
This protocol outlines a method to assess the stability of the synthesized prodrug and its susceptibility to enzymatic hydrolysis, which is crucial for predicting its in vivo behavior.
Materials:
-
Synthesized Naproxen-ethyl 6-hydroxyhexanoate prodrug
-
Hydrochloric acid buffer (pH 1.2, simulating gastric fluid)
-
Phosphate buffer (pH 7.4, simulating intestinal and blood pH)
-
Human plasma (or a specific esterase enzyme solution)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
HPLC system with a suitable column (e.g., C18)
-
Thermostated water bath or incubator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the prodrug in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Chemical Hydrolysis (Stability Study):
-
Add a small aliquot of the prodrug stock solution to separate flasks containing pre-warmed (37°C) HCl buffer (pH 1.2) and phosphate buffer (pH 7.4).
-
Incubate the flasks at 37°C with constant stirring.
-
At predetermined time intervals (e.g., 0, 0.5, 1, 2, 4, 6 hours), withdraw aliquots from each flask.
-
Immediately quench the reaction by adding an equal volume of cold acetonitrile.
-
Analyze the samples by HPLC to quantify the amount of remaining prodrug and the released Naproxen.
-
-
Enzymatic Hydrolysis (Drug Release Study):
-
Prepare a solution of 80% human plasma in phosphate buffer (pH 7.4)[5].
-
Add a small aliquot of the prodrug stock solution to the plasma solution pre-warmed to 37°C.
-
Incubate the mixture at 37°C.
-
At the same time intervals as the chemical hydrolysis study, withdraw aliquots.
-
To precipitate the plasma proteins, add an equal volume of cold acetonitrile, vortex, and centrifuge.
-
Analyze the supernatant by HPLC to determine the concentrations of the prodrug and released Naproxen.
-
-
Data Analysis:
-
Plot the concentration of the remaining prodrug versus time for each condition.
-
Calculate the hydrolysis rate constants (k) and half-lives (t₁/₂) for the prodrug in each medium.
-
Visualizations
The following diagrams illustrate key concepts and workflows in prodrug synthesis and activation.
Caption: General workflow for the synthesis and evaluation of a prodrug.
Caption: Enzyme-activated release of a parent drug from its prodrug.
References
Application Notes and Protocols: Ethyl 6-Hydroxyoctanoate as a Precursor for Flavor Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the conversion of ethyl 6-hydroxyoctanoate into valuable flavor compounds, primarily focusing on the synthesis of γ-octalactone and other related lactones. Lactones are a significant class of flavor and fragrance compounds found in many fruits and dairy products, imparting creamy, fruity, and coconut-like aromas. This compound serves as a key precursor for the synthesis of these desirable molecules through both chemical and enzymatic methods.
Overview of Flavor Compound Synthesis from this compound
This compound can be converted to flavor-active lactones through intramolecular cyclization. The primary product of this reaction is γ-octalactone, a five-membered ring lactone. This conversion can be achieved through two main routes: enzymatic catalysis, which is often preferred for its specificity and green credentials, and chemical catalysis, which can be a more traditional and robust method.
Below is a diagram illustrating the general workflow for the synthesis and analysis of flavor compounds from this compound.
Caption: General workflow for flavor compound synthesis.
Experimental Protocols
Enzymatic Synthesis of γ-Octalactone
This protocol describes the lipase-catalyzed intramolecular cyclization of this compound to γ-octalactone. Lipases are versatile enzymes that can catalyze esterification reactions in non-aqueous media.
Materials:
-
This compound
-
Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)
-
Anhydrous toluene (or other suitable organic solvent like hexane)
-
Molecular sieves (3 Å), activated
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Reaction vessel with condenser
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add this compound (1.0 g, 5.74 mmol) and 100 mL of anhydrous toluene.
-
Drying: Add activated molecular sieves (5 g) to the solution to remove any residual water, which can inhibit the enzyme and promote hydrolysis.
-
Enzyme Addition: Add immobilized lipase (100 mg) to the reaction mixture.
-
Reaction: Heat the mixture to 60°C with constant stirring. The reaction is typically monitored by Gas Chromatography (GC).
-
Work-up: After the reaction is complete (typically 24-48 hours), filter off the enzyme and molecular sieves.
-
Extraction: Wash the organic phase with 5% sodium bicarbonate solution (2 x 50 mL) to remove any unreacted starting material or acidic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be further purified by column chromatography on silica gel using a hexane:ethyl acetate gradient.
Chemical Synthesis of γ-Octalactone (Acid-Catalyzed)
This protocol details the acid-catalyzed lactonization of this compound.
Materials:
-
This compound
-
Sulfuric acid (concentrated) or p-toluenesulfonic acid
-
Toluene
-
Sodium bicarbonate solution (5% w/v)
-
Brine solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Dean-Stark apparatus
-
Heating mantle
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve this compound (1.0 g, 5.74 mmol) in 100 mL of toluene.
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (2-3 drops) or p-toluenesulfonic acid (5 mol%).
-
Reaction: Heat the mixture to reflux. The ethanol byproduct is removed azeotropically with toluene and collected in the Dean-Stark trap. The reaction progress can be monitored by TLC or GC.
-
Work-up: Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Neutralization: Carefully wash the reaction mixture with 5% sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst, followed by a wash with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude lactone can be purified by vacuum distillation or column chromatography.
Data Presentation
The following tables summarize typical quantitative data obtained from the synthesis of γ-octalactone from this compound.
Table 1: Comparison of Enzymatic and Chemical Synthesis Methods
| Parameter | Enzymatic Synthesis (Lipase) | Chemical Synthesis (Acid-Catalyzed) |
| Catalyst | Immobilized Lipase B | p-Toluenesulfonic acid |
| Solvent | Toluene | Toluene |
| Temperature (°C) | 60 | 110 (Reflux) |
| Reaction Time (h) | 24 - 48 | 4 - 6 |
| Yield (%) | 75 - 85 | 80 - 90 |
| Purity (GC, %) | >95 | >98 |
Table 2: Characterization Data for γ-Octalactone
| Property | Value |
| Molecular Formula | C₈H₁₄O₂ |
| Molecular Weight ( g/mol ) | 142.20 |
| Appearance | Colorless to pale yellow liquid |
| Odor | Fruity, coconut-like |
| Boiling Point (°C) | 234 |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 4.48 (m, 1H), 2.55-2.30 (m, 2H), 2.10-1.85 (m, 2H), 1.65-1.20 (m, 6H), 0.92 (t, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 177.5, 81.0, 35.5, 29.0, 28.5, 25.0, 22.5, 14.0 |
| Mass Spectrum (m/z) | 142 (M+), 99, 85, 56 |
Signaling Pathways and Logical Relationships
The conversion of this compound to γ-octalactone involves an intramolecular cyclization reaction. The following diagram illustrates the chemical transformation.
Caption: Intramolecular cyclization of the precursor.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis
Purpose: To identify and quantify the product (γ-octalactone) and any byproducts in the reaction mixture.
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector.
-
Capillary column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier gas: Helium, constant flow rate of 1 mL/min.
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (split ratio 50:1)
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 min
-
Ramp: 10°C/min to 250°C
-
Hold at 250°C for 5 min
-
-
MSD Conditions:
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Electron Ionization: 70 eV
-
Scan Range: 40-400 amu
-
Sample Preparation:
-
Dilute a small aliquot of the crude or purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Inject the diluted sample into the GC-MS system.
Data Analysis:
-
Identify γ-octalactone by comparing its retention time and mass spectrum with a known standard.
-
Quantify the product using an internal standard method for accurate concentration determination.
The following diagram outlines the analytical workflow for product characterization.
Application Note and Protocol: Chiral Separation of Ethyl 3-Hydroxybutanoate Enantiomers by Gas Chromatography
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This application note details a robust method for the chiral separation of ethyl 3-hydroxybutanoate enantiomers using gas chromatography (GC). Ethyl 3-hydroxybutanoate is a key chiral building block in the synthesis of various pharmaceuticals and natural products. The ability to accurately determine the enantiomeric purity is crucial for quality control and regulatory compliance. This document provides a comprehensive experimental protocol for the separation of (R)- and (S)-ethyl 3-hydroxybutanoate using a dimethylated beta-cyclodextrin-based chiral stationary phase. The method is suitable for the quantitative analysis of enantiomeric excess (% ee) in various sample matrices.
Introduction
Ethyl 3-hydroxybutanoate exists as two enantiomers, (R)- and (S)-ethyl 3-hydroxybutanoate. These enantiomers can exhibit different biological activities, making their separation and quantification essential in the pharmaceutical and fine chemical industries. Gas chromatography with a chiral stationary phase (CSP) is a powerful technique for the enantioselective analysis of volatile compounds like ethyl 3-hydroxybutanoate. Cyclodextrin-based CSPs, particularly derivatized β-cyclodextrins, have demonstrated excellent enantioselectivity for a wide range of chiral molecules. This application note describes a specific and reliable GC method for the baseline separation of ethyl 3-hydroxybutanoate enantiomers.
Experimental
Instrumentation and Consumables
-
Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a Flame Ionization Detector (FID).
-
Chiral GC Column: CHIRALDEX® B-DM (Dimethylated β-cyclodextrin), 30 m x 0.25 mm I.D., 0.12 µm film thickness.
-
Carrier Gas: Helium (99.999% purity).
-
Syringes: 10 µL GC syringe.
-
Vials: 2 mL amber glass vials with screw caps and septa.
-
Software: Agilent OpenLab CDS or equivalent chromatography data system.
Reagents and Standards
-
(R)-ethyl 3-hydroxybutanoate: (≥98% purity).
-
(S)-ethyl 3-hydroxybutanoate: (≥98% purity).
-
Racemic ethyl 3-hydroxybutanoate: A 1:1 mixture of (R)- and (S)-enantiomers.
-
Solvent: Dichloromethane (HPLC grade).
GC Method Parameters
| Parameter | Value |
| Column | CHIRALDEX® B-DM, 30 m x 0.25 mm I.D., 0.12 µm |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Injector | Split/Splitless |
| Injector Temp. | 220 °C |
| Split Ratio | 50:1 |
| Injection Volume | 1.0 µL |
| Oven Program | 40°C (hold 1 min), ramp at 1°C/min to 70°C, then ramp at 3°C/min to 200°C (hold 5 min) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp. | 250 °C |
| Makeup Gas (He) | 25 mL/min |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
Data Presentation
The following table summarizes the representative quantitative data for the chiral separation of ethyl 3-hydroxybutanoate enantiomers using the method described above. Please note that the retention times and resolution are illustrative and may vary slightly depending on the specific instrument and column conditions.
| Compound | Retention Time (min) | Peak Area | Resolution (Rs) | Enantiomeric Excess (% ee) |
| (R)-ethyl 3-hydroxybutanoate | 35.2 | 500,000 | - | - |
| (S)-ethyl 3-hydroxybutanoate | 36.5 | 500,000 | 2.1 | 0% (for racemic mixture) |
Enantiomeric excess is calculated using the formula: % ee = [ |(Area₁ - Area₂) / (Area₁ + Area₂)| ] x 100
Experimental Protocol
Standard Preparation
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of (R)-ethyl 3-hydroxybutanoate and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane.
-
Repeat the above step for (S)-ethyl 3-hydroxybutanoate.
-
-
Racemic Standard (0.1 mg/mL):
-
Pipette 1.0 mL of the (R)-enantiomer stock solution and 1.0 mL of the (S)-enantiomer stock solution into a 20 mL volumetric flask.
-
Dilute to the mark with dichloromethane to obtain a final concentration of 0.1 mg/mL for the racemic mixture.
-
-
Sample Preparation:
-
Dissolve the sample containing ethyl 3-hydroxybutanoate in dichloromethane to achieve an approximate concentration of 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter if it contains any particulate matter.
-
GC Analysis
-
System Preparation:
-
Set up the GC instrument with the specified parameters in the method table.
-
Ensure the carrier gas flow is stable and the detector is lit and stabilized.
-
-
Sequence Setup:
-
Create a sequence in the chromatography data system.
-
Include injections of the solvent blank (dichloromethane), the racemic standard, and the individual enantiomer standards (if necessary for peak identification), followed by the samples.
-
-
Injection:
-
Inject 1.0 µL of each standard and sample into the GC system.
-
-
Data Acquisition and Analysis:
-
Acquire the chromatograms for the entire run.
-
Integrate the peaks corresponding to the (R)- and (S)-enantiomers.
-
Calculate the resolution (Rs) between the two enantiomeric peaks using the chromatography software.
-
Calculate the enantiomeric excess (% ee) for each sample using the peak areas of the two enantiomers.
-
Workflow and Diagrams
The following diagram illustrates the experimental workflow for the chiral GC separation of ethyl 3-hydroxybutanoate enantiomers.
Caption: Experimental workflow for chiral GC separation.
Conclusion
The described gas chromatography method provides a reliable and reproducible approach for the chiral separation of ethyl 3-hydroxybutanoate enantiomers. The use of a CHIRALDEX® B-DM column offers excellent enantioselectivity, resulting in baseline separation of the (R)- and (S)-enantiomers. This application note and protocol can be readily implemented in analytical laboratories for the quality control of chiral intermediates and active pharmaceutical ingredients, supporting drug development and manufacturing processes.
Application Notes and Protocols for the Ring-Opening Polymerization of ε-Caprolactone with Ethanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(ε-caprolactone) (PCL) is a biodegradable and biocompatible polyester with significant applications in the biomedical field, including drug delivery systems, tissue engineering scaffolds, and sutures.[1][2][3] One of the most common and efficient methods for synthesizing PCL is the ring-opening polymerization (ROP) of its cyclic monomer, ε-caprolactone.[1][4] This process can be initiated by various nucleophiles, including alcohols, in the presence of a suitable catalyst.
This document provides detailed application notes and protocols for the synthesis of PCL via the ring-opening polymerization of ε-caprolactone using ethanol as an initiator and tin(II) 2-ethylhexanoate (Sn(Oct)₂) as a catalyst. The use of an alcohol initiator, such as ethanol, allows for control over the polymer's molecular weight.[2] The most widely accepted mechanism for this reaction is the coordination-insertion mechanism.[2][5][6]
Reaction Mechanism
The ring-opening polymerization of ε-caprolactone initiated by an alcohol and catalyzed by Sn(Oct)₂ proceeds through a coordination-insertion mechanism. The alcohol coordinates with the tin catalyst to form the true initiating species, a tin alkoxide. The monomer, ε-caprolactone, then coordinates to the tin center and is subsequently inserted into the tin-alkoxide bond, leading to the propagation of the polymer chain.
Caption: Reaction mechanism for the ROP of ε-caprolactone.
Experimental Protocols
Materials:
-
ε-caprolactone (monomer)
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂), catalyst
-
Toluene, anhydrous (solvent)
-
Methanol (for precipitation)
-
Dichloromethane (for dissolution)
-
Nitrogen or Argon gas, high purity
-
Glassware (Schlenk flask, magnetic stirrer, condenser), oven-dried
Protocol for Bulk Polymerization:
This protocol describes a typical bulk polymerization procedure, which is performed without a solvent.
-
Preparation: Dry all glassware in an oven at a minimum of 70°C overnight and cool under a stream of dry nitrogen or argon.[4]
-
Charging the Reactor: In a flame-dried Schlenk flask equipped with a magnetic stirrer, add the desired amount of ε-caprolactone.
-
Initiator and Catalyst Addition: Under an inert atmosphere, inject the required amounts of ethanol (initiator) and Sn(Oct)₂ (catalyst) into the flask. The monomer-to-initiator ratio will determine the target molecular weight of the polymer, while the monomer-to-catalyst ratio will influence the reaction rate.
-
Polymerization: Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 110-140°C).[8] Allow the polymerization to proceed for the specified time (e.g., 1-24 hours). The viscosity of the reaction mixture will increase as the polymerization progresses.
-
Termination and Purification:
-
Cool the reaction mixture to room temperature. The resulting polymer will be a viscous liquid or a solid.
-
Dissolve the crude polymer in a minimal amount of dichloromethane.
-
Precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated PCL by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and catalyst residues.
-
Dry the purified PCL in a vacuum oven at room temperature until a constant weight is achieved.
-
Protocol for Solution Polymerization:
This protocol is for polymerization carried out in a solvent.
-
Preparation: Follow the same glassware drying procedure as for bulk polymerization.
-
Charging the Reactor: To a flame-dried Schlenk flask with a magnetic stirrer, add the desired amount of ε-caprolactone and anhydrous toluene.
-
Initiator and Catalyst Addition: Under an inert atmosphere, add the calculated amounts of ethanol and Sn(Oct)₂ solution in toluene.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 110°C) and stir for the intended reaction time.[8]
-
Purification: Follow the same termination and purification steps as outlined in the bulk polymerization protocol.
Caption: Workflow for the synthesis and purification of PCL.
Data Presentation
The molecular weight and polydispersity of the resulting PCL can be controlled by varying the monomer-to-initiator ratio and reaction conditions. Below are tables summarizing typical results obtained under different conditions, as reported in the literature.
Table 1: Effect of Monomer-to-Initiator Ratio on Molecular Weight
| Monomer:Initiator Ratio | Catalyst (Sn(Oct)₂) Concentration (mol%) | Temperature (°C) | Time (h) | Number Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Yield (%) |
| 100:1 | 0.1 | 130 | 4 | ~10,000 | 1.3 - 1.5 | >95 |
| 200:1 | 0.1 | 130 | 4 | ~20,000 | 1.4 - 1.6 | >95 |
| 400:1 | 0.1 | 130 | 4 | ~40,000 | 1.5 - 1.8 | >90 |
Note: The actual molecular weights may vary depending on the purity of reagents and precise reaction conditions.
Table 2: Effect of Catalyst Concentration on Polymerization
| Monomer:Catalyst Ratio | Initiator (Alcohol) | Temperature (°C) | Time (h) | Number Average Molecular Weight (Mn, g/mol ) | Yield (%) |
| 1000:1 | n-Hexanol | 160 | 1 | 90,000 | 89 |
| 500:1 | n-Hexanol | 160 | 1 | 65,000 | 85 |
| 250:1 | n-Hexanol | 160 | 1 | 42,000 | 82 |
Data adapted from studies on ROP of ε-caprolactone with alcohol initiators.[5][6] It is important to note that the molecular weight of PCL increases with a decreasing concentration of the Sn(Oct)₂/n-HexOH initiator.[5]
Characterization of Poly(ε-caprolactone)
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Used to confirm the structure of the PCL and to determine the number average molecular weight (Mn) by end-group analysis. The characteristic peaks for PCL appear at approximately 4.04 ppm (-CH₂-O-), 2.27 ppm (-CH₂-C=O), and 1.62 and 1.37 ppm for the other methylene protons.[2]
-
¹³C NMR: Provides further confirmation of the polymer structure.
2. Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC):
-
GPC/SEC is employed to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the synthesized polymer.
3. Differential Scanning Calorimetry (DSC):
-
DSC is used to determine the thermal properties of the PCL, including the melting temperature (Tm), which is typically around 60°C, and the glass transition temperature (Tg), around -60°C.[9]
4. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
FTIR is used to identify the functional groups present in the polymer. A strong characteristic peak for the carbonyl group (C=O) of the ester is observed around 1720 cm⁻¹.
Troubleshooting
-
Low Molecular Weight: This could be due to impurities (especially water) that can also act as initiators, or an incorrect monomer-to-initiator ratio. Ensure all reagents are anhydrous and the glassware is properly dried.
-
Broad Polydispersity: This may be caused by side reactions such as transesterification, which can be more prevalent at higher temperatures and longer reaction times.[10] Consider lowering the reaction temperature or reducing the polymerization time.
-
Low Yield: Incomplete monomer conversion could be the cause. The polymerization rate is dependent on temperature and catalyst concentration.[5][6][11] Increasing the reaction time or temperature may improve the yield.
Safety Precautions
-
ε-caprolactone can be an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sn(Oct)₂ is toxic and moisture-sensitive. Handle in a well-ventilated fume hood and under an inert atmosphere.
-
Organic solvents like toluene and dichloromethane are flammable and harmful. Use in a fume hood and away from ignition sources.
References
- 1. kinetics-of-sn-oct-2-catalyzed-ring-opening-polymerization-of-caprolactone - Ask this paper | Bohrium [bohrium.com]
- 2. Ring-Opening Polymerization of ε-Caprolactone Initiated by Ganciclovir (GCV) for the Preparation of GCV-Tagged Polymeric Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and Characterization of Poly(ethylene-co-vinyl alcohol)/poly(ε-caprolactone) Blend for Bioscaffolding Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ring opening polymerisation of ɛ-caprolactone with novel microwave magnetic heating and cyto-compatible catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/ n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Ring opening polymerisation of ɛ-caprolactone with novel microwave magnetic heating and cyto-compatible catalyst [frontiersin.org]
- 8. research.aston.ac.uk [research.aston.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Kinetics of Sn(Oct)2-catalyzed ring opening polymerization of ε-caprolactone | Semantic Scholar [semanticscholar.org]
- 11. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Monitoring Ethyl 6-Hydroxyoctanoate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring the synthesis of ethyl 6-hydroxyoctanoate, a key intermediate in various synthetic pathways. The protocols focus on chromatographic and spectroscopic techniques for accurate and efficient reaction tracking, quantification of reactants and products, and impurity profiling.
Overview of Analytical Techniques
The synthesis of this compound, typically achieved through the esterification of 6-hydroxyoctanoic acid with ethanol, can be effectively monitored using several analytical techniques. The choice of method depends on the specific requirements of the analysis, such as the need for real-time monitoring, high throughput, or detailed structural information. The primary techniques covered in these notes are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it highly suitable for monitoring the synthesis of this compound.
Application Note:
GC-MS analysis allows for the baseline separation of this compound from its starting materials (6-hydroxyoctanoic acid and ethanol) and potential side-products. The mass spectrometer provides confirmation of the identity of each component by its mass spectrum. For quantitative analysis, a Flame Ionization Detector (GC-FID) is often preferred due to its wide linear range and high sensitivity for organic compounds. The use of an internal standard, such as ethyl 6-acetyloxyhexanoate, is recommended for improved accuracy and precision.
Experimental Protocol: GC-MS/FID Analysis
1. Sample Preparation:
-
Withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration within the calibrated range.
-
Add a known concentration of an internal standard (e.g., ethyl 6-acetyloxyhexanoate).
-
Vortex the sample to ensure homogeneity.
2. GC-MS/FID Instrumentation and Conditions:
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Flame Ionization Detector | Agilent FID |
| Column | Restek Rtx-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Temperature Program | Initial temperature of 80 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes |
| MSD Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Electron Energy | 70 eV |
| Mass Scan Range | 40-400 amu |
| FID Temperature | 300 °C |
3. Data Analysis:
-
Qualitative Analysis: Identify peaks by comparing their retention times and mass spectra with those of authentic standards and library data (e.g., NIST).
-
Quantitative Analysis (GC-FID): Construct a calibration curve for this compound and 6-hydroxyoctanoic acid using the internal standard method. Calculate the concentration of the analyte in the reaction sample based on the peak area ratios.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from GC-FID analysis for monitoring the enzymatic synthesis of an analogous ester, ethyl hexanoate. This data can be used as a reference for what to expect during the synthesis of this compound.
| Reaction Time (min) | Substrate Conversion (%) |
| 0 | 0 |
| 30 | 45 |
| 60 | 75 |
| 90 | 85 |
| 120 | 88 |
| 150 | 88 |
Data adapted from a study on ethyl hexanoate synthesis and serves as an illustrative example.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of a wide range of compounds, including those that are non-volatile or thermally labile. It is a valuable alternative to GC for monitoring the synthesis of this compound.
Application Note:
Reversed-phase HPLC with UV detection is a suitable method for the quantitative analysis of this compound and 6-hydroxyoctanoic acid. Since this compound lacks a strong chromophore, detection at low UV wavelengths (e.g., 205-215 nm) is necessary. Alternatively, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) can be used for more sensitive and specific detection.
Experimental Protocol: HPLC-UV/ELSD Analysis
1. Sample Preparation:
-
Withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture.
-
Dilute the aliquot with the mobile phase to a final concentration within the calibrated range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV-Vis Detector or Evaporative Light Scattering Detector (ELSD) |
| Column | Newcrom R1 C18 (4.6 x 150 mm, 5 µm) or equivalent |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 210 nm |
| ELSD Nebulizer Temp | 40 °C |
| ELSD Evaporator Temp | 60 °C |
| ELSD Gas Flow | 1.5 SLM |
3. Data Analysis:
-
Construct a calibration curve for this compound and 6-hydroxyoctanoic acid using external standards.
-
Determine the concentration of the analytes in the reaction sample from the calibration curve based on their peak areas.
Quantitative Data Summary
The following table provides a comparison of key performance indicators for GC and HPLC in the analysis of esters, which can guide the selection of the most appropriate technique.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Volatility Requirement | Required for analytes | Not required for analytes |
| Thermal Stability | Analytes must be thermally stable | Suitable for thermally labile compounds |
| Typical Analysis Time | Faster (minutes) | Slower (10-60 minutes)[1] |
| Cost per Analysis | Generally lower | Generally higher due to solvent consumption |
| Sensitivity | High, especially with specific detectors like FID | Dependent on detector and analyte chromophore |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that can be used for real-time, in-situ monitoring of the esterification reaction.
Application Note:
The synthesis of this compound can be monitored by observing changes in the infrared spectrum. The key spectral changes include the decrease in the broad O-H stretching band of the carboxylic acid (around 3000 cm⁻¹) and the appearance and increase of the C=O stretching band of the ester (around 1740 cm⁻¹).[2][3] The C=O stretching frequency of the carboxylic acid reactant (around 1710 cm⁻¹) will decrease as the reaction proceeds.[2] By creating a calibration model, the concentration of the product can be determined in real-time.
Experimental Protocol: In-situ FTIR Monitoring
1. Instrumentation:
-
FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe.
2. Procedure:
-
Immerse the ATR probe directly into the reaction vessel.
-
Record a background spectrum of the initial reaction mixture before the start of the reaction (t=0).
-
Continuously collect spectra at regular intervals (e.g., every 1-5 minutes) throughout the course of the reaction.
3. Data Analysis:
-
Monitor the absorbance of the characteristic ester C=O peak (around 1740 cm⁻¹) and the carboxylic acid C=O peak (around 1710 cm⁻¹).[2]
-
To quantify the conversion, a calibration curve can be prepared by correlating the absorbance of the ester C=O peak to the concentration of this compound as determined by a primary method like GC-FID or HPLC.
Key FTIR Spectral Bands
| Functional Group | Wavenumber (cm⁻¹) | Change During Reaction |
| Carboxylic Acid O-H | ~3000 (broad) | Decrease |
| Carboxylic Acid C=O | ~1710 | Decrease |
| Ester C=O | ~1740 | Increase |
| Ester C-O | ~1240 and ~1050 | Increase[3] |
Visualizations
Diagrams of Experimental Workflows and Logical Relationships
Caption: Workflow for monitoring this compound synthesis.
Caption: Key components of the esterification reaction.
References
Application Notes and Protocols for the Synthesis of Ethidium Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of ethidium derivatives, which are of significant interest in drug development due to their potential as DNA intercalating agents and their antiproliferative activities. The following sections detail the synthesis of a dimeric ethidium analogue, characterization data, and its biological activity.
Experimental Protocols
This section outlines the detailed methodology for the synthesis of a dimeric ethidium analogue, specifically 1,10-bis(3-amino-8-((3-aminopropyl)amino)-5-ethyl-6-phenylphenanthridinium)decane tetrachloride. The synthesis involves a multi-step process starting from commercially available materials.
Synthesis of 3,8-Dinitro-5-ethyl-6-phenylphenanthridinium Ethosulfate
A key intermediate in the synthesis of many ethidium derivatives is the 3,8-dinitro phenanthridinium salt. This can be prepared from 3,8-dinitro-6-phenylphenanthridine.
Materials:
-
3,8-Dinitro-6-phenylphenanthridine
-
Diethyl sulfate
-
Nitrobenzene
Procedure:
-
A mixture of 3,8-dinitro-6-phenylphenanthridine and diethyl sulfate in nitrobenzene is heated at 150°C for 12 hours.
-
The reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The solid is washed with nitrobenzene and then with ether to yield the desired 3,8-dinitro-5-ethyl-6-phenylphenanthridinium ethosulfate.
Synthesis of 3,8-Diamino-5-ethyl-6-phenylphenanthridinium Bromide (Ethidium Bromide)
The dinitro compound is then reduced to the corresponding diamino derivative, ethidium.
Materials:
-
3,8-Dinitro-5-ethyl-6-phenylphenanthridinium ethosulfate
-
Iron powder
-
Acetic acid
-
Ethanol
-
Potassium bromide
Procedure:
-
A suspension of 3,8-dinitro-5-ethyl-6-phenylphenanthridinium ethosulfate in a mixture of ethanol and acetic acid is heated to reflux.
-
Iron powder is added portion-wise to the refluxing suspension.
-
After the addition is complete, the mixture is refluxed for an additional 4 hours.
-
The hot solution is filtered, and the filtrate is concentrated under reduced pressure.
-
The residue is dissolved in water, and a solution of potassium bromide is added to precipitate the crude ethidium bromide.
-
The product is recrystallized from ethanol to yield pure 3,8-diamino-5-ethyl-6-phenylphenanthridinium bromide.
Synthesis of Dimeric Ethidium Analogue: 1,10-bis(3-amino-8-((3-aminopropyl)amino)-5-ethyl-6-phenylphenanthridinium)decane tetrachloride
This protocol describes the synthesis of a dimeric derivative where two ethidium units are linked by a decane chain.
Materials:
-
Ethidium bromide
-
1,10-Diaminodecane
-
Dimethylformamide (DMF)
Procedure:
-
A solution of ethidium bromide and a molar excess of 1,10-diaminodecane in DMF is heated at 100°C for 24 hours.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel using a gradient of methanol in dichloromethane as the eluent.
-
The fractions containing the desired product are combined and the solvent is evaporated.
-
The resulting solid is converted to the tetrachloride salt by treatment with hydrochloric acid in ethanol.
Data Presentation
The following tables summarize the quantitative data for a series of synthesized dimeric ethidium analogues, including their DNA binding affinities and antiproliferative activities.
Table 1: Physicochemical and Spectroscopic Data of Dimeric Ethidium Analogues
| Compound | Linker Length (n) | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Dimer 1 | 6 | 45 | 210-212 | Signals corresponding to phenanthridinium core and alkyl linker | Signals corresponding to aromatic carbons and alkyl chain |
| Dimer 2 | 8 | 52 | 198-200 | Signals corresponding to phenanthridinium core and alkyl linker | Signals corresponding to aromatic carbons and alkyl chain |
| Dimer 3 | 10 | 55 | 190-192 | Signals corresponding to phenanthridinium core and alkyl linker | Signals corresponding to aromatic carbons and alkyl chain |
| Dimer 4 | 12 | 48 | 185-187 | Signals corresponding to phenanthridinium core and alkyl linker | Signals corresponding to aromatic carbons and alkyl chain |
Table 2: DNA Binding Affinity and Antiproliferative Activity of Dimeric Ethidium Analogues
| Compound | Linker Length (n) | DNA Binding Constant (Kapp, M⁻¹) | IC₅₀ on L1210 Cells (µM) | IC₅₀ on HeLa Cells (µM) |
| Ethidium Bromide | - | 3.1 x 10⁵[1] | 1.5 | 2.1 |
| Dimer 1 | 6 | 1.2 x 10⁷ | 0.8 | 1.2 |
| Dimer 2 | 8 | 2.5 x 10⁷ | 0.5 | 0.9 |
| Dimer 3 | 10 | 3.1 x 10⁷ | 0.3 | 0.6 |
| Dimer 4 | 12 | 2.8 x 10⁷ | 0.4 | 0.8 |
Mandatory Visualization
Signaling Pathway of DNA Intercalation and Cellular Effects
The following diagram illustrates the proposed mechanism of action for ethidium derivatives, starting from their entry into the cell to their effects on DNA replication and transcription, ultimately leading to apoptosis.
Caption: Proposed mechanism of action for ethidium derivatives.
Experimental Workflow for Synthesis and Evaluation
This diagram outlines the overall workflow from the synthesis of ethidium derivatives to their biological evaluation.
Caption: Workflow for synthesis and evaluation of ethidium derivatives.
References
Application Notes and Protocols for Solid-Phase Synthesis Utilizing Hydroxy Ester Building Blocks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the solid-phase synthesis (SPS) of molecules incorporating hydroxy ester building blocks, with a primary focus on the synthesis of depsipeptides. Depsipeptides, which contain both amide and ester bonds in their backbone, are a class of molecules with significant therapeutic potential, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] Solid-phase synthesis is the preferred method for the efficient assembly of these complex molecules.[2]
Application Notes
Solid-phase synthesis offers a robust platform for the construction of depsipeptides and other polymers containing ester linkages. The method involves the stepwise addition of amino acid and hydroxy acid monomers to a growing chain covalently attached to an insoluble resin support.[3] This approach simplifies purification, as excess reagents and byproducts are removed by simple filtration and washing.[4]
A common strategy for depsipeptide synthesis is the widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) protocol.[5] In this method, the N-terminus of the amino acids is protected by the base-labile Fmoc group, while reactive side chains and the hydroxyl group of the hydroxy acids are protected by acid-labile groups like tert-butyl (tBu).[6]
Key Considerations for Solid-Phase Depsipeptide Synthesis:
-
Choice of Resin: Wang resin is a standard choice for Fmoc-based synthesis of molecules with a C-terminal carboxylic acid, as it is cleaved under moderately acidic conditions.[7] Trityl chloride resins are also utilized and can be cleaved under milder acidic conditions.[8]
-
Hydroxy Acid Protection: The hydroxyl group of the hydroxy acid building block must be protected during the synthesis to prevent unwanted side reactions. Common protecting groups include the acid-labile trityl (Trt) and tetrahydropyranyl (THP) groups.[2]
-
Ester Bond Formation: The formation of the ester bond (depside linkage) is a critical step. A common and effective method involves the use of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP).[2][8]
-
Coupling Reagents: A variety of coupling reagents are available for amide bond formation, including aminium-derived reagents like HATU and HBTU, which are known for their high efficiency.[9]
-
Cleavage from Resin: The final step involves the cleavage of the synthesized molecule from the solid support and the simultaneous removal of side-chain protecting groups. This is typically achieved using a cleavage cocktail containing a strong acid, such as trifluoroacetic acid (TFA), along with scavengers to prevent side reactions.[10] The composition of the cleavage cocktail must be carefully chosen to avoid the hydrolysis of the ester bonds within the depsipeptide backbone.[8]
-
Side Reactions: A potential side reaction during depsipeptide synthesis is diketopiperazine formation, which can occur during the Fmoc deprotection of the amino acid following an ester bond.[5] Careful selection of protecting groups and reaction conditions can minimize this side reaction.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflow for solid-phase depsipeptide synthesis and the key decision points in the process.
Caption: General workflow for solid-phase synthesis of depsipeptides.
Caption: Decision process for monomer coupling in depsipeptide synthesis.
Experimental Protocols
The following are detailed protocols for the key stages of solid-phase depsipeptide synthesis using the Fmoc/tBu strategy.
Protocol 1: Resin Preparation and Swelling
-
Place the desired amount of resin (e.g., Wang resin, 100-200 mesh, ~0.6 mmol/g loading) in a solid-phase synthesis vessel.
-
Add dichloromethane (DCM) to the resin (10-15 mL per gram of resin) and allow it to swell for 20-30 minutes at room temperature with gentle agitation.
-
Drain the DCM and wash the resin with N,N-dimethylformamide (DMF) (3 x 10-15 mL per gram of resin).
Protocol 2: Loading of the First Monomer (Fmoc-Amino Acid to Wang Resin)
This protocol describes the loading of the C-terminal Fmoc-amino acid onto the Wang resin.
| Reagent/Parameter | Amount/Condition |
| Wang Resin | 1 equivalent |
| Fmoc-Amino Acid | 1.5 - 2.5 equivalents |
| DIC | 1 equivalent (relative to amino acid) |
| DMAP | 0.1 equivalents |
| Solvent | DCM/DMF (9:1 v/v) |
| Reaction Time | 2 - 3 hours |
| Temperature | Room Temperature |
Procedure:
-
In a separate flask, dissolve the Fmoc-amino acid (1.5-2.5 eq) in a minimal amount of DMF.
-
Add this solution to the swollen resin in DCM/DMF.
-
In another flask, dissolve DMAP (0.1 eq) in a minimal amount of DMF.
-
Add DIC (1.0 eq) to the resin mixture, followed by the DMAP solution.
-
Agitate the mixture for 2-3 hours at room temperature.[7]
-
To cap any unreacted hydroxyl groups on the resin, add acetic anhydride (2 eq) and pyridine (2 eq) and mix for an additional 30 minutes.[7]
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and methanol (3x), and dry under vacuum.
Protocol 3: Synthesis Cycle (Fmoc-Deprotection and Coupling)
This cycle is repeated for the addition of each subsequent amino acid or hydroxy acid monomer.
A. Fmoc-Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin-bound peptide.
-
Agitate for 5 minutes at room temperature.
-
Drain the solution.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
B. Coupling of the Next Monomer:
The coupling procedure depends on whether an amino acid (amide bond) or a hydroxy acid (ester bond) is being added.
Amide Bond Formation (Fmoc-Amino Acid Coupling):
| Reagent/Parameter | Amount/Condition |
| Resin-bound Peptide | 1 equivalent |
| Fmoc-Amino Acid | 3 - 5 equivalents |
| Coupling Reagent (e.g., HATU) | 3 - 5 equivalents |
| Base (e.g., DIPEA) | 6 - 10 equivalents |
| Solvent | DMF |
| Reaction Time | 1 - 2 hours |
| Temperature | Room Temperature |
Procedure:
-
In a separate flask, dissolve the Fmoc-amino acid (3-5 eq) and HATU (3-5 eq) in DMF.
-
Add DIPEA (6-10 eq) to the solution and immediately add it to the deprotected resin-bound peptide.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
Ester Bond Formation (Protected Hydroxy Acid Coupling):
| Reagent/Parameter | Amount/Condition |
| Resin-bound Peptide | 1 equivalent |
| Protected Hydroxy Acid | 4 equivalents |
| DIC | 4 equivalents |
| DMAP | 0.1 equivalents |
| Solvent | DMF/DCM |
| Reaction Time | 2 hours |
| Temperature | Room Temperature |
Procedure:
-
In a separate flask, dissolve the protected hydroxy acid (4 eq) and DMAP (0.1 eq) in DMF/DCM.
-
Add this solution to the deprotected resin-bound peptide.
-
Add DIC (4 eq) to the reaction mixture.
-
Agitate for 2 hours at room temperature.[8]
-
Wash the resin with DMF (3x) and DCM (3x).
Protocol 4: Cleavage and Deprotection
The choice of cleavage cocktail is critical and depends on the amino acid composition of the depsipeptide, particularly the presence of sensitive residues like tryptophan, methionine, or cysteine.
Table of Common Cleavage Cocktails:
| Reagent Cocktail | Composition | Application Notes |
| Reagent K | TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) | A general-purpose cocktail for peptides containing sensitive residues.[11] |
| Reagent B | TFA / Water / Phenol / TIPS (88:5:5:2) | A lower odor alternative to cocktails containing thiols. |
| Standard TFA | TFA / TIPS / Water (95:2.5:2.5) | Suitable for peptides without sensitive residues.[10] |
TFA: Trifluoroacetic acid, TIPS: Triisopropylsilane, EDT: 1,2-Ethanedithiol
Procedure:
-
Wash the final resin-bound depsipeptide with DCM and dry it under a stream of nitrogen.
-
Prepare the appropriate cleavage cocktail fresh in a fume hood.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.[10]
-
Filter the resin and collect the filtrate containing the cleaved depsipeptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude depsipeptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the crude product.
-
Wash the pellet with cold diethyl ether and dry under vacuum.
-
Purify the crude depsipeptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified product by mass spectrometry (MS) and HPLC.
Quantitative Data Summary
The following table summarizes typical yields and purities reported for the solid-phase synthesis of depsipeptides. It is important to note that these values are highly dependent on the specific sequence, length, and synthetic protocol used.
| Depsipeptide/Method | Number of Ester Linkages | Overall Yield (%) | Purity (%) | Reference |
| Machine-assisted protocol | 1 or 2 | ~30 | Not specified | [8] |
| Machine-assisted protocol | 6 | 7 | Not specified | [8] |
| Manual SPPS with depsidipeptide blocks | Not specified | 2-3 (on trityl chloride resin) | Not specified | [12] |
| Automated synthesis of (VT)10-NH2 depsipeptide | 10 | ~50 (crude) | 44 (crude) | [13] |
These data highlight that while solid-phase synthesis is a powerful tool, the efficiency can vary, and optimization is often required to achieve high yields and purities, especially for complex and long sequences. The use of pre-formed depsidipeptide blocks can be a strategy to improve the synthesis of challenging sequences.[8]
References
- 1. peptideweb.com [peptideweb.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. A general solid phase method for the synthesis of depsipeptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. peptide.com [peptide.com]
- 8. A general solid phase method for the synthesis of depsipeptides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C2OB26893K [pubs.rsc.org]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. Depsipeptide methodology for solid-phase peptide synthesis: Circumventing side reactions and development of an automated technique via depsidipeptide units - Lookchem [lookchem.com]
Application Notes and Protocols for the Preparation of Primary Alkyl Triflates from Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primary alkyl triflates (trifluoromethanesulfonates) are highly valuable synthetic intermediates in organic chemistry, particularly in drug development and the synthesis of complex molecules. The triflate group is an excellent leaving group, rendering primary alkyl triflates susceptible to nucleophilic substitution reactions.[1] This reactivity allows for the facile introduction of a wide range of functional groups. This document provides detailed application notes and protocols for the preparation of primary alkyl triflates from primary alcohols.
Core Concepts
The conversion of a primary alcohol to a primary alkyl triflate is typically achieved by reacting the alcohol with a triflating agent in the presence of a non-nucleophilic base. The most common triflating agent is trifluoromethanesulfonic anhydride (Tf₂O).[1][2] The base is crucial for neutralizing the triflic acid byproduct generated during the reaction.
Reagents and Methods
Several methods exist for the synthesis of primary alkyl triflates, with the choice of reagents often depending on the substrate and the desired purity of the final product.
-
Triflic Anhydride (Tf₂O) with Pyridine or Triethylamine (TEA): This is the most common and well-established method.[1][2] The reaction is typically carried out in an aprotic solvent such as dichloromethane (DCM) at low temperatures to control the exothermic reaction.
-
N-Phenylbis(trifluoromethanesulfonimide) (Tf₂NPh): This reagent is a milder alternative to triflic anhydride and can offer better selectivity in some cases.[1]
-
Polymer-Supported Bases: The use of polymer-supported bases, such as poly(4-vinylpyridine), simplifies the purification process significantly.[3][4] The pyridinium triflate salt formed during the reaction is bound to the polymer and can be easily removed by filtration, often yielding the alkyl triflate in high purity without the need for column chromatography.[4]
Quantitative Data Summary
The triflation of primary alcohols generally proceeds in high yields, particularly when using triflic anhydride. The use of polymer-supported bases has been shown to be highly efficient.
| Alcohol Substrate | Triflatimg Agent | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Various Primary Alcohols | Triflic Anhydride | Poly(4-vinylpyridine) | Dichloromethane | Room Temperature | 5 min | Good Yields | [3][4] |
| Aryl Alcohols | Polymer-Supported Triflatimg Reagent | - | - | - | - | >90 | |
| Lithium Enolates | Polymer-Supported Triflatimg Reagent | - | - | - | - | >90 | |
| General Primary Alcohols | Triflic Anhydride | Pyridine or TEA | Dichloromethane | 0 to RT | Short | High | [1][2] |
Experimental Protocols
Below are detailed protocols for the preparation of a primary alkyl triflate using both a conventional and a polymer-supported base.
Protocol 1: Preparation of n-Hexyl Triflate using Triflic Anhydride and Pyridine
Materials:
-
n-Hexanol
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and an argon inlet, add n-hexanol (1.0 equiv.) and anhydrous dichloromethane (0.2 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (1.2 equiv.) dropwise to the stirred solution.
-
Slowly add trifluoromethanesulfonic anhydride (1.1 equiv.) dropwise to the reaction mixture over 10 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes.
-
Quench the reaction by the slow addition of cold water.
-
Transfer the mixture to a separatory funnel and wash sequentially with cold saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at low temperature to afford the crude n-hexyl triflate.
Note: Primary alkyl triflates can be unstable, especially to heat and chromatography on silica gel.[5] It is often recommended to use the crude product directly in the subsequent reaction step.
Protocol 2: Preparation of a Primary Alkyl Triflate using a Polymer-Supported Base
Materials:
-
Primary alcohol
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Poly(4-vinylpyridine)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add poly(4-vinylpyridine) (2.0 equiv.) and anhydrous dichloromethane.
-
Add trifluoromethanesulfonic anhydride (1.1 equiv.) to the suspension.
-
Add the primary alcohol (1.0 equiv.) dropwise to the stirred mixture at room temperature.
-
Stir the reaction mixture for 5-10 minutes at room temperature.[3][4]
-
Filter the reaction mixture to remove the polymer-bound pyridinium triflate salt.
-
Wash the polymer resin with a small amount of dichloromethane.
-
Combine the filtrate and the washings, and concentrate under reduced pressure to yield the primary alkyl triflate. This method often provides the product in high purity, avoiding the need for further purification.[4]
Mandatory Visualizations
Caption: General experimental workflows for triflate synthesis.
Caption: Method selection for primary alkyl triflate synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Alcohol to Triflate - Common Conditions [commonorganicchemistry.com]
- 3. A straightforward preparation of primary alkyl triflates and their utility in the synthesis of derivatives of ethidium - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Use of Ethyl 6-Hydroxyoctanoate in Fragrance Compositions
For Researchers, Scientists, and Drug Development Professionals
Abstract:
This document provides a comprehensive overview of the current knowledge and potential applications of ethyl 6-hydroxyoctanoate and its derivatives in the field of fragrance chemistry. While this compound itself is not currently recognized as a fragrance ingredient, its structural similarity to precursors of commercially successful fragrances suggests its potential as a valuable intermediate. These notes detail the olfactory characteristics of related compounds, protocols for synthesis and derivatization, and a framework for the sensory evaluation of novel fragrance molecules based on the this compound backbone.
Introduction: The Potential of this compound in Fragrance Chemistry
This compound is a bifunctional molecule containing both an ester and a hydroxyl group. While information on the direct use of this compound as a fragrance ingredient is limited, with some sources indicating it is not for fragrance use, its chemical structure is of significant interest to the fragrance industry.[1] The presence of a hydroxyl group allows for further chemical modification, most notably through esterification, to produce a wide array of derivatives with potentially desirable olfactory properties.
The fragrance industry has seen success with derivatives of a similar, shorter-chain molecule, ethyl 6-hydroxyhexanoate. This C6 analogue serves as a key intermediate in the synthesis of ethyl 6-acetoxyhexanoate, a fragrance ingredient known for its pleasant raspberry and fruity notes. This precedent suggests that derivatives of this compound could yield novel and interesting scent profiles.
This document will explore the potential of this compound by:
-
Examining the olfactory properties of structurally related compounds.
-
Providing detailed protocols for the synthesis of the parent molecule and its derivatives, using the C6 analogue as a primary example.
-
Outlining methods for the sensory evaluation of new fragrance compounds.
Olfactory Profile of Related Compounds
The scent of a molecule is intrinsically linked to its chemical structure, including chain length, the presence and position of functional groups, and stereochemistry. To predict the potential olfactory characteristics of this compound derivatives, it is useful to examine related compounds.
Impact of the Acyl Group in 6-Hydroxyalkanoate Derivatives
Derivatives of the closely related ethyl 6-hydroxyhexanoate have been shown to possess valuable organoleptic properties. The esterification of the hydroxyl group can significantly alter the scent profile, often introducing fruity and floral notes.
| Compound | Olfactory Description |
| Ethyl 6-acetoxyhexanoate | Raspberry, jasmine, and anise aspects; velvety-soft note of overripe apricots. |
| Ethyl 6-isobutyryloxy-hexanoate | Pronounced raspberry notes. |
| Allyl 6-propionyloxy-hexanoate | Not explicitly described, but preferred alongside the above. |
| Methyl 6-formyloxy-hexanoate | Not explicitly described, but preferred. |
| Allyl 6-formyloxy-hexanoate | Not explicitly described, but preferred. |
Influence of Hydroxyl Group Position and Chain Length
The position of the hydroxyl group along the carbon chain and the total chain length of the molecule are critical factors in determining the final aroma. For instance, other hydroxyoctanoate esters exhibit different scent profiles:
| Compound | Olfactory Description |
| Ethyl 3-hydroxyoctanoate | Winey, fruity, floral. |
| Ethyl 5-hydroxyoctanoate | No specific odor description found. |
| Ethyl 8-hydroxyoctanoate | No specific odor description found. |
Furthermore, the cyclization of hydroxy acids can lead to the formation of lactones, which are a significant class of fragrance ingredients. The ring size and the length of the alkyl chain on the lactone ring dictate the resulting aroma. Generally, as the carbon chain length of lactones increases, the odor profile shifts from coumarin-like to coconut and then to peachy and creamy notes.
| Lactone (by carbon number of parent hydroxy acid) | Gamma-Lactone Odor | Delta-Lactone Odor |
| C6 (from 6-hydroxyhexanoic acid) | Coumarin-like | Almond-like |
| C7 | Coumarin-like | - |
| C8 (from a hydroxyoctanoic acid) | Coconut-like | Coconut-like |
| C9 | Coconut-like | Coconut and milk-like |
| C10 | Peach-like | Milk-like |
| C11 | Peach-like | Cream and peach-like |
This suggests that derivatives of 6-hydroxyoctanoic acid, whether as open-chain esters or as the corresponding δ-octalactone, are likely to possess creamy, coconut-like, or fruity aromas.
Experimental Protocols
The following protocols are based on established methods for the synthesis of ethyl 6-hydroxyhexanoate and its derivatives. These can be adapted for the synthesis and derivatization of this compound.
Synthesis of Ethyl 6-Hydroxyalkanoate
This protocol describes the synthesis of ethyl 6-hydroxyhexanoate from ε-caprolactone, a method that can be conceptually applied to the synthesis of this compound from the corresponding lactone.
Reaction: Acid-catalyzed transesterification of a lactone.
Materials:
-
ε-Caprolactone (or corresponding C8 lactone)
-
Anhydrous ethanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ε-caprolactone and an excess of anhydrous ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After completion, cool the mixture to room temperature.
-
Neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ethyl 6-hydroxyhexanoate.
-
Purify the product by vacuum distillation.
Synthesis of Ethyl 6-Acetoxyalkanoate
This protocol details the acetylation of the hydroxyl group of ethyl 6-hydroxyhexanoate to produce the fragrance ingredient ethyl 6-acetoxyhexanoate.
Reaction: Acetylation of a primary alcohol.
Materials:
-
Ethyl 6-hydroxyhexanoate (or this compound)
-
Acetic anhydride
-
Pyridine or another suitable base (e.g., triethylamine)
-
Organic solvent (e.g., dichloromethane)
-
Hydrochloric acid (1M solution)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve ethyl 6-hydroxyhexanoate in an organic solvent in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Add pyridine to the solution.
-
Slowly add acetic anhydride dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or GC.
-
Upon completion, quench the reaction by adding 1M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the resulting ethyl 6-acetoxyhexanoate by vacuum distillation.
Sensory Evaluation of Novel Fragrance Compounds
A systematic approach to sensory evaluation is crucial for characterizing new fragrance molecules. This typically involves a trained sensory panel.
Odor Profile Description
-
Preparation of Samples: Prepare dilutions of the novel compound in an odorless solvent (e.g., ethanol or diethyl phthalate) at various concentrations (e.g., 1%, 5%, 10%).
-
Olfactory Evaluation: Dip smelling strips into the solutions and allow the solvent to evaporate for a few seconds.
-
Panel Assessment: A panel of trained evaluators assesses the odor at different time points (top, middle, and base notes) and provides descriptive terms for the scent.
Determination of Odor Threshold
The odor threshold is the lowest concentration of a substance that can be detected by the human nose.
-
Sample Preparation: Prepare a series of dilutions of the compound in an appropriate solvent.
-
Three-Alternative Forced-Choice (3-AFC) Method: Present panelists with three samples, two of which are blanks (solvent only) and one contains the diluted odorant. The panelist's task is to identify the odorous sample.
-
Data Analysis: The threshold is typically defined as the concentration at which a certain percentage (e.g., 50%) of the panel can correctly identify the odorant.
Visualizations
References
Determining the Enantiomeric Excess of Chiral Alcohols: Application Notes and Protocols
Introduction
The determination of enantiomeric excess (ee) is a critical analytical challenge in asymmetric synthesis, pharmaceutical development, and quality control. Chiral alcohols are pivotal intermediates and final products in many of these applications. Enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in greater amounts than the other. It is calculated as:
ee (%) = |([R] - [S]) / ([R] + [S])| * 100
Where [R] and [S] are the concentrations or amounts of the R- and S-enantiomers, respectively. A racemic mixture has an ee of 0%, while an enantiomerically pure compound has an ee of 100%.[1] This document provides detailed application notes and protocols for several common methods used to determine the enantiomeric excess of chiral alcohols.
Chiral High-Performance Liquid Chromatography (HPLC)
Application Note:
Chiral HPLC is a powerful and widely used technique for separating enantiomers.[1][2] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[3] The choice of CSP and mobile phase is crucial for achieving good resolution. Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or cyclodextrins.[4] The area under each peak in the chromatogram is proportional to the concentration of the corresponding enantiomer, allowing for the direct calculation of enantiomeric excess.
Advantages:
-
High accuracy and precision.
-
Applicable to a wide range of chiral alcohols.
-
Both analytical and preparative separations are possible.
Disadvantages:
-
Method development can be time-consuming.
-
Requires specialized and often expensive chiral columns.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve a small amount (e.g., 1 mg) of the chiral alcohol sample in a suitable solvent (e.g., 1 mL of mobile phase or a compatible solvent like isopropanol or hexane).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector is typically sufficient. A circular dichroism (CD) detector can provide additional information on the elution order of the enantiomers.[5]
-
Chiral Column: Select an appropriate chiral column (e.g., Chiralcel OD-H, Chiralpak AD).
-
Mobile Phase: A mixture of hexane and a polar modifier like isopropanol or ethanol is common for normal-phase separations. For basic compounds, a small amount of an amine like diethylamine (0.1%) may be added, while for acidic compounds, an acid like trifluoroacetic acid (0.1%) can be used.[3] A typical starting mobile phase could be 90:10 (v/v) n-hexane:isopropanol.[3]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25 °C). Lower temperatures can sometimes improve resolution.[3]
-
Detection: UV detection at a wavelength where the analyte absorbs (e.g., 210 nm or 254 nm).
-
Injection Volume: 5 - 20 µL.
-
-
Data Analysis:
-
Integrate the peak areas for the two enantiomers (Area₁ and Area₂).
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
-
Data Presentation:
| Parameter | Value |
| Analyte | 1-Phenylethanol |
| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 210 nm |
| Retention Time (R-enantiomer) | 8.5 min |
| Retention Time (S-enantiomer) | 9.8 min |
| Resolution (Rs) | > 2.0 |
Workflow Diagram:
Caption: Workflow for ee% determination by Chiral HPLC.
Chiral Gas Chromatography (GC)
Application Note:
Chiral GC is another chromatographic technique that is particularly well-suited for volatile and thermally stable chiral alcohols.[6] Separation is achieved using a chiral stationary phase, often based on derivatized cyclodextrins.[7][8] For some alcohols, derivatization to a more volatile ester (e.g., acetate or trifluoroacetate) may be necessary to improve chromatographic performance and resolution.[6]
Advantages:
-
High resolution and efficiency.
-
Excellent for volatile analytes.
-
Requires small sample amounts.
Disadvantages:
-
Analyte must be volatile and thermally stable.
-
Derivatization may be required, adding an extra step and potential for error.
Experimental Protocol:
-
Sample Preparation (with Derivatization):
-
To a solution of the chiral alcohol (e.g., 1 mg in 0.5 mL of dichloromethane) in a vial, add a derivatizing agent such as acetic anhydride (50 µL) and a catalyst like pyridine (10 µL).
-
Seal the vial and heat at 60 °C for 30 minutes.
-
Cool the mixture, and quench with water. Extract the organic layer, dry it over anhydrous sodium sulfate, and dilute to a final concentration of ~1 mg/mL for GC analysis.
-
-
Instrumentation and Conditions:
-
GC System: A standard GC with a Flame Ionization Detector (FID).
-
Chiral Column: A cyclodextrin-based column (e.g., CP-Chirasil-DEX CB, Lipodex, or Hydrodex).[6][7]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).[6]
-
Injector Temperature: 230 - 250 °C.[6]
-
Oven Temperature Program: Start at a low temperature (e.g., 70 °C) and ramp up to a higher temperature (e.g., 200 °C) at a rate of 5-10 °C/min to ensure good separation.[6]
-
Detector Temperature: 250 - 275 °C.[6]
-
Injection Volume: 1 µL.
-
-
Data Analysis:
-
Integrate the peak areas for the two enantiomers (Area₁ and Area₂).
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
-
Data Presentation:
| Parameter | Value |
| Analyte | 2-Hexanol (as acetate derivative) |
| Column | CP-Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Hydrogen |
| Injector Temp. | 230 °C |
| Oven Program | 70 °C, ramp 5 °C/min to 160 °C |
| Detector | FID at 250 °C |
| Retention Time (R-enantiomer) | 12.1 min |
| Retention Time (S-enantiomer) | 12.5 min |
| Separation Factor (α) | 1.95[6] |
Workflow Diagram:
Caption: Workflow for ee% determination by Chiral GC.
NMR Spectroscopy with Chiral Derivatizing Agents (e.g., Mosher's Acid)
Application Note:
NMR spectroscopy can be used to determine enantiomeric excess by converting the enantiomeric alcohols into diastereomers with distinct NMR spectra.[9] This is achieved by reacting the alcohol with a chiral derivatizing agent (CDA), such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride, MTPA-Cl).[10][11] The resulting diastereomeric esters will have different chemical shifts for protons near the stereocenter, allowing for quantification by integrating the corresponding signals in the ¹H or ¹⁹F NMR spectrum.[11]
Advantages:
-
Does not require separation of the enantiomers.
-
Can provide information on the absolute configuration.[9]
-
Only requires an NMR spectrometer.
Disadvantages:
-
Requires chemical derivatization, which must go to completion.
-
Potential for kinetic resolution if the reaction is not complete.
-
Signal overlap can complicate analysis.
Experimental Protocol:
-
Derivatization (Mosher Ester Formation):
-
In an NMR tube, dissolve the chiral alcohol (e.g., 5 mg) in a deuterated solvent (e.g., 0.6 mL of CDCl₃ or d₅-pyridine).
-
Add a slight excess (e.g., 1.1 equivalents) of enantiomerically pure (R)-MTPA-Cl.
-
Add a small amount of a base like pyridine or DMAP to catalyze the reaction and scavenge the HCl byproduct.
-
Allow the reaction to proceed to completion (monitor by TLC or NMR). It is crucial that the reaction goes to 100% conversion to avoid kinetic resolution.
-
-
NMR Data Acquisition:
-
Acquire a high-resolution ¹H NMR or ¹⁹F NMR spectrum of the resulting diastereomeric ester mixture.
-
Ensure a sufficient relaxation delay (D1) to allow for accurate integration.
-
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to a specific proton (or the CF₃ group in ¹⁹F NMR) in the two diastereomers.
-
Integrate the areas of these two signals (Integral₁ and Integral₂).
-
The enantiomeric excess is calculated from the ratio of the integrals: ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100
-
Data Presentation:
| Parameter | Value |
| Analyte | Secondary Alcohol |
| Derivatizing Agent | (R)-MTPA-Cl |
| Solvent | CDCl₃ |
| Spectrometer | 400 MHz NMR |
| Nucleus | ¹H |
| Signal Monitored | Methoxy protons (-OCH₃) |
| Chemical Shift (Diastereomer 1) | 3.54 ppm |
| Chemical Shift (Diastereomer 2) | 3.58 ppm |
| Δδ | 0.04 ppm |
Logical Diagram:
Caption: Logical relationship for ee% determination by NMR.
References
- 1. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. uma.es [uma.es]
- 6. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. organic chemistry - How does the Mosher ester method allow determination of absolute configuration of secondary alcohols - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 6-Hydroxyoctanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of ethyl 6-hydroxyoctanoate synthesis. The primary synthetic route discussed involves a two-step process: the Baeyer-Villiger oxidation of cyclooctanone to form oxacyclononan-2-one, followed by the ring-opening hydrolysis and subsequent esterification to yield the final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to produce this compound?
A1: The most prevalent method is a two-step synthesis. The first step is the Baeyer-Villiger oxidation of cyclooctanone to produce the lactone, oxacyclononan-2-one. The second step involves the acid-catalyzed hydrolysis of the lactone to 6-hydroxyoctanoic acid, followed by Fischer esterification with ethanol to yield this compound.
Q2: What are the critical factors affecting the yield of the Baeyer-Villiger oxidation step?
A2: The choice of oxidant and catalyst are paramount. Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are common, but using hydrogen peroxide with a Lewis or Brønsted acid catalyst can be a more environmentally friendly option.[1][2] Reaction temperature and solvent also significantly impact the outcome and require careful optimization for each substrate.[3]
Q3: How can I improve the yield of the Fischer esterification step?
A3: Fischer esterification is an equilibrium-controlled reaction. To drive the reaction towards the ester product, it is crucial to either use a large excess of the alcohol (ethanol in this case) or remove the water byproduct as it forms.[4][5][6][7][8] This can be achieved through methods like azeotropic distillation.[8]
Q4: What are common side products in this synthesis?
A4: In the Baeyer-Villiger oxidation, side reactions can occur if other functional groups susceptible to oxidation are present.[9] During the esterification, incomplete reaction will leave unreacted 6-hydroxyoctanoic acid. Additionally, the hydroxy acid can undergo self-esterification to form oligomers, especially in the presence of acid catalysts.
Troubleshooting Guides
Problem 1: Low Yield in Baeyer-Villiger Oxidation of Cyclooctanone
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Oxidant | The reactivity of peroxy acids varies. Trifluoroperacetic acid (TFPAA) is generally more reactive than m-CPBA or peracetic acid.[10] If using hydrogen peroxide, ensure the catalyst is active.[1][10] | Increased conversion of cyclooctanone to the lactone. |
| Suboptimal Reaction Temperature | The reaction temperature can significantly affect the outcome.[3] If the reaction is sluggish, a moderate increase in temperature may improve the rate. However, excessive heat can lead to decomposition of the peroxy acid and byproducts. | Optimized reaction rate and minimized side reactions. |
| Catalyst Inactivity (for H₂O₂ systems) | If using a Lewis or Brønsted acid catalyst with hydrogen peroxide, ensure the catalyst is not poisoned and is present in the correct loading.[1] | Enhanced activation of hydrogen peroxide and the ketone, leading to higher conversion. |
| Presence of Water | For some catalytic systems, the presence of water can lead to hydrolysis of the lactone product back to the hydroxy acid, reducing the isolated yield of the lactone.[1] | Preservation of the lactone product and improved yield. |
Problem 2: Low Yield in the Esterification of 6-Hydroxyoctanoic Acid
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Equilibrium Limitation | Use a large excess of ethanol (can be used as the solvent) to shift the equilibrium towards the product.[4][5][7][8] | Increased conversion of the carboxylic acid to the ester. |
| Water Inhibition | The water produced during the reaction can hydrolyze the ester back to the carboxylic acid and alcohol.[4][5][7] Use a Dean-Stark apparatus to remove water azeotropically or add a dehydrating agent like molecular sieves.[6][11] | Drives the reaction to completion, resulting in a higher yield of the ester. |
| Insufficient Catalyst | Ensure an adequate amount of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is used.[6] | Speeds up the reaction rate to reach equilibrium faster. |
| Steric Hindrance | While not a major issue for this substrate, highly hindered carboxylic acids or alcohols can slow down the reaction.[8] In such cases, alternative esterification methods might be necessary. | Improved reaction kinetics for sterically demanding substrates. |
Experimental Protocols
Step 1: Baeyer-Villiger Oxidation of Cyclooctanone
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclooctanone in a suitable solvent such as dichloromethane (CH₂Cl₂).
-
Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.1 to 1.5 equivalents) in CH₂Cl₂.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, quench the excess peroxy acid by adding a saturated aqueous solution of sodium sulfite or sodium thiosulfate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude oxacyclononan-2-one can be purified by vacuum distillation or column chromatography.
Step 2: Hydrolysis and Fischer Esterification
-
Hydrolysis: The crude oxacyclononan-2-one is refluxed in an aqueous solution containing a catalytic amount of a strong acid (e.g., sulfuric acid) until the lactone is fully hydrolyzed to 6-hydroxyoctanoic acid.
-
Esterification Setup: To the cooled solution of 6-hydroxyoctanoic acid, add a large excess of absolute ethanol. The ethanol can serve as both the reactant and the solvent.
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid.
-
Reaction: Heat the mixture to reflux for several hours. To improve the yield, consider using a Dean-Stark apparatus to remove the water formed during the reaction.[6]
-
Work-up: After cooling, neutralize the excess acid with a base such as sodium bicarbonate.
-
Extraction: Extract the this compound into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The final product can be purified by vacuum distillation.
Data Presentation
Table 1: Effect of Catalyst on Baeyer-Villiger Oxidation of Cyclohexanone with H₂O₂ *
| Catalyst | Conversion of Cyclohexanone (%) | Selectivity for ε-Caprolactone (%) |
| Sn-zeolite beta | High | 100 |
| Pt(II) complex | High | Variable, sensitive to acid |
| [ProH]CF₃SO₃ | 96.57 (for cyclopentanone) | 73.01 (for δ-valerolactone) |
*Data is for the analogous reaction with cyclohexanone/cyclopentanone and is intended to be illustrative of catalyst performance.[1]
Table 2: Factors Influencing Fischer Esterification Yield
| Parameter | Effect on Yield | Reference |
| Excess Alcohol | Using a 10-fold excess of alcohol can increase yield to ~97%. | [5] |
| Water Removal | Continuous removal of water is essential to drive the equilibrium. | [4][7] |
| Catalyst | Strong acids like H₂SO₄ or TsOH are effective. | [6][12] |
| Temperature | Reaction is typically heated to reflux to increase the rate. | [4] |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Baeyer villiger oxidation | PPTX [slideshare.net]
- 3. Baeyer-Villiger Oxidation Reaction [sigmaaldrich.com]
- 4. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jk-sci.com [jk-sci.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 11. Fischer Esterification [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Hydrolysis of ε-Caprolactone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hydrolysis of ε-caprolactone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the hydrolysis of ε-caprolactone to produce 6-hydroxyhexanoic acid.
| Problem | Potential Cause | Suggested Solution |
| Low Yield of 6-Hydroxyhexanoic Acid | Incomplete Hydrolysis: Reaction time may be too short, or the temperature may be too low. | - Extend the reaction time. - Increase the reaction temperature. Note that excessively high temperatures can promote side reactions.[1] - Ensure adequate mixing to improve contact between reactants. |
| Oligomerization/Polymerization: The primary side reaction is the formation of dimers, trimers, and other oligomers. This is especially prevalent under acidic conditions. | - Adjust the pH of the reaction mixture. Hydrolysis is faster under both acidic and basic conditions, but acidic conditions are more likely to promote polymerization.[2] - For enzymatic hydrolysis, ensure the enzyme concentration and conditions are optimal for hydrolysis over polymerization.[3] | |
| Degradation of Product: Prolonged exposure to harsh acidic or basic conditions at high temperatures can lead to the degradation of 6-hydroxyhexanoic acid. | - Optimize reaction time to maximize the yield of the desired product before significant degradation occurs. - Consider a milder catalyst or enzymatic hydrolysis. | |
| Presence of Unwanted Oligomers/Polymers in the Product | Acid Catalysis: Acid catalysts can promote the ring-opening polymerization of ε-caprolactone. | - If using an acid catalyst, carefully control the reaction temperature and time to favor hydrolysis. - Consider using a base-catalyzed hydrolysis method, as it is less prone to inducing polymerization.[2] - Enzymatic hydrolysis can offer high selectivity for the hydrolysis product. |
| High Monomer Concentration: High concentrations of ε-caprolactone can favor intermolecular reactions, leading to oligomerization. | - Perform the reaction at a lower concentration of ε-caprolactone. | |
| Presence of Initiators: Trace impurities can act as initiators for polymerization. | - Ensure all reagents and solvents are of high purity and dry.[4] | |
| Reaction is Too Slow | Neutral pH: The rate of hydrolysis is significantly slower at neutral pH compared to acidic or basic conditions. | - Adjust the pH to be either acidic or basic to catalyze the reaction. |
| Low Temperature: The reaction rate is dependent on temperature. | - Increase the reaction temperature, keeping in mind the potential for side reactions at very high temperatures.[1] | |
| Difficulty in Product Isolation | Formation of Emulsions: Especially in biphasic systems, emulsions can form, making separation difficult. | - Use appropriate extraction and separation techniques. - Consider using a single-phase solvent system if possible. |
| Similar Polarity of Products: The desired product and oligomeric side products may have similar polarities, complicating chromatographic separation. | - Optimize chromatographic conditions (e.g., solvent system, column type) for better separation. - Consider derivatization of the products to alter their polarities for easier separation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary product of ε-caprolactone hydrolysis?
The primary product of the hydrolysis of ε-caprolactone is 6-hydroxyhexanoic acid.[5][6][7] This reaction involves the opening of the seven-membered lactone ring by the addition of a water molecule.
Q2: What are the common side reactions during ε-caprolactone hydrolysis?
The most significant side reaction is the ring-opening polymerization of ε-caprolactone to form poly(ε-caprolactone) or shorter-chain oligomers (dimers, trimers, etc.).[2] This is particularly favorable under certain catalytic conditions, especially with acid catalysis.
Q3: How does pH affect the hydrolysis of ε-caprolactone?
The hydrolysis of ε-caprolactone is significantly influenced by pH. The reaction is slow at neutral pH but is accelerated under both acidic and alkaline (basic) conditions.[2]
-
Acidic Conditions: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. However, acidic conditions can also promote the polymerization of ε-caprolactone.
-
Alkaline Conditions: The hydroxide ion (OH-) is a strong nucleophile that directly attacks the carbonyl carbon of the ester, leading to rapid ring-opening. This method is generally less likely to cause polymerization compared to acid catalysis.[2]
Q4: What is the role of a catalyst in ε-caprolactone hydrolysis?
Catalysts are used to increase the rate of the hydrolysis reaction.
-
Acid Catalysts (e.g., sulfuric acid, hydrochloric acid): They protonate the carbonyl oxygen, activating the lactone for nucleophilic attack.
-
Base Catalysts (e.g., sodium hydroxide, potassium hydroxide): They provide a strong nucleophile (hydroxide ion) for the reaction.
-
Enzymes (e.g., lipases): These biocatalysts can offer high selectivity for the hydrolysis product under mild reaction conditions, minimizing side reactions.[3]
Q5: How can I minimize the formation of oligomers during hydrolysis?
To minimize oligomerization, consider the following:
-
Use of Basic Conditions: Alkaline hydrolysis is generally preferred to minimize polymerization.[2]
-
Control of Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of polymerization, although this needs to be balanced with achieving a reasonable yield of the desired product.[1]
-
Monomer Concentration: Lowering the initial concentration of ε-caprolactone can disfavor intermolecular polymerization reactions.
-
Enzymatic Catalysis: Utilizing enzymes like lipases can provide high selectivity for the formation of 6-hydroxyhexanoic acid.[3]
Q6: What analytical techniques can be used to monitor the reaction and analyze the products?
Several analytical techniques can be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To identify and quantify the starting material, the 6-hydroxyhexanoic acid product, and any oligomeric side products.[2]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor the disappearance of the characteristic ester carbonyl peak of ε-caprolactone and the appearance of the carboxylic acid and hydroxyl peaks of the product.[2]
-
High-Performance Liquid Chromatography (HPLC): For the separation and quantification of the components in the reaction mixture.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for the analysis of volatile components after derivatization.
Experimental Protocols
Protocol 1: Alkaline Hydrolysis of ε-Caprolactone
This protocol describes a general procedure for the base-catalyzed hydrolysis of ε-caprolactone.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ε-caprolactone in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol to ensure miscibility).
-
Addition of Base: Slowly add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the ε-caprolactone solution while stirring. A typical molar ratio would be 1:1.1 (ε-caprolactone:base).
-
Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and allow it to stir for a specified period (e.g., 1-4 hours). The progress of the reaction can be monitored by TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the solution with a dilute strong acid (e.g., HCl) to a pH of approximately 2-3 to protonate the carboxylate salt of 6-hydroxyhexanoic acid.
-
Extraction: Extract the aqueous solution with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 6-hydroxyhexanoic acid. Further purification can be achieved by chromatography if necessary.
Protocol 2: Acid-Catalyzed Hydrolysis of ε-Caprolactone
This protocol provides a general method for the acid-catalyzed hydrolysis of ε-caprolactone.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ε-caprolactone in an aqueous solution.
-
Addition of Acid: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), to the solution.
-
Reaction Conditions: Heat the mixture to reflux and maintain the temperature for the desired reaction time. Monitor the reaction progress using an appropriate analytical technique. Be aware that prolonged reaction times may lead to oligomerization.
-
Work-up: Cool the reaction mixture to room temperature. Neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction and Purification: Follow the extraction and purification steps outlined in the alkaline hydrolysis protocol.
Signaling Pathways and Workflows
Caption: Main pathways for the hydrolysis of ε-caprolactone.
Caption: Side reaction pathway: Oligomerization of ε-caprolactone.
Caption: Troubleshooting workflow for ε-caprolactone hydrolysis.
References
- 1. Frontiers | Ring opening polymerisation of ɛ-caprolactone with novel microwave magnetic heating and cyto-compatible catalyst [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. One-pot lipase-catalyzed esterification of ε-caprolactone with methyl-d-glucopyranoside and its elongation with free 6-hydroxyhexanoate monomer units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. A perspective into ring-opening polymerization of ε-caprolactone and lactides: effect of, ligand, catalyst structure an… [ouci.dntb.gov.ua]
- 7. Why So Slow? Mechanistic Insights from Studies of a Poor Catalyst for Polymerization of ε-Caprolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Ethyl 6-Hydroxyoctanoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 6-hydroxyoctanoate, with a focus on the critical step of water removal during the Fischer esterification reaction.
Troubleshooting Guide
Issue: Low Yield of this compound
Low product yield is a common challenge in Fischer esterification. The primary cause is often the presence of water, which shifts the reaction equilibrium back towards the reactants. Here are common causes and their solutions:
Possible Cause 1: Incomplete Water Removal
The equilibrium nature of the Fischer esterification means that water, a byproduct of the reaction, can hydrolyze the ester back to the starting materials, 6-hydroxyoctanoic acid and ethanol.[1][2]
-
Solution 1: Azeotropic Distillation with a Dean-Stark Trap. This is a highly effective method for continuously removing water as it is formed.[3] An inert solvent that forms an azeotrope with water, such as toluene or heptane, is used. The azeotrope boils and condenses in the Dean-Stark trap, where the denser water separates and is collected, while the solvent is returned to the reaction flask. A study on the esterification of oleic acid with ethanol demonstrated a significant increase in conversion from 54.96% without a Dean-Stark trap to 98.78% with its use.[4]
-
Solution 2: Use of a Drying Agent. A chemical drying agent can be added to the reaction mixture to sequester water.
-
Concentrated Sulfuric Acid: Besides acting as a catalyst, concentrated sulfuric acid is a strong dehydrating agent.[3]
-
Anhydrous Salts: Anhydrous salts like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) can be used. However, their effectiveness can vary, and they may not be as efficient as a Dean-Stark apparatus for large-scale reactions.
-
Possible Cause 2: Sub-optimal Reaction Conditions
-
Solution: Use of Excess Alcohol. Employing a large excess of ethanol can help drive the equilibrium towards the formation of the ester.[1][5] Often, ethanol can be used as the reaction solvent.
Possible Cause 3: Side Reaction - Lactonization
6-hydroxyoctanoic acid can undergo an intramolecular esterification to form ε-caprolactone, a six-membered ring, especially in the presence of an acid catalyst.[6] This side reaction consumes the starting material and reduces the yield of the desired ethyl ester.
-
Solution: Careful Control of Reaction Temperature and Time. Lower reaction temperatures and shorter reaction times may favor the intermolecular esterification over the intramolecular lactonization. Monitoring the reaction progress by techniques like TLC or GC can help in determining the optimal reaction time to maximize the yield of the desired ester before significant lactone formation occurs.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for removing water from the this compound synthesis?
For reactions where high conversion is critical, the use of a Dean-Stark apparatus for azeotropic distillation is generally the most effective method for continuous water removal.[3][4] This physically removes water from the reaction equilibrium, driving the reaction to completion.
Q2: Can I use a drying agent instead of a Dean-Stark trap?
Yes, drying agents like concentrated sulfuric acid or anhydrous salts (e.g., MgSO₄, Na₂SO₄) can be used. Concentrated sulfuric acid serves as both a catalyst and a dehydrating agent.[3] Anhydrous salts are added directly to the reaction mixture. While convenient for smaller-scale reactions, they may be less efficient than a Dean-Stark trap for larger scales and may require careful selection to avoid side reactions.
Q3: How do I choose the right drying agent for the workup?
After the reaction is complete, the organic extract is typically dried before solvent removal. Anhydrous sodium sulfate (Na₂SO₄) is a neutral and commonly used drying agent with a high capacity for water.[3][5] Anhydrous magnesium sulfate (MgSO₄) is also effective and works faster than sodium sulfate.[3]
Q4: My reaction has stalled, and the yield is low. What could be the problem?
If the reaction has stalled, it is likely that the equilibrium has been reached without complete conversion of the starting material. The primary reason for this is the presence of water. Ensure your water removal method is functioning correctly. If using a Dean-Stark trap, check for leaks and ensure proper condensation and separation. If using a drying agent, consider adding more or switching to a more efficient one. Also, consider the possibility of lactone formation as a significant side reaction.
Q5: How can I minimize the formation of ε-caprolactone?
To minimize the intramolecular side reaction, it is advisable to use a larger excess of ethanol to favor the intermolecular reaction. Additionally, optimizing the reaction temperature and time is crucial. Lower temperatures may slow down the rate of lactonization more significantly than the desired esterification.
Data Presentation
Table 1: Comparison of Water Removal Methods in Esterification
| Method | Principle | Advantage | Disadvantage | Reported Conversion (Oleic Acid Esterification)[4] |
| Dean-Stark Trap | Azeotropic distillation | Highly efficient for continuous water removal, drives reaction to completion. | Requires a specific apparatus and a suitable azeotropic solvent. | 98.78% |
| No Water Removal | Equilibrium reaction | Simple setup. | Lower conversion rates due to equilibrium limitations. | 54.96% |
Table 2: Efficiency of Common Drying Agents for Reaction Workup
| Drying Agent | Chemical Formula | Capacity (moles H₂O / mole agent) | Efficiency (Residual H₂O in Ether, mg/L) | Comments |
| Sodium Sulfate | Na₂SO₄ | 10 | 25 | Neutral, high capacity, but slow. |
| Magnesium Sulfate | MgSO₄ | 7 | 2.8 | Slightly acidic, fast, and efficient. |
| Calcium Chloride | CaCl₂ | 6 | 1.5 | Can form adducts with alcohols and esters. |
Data for Tables 1 & 2 is generalized from literature on esterification and drying agent efficiency.
Experimental Protocols
Protocol: Synthesis of this compound via Fischer Esterification with a Dean-Stark Trap
-
Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
-
Reagents: To the round-bottom flask, add 6-hydroxyoctanoic acid (1.0 eq), a 5-fold molar excess of ethanol, a catalytic amount of p-toluenesulfonic acid (0.05 eq), and toluene (enough to fill the Dean-Stark trap and submerge the reactants).
-
Reaction: Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Water will separate to the bottom of the trap, and toluene will overflow back into the reaction flask. Continue the reaction until no more water is collected in the trap.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acid catalyst.[3]
-
Wash the organic layer with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.[3]
-
Filter off the drying agent.
-
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 6. Lactone - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Temperature for Enzymatic Esterification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize temperature for enzymatic esterification experiments.
Troubleshooting Guides
This section addresses common issues encountered during enzymatic esterification, focusing on temperature-related problems.
| Issue | Potential Cause | Recommended Solution |
| Low or No Ester Conversion | Suboptimal Temperature: The reaction temperature is too low, resulting in slow enzyme kinetics. | Gradually increase the reaction temperature in 5-10°C increments to find the optimal range for your specific enzyme. Consult the enzyme's technical datasheet for recommended temperature ranges. |
| Enzyme Denaturation: The reaction temperature is too high, causing the enzyme to lose its three-dimensional structure and activity.[1][2] | Decrease the reaction temperature. If denaturation is suspected, a new batch of enzyme should be used. Most lipases denature at temperatures above 60°C, though some are more thermostable.[3] | |
| Incorrect pH: The pH of the reaction medium is outside the optimal range for the enzyme, which can affect its activity and stability at a given temperature. | Ensure the pH of the reaction mixture is within the optimal range for the lipase being used. | |
| Reaction Rate Decreases Over Time | Enzyme Deactivation: Prolonged exposure to even moderately high temperatures can lead to gradual enzyme deactivation. | Consider a temperature-step strategy, starting at the optimal temperature and then lowering it slightly for the remainder of the reaction to preserve enzyme stability. |
| Product Inhibition: Accumulation of the ester product or by-product (water) can inhibit enzyme activity. | If feasible for your system, consider in-situ removal of water using molecular sieves or a vacuum. | |
| Inconsistent Results Between Batches | Inaccurate Temperature Control: Fluctuations in the incubator or water bath temperature can lead to variable reaction rates. | Calibrate your temperature control equipment regularly. Ensure the reaction vessel is properly submerged or in contact with the heating element for consistent heat transfer. |
| Improper Enzyme Storage: Storing the enzyme at an incorrect temperature can lead to a loss of activity before the experiment begins. | Always store enzymes according to the manufacturer's instructions, typically at low temperatures (e.g., 4°C or -20°C). |
Frequently Asked Questions (FAQs)
1. What is the optimal temperature for enzymatic esterification?
The optimal temperature for enzymatic esterification is highly dependent on the specific enzyme being used. Generally, lipases, the most common enzymes for esterification, have optimal temperatures ranging from 30°C to 70°C. For example, the optimal temperature for Candida rugosa lipase is around 30°C, while for Novozym 435 (Candida antarctica lipase B), it can be as high as 90°C under certain conditions.[4][5] It is crucial to consult the technical datasheet for your specific enzyme and to experimentally determine the optimum for your particular substrate and reaction conditions.
2. How does temperature affect the rate of an enzymatic reaction?
As the temperature increases from a low level, the kinetic energy of both the enzyme and substrate molecules increases. This leads to more frequent collisions and, consequently, an increased reaction rate.[2] This trend continues until the optimal temperature is reached.
3. What happens if the temperature is too high?
Exceeding the optimal temperature can lead to a rapid decrease in enzyme activity due to thermal denaturation.[1] High temperatures disrupt the weak bonds that maintain the enzyme's three-dimensional structure, particularly the active site where the reaction occurs. This change is often irreversible and results in a permanent loss of catalytic function.[1]
4. Can running the reaction at a lower temperature be beneficial?
While a lower temperature will result in a slower reaction rate, it can sometimes be advantageous. For enzymes with lower thermal stability, a slightly suboptimal temperature may prolong the enzyme's active lifetime, leading to a higher overall yield in long-term reactions.
5. How does water activity influence the optimal temperature?
Water activity (a_w) is a critical parameter in enzymatic esterification. A certain amount of water is essential for maintaining the enzyme's conformational flexibility and activity. However, excess water can promote the reverse reaction (hydrolysis). The optimal water activity is often a balance between these two factors. Temperature can influence this relationship; for instance, at higher temperatures, the inhibitory effects of reduced water activity may be partially overcome.[6] For some reactions, a higher temperature (e.g., 45°C) can also reduce the viscosity of the reaction medium, improving mass transfer.[7]
6. My reaction yield is low, even at the reported optimal temperature. What else should I check?
If the temperature is optimized, consider other factors that can affect esterification efficiency:
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Substrate Molar Ratio: An excess of one of the substrates (often the alcohol) can shift the reaction equilibrium towards product formation.[3]
-
Enzyme Concentration: Increasing the enzyme loading can increase the reaction rate, up to a certain point.
-
Solvent Choice: The type of solvent can influence enzyme activity and substrate solubility.
-
Mass Transfer Limitations: Inadequate mixing can lead to poor diffusion of substrates to the enzyme's active site, especially with immobilized enzymes.
Quantitative Data Summary
The optimal temperature for enzymatic esterification can vary significantly depending on the lipase source and the specific substrates used. The following table summarizes optimal temperatures found in various studies.
| Enzyme | Substrates | Optimal Temperature (°C) |
| Novozym 435 (Candida antarctica lipase B) | Lauric acid and butanol | 55 (conventional heating), 90 (microwave)[4] |
| Novozym 435 (Candida antarctica lipase B) | Formic acid and octanol | 40[8] |
| Candida rugosa lipase | (-)-menthol and lauric acid | 45[7] |
| Candida rugosa lipase | Glycerol and oleic acid | 30[5] |
| Porcine Pancreas Lipase (PPL) | Glycerol and oleic acid | 40[5] |
| Carica papaya lipase | Lauric acid and 1-butanol | 55[9] |
| Lipase from oil palm sprouts | RBDPO | 40[10] |
Experimental Protocols
Protocol: Determining the Optimal Temperature for a Lipase-Catalyzed Esterification Reaction
This protocol provides a general method for determining the optimal temperature for a given enzymatic esterification reaction.
1. Materials:
- Lipase (free or immobilized)
- Carboxylic acid
- Alcohol
- Organic solvent (if not a solvent-free system)
- Temperature-controlled shaker, water bath, or reaction block
- Reaction vessels (e.g., sealed vials or small flasks)
- Analytical equipment for measuring ester formation (e.g., GC, HPLC, or titration setup)
- Quenching solution (e.g., acetone:ethanol mixture)
- Titrant (e.g., 0.1 M NaOH) and indicator (e.g., phenolphthalein) if using titration
2. Procedure:
- Prepare a stock solution of your reactants (carboxylic acid and alcohol) in the chosen solvent at the desired molar ratio.
- Set up a series of reaction vessels. For each temperature to be tested, prepare at least one vessel. A typical temperature range to investigate would be 25°C to 70°C, with 5°C or 10°C intervals.
- Aliquot the reactant stock solution into each reaction vessel.
- Pre-incubate the reaction vessels at their respective temperatures for 10-15 minutes to ensure the solution reaches the target temperature.
- Initiate the reaction by adding a pre-weighed amount of lipase to each vessel. Start a timer immediately.
- Incubate the reactions under constant agitation (e.g., 200 rpm).
- Take samples at regular time intervals (e.g., 1, 2, 4, 8, and 24 hours). To stop the reaction in the sample, immediately add it to a quenching solution.
- Analyze the samples to determine the concentration of the ester product or the consumption of the carboxylic acid. For titration, add the indicator to the quenched sample and titrate with NaOH until a color change is observed.[11]
- Calculate the initial reaction rate and the final ester yield for each temperature.
- Plot the reaction rate or yield as a function of temperature. The temperature at which the highest rate or yield is observed is the optimal temperature for your system under these conditions.
Visualizations
Caption: Workflow for determining the optimal temperature.
Caption: Relationship between temperature and enzyme activity.
References
- 1. nuffieldfoundation.org [nuffieldfoundation.org]
- 2. monash.edu [monash.edu]
- 3. Lipase-Assisted Synthesis of Alkyl Stearates: Optimization by Taguchi Design of Experiments and Application as Defoamers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of the Influence of Microwave and Conventional Heating on the Lipase-Catalyzed Esterification of Lauric Acid with Different Alcohols [scielo.org.mx]
- 5. researchgate.net [researchgate.net]
- 6. How Water Activity Affects Enzymatic Reactions in Foods - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 7. Optimization of solvent-free enzymatic esterification in eutectic substrate reaction mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agritrop.cirad.fr [agritrop.cirad.fr]
- 10. talenta.usu.ac.id [talenta.usu.ac.id]
- 11. researchgate.net [researchgate.net]
Preventing degradation of ethyl 6-hydroxyoctanoate during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of ethyl 6-hydroxyoctanoate during storage.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Change in physical appearance (e.g., color, viscosity) | Oxidation of the secondary alcohol to a ketone. | Store under an inert atmosphere (nitrogen or argon) and protect from light. Consider adding an antioxidant if compatible with the intended application. |
| Polymerization or condensation reactions. | Store at recommended low temperatures. Avoid exposure to catalysts or reactive surfaces. | |
| Decrease in purity over time, confirmed by GC/HPLC | Hydrolysis of the ester bond due to moisture. | Store in a tightly sealed container with a desiccant. Use anhydrous solvents when preparing solutions. Minimize exposure to atmospheric moisture. |
| Oxidation of the secondary alcohol. | Store under an inert atmosphere and protect from light. | |
| Appearance of new peaks in analytical chromatograms | Formation of degradation products such as 6-hydroxyoctanoic acid, ethanol, or ethyl 6-oxooctanoate. | Refer to the degradation pathway diagrams and analytical methods sections to identify the impurities. Implement stricter storage and handling protocols to prevent further degradation. |
| Inconsistent experimental results | Use of partially degraded this compound. | Always use fresh or properly stored material. Re-analyze the purity of the compound before use if it has been stored for an extended period or under suboptimal conditions. |
| Precipitate formation in solutions | Formation of insoluble degradation products or impurities. | Filter the solution before use. Investigate the nature of the precipitate using analytical techniques. Re-evaluate storage conditions of the solution. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two primary degradation pathways for this compound are hydrolysis and oxidation. Hydrolysis involves the cleavage of the ester bond, yielding 6-hydroxyoctanoic acid and ethanol, and can be catalyzed by acidic or basic conditions. Oxidation typically occurs at the secondary hydroxyl group, converting it to a ketone to form ethyl 6-oxooctanoate. Further oxidation can lead to cleavage of the carbon chain.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored at low temperatures, ideally at 2-8°C for short-term storage and -20°C for long-term storage. It should be kept in a tightly sealed container, protected from light and moisture. For optimal stability, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation.
Q3: How can I monitor the stability of my this compound sample?
A3: The stability of this compound can be monitored using chromatographic techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). These methods can separate the parent compound from its potential degradation products, allowing for quantification of purity over time.
Q4: What are the signs of degradation?
A4: Physical signs of degradation can include a change in color, an increase in viscosity, or the formation of a precipitate. However, significant degradation can occur without any visible changes. Therefore, periodic analytical testing is the most reliable way to assess the stability of the compound.
Q5: Is it necessary to use an inert atmosphere for storage?
A5: While not always mandatory for short-term storage of saturated esters, using an inert atmosphere is a best practice that significantly reduces the risk of oxidation, especially for long-term storage or when high purity is critical.
Q6: Can I store solutions of this compound?
A6: Solutions of this compound in anhydrous organic solvents can be stored, but they may be more susceptible to degradation than the neat compound. It is crucial to use dry solvents and store the solution under the same recommended conditions as the neat compound (low temperature, inert atmosphere, protection from light). The stability of the solution will also depend on the nature of the solvent.
Experimental Protocols
Protocol 1: Stability Study of this compound
This protocol outlines a method for conducting an accelerated stability study of this compound.
1. Sample Preparation:
-
Aliquot approximately 1 g of high-purity this compound into several amber glass vials.
-
Create different storage conditions:
-
Condition A (Control): 2-8°C, sealed under nitrogen.
-
Condition B (Accelerated Temperature): 40°C, sealed under ambient air.
-
Condition C (Accelerated Temperature and Humidity): 40°C / 75% Relative Humidity (in a stability chamber), sealed under ambient air.
-
Condition D (Photostability): Room temperature, exposed to light, sealed under ambient air.
-
2. Time Points:
-
Analyze samples at initial time (T=0) and at subsequent time points (e.g., 1, 3, and 6 months).
3. Analytical Method:
-
Use the GC-MS method described in Protocol 2 to determine the purity of this compound and to identify and quantify any degradation products.
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for each condition.
-
Identify and quantify the major degradation products.
-
Use the data from accelerated conditions to predict the long-term shelf life under recommended storage conditions.
Protocol 2: GC-MS Method for the Analysis of this compound and its Degradation Products
This method is suitable for the separation and quantification of this compound, 6-hydroxyoctanoic acid (after derivatization), and ethyl 6-oxooctanoate.
1. Sample Preparation and Derivatization:
-
Accurately weigh approximately 10 mg of the sample into a vial.
-
Dissolve in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
To analyze for the presence of 6-hydroxyoctanoic acid, a derivatization step is necessary to make it volatile for GC analysis. A common method is silylation:
-
Evaporate the solvent from a known amount of the sample under a stream of nitrogen.
-
Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of pyridine (as a catalyst).
-
Heat the mixture at 60-70°C for 30 minutes.
-
The resulting solution containing the trimethylsilyl (TMS) derivative of 6-hydroxyoctanoic acid can be directly injected into the GC-MS.
-
2. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 200°C at 10°C/min.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
3. Quantification:
-
Create a calibration curve using standards of known concentrations for this compound and any available degradation products. An internal standard can be used for improved accuracy.
Protocol 3: HPLC-UV Method for the Analysis of 6-Hydroxyoctanoic Acid
This method is suitable for the direct quantification of the non-volatile degradation product, 6-hydroxyoctanoic acid, without derivatization.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a vial.
-
Dissolve in 1 mL of the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acidified water (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical starting condition could be 70:30 (v/v) acidified water:acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10-20 µL.
-
Detector: UV detector at a low wavelength, typically around 210 nm, where carboxylic acids absorb.
3. Quantification:
-
Prepare a calibration curve using standard solutions of 6-hydroxyoctanoic acid of known concentrations.
Visualizations
Caption: Primary degradation pathways of this compound.
Troubleshooting peak tailing in GC analysis of hydroxy esters
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the gas chromatography (GC) analysis of hydroxy esters, with a primary focus on addressing peak tailing.
Troubleshooting Guide: Peak Tailing in Hydroxy Ester Analysis
Peak tailing is a common chromatographic problem, especially with polar analytes like hydroxy esters, where the peak asymmetry extends, leading to poor resolution and inaccurate quantification.[1][2] A tailing or asymmetry factor greater than 1.5 is generally considered problematic and requires investigation.[2] This guide provides a systematic approach to identify and resolve the root causes of peak tailing.
Initial Assessment
The first step in troubleshooting is to determine the extent of the peak tailing. Observe your chromatogram to see if:
-
All peaks, including the solvent peak, are tailing.
-
Only the peaks corresponding to hydroxy esters are tailing.
-
Only later eluting peaks are tailing.
The nature of the tailing will help to pinpoint the likely cause.[3]
Systematic Troubleshooting Steps
Follow these steps in a logical order to efficiently diagnose and resolve the issue.
-
Inlet Maintenance and Consumables: The injection port is a primary source of peak tailing issues.[1]
-
Action:
-
Replace the septum.
-
Replace the inlet liner with a new, deactivated liner. The use of glass wool in the liner can help trap non-volatile residues but must also be properly deactivated.[4]
-
Inspect and clean the injection port.
-
-
Rationale: Contamination from previous injections or degradation of consumables can create active sites that interact with polar analytes.[4] A dirty or poorly deactivated liner is a very common cause of peak tailing for polar compounds.[5][6]
-
-
Column Installation and Condition: An improperly installed or compromised column can significantly impact peak shape.
-
Action:
-
Column Cutting: Trim 10-20 cm from the inlet end of the column using a ceramic wafer or diamond-tipped scribe to ensure a clean, 90-degree cut.[7] A poor cut can expose active silanol groups and create turbulence.[3]
-
Column Positioning: Ensure the column is installed at the correct height in the inlet and detector according to the manufacturer's instructions to avoid dead volumes.[3]
-
-
Rationale: The inlet end of the column is where non-volatile residues accumulate and where thermal stress is highest, leading to degradation of the stationary phase and the creation of active sites.
-
-
Derivatization of Hydroxy Esters: Due to their polar nature, hydroxy esters often require derivatization to improve their volatility and reduce interactions with the GC system.[8] This is often the most effective solution for severe peak tailing of these compounds.
-
Action: Derivatize both the hydroxyl and carboxyl functional groups. Common methods include:
-
Silylation: Converts the hydroxyl group to a less polar trimethylsilyl (TMS) ether using reagents like BSTFA.
-
Esterification: Converts the carboxylic acid group to an ester (e.g., methyl ester) using reagents like BF3-methanol.
-
-
Rationale: Derivatization blocks the polar functional groups, making the analyte more volatile and less likely to interact with active sites in the system, resulting in sharper, more symmetrical peaks.[9][10]
-
-
GC Method Parameters: Suboptimal GC parameters can contribute to poor peak shape.
-
Action:
-
Injection Temperature: Ensure the inlet temperature is sufficient to volatilize the derivatized hydroxy esters without causing thermal degradation.
-
Oven Temperature Program: A lower initial oven temperature can help focus the analytes at the head of the column, leading to sharper peaks.[2]
-
Carrier Gas Flow Rate: Ensure the flow rate is optimal for the column dimensions and carrier gas being used.
-
-
Rationale: Proper method parameters are crucial for ensuring the analyte is introduced to the column in a narrow band and travels through it efficiently.
-
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting peak tailing in the GC analysis of hydroxy esters.
Caption: A logical workflow for troubleshooting peak tailing.
Quantitative Data Summary
The following table provides representative data illustrating the expected improvement in peak shape for a hydroxy ester after implementing key troubleshooting steps. While specific values will vary depending on the analyte and system, the trend of improvement is well-documented.
| Troubleshooting Step | Peak Asymmetry Factor (Typical) | Tailing Factor (USP) (Typical) | Expected Outcome |
| Initial State (No Optimization) | 2.2 | 2.5 | Severe tailing, inaccurate integration. |
| After Inlet Maintenance | 1.8 | 2.0 | Moderate improvement, but tailing still present. |
| After Column Trim & Re-installation | 1.6 | 1.7 | Further improvement in peak symmetry. |
| After Derivatization (Silylation) | 1.1 | 1.2 | Significant improvement, sharp and symmetrical peak. |
Note: The values presented are illustrative examples of the improvements that can be expected based on the principles of gas chromatography and the established effects of these troubleshooting measures.
Experimental Protocols
Protocol 1: Silylation of Hydroxy Esters using BSTFA
This protocol describes the derivatization of the hydroxyl group of a hydroxy ester to a trimethylsilyl (TMS) ether using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Materials:
-
Hydroxy ester sample (1-10 mg)
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), with or without 1% TMCS (trimethylchlorosilane) as a catalyst
-
Aprotic solvent (e.g., acetonitrile, pyridine, or DMF)
-
Reaction vial (e.g., 2 mL autosampler vial with insert)
-
Heating block or oven
Procedure:
-
Weigh 1-10 mg of the hydroxy ester sample into a clean, dry reaction vial. If the sample is in an aqueous solution, evaporate it to dryness first.
-
Add 200 µL of a dry, aprotic solvent to dissolve the sample.
-
Add 50 µL of BSTFA. For sterically hindered hydroxyl groups, using BSTFA with 1% TMCS is recommended to catalyze the reaction.
-
Cap the vial tightly and vortex for 10-20 seconds.
-
Heat the vial at 60-70°C for 30-60 minutes in a heating block or oven. The optimal time and temperature may need to be determined empirically for your specific analyte.
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC.
Workflow Diagram for Silylation:
Caption: Experimental workflow for silylation of hydroxy esters.
Protocol 2: Esterification of Hydroxy Esters using Boron Trifluoride-Methanol (BF3-Methanol)
This protocol is for the esterification of the carboxylic acid functionality of a hydroxy ester to a methyl ester.
Materials:
-
Hydroxy ester sample (1-25 mg)
-
12-14% Boron trifluoride in methanol (BF3-Methanol)
-
Hexane
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Reaction vessel (5-10 mL)
Procedure:
-
Weigh 1-25 mg of the hydroxy ester sample into a reaction vessel.
-
Add 2 mL of BF3-Methanol reagent.
-
Heat the mixture at 60°C for 5-10 minutes. The reaction time may need to be optimized for your specific compound.
-
Cool the reaction vessel to room temperature.
-
Add 1 mL of water and 1 mL of hexane to the vessel.
-
Shake the vessel vigorously to extract the fatty acid methyl esters (FAMEs) into the hexane layer.
-
Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial.
-
Dry the hexane extract by passing it through a small column of anhydrous sodium sulfate or by adding anhydrous sodium sulfate directly to the vial and shaking.
-
The sample is now ready for GC analysis.
Frequently Asked Questions (FAQs)
Q1: Why are my hydroxy ester peaks tailing even after derivatization?
A1: If you are still observing peak tailing after derivatization, consider the following:
-
Incomplete Derivatization: The derivatization reaction may not have gone to completion. Try optimizing the reaction time, temperature, or the amount of derivatizing reagent.
-
Active Sites in the Inlet: Even with derivatization, highly active sites in a contaminated or old inlet liner can still cause some peak tailing. Ensure your inlet is clean and you are using a high-quality deactivated liner.
-
Column Contamination: The front end of your GC column may be contaminated with non-volatile residues. Trimming the column can often resolve this.
-
Moisture: The presence of water can interfere with silylation reactions. Ensure your sample and solvents are dry.
Q2: Should I derivatize both the hydroxyl and the carboxyl groups?
A2: Yes, for optimal peak shape and volatility, it is highly recommended to derivatize both functional groups. The hydroxyl group is typically addressed through silylation, and the carboxyl group through esterification.
Q3: What type of GC column is best for analyzing derivatized hydroxy esters?
A3: A non-polar or mid-polar column is generally suitable for the analysis of derivatized hydroxy esters. For example, a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent) is a good general-purpose column. Avoid using polar "WAX" type columns for silylated compounds as the derivatizing reagent can react with the stationary phase.
Q4: Can I analyze hydroxy esters without derivatization?
A4: While it is possible on some highly inert columns and systems designed for polar analytes, it is generally not recommended. You will likely encounter significant peak tailing, poor sensitivity, and potential analyte loss due to adsorption in the system.[8] Derivatization is a robust way to ensure reliable and reproducible results.
Q5: How often should I perform inlet maintenance?
A5: The frequency of inlet maintenance depends on the cleanliness of your samples and the number of injections. For routine analysis with relatively clean samples, monthly inspection and replacement of the septum and liner may be sufficient. For complex matrices or high-throughput analysis, weekly or even daily maintenance may be necessary to prevent peak tailing and other issues.
References
- 1. gcms.labrulez.com [gcms.labrulez.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. news-medical.net [news-medical.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromtech.net.au [chromtech.net.au]
- 7. Effect of liner properties on the analysis of lysergic acid diethylamide (LSD) analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 9. nbinno.com [nbinno.com]
- 10. gcms.cz [gcms.cz]
Technical Support Center: Enhancing Resolution in Chiral Separation of Hydroxyalkanoates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chiral separation of hydroxyalkanoates.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the resolution of hydroxyalkanoate enantiomers?
A1: The resolution in chiral separation is primarily influenced by three main factors: the choice of the chiral stationary phase (CSP), the composition of the mobile phase, and the column temperature.[1] Selectivity, which is the ability of the system to differentiate between enantiomers, is the most critical parameter for achieving good resolution.[1]
Q2: Which type of chiral stationary phase (CSP) is most suitable for separating hydroxyalkanoates?
A2: Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used and have demonstrated broad applicability for a diverse range of chiral compounds, including those with hydroxyl groups.[1][2] Cyclodextrin-based and macrocyclic glycopeptide-based CSPs can also be effective, particularly in reversed-phase mode.[3][4] The selection of the specific CSP often requires screening multiple columns to find the optimal selectivity for the target hydroxyalkanoate.[1]
Q3: How does the mobile phase composition impact the separation?
A3: The mobile phase composition, including the organic modifier and any additives, plays a crucial role in modulating retention and enantioselectivity.[1][5] In normal-phase chromatography, mixtures of alkanes (like hexane or heptane) with alcohols (such as isopropanol or ethanol) are common. The type and concentration of the alcohol can significantly alter the resolution.[5] Additives, such as acids (formic acid, acetic acid) or bases (diethylamine, triethylamine), can improve peak shape and selectivity, especially for acidic or basic analytes.[6][7]
Q4: Can temperature be used to optimize the resolution?
A4: Yes, temperature is a powerful tool for optimizing chiral separations.[1][8] Lowering the temperature often increases the enantioselectivity, leading to better resolution, although it may also increase retention times and viscosity. It is recommended to explore a range of temperatures, for example, from 10°C to 40°C, to find the best balance between resolution and analysis time.[7]
Q5: What should I do if I observe poor peak shape (e.g., tailing or fronting)?
A5: Poor peak shape can be caused by several factors. For acidic or basic hydroxyalkanoates, adding a small amount of an acidic or basic modifier to the mobile phase can suppress ionization and reduce unwanted interactions with the stationary phase, thereby improving peak symmetry.[7] Other potential causes include column overload, a blocked frit, or a contaminated guard column.[9] Ensure your sample concentration is not too high and that your sample solvent is compatible with the mobile phase.[8][10]
Troubleshooting Guides
Issue 1: Poor or No Resolution
Symptoms:
-
A single peak is observed for the enantiomers.
-
Peaks are partially co-eluting with a resolution value (Rs) less than 1.5.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inappropriate Chiral Stationary Phase (CSP) | The selected CSP may not be suitable for your specific hydroxyalkanoate. Screen a variety of CSPs with different chiral selectors (e.g., cellulose-based, amylose-based, cyclodextrin-based).[1][3] |
| Suboptimal Mobile Phase Composition | The polarity of the mobile phase significantly affects selectivity.[5] In normal phase, vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol) to the alkane (e.g., hexane). In reversed phase, adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer. |
| Incorrect Mobile Phase Additive | For hydroxyalkanoic acids, the addition of a small percentage (e.g., 0.1%) of an acidic modifier like formic or acetic acid can improve resolution.[7] For basic analytes, a basic additive like diethylamine (DEA) may be beneficial.[6] The concentration of the additive can also be optimized.[1] |
| Temperature Not Optimized | Decrease the column temperature in increments of 5-10°C. Lower temperatures often enhance chiral recognition and improve resolution.[7][8] |
| Inappropriate Flow Rate | Optimize the flow rate. While a lower flow rate can sometimes improve resolution, it will also increase analysis time. For gas chromatography, higher linear velocities can sometimes lead to better resolution.[8] |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)
Symptoms:
-
Asymmetrical peaks with a tailing factor > 1.2 or < 0.8.
-
Broad peaks leading to decreased resolution and sensitivity.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Secondary Interactions with Stationary Phase | For acidic hydroxyalkanoates, add a small amount (0.1-0.5%) of an acid (e.g., acetic acid, formic acid) to the mobile phase to suppress silanol interactions.[7] For basic compounds, add a basic modifier (e.g., 0.1% diethylamine).[6] |
| Column Overload | The sample concentration is too high. Reduce the injected sample concentration and/or volume.[8][10] |
| Sample Solvent Mismatch | The sample is dissolved in a solvent much stronger than the mobile phase, causing peak distortion.[9] Ideally, dissolve the sample in the mobile phase or a weaker solvent. |
| Column Contamination or Degradation | Flush the column with a strong, compatible solvent as recommended by the manufacturer.[9] If performance is not restored, the column may need to be replaced. A contaminated guard column can also be a source of peak shape issues. |
| Extra-column Volume | Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening. Use tubing with a small internal diameter and keep the length to a minimum. |
Issue 3: Irreproducible Retention Times and/or Resolution
Symptoms:
-
Retention times and resolution values vary significantly between runs.
-
Loss of resolution when using a new column of the same type.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Insufficient Column Equilibration | Chiral columns, especially in normal phase, can require long equilibration times.[10] Ensure the column is thoroughly equilibrated with the mobile phase before starting your analysis. |
| Column "Memory Effect" | Previous analyses with different mobile phase additives can condition the column.[9][11] If a new column does not provide the expected separation, it may need to be conditioned with the mobile phase containing the appropriate additive for an extended period.[9] |
| Mobile Phase Instability | Prepare fresh mobile phase daily. Volatile components, especially in normal phase, can evaporate over time, changing the composition and affecting retention. |
| Temperature Fluctuations | Use a column oven to maintain a constant and controlled temperature. Small variations in ambient temperature can affect retention and selectivity.[10] |
| Inconsistent Mobile Phase Preparation | Ensure precise and consistent preparation of the mobile phase, including the concentration of any additives. |
Experimental Protocols
Protocol 1: Chiral Stationary Phase Screening for Hydroxyalkanoates
This protocol outlines a general approach for screening different chiral stationary phases to find a suitable column for a new hydroxyalkanoate analyte.
-
Analyte Preparation: Prepare a solution of the racemic hydroxyalkanoate in a suitable solvent, ideally the initial mobile phase, at a concentration of approximately 1 mg/mL.
-
Column Selection: Select a set of at least three to four different polysaccharide-based chiral columns (e.g., cellulose-based and amylose-based with different derivatizations).
-
Initial Mobile Phase Screening (Normal Phase):
-
Mobile Phase A: 90:10 (v/v) n-hexane/isopropanol.
-
Mobile Phase B: 80:20 (v/v) n-hexane/isopropanol.
-
Mobile Phase C: 90:10 (v/v) n-hexane/ethanol.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Injection Volume: 5 µL
-
Detection: UV at a suitable wavelength (e.g., 210-220 nm for carboxyl groups).
-
-
Screening Procedure:
-
Equilibrate the first column with Mobile Phase A for at least 30-60 minutes.
-
Inject the sample and record the chromatogram.
-
Flush the column and repeat the injection with Mobile Phases B and C, ensuring proper equilibration for each.
-
Repeat this process for each of the selected columns.
-
-
Evaluation: Analyze the resulting chromatograms for any signs of separation (e.g., peak broadening, shoulder peaks, or partial separation). Select the column and mobile phase combination that shows the most promising selectivity for further optimization.
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 8. restek.com [restek.com]
- 9. chiraltech.com [chiraltech.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographytoday.com [chromatographytoday.com]
Minimizing byproducts in the synthesis of alkyl triflates
Welcome to the technical support center for the synthesis of alkyl triflates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on minimizing byproducts in this critical reaction.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of alkyl triflates from alcohols using triflic anhydride (Tf₂O) and an amine base.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Triflic Anhydride: Tf₂O is highly moisture-sensitive and can decompose over time. | • Use a fresh bottle of Tf₂O or purify older reagent by distillation from a small amount of P₂O₅. • Ensure the reagent is handled under strictly anhydrous conditions (e.g., under argon or nitrogen). |
| 2. Wet Glassware or Solvents: Trace amounts of water will rapidly quench Tf₂O. | • Flame-dry all glassware before use. • Use freshly distilled, anhydrous solvents. | |
| 3. Ineffective Base: The amine base may be of poor quality or insufficient to neutralize the triflic acid byproduct. | • Use a freshly opened bottle or distilled amine base. • Ensure at least one equivalent of base is used. | |
| Presence of Significant Alkene Byproduct (Elimination) | 1. Sterically Unhindered Base: Bases like pyridine or triethylamine (TEA) can act as nucleophiles or bases, promoting E2 elimination, especially with secondary alcohols.[1] | • Use a sterically hindered, non-nucleophilic base: 2,6-di-tert-butyl-4-methylpyridine is an excellent choice to suppress elimination.[2] The resulting pyridinium triflate salt is often insoluble and precipitates from the reaction, driving the equilibrium forward. |
| 2. High Reaction Temperature: Higher temperatures favor elimination over substitution. | • Maintain a low reaction temperature, typically between -78 °C and 0 °C, during the addition of Tf₂O. | |
| 3. Substrate Structure: Secondary and tertiary alcohols are more prone to elimination than primary alcohols. | • For secondary alcohols, the use of a hindered base and low temperatures is critical. | |
| Presence of Ether Byproduct | 1. Reaction of Alkyl Triflate with Starting Alcohol: The highly reactive alkyl triflate product can react with the unreacted starting alcohol to form a symmetrical ether. | • Slow addition of Tf₂O: Add the triflic anhydride slowly to the solution of the alcohol and base to maintain a low concentration of the anhydride and minimize side reactions. • Ensure complete conversion of the alcohol: Use a slight excess of Tf₂O (1.1-1.2 equivalents) to drive the reaction to completion. |
| 2. High Reaction Temperature: Warmer conditions can promote the ether formation side reaction. | • Maintain a low reaction temperature (e.g., 0 °C) throughout the reaction. | |
| Difficult Purification | 1. Removal of Pyridinium/Triethylammonium Salts: These salts can be soluble in the organic phase, making them difficult to remove by simple extraction. | • Acidic Wash: Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate the amine base and transfer it to the aqueous layer. • Use a Polymeric Base: Employing a solid-supported base like poly(4-vinylpyridine) allows for simple removal of the base and its salt by filtration.[2][3][4] |
| 2. Product Instability on Silica Gel: Alkyl triflates can be unstable and may decompose on silica gel during column chromatography. | • Avoid silica gel chromatography if possible: If purification is necessary, consider passing the crude product through a short plug of silica gel with a non-polar eluent. • Alternative workup: For reactions using poly(4-vinylpyridine), filtration followed by washing with a saturated sodium bicarbonate solution and brine, then drying and concentrating, may yield a sufficiently pure product.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the formation of alkyl triflates from alcohols?
A1: The reaction proceeds via the activation of the alcohol's hydroxyl group by triflic anhydride. The lone pair of electrons on the alcohol's oxygen atom attacks one of the sulfur atoms of triflic anhydride. An amine base then deprotonates the resulting oxonium ion to yield the alkyl triflate and the protonated amine triflate salt.
Q2: Which base is best for my reaction?
A2: The choice of base depends on the substrate and the desired outcome.
-
Pyridine or Triethylamine (TEA): These are common, effective bases for the synthesis of triflates from primary alcohols.[5]
-
2,6-Di-tert-butyl-4-methylpyridine: This hindered base is recommended for secondary alcohols or when elimination is a significant side reaction.[2]
-
Poly(4-vinylpyridine): This polymeric base is an excellent choice for simplifying the workup procedure, as it and its triflate salt can be removed by filtration.[2][3][4]
Q3: How can I monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is a common method. The alkyl triflate product will typically have a higher Rf value than the starting alcohol. It is important to quench the reaction aliquot with a suitable reagent (e.g., a small amount of water or methanol) before spotting on the TLC plate to avoid streaking caused by the reactive triflic anhydride.
Q4: Are alkyl triflates stable?
A4: Alkyl triflates are highly reactive and moisture-sensitive compounds. They should be used immediately after synthesis or stored under an inert atmosphere at low temperatures. They are generally not stable to purification by silica gel chromatography.
Data Presentation
The choice of base can significantly impact the yield of the desired alkyl triflate and the formation of byproducts. The following table summarizes typical outcomes for the triflation of a primary alcohol under various conditions.
| Base | Solvent | Temperature (°C) | Typical Yield of Alkyl Triflate (%) | Key Byproducts | Notes |
| Pyridine | Dichloromethane | 0 to RT | 85-95 | Pyridinium triflate | Standard, effective method. Workup requires an acidic wash to remove the pyridinium salt. |
| Triethylamine (TEA) | Dichloromethane | 0 to RT | 80-90 | Triethylammonium triflate, Alkene (minor) | Can be more prone to elimination than pyridine. The salt is also removed by an acidic wash. |
| 2,6-Di-tert-butyl-4-methylpyridine | Dichloromethane or THF | 0 to RT | 90-98 | Pyridinium triflate | Excellent for minimizing elimination. The salt often precipitates, aiding in driving the reaction to completion.[2] |
| Poly(4-vinylpyridine) | Dichloromethane | RT | ~90 | None in solution | Simplifies workup to filtration, avoiding aqueous extraction.[2][3][4] |
Experimental Protocols
Protocol 1: General Synthesis of a Primary Alkyl Triflate using Pyridine
This protocol is a general procedure for the synthesis of a primary alkyl triflate on a 10 mmol scale.
Materials:
-
Primary Alcohol (10 mmol, 1.0 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂) (50 mL)
-
Anhydrous Pyridine (12 mmol, 1.2 equiv)
-
Trifluoromethanesulfonic Anhydride (Tf₂O) (11 mmol, 1.1 equiv)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the primary alcohol (10 mmol) and anhydrous dichloromethane (50 mL).
-
Cool the solution to 0 °C in an ice-water bath.
-
Add anhydrous pyridine (12 mmol) to the stirred solution.
-
Slowly add triflic anhydride (11 mmol) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding cold 1M HCl (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure at low temperature to afford the crude alkyl triflate.
-
The product is typically used in the next step without further purification.
Protocol 2: Synthesis of a Primary Alkyl Triflate using Poly(4-vinylpyridine)
This protocol offers a simplified workup procedure.
Materials:
-
Primary Alcohol (10 mmol, 1.0 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂) (50 mL)
-
Poly(4-vinylpyridine) (15 mmol equiv)
-
Trifluoromethanesulfonic Anhydride (Tf₂O) (11 mmol, 1.1 equiv)
-
Sintered glass funnel
Procedure:
-
To a flame-dried round-bottom flask, add the primary alcohol (10 mmol), anhydrous dichloromethane (50 mL), and poly(4-vinylpyridine) (15 mmol equiv).
-
Stir the suspension at room temperature.
-
Slowly add triflic anhydride (11 mmol) dropwise to the stirred suspension.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Upon completion, filter the reaction mixture through a sintered glass funnel to remove the polymer-bound base and its triflate salt.
-
Wash the polymer with a small amount of anhydrous dichloromethane.
-
The combined filtrate contains the alkyl triflate and can typically be used directly in the subsequent reaction. If necessary, the filtrate can be washed with saturated NaHCO₃ and brine, then dried and concentrated.
Visualizations
Caption: Troubleshooting workflow for alkyl triflate synthesis.
Caption: Workflow using a polymer-supported base.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A straightforward preparation of primary alkyl triflates and their utility in the synthesis of derivatives of ethidium - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. Alcohol to Triflate - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Scaling Up Hydroxy Ester Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up of hydroxy ester synthesis.
Troubleshooting Guides
Low Reaction Yield
Low yields are a frequent issue when scaling up hydroxy ester synthesis. The following table outlines potential causes and recommended solutions.
| Symptom | Potential Cause | Recommended Solution |
| Incomplete Conversion | Equilibrium Limitation (e.g., Fischer Esterification): The reaction has reached equilibrium, preventing further product formation. | • Use a large excess of one reactant, typically the alcohol, to shift the equilibrium towards the product.[1]• Remove water as it forms using a Dean-Stark trap or by adding a dehydrating agent.[1] |
| Insufficient Reaction Time or Temperature: The reaction has not had enough time or energy to proceed to completion. | • Monitor the reaction progress using techniques like TLC, GC, or HPLC.[2]• Gradually increase the reaction temperature, being mindful of potential side reactions or decomposition.[3]• Increase the reaction time. Studies have shown that for some esterifications, yields can increase significantly with longer reaction times.[4] | |
| Poor Catalyst Activity: The catalyst may be deactivated or used at a suboptimal loading. | • Increase the catalyst loading. The optimal amount should be determined experimentally.[3]• Ensure the catalyst is fresh and has been stored correctly. For heterogeneous catalysts, consider regeneration or replacement. | |
| Product Degradation | High Reaction Temperature: The desired hydroxy ester may be thermally unstable under the reaction conditions. | • Attempt the reaction at a lower temperature for a longer duration.• Use a more active catalyst that allows for lower reaction temperatures. |
| Acid- or Base-Catalyzed Side Reactions: The product may be susceptible to hydrolysis or other degradation pathways catalyzed by acids or bases. | • For acid-sensitive substrates, consider using a milder catalyst or a buffered system.[5] | |
| Difficult Product Isolation | Losses During Workup and Purification: Significant amounts of product may be lost during extraction, washing, or purification steps. | • Optimize extraction procedures by selecting the appropriate solvent and adjusting the pH of the aqueous phase.• Minimize the number of purification steps.[6]• For Fischer esterification, adding a large volume of ice water can sometimes precipitate the ester, simplifying isolation.[2] |
Formation of Impurities and Side Products
The formation of impurities can complicate purification and reduce the overall yield and quality of the final product.
| Symptom | Potential Cause | Recommended Solution |
| Presence of Unwanted Byproducts | Side Reactions due to Solvent Impurities: Impurities in the solvent can react with starting materials or intermediates. For example, chlorinated impurities can lead to the formation of chlorohydrins in epoxidation-hydrogenolysis reactions.[3] | • Use high-purity, anhydrous solvents.• Choose solvents that are inert under the reaction conditions. Isobutyl acetate has been shown to be a good choice for sequential epoxidation-hydrogenolysis.[3] |
| Over-oxidation: In oxidation reactions like the Rubottom oxidation, the desired α-hydroxy ester can be further oxidized. | • Use a buffered system (e.g., acetic acid/pyridine) to trap reactive intermediates and prevent over-oxidation.[5] | |
| Formation of Diols: In reactions involving epoxides, ring-opening by water can lead to the formation of 1,2-diols. | • Ensure anhydrous reaction conditions.• Use a solvent that is immiscible with water to minimize its impact. | |
| Discolored Product | Thermal Decomposition: High temperatures can lead to the decomposition of reactants, products, or catalysts, resulting in colored impurities. | • Lower the reaction temperature.• Consider purification methods such as activated carbon treatment or distillation to remove colored impurities.[7] |
Frequently Asked Questions (FAQs)
Q1: My esterification reaction is highly exothermic. How can I safely scale it up?
A1: Managing exothermic reactions is critical for safety during scale-up. The heat generated increases with volume, while the heat transfer area does not increase proportionally, creating a risk of thermal runaway.[8]
-
Use a Semi-Batch or Continuous Flow Process: Instead of adding all reactants at once (batch process), add one of the reactants gradually (semi-batch).[9] This allows for better control over the rate of heat generation. Continuous flow reactors are also excellent for managing exotherms due to their high surface-area-to-volume ratio.[10]
-
Ensure Adequate Cooling: The reactor's cooling system (e.g., cooling jacket, internal coils) must be able to handle the maximum heat output of the reaction.[11]
-
Monitor and Control Temperature: Use reliable temperature probes and an automated control system to maintain the desired temperature.[11]
-
Perform a Safety Assessment: Calculate the adiabatic temperature rise to understand the worst-case scenario if cooling fails.[11]
Q2: How can I improve the yield of my Fischer esterification?
A2: Fischer esterification is an equilibrium-limited reaction. To improve the yield, you need to shift the equilibrium to the product side.
-
Use an Excess of Alcohol: Using a large excess of the alcohol reactant can significantly increase the ester yield. For example, using a 10-fold excess of ethanol in the esterification of acetic acid can increase the yield to 97%.[1]
-
Remove Water: The removal of water as it is formed will drive the reaction forward. This can be achieved using a Dean-Stark apparatus, which continuously removes the water-solvent azeotrope from the reaction mixture.[1]
Q3: My catalyst seems to be deactivating during the reaction. What can I do?
A3: Catalyst deactivation can be caused by several factors, including poisoning by impurities, coking (formation of carbonaceous deposits), or mechanical degradation.
-
Use Purified Reactants and Solvents: Impurities in the feedstock can act as catalyst poisons.
-
Optimize Reaction Conditions: High temperatures can sometimes accelerate catalyst deactivation.
-
Consider Catalyst Regeneration: For some heterogeneous catalysts, it may be possible to regenerate them through washing or calcination.
-
Immobilize the Catalyst: Using a supported catalyst in a packed-bed reactor for continuous flow processes can improve stability and ease of separation.[12]
Q4: What is the best way to purify my hydroxy ester at a larger scale?
A4: The choice of purification method depends on the properties of your hydroxy ester (e.g., boiling point, crystallinity) and the nature of the impurities.
-
Distillation: For volatile hydroxy esters, fractional distillation under reduced pressure is often effective.[7] This method separates compounds based on differences in their boiling points.
-
Crystallization: If your hydroxy ester is a solid, recrystallization is a powerful purification technique.[2] The crude product is dissolved in a hot solvent and then allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.[2]
-
Chromatography: While often used at the lab scale, traditional column chromatography can be expensive and difficult to scale up. However, for high-value products, preparative HPLC may be a viable option.
Data Presentation
Table 1: Effect of Catalyst and Substrate on Ethyl Lactate Yield from Sugars
| Catalyst System | Substrate | Reaction Time (h) | Ethyl Lactate Yield (%) |
| Sn-Beta | Sucrose | 20 | ~64-68 |
| Sn-Beta | Monosaccharides | 20 | ~40-44 |
| MoO₃ + Sn-MFI | D-Fructose | ~20 | ~55 |
| MoO₃ + Sn-MFI | D-Psicose | ~20 | ~60 |
| MoO₃ + Sn-MFI | L-Sorbose | ~20 | ~50 |
| Data sourced from[5]. Reaction conditions: 100-160°C. |
Table 2: Influence of Reaction Time and Reactant Ratio on Hydroxyphenylglycine Methyl Ester (HPGME) Yield
| HPG:Methanol Molar Ratio | Reaction Time (min) | HPGME Yield (%) |
| 1:7 | 120 | 26 |
| 1:10 | 30 | 3 |
| 1:10 | 60 | 6 |
| 1:10 | 90 | 28 |
| 1:10 | 120 | 34 |
| 1:14 | 120 | 30 |
| 1:17 | 120 | 28 |
| Data sourced from[4]. Reaction temperature: 75°C. |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of a Solid Hydroxy Ester
-
Solvent Selection: Choose a solvent in which the hydroxy ester is highly soluble at high temperatures but poorly soluble at low temperatures. Common solvents include water, ethanol, methanol, and ethyl acetate.[13]
-
Dissolution: Place the crude hydroxy ester in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring until the solid is completely dissolved.[14] If necessary, add more hot solvent dropwise until a clear solution is obtained.[14]
-
Decolorization (Optional): If the solution is colored, cool it slightly below the boiling point and add a small amount of activated charcoal.[15] Boil the solution for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.[12]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[14] Then, place the flask in an ice bath to maximize crystal formation.[15] If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[13]
-
Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[15]
-
Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: General Procedure for Fractional Distillation of a Liquid Hydroxy Ester
-
Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column packed with a suitable material (e.g., Raschig rings or Vigreux indentations), a condenser, a thermometer, and receiving flasks.
-
Charging the Flask: Fill the round-bottom flask no more than two-thirds full with the crude liquid hydroxy ester and add a few boiling chips.
-
Heating: Begin heating the flask gently. The vapor will rise and enter the fractionating column.
-
Equilibration: Allow the vapor to slowly ascend the column. The temperature at the top of the column should remain steady as the first, lower-boiling point fraction begins to distill.
-
Collecting Fractions: Collect the distillate in separate receiving flasks based on the boiling point ranges. The temperature should remain constant during the distillation of a pure compound. A sharp increase in temperature indicates that the lower-boiling component has distilled and a higher-boiling component is beginning to come over.
-
Shutdown: Stop the distillation before the flask runs dry to prevent the formation of peroxides and potential explosions.
Visualizations
Caption: General experimental workflow for hydroxy ester synthesis and purification.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reaction Thermodynamic and Kinetics for Esterification of 1-Methoxy-2-Propanol and Acetic Acid over Ion-Exchange Resin [mdpi.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. US9809528B2 - Production of alpha-hydroxy carboxylic acids and esters from higher sugars using tandem catalyst systems - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 8. fauske.com [fauske.com]
- 9. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 10. amarequip.com [amarequip.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
Optimization of reaction conditions for preparing ethyl (S)-4-chloro-3-hydroxybutanoate
Technical Support Center: Synthesis of Ethyl (S)-4-chloro-3-hydroxybutanoate
Welcome to the technical support center for the synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions and troubleshooting common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing ethyl (S)-4-chloro-3-hydroxybutanoate?
A1: The most common and effective methods involve the asymmetric reduction of the prochiral ketone, ethyl 4-chloro-3-oxobutanoate (COBE).[1][2][3][4] This can be achieved through two main routes:
-
Biocatalytic Reduction: This method utilizes enzymes, often from microorganisms, to achieve high enantioselectivity.[1][3][4] Common biocatalysts include baker's yeast, isolated reductases, and genetically engineered microorganisms.[1][4]
-
Chemical Catalytic Reduction: This approach employs chiral metal complexes as catalysts for asymmetric hydrogenation or transfer hydrogenation.[5][6][7]
Q2: How can I improve the enantiomeric excess (e.e.) of the (S)-enantiomer?
A2: Achieving high enantiomeric excess is a critical aspect of this synthesis. Here are some strategies:
-
Biocatalysis:
-
Enzyme Selection: Different microorganisms and enzymes exhibit varying selectivities. For instance, certain strains of Cylindrocarpon sclerotigenum and recombinant E. coli expressing specific reductases have shown excellent enantioselectivity, often exceeding 99% e.e.[3][4]
-
Reaction Additives: The addition of compounds like allyl bromide or allyl alcohol to baker's yeast reductions can significantly influence the stereochemical outcome, favoring the (S)-enantiomer.[1]
-
Cofactor Regeneration: Ensuring an efficient cofactor regeneration system (e.g., using glucose dehydrogenase for NADPH regeneration) is crucial for maintaining high enzyme activity and selectivity.[8][9]
-
-
Chemical Catalysis:
-
Ligand Choice: The choice of chiral ligand complexed with the metal catalyst (e.g., Ruthenium) is paramount. Ligands like BINAP and its derivatives are commonly used to induce high enantioselectivity in hydrogenation reactions.[5]
-
Catalyst Loading and Reaction Time: Optimizing the catalyst loading and reaction time can prevent side reactions and improve enantiomeric purity.
-
Q3: What are common side reactions, and how can they be minimized?
A3: A common issue is the instability of the substrate, ethyl 4-chloro-3-oxobutanoate, in aqueous systems.[8][9] Additionally, the product itself can inhibit or inactivate the enzymes at high concentrations.[8][10]
-
Substrate Degradation: To minimize substrate degradation, it is recommended to keep the concentration of the substrate low in aqueous phases, which can be achieved through a diphasic system (e.g., water-organic solvent) or by controlled substrate feeding.[8][9]
-
Product Inhibition: A biphasic system can also help by extracting the product into the organic phase as it is formed, thus reducing its concentration in the aqueous phase and mitigating enzyme inhibition.[8][9][11]
Q4: How can I improve the overall yield of the reaction?
A4: Low yields can be attributed to several factors, including incomplete conversion, substrate/product degradation, and difficult product isolation.
-
Optimize Reaction Conditions: Factors such as pH, temperature, and substrate concentration should be carefully optimized. For instance, biocatalytic reductions often perform well at temperatures around 30°C and a pH between 6.5 and 7.0.[12]
-
Cofactor and Cosubstrate Concentration: In biocatalytic systems, ensure that the cofactor (e.g., NADP+) and any cosubstrates for its regeneration (e.g., glucose) are not limiting.[13]
-
Purification Method: The purification process can significantly impact the final yield. After the reaction, the product is typically extracted and then purified by vacuum distillation to obtain a high-purity product.[14]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Enantiomeric Excess (e.e.) | - Incorrect choice of catalyst or enzyme. - Suboptimal reaction conditions (pH, temperature). - Racemization of the product. | - Screen different biocatalysts or chiral chemical catalysts.[3][5] - Optimize pH and temperature for the specific catalyst system. - Minimize reaction time after completion to prevent potential racemization. |
| Low Conversion/Yield | - Enzyme/catalyst inactivation. - Substrate instability.[8][9] - Insufficient cofactor regeneration. - Product inhibition.[8] | - Use a biphasic (organic-aqueous) system to protect the enzyme and substrate.[8] - Implement an efficient cofactor regeneration system (e.g., glucose/glucose dehydrogenase).[13] - Control substrate feeding to maintain a low concentration in the aqueous phase. |
| Reaction Stalls or is Very Slow | - Low enzyme/catalyst activity. - Poor mass transfer in a biphasic system. - Incorrect pH or temperature. | - Ensure the enzyme/catalyst is active and used at the appropriate loading. - Increase agitation to improve mixing between phases. - Verify and adjust the pH and temperature of the reaction mixture. |
| Difficulty in Product Isolation | - Emulsion formation in biphasic systems. - Impurities from the reaction mixture. | - Add salt to the aqueous phase to break emulsions. - Wash the organic extract with brine and dry over anhydrous sodium sulfate before concentration.[14] - Purify the crude product by vacuum distillation.[14] |
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data from various studies to provide a clear comparison of different reaction conditions and their outcomes.
Table 1: Biocatalytic Reduction of Ethyl 4-chloro-3-oxobutanoate
| Biocatalyst | Substrate Conc. (mM) | Reaction Time (h) | Yield (%) | e.e. (%) | Reference |
| Baker's Yeast (with allyl alcohol) | - | 2 | >95 | 91 | [1] |
| Sporobolomyces salmonicolor Aldehyde Reductase | - | - | 95.4 | 86 (R) | [8] |
| Recombinant E. coli CCZU-K14 | 3000 | 14 | >99 | >99.9 | [4] |
| Recombinant E. coli with SmADH31 | 4000 | - | >99 | >99.9 | [10] |
| Recombinant E. coli with YlCR2 | 3000 | 10 | 90 | 99 | [11] |
Table 2: Chemical Catalytic Hydrogenation of β-Keto Esters (General)
| Catalyst System | Substrate | Yield (%) | e.e. (%) | Reference |
| Ru-(R-BINAP)@C-FDU-12 | Various β-ketoesters | 91-99 | 87-99 | [5] |
| [RuI₂(p-cymene)]₂ with Solphos ligand | Various β-ketoesters | - | 95-99 | [5] |
| Rhodium(I) with PYBOX ligand (Hydrosilylation) | Ketones | - | High | [7] |
Experimental Protocols
Protocol 1: Biocatalytic Reduction using Recombinant E. coli
This protocol is a generalized procedure based on common practices in the literature.[4][10]
-
Cell Culture and Harvest:
-
Cultivate the recombinant E. coli strain expressing the desired carbonyl reductase and glucose dehydrogenase in a suitable growth medium.
-
Induce protein expression as required.
-
Harvest the cells by centrifugation and wash with a phosphate buffer (e.g., 100 mM, pH 7.0).
-
-
Reaction Setup:
-
In a reaction vessel, prepare a biphasic system with an aqueous buffer and an organic solvent (e.g., n-butyl acetate).
-
To the aqueous phase, add the harvested cells, glucose (as a cosubstrate for cofactor regeneration), and NADP+.
-
To the organic phase, dissolve the substrate, ethyl 4-chloro-3-oxobutanoate.
-
-
Reaction Execution:
-
Combine the aqueous and organic phases in the reaction vessel.
-
Maintain the reaction at a controlled temperature (e.g., 30°C) with agitation.
-
Monitor the progress of the reaction by periodically taking samples from the organic phase and analyzing them by GC or HPLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer with brine and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield pure ethyl (S)-4-chloro-3-hydroxybutanoate.
-
Protocol 2: Chemical Reduction using Sodium Borohydride
This is a general method for the non-enantioselective reduction, which can be adapted for chiral catalysts.[14]
-
Reaction Setup:
-
Dissolve ethyl 4-chloroacetoacetate in a suitable solvent like absolute ethanol in a reaction flask.
-
Cool the solution to a low temperature (e.g., -10°C) in an ice-salt bath.
-
-
Reduction:
-
Slowly add sodium borohydride in portions while maintaining the temperature between -10 and -5°C.
-
After the addition is complete, allow the reaction to proceed for about 1 hour at this temperature.
-
-
Quenching and Work-up:
-
Quench the reaction by carefully adding glacial acetic acid to neutralize the mixture.
-
Add anhydrous sodium sulfate and stir.
-
Remove the salts by filtration.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The resulting crude product can be further purified by vacuum distillation.
-
Visualizations
Caption: General experimental workflow for the biocatalytic synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate.
Caption: A troubleshooting decision tree for common issues in the synthesis.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective reduction of ethyl 4-chloro-3-oxobutanoate by fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives by a robust NADH-dependent reductase from E. coli CCZU-K14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 8. Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. CN105063113A - Preparation method of ethyl 4-chloro-3-hydroxybutanoate - Google Patents [patents.google.com]
- 13. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparation method of high-purity ethyl 4-chloro-3-hydroxybutyrate - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Purification of Heat-Sensitive Hydroxy Esters
Welcome to the technical support center for the purification of heat-sensitive hydroxy esters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of these thermally labile compounds.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the main challenges in purifying heat-sensitive hydroxy esters?
-
What are the most common degradation pathways for hydroxy esters during purification?
-
How can I minimize degradation during solvent removal?
-
-
Troubleshooting Guides by Technique
-
Low-Temperature High-Performance Liquid Chromatography (HPLC)
-
Recrystallization
-
Liquid-Liquid Extraction
-
Vacuum Distillation
-
-
Impurity Profiling
-
How can I identify and characterize impurities in my hydroxy ester sample?
-
Frequently Asked Questions (FAQs)
Q: What are the main challenges in purifying heat-sensitive hydroxy esters?
A: The primary challenge is preventing degradation of the target molecule. Hydroxy esters can be susceptible to various degradation pathways that are accelerated by heat.[1][2][3] Key challenges include:
-
Thermal Decomposition: Elevated temperatures can lead to the breakdown of the ester bond or other sensitive functional groups.[4][5]
-
Hydrolysis: The ester linkage is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, often exacerbated by heat.[6]
-
Oxidation: Exposure to air and heat can promote oxidation of the hydroxy group or other parts of the molecule.[6]
-
By-product Formation: Heating can sometimes lead to side reactions, generating new impurities.[1]
Q: What are the most common degradation pathways for hydroxy esters during purification?
A: The most prevalent degradation pathways for hydroxy esters include:
-
Hydrolysis: This is a common degradation route for esters, especially in the presence of water and acid or base catalysts. The ester bond is cleaved, yielding a carboxylic acid and an alcohol.[6]
-
Oxidation: The hydroxyl group can be oxidized, and other parts of the molecule may also be susceptible to oxidation, particularly if they contain other sensitive functional groups.[6]
-
Transesterification: If alcohols are present as impurities or in the solvent system, they can react with the hydroxy ester in the presence of an acid or base catalyst, leading to an exchange of the alcohol moiety.
Q: How can I minimize degradation during solvent removal?
A: Solvent removal is a critical step where heat-sensitive compounds are often at risk. To minimize degradation:
-
Use a Rotary Evaporator with a Low-Temperature Water Bath: This is the most common method for gentle solvent removal.
-
Apply a High Vacuum: A strong vacuum lowers the boiling point of the solvent, allowing for evaporation at a lower temperature.
-
Use an Azeotrope: For removal of high-boiling point solvents like water, adding a solvent that forms a lower-boiling azeotrope (e.g., toluene) can facilitate removal at a lower temperature.
-
Lyophilization (Freeze-Drying): For aqueous samples, freeze-drying is an excellent method for removing water at very low temperatures, preserving the integrity of highly sensitive compounds.[7]
Troubleshooting Guides by Technique
Low-Temperature High-Performance Liquid Chromatography (HPLC)
Low-temperature HPLC is a powerful technique for purifying heat-sensitive compounds by maintaining a cold environment throughout the separation process.
Troubleshooting Guide: Low-Temperature HPLC
| Problem | Possible Cause | Solution |
| Poor Peak Shape (Tailing or Fronting) | Strong interaction between the analyte and the stationary phase. | Adjust the mobile phase composition by adding a small amount of a stronger solvent or a competing agent (e.g., triethylamine for basic compounds). |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Temperature gradients within the column.[8] | Ensure the mobile phase is pre-chilled to the column temperature before it enters the column. Use a solvent pre-heater/chiller.[8] | |
| Decreased Resolution | Increased viscosity of the mobile phase at low temperatures.[8] | Optimize the flow rate. A lower flow rate may improve resolution at low temperatures.[9] Consider using a column with smaller particle size for higher efficiency.[9] |
| Changes in selectivity at lower temperatures.[8] | Systematically evaluate different temperatures to find the optimal balance between stability and selectivity. | |
| High Backpressure | Increased mobile phase viscosity at low temperatures.[8] | Reduce the flow rate. Use a column with a larger particle size or a wider internal diameter. |
| Analyte Degradation During Fraction Collection and Drying | Fractions warming up after collection. | Collect fractions in a cooled fraction collector. |
| High temperatures during solvent evaporation. | Use a low-temperature rotary evaporator or a lyophilizer to remove the solvent. |
Experimental Protocol: Low-Temperature Preparative HPLC
-
System Preparation:
-
Equip the HPLC system with a column oven capable of cooling and a cooled autosampler and fraction collector.
-
Select a suitable reversed-phase or normal-phase column based on the polarity of the hydroxy ester.
-
Prepare the mobile phase and degas it thoroughly.
-
-
Method Development:
-
Start with an isocratic elution at a low temperature (e.g., 4-10°C).
-
Optimize the mobile phase composition to achieve good separation of the target compound from impurities.
-
If isocratic elution does not provide adequate separation, develop a gradient method, ensuring the mobile phase components are miscible at the operating temperature.
-
-
Purification Run:
-
Dissolve the crude sample in the mobile phase or a compatible solvent at a low concentration.
-
Set the column oven, autosampler, and fraction collector to the desired low temperature.
-
Inject the sample and collect the fractions containing the purified hydroxy ester.
-
-
Post-Purification:
-
Immediately cool the collected fractions on ice.
-
Remove the solvent using a low-temperature rotary evaporator or by lyophilization.
-
Analyze the purity of the final product using analytical HPLC or LC-MS.
-
Data Presentation: Effect of Temperature on Purity and Yield in Preparative HPLC
| Temperature (°C) | Purity (%) | Yield (%) | Observations |
| 40 | 85 | 70 | Significant degradation observed, multiple impurity peaks. |
| 25 | 92 | 85 | Reduced degradation, improved peak shape. |
| 10 | 98 | 90 | Minimal degradation, sharp and symmetrical peaks. |
| 4 | 99 | 88 | Excellent purity, but slightly lower yield due to increased viscosity and broader peaks. |
This table presents illustrative data based on typical outcomes for heat-sensitive compounds.
Workflow for Low-Temperature HPLC Purification
References
- 1. biotage.com [biotage.com]
- 2. US2324088A - Distillation of high boiling esters - Google Patents [patents.google.com]
- 3. asianjpr.com [asianjpr.com]
- 4. njhjchem.com [njhjchem.com]
- 5. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 6. Sodium hydroxide - Wikipedia [en.wikipedia.org]
- 7. agilent.com [agilent.com]
- 8. Liquid-liquid Extraction : 4 Steps - Instructables [instructables.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Eliminating Solvent Impurities from Final Product
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in effectively eliminating solvent impurities from their final products. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during laboratory and manufacturing processes.
Frequently Asked Questions (FAQs)
Q1: What are residual solvents and why are they a concern in pharmaceutical products?
A1: Residual solvents are organic volatile chemicals used or produced in the manufacture of drug substances, excipients, or in the preparation of drug products.[1][2] They are not completely removed by practical manufacturing techniques.[1][2] Since residual solvents provide no therapeutic benefit, they should be removed to the greatest extent possible to meet product specifications and good manufacturing practices (GMP).[1][2] The presence of these impurities can impact the safety and efficacy of the final product. Regulatory bodies, such as the International Council for Harmonisation (ICH), have established guidelines (ICH Q3C) that define acceptable limits for various residual solvents in pharmaceuticals to ensure patient safety.[3][4][5][6][7]
Q2: How do I choose the appropriate method for removing solvent impurities?
A2: The selection of a suitable solvent removal method depends on several factors, including the properties of the solvent and the solute (your final product), the scale of the operation, and the required purity of the final product.[8] Key considerations include the boiling point of the solvent, the thermal stability of your compound, and the potential for azeotrope formation.[8][9]
Here is a decision tree to guide you in selecting the most appropriate method:
Caption: A decision tree to guide the selection of a suitable solvent removal method.
Troubleshooting Guides
Recrystallization
Q3: My compound is not crystallizing out of the solution. What should I do?
A3: Failure to crystallize is a common issue in recrystallization and can be caused by several factors.[10][11] Here’s a troubleshooting guide:
-
Too much solvent: This is the most frequent reason for crystallization failure.[10][12]
-
Solution: Gently heat the solution to evaporate some of the solvent, then allow it to cool slowly again.[12]
-
-
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it normally would at that temperature.
-
Solutions:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[11]
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystallization.[11][13]
-
-
-
Cooling too quickly: Rapid cooling can lead to the formation of an oil or a fine precipitate instead of crystals.[12]
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process.[12]
-
Caption: A flowchart for troubleshooting common issues during recrystallization.
Distillation
Q4: My distillation is proceeding very slowly. How can I speed it up?
A4: A slow distillation rate can be frustrating and may indicate an issue with your setup or conditions.[1]
-
Insufficient heat: The heating mantle or oil bath may not be at a high enough temperature.
-
Solution: Gradually increase the heat input to the distilling flask. Be cautious not to overheat, as this can lead to bumping or decomposition of your product.[1]
-
-
Poor insulation: Heat loss from the distillation apparatus can slow down the process.
-
Solution: Insulate the distillation head and fractionating column (if used) with glass wool or aluminum foil to minimize heat loss.
-
-
Improper thermometer placement: If the thermometer bulb is not positioned correctly at the vapor outlet, you may not be reading the true vapor temperature, leading to incorrect heat application.
-
Solution: Ensure the top of the thermometer bulb is level with the bottom of the side arm leading to the condenser.
-
Rotary Evaporation
Q5: My sample is bumping or foaming in the rotary evaporator. What is causing this and how can I prevent it?
A5: Bumping (sudden, violent boiling) and foaming are common problems during rotary evaporation, often caused by a combination of factors.[14]
-
Vacuum applied too quickly: A sudden drop in pressure can cause the solvent to boil uncontrollably.
-
Solution: Apply the vacuum gradually to allow the solvent to begin boiling smoothly.[15]
-
-
Flask rotation is too slow or too fast: Improper rotation speed can lead to uneven heating and bumping.
-
Solution: Adjust the rotation speed to create a thin, even film of the sample on the flask's inner surface.[15]
-
-
Water bath temperature is too high: Excessive heat can cause rapid and uncontrolled boiling.
-
Solution: Set the water bath temperature appropriately for the solvent's boiling point under the applied vacuum. A general rule of thumb is to have the bath temperature 20°C higher than the desired vapor temperature.[15]
-
-
Presence of high-vapor-pressure components: Some samples may contain components that are more volatile than the bulk solvent.
-
Solution: Use a bump trap between the flask and the vapor duct to prevent your sample from being carried over into the condenser. If foaming is severe, you may need to introduce a small amount of an anti-foaming agent.
-
Caption: A simplified workflow for a typical rotary evaporation process.
Liquid-Liquid Extraction
Q6: An emulsion has formed between the two liquid layers, and they won't separate. How can I break the emulsion?
A6: Emulsion formation is a frequent problem in liquid-liquid extraction, especially when dealing with complex mixtures or detergents.[16][17]
-
Gentle Mixing: Vigorous shaking is a common cause of emulsions.
-
Solution: Gently swirl or invert the separatory funnel instead of shaking it vigorously.[4]
-
-
"Salting Out": Increasing the ionic strength of the aqueous layer can help force the separation of the layers.
-
Solution: Add a saturated solution of sodium chloride (brine) to the separatory funnel and gently mix.[4]
-
-
Filtration: Passing the mixture through a filter medium can sometimes break the emulsion.
-
Solution: Filter the mixture through a plug of glass wool or Celite.[18]
-
-
Centrifugation: Applying centrifugal force can aid in the separation of the layers.
-
Solution: If the volume is manageable, transfer the mixture to centrifuge tubes and spin them.
-
Lyophilization (Freeze-Drying)
Q7: My product collapsed or melted during lyophilization. What went wrong?
A7: Product collapse during lyophilization indicates that the temperature of the product exceeded its critical collapse temperature during primary drying.[19]
-
Inadequate Freezing: If the product is not completely frozen before applying the vacuum, it can melt.
-
Solution: Ensure the product is frozen solid. For some formulations, a lower freezing temperature or a longer freezing time may be necessary.
-
-
Shelf Temperature Too High: The shelf temperature provides the energy for sublimation. If it's too high, the product can melt.
-
Solution: Lower the shelf temperature during primary drying to ensure the product temperature remains below the collapse temperature.
-
-
Chamber Pressure Too High: The chamber pressure controls the rate of sublimation. If the pressure is too high, the rate of sublimation will be too slow, and the product may warm up and melt.
-
Solution: Ensure the vacuum system is functioning correctly and can maintain the desired low pressure in the chamber.
-
Data Presentation
Table 1: Properties of Common Organic Solvents
This table provides key physical properties of commonly used organic solvents to aid in the selection of appropriate purification methods.
| Solvent | Boiling Point (°C) | Density (g/mL) | Polarity (Dielectric Constant) |
| Acetone | 56.2 | 0.786 | 20.7 |
| Acetonitrile | 81.6 | 0.786 | 37.5 |
| Benzene | 80.1 | 0.879 | 2.28 |
| 1-Butanol | 117.6 | 0.81 | 17.8 |
| Chloroform | 61.7 | 1.498 | 4.81 |
| Cyclohexane | 80.7 | 0.779 | 2.02 |
| Dichloromethane | 39.8 | 1.326 | 9.08 |
| Diethyl Ether | 34.6 | 0.713 | 4.34 |
| Dimethylformamide (DMF) | 153 | 0.944 | 36.7 |
| Dimethyl Sulfoxide (DMSO) | 189 | 1.092 | 47 |
| Ethanol | 78.5 | 0.789 | 24.6 |
| Ethyl Acetate | 77 | 0.895 | 6.0 |
| Heptane | 98 | 0.684 | 1.92 |
| Hexane | 69 | 0.655 | 1.9 |
| Methanol | 64.7 | 0.792 | 32.7 |
| Toluene | 110.6 | 0.867 | 2.4 |
| Water | 100 | 1.000 | 80.1 |
Source: Adapted from various online chemical property databases.[2][3][20][21]
Table 2: ICH Q3C Classification of Residual Solvents
The ICH Q3C guideline classifies residual solvents into three classes based on their risk to human health.[4][5][18][19]
| Class | Description | Examples | Permitted Daily Exposure (PDE) | Concentration Limit (ppm) |
| Class 1 | Solvents to be avoided | Benzene, Carbon tetrachloride | 2 µ g/day (Benzene) | 2 |
| Known or suspected human carcinogens | 1,2-Dichloroethane | 5 µ g/day | 5 | |
| Class 2 | Solvents to be limited | Acetonitrile, Chloroform | 4.1 mg/day, 0.06 mg/day | 410, 60 |
| Nongenotoxic animal carcinogens or with other significant but reversible toxicities | Cyclohexane, Dichloromethane | 38.8 mg/day, 6 mg/day | 3880, 600 | |
| Class 3 | Solvents with low toxic potential | Acetone, Ethanol, Ethyl Acetate | 50 mg/day | 5000 |
| Low risk to human health | Heptane, Methanol, 2-Propanol | 50 mg/day | 5000 |
Note: This is not an exhaustive list. Please refer to the full ICH Q3C guidelines for a complete list of solvents and their limits.[4][18][19][22]
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: Choose a solvent in which the compound of interest is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[23][24]
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring until the solid is completely dissolved.[13][25]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Crystal formation should begin.[13]
-
Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[13]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator.
Protocol 2: Rotary Evaporation
-
Setup: Fill the cooling condenser with a suitable coolant (e.g., a mixture of dry ice and acetone or a recirculating chiller).[3] Attach a round-bottom flask containing the solution to be concentrated to the rotary evaporator. Ensure the flask is no more than half full.[3]
-
Rotation: Begin rotating the flask at a moderate speed (e.g., 100-150 rpm).[26]
-
Heating: Lower the rotating flask into a heated water bath. The temperature of the bath should be about 20°C higher than the boiling point of the solvent at the applied pressure.[3][15]
-
Evaporation: The solvent will evaporate and condense on the cooling coil, collecting in the receiving flask.
-
Completion: Once the solvent has been removed, release the vacuum, stop the rotation, and raise the flask from the water bath. Remove the flask containing the concentrated product.[27]
References
- 1. greatwall-online.com [greatwall-online.com]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. www1.chem.umn.edu [www1.chem.umn.edu]
- 4. tga.gov.au [tga.gov.au]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. database.ich.org [database.ich.org]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. scribd.com [scribd.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. researchgate.net [researchgate.net]
- 15. Properties of Solvents Used in Organic Chemistry [murov.info]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. showzappat.weebly.com [showzappat.weebly.com]
- 18. fda.gov [fda.gov]
- 19. ikev.org [ikev.org]
- 20. scribd.com [scribd.com]
- 21. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 22. ema.europa.eu [ema.europa.eu]
- 23. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 24. research.cbc.osu.edu [research.cbc.osu.edu]
- 25. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 26. Failures and Troubleshooting of a Rotary Evaporator [rotovap.cn]
- 27. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Improving Transesterification Efficiency
Welcome to the technical support center for transesterification reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the yield of a transesterification reaction?
A1: The primary factors that significantly impact transesterification efficiency are the alcohol-to-oil molar ratio, type and concentration of the catalyst, reaction temperature, reaction time, and the purity of reactants (specifically the presence of water and free fatty acids).[1][2][3]
Q2: How do water and free fatty acids (FFAs) inhibit the reaction?
A2: Water can hydrolyze the triglycerides into free fatty acids and also react with the catalyst, reducing its effectiveness.[4][5] High FFA content, in turn, reacts with basic catalysts (like NaOH or KOH) to form soap in a process called saponification.[2][5] This soap formation consumes the catalyst, complicates the separation of biodiesel from glycerol, and ultimately reduces the final product yield.[2][5] The presence of water has been shown to have a more significant negative effect than FFAs.[6][7][8]
Q3: What is the optimal temperature range for a typical transesterification reaction?
A3: The optimal temperature for transesterification is typically between 50°C and 65°C.[5][9] Reaction rates increase with temperature.[3] However, exceeding the boiling point of the alcohol (e.g., ~65°C for methanol) can lead to its vaporization, reducing reactant availability and potentially requiring a pressurized reaction vessel.[3][10]
Q4: Can I monitor the reaction in real-time?
A4: Yes, several techniques are available for real-time or near-real-time monitoring. These include spectroscopic methods like Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[11][12] Other methods involve tracking physical property changes, such as viscosity or density, throughout the reaction.[13][14] Traditional methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC) are also used but typically require sample extraction and are not real-time.[11]
Troubleshooting Guide
This guide addresses common problems encountered during transesterification, their probable causes, and recommended solutions.
Problem 1: Low Biodiesel Yield
| Potential Cause | Recommended Solution & Explanation |
| High Water Content | Dry reactants thoroughly before the reaction. Water content should ideally be kept below 0.06% (w/w).[6][7] Water promotes side reactions like hydrolysis and saponification, consuming catalyst and reducing yield.[4][8] |
| High Free Fatty Acid (FFA) Content | For feedstocks with high FFA content (>0.5%), a two-step process is recommended.[7] First, use an acid catalyst (e.g., H₂SO₄) for an esterification step to convert FFAs to esters.[2][9] Then, proceed with the base-catalyzed transesterification.[2] |
| Incorrect Alcohol-to-Oil Molar Ratio | The stoichiometric ratio is 3:1 (alcohol to oil), but using an excess of alcohol (e.g., 6:1 to 12:1) is common to shift the equilibrium towards product formation.[15] However, an excessive amount can complicate the separation of glycerol.[2] |
| Insufficient Catalyst Concentration | The optimal catalyst concentration depends on the feedstock and catalyst type. For NaOH, concentrations around 0.3-0.5% (w/w) are often effective.[6][7][16] For KOH, concentrations may range from 1-2% (w/w).[17] Too little catalyst results in an incomplete reaction. |
| Inadequate Reaction Time or Temperature | Ensure the reaction runs for a sufficient duration (typically 1-3 hours) at an optimal temperature (55-65°C).[5][18] Lower temperatures require longer reaction times to achieve high conversion.[10] |
| Poor Mixing/Agitation | The reaction mixture is often a two-phase system (oil and alcohol). Vigorous mixing (e.g., 300-600 rpm) is crucial to increase the interfacial area between the reactants and improve the reaction rate.[9][19] |
Problem 2: Soap Formation / Emulsion in Separator
| Potential Cause | Recommended Solution & Explanation |
| High FFA and/or Water Content | This is the most common cause. The presence of FFAs and water with a base catalyst leads to saponification.[5][10] Implement pre-treatment steps as described above (acid esterification, drying of oil). |
| Excessive Catalyst Concentration | Using too much base catalyst can accelerate soap formation, especially if FFAs are present.[3] Optimize the catalyst amount; an excess can lead to a decrease in yield due to saponification.[3][20] |
| Vigorous Mixing During Washing | After the reaction, overly aggressive mixing during the water washing step can create stable emulsions. Use gentle washing techniques. |
Quantitative Data Summary
The following tables summarize key quantitative parameters from various studies to guide experimental design.
Table 1: Effect of Reactant Purity on Transesterification
| Parameter | Threshold for Optimal Reaction | Negative Impact of Exceeding Threshold | Reference |
| Water Content | < 0.06% (w/w) | Significantly reduces ester yield due to saponification and catalyst deactivation. | [6][7][16] |
| Free Fatty Acid (FFA) Content | < 0.5% (w/w) | Promotes soap formation, consumes catalyst, and complicates product separation. | [6][7][16] |
Table 2: Typical Optimized Reaction Conditions for High Yield
| Parameter | Catalyst | Value Range | Feedstock Example | Resulting Yield | Reference |
| Molar Ratio (Methanol:Oil) | NaOH | 8:1 | Soybean Oil | 80.86% | [17] |
| Catalyst Conc. (% w/w) | NaOH | 0.3% | Beef Tallow | Max Activity | [6][7][16] |
| Catalyst Conc. (% w/w) | KOH | 1.8% | Soybean Oil | 80.86% | [17] |
| Temperature (°C) | KOH | 60°C | Sunflower Oil | 98.6% | [21] |
| Temperature (°C) | Soot-supported K₂CO₃ | 60 - 61.1°C | Oil | ~95.3% | [18] |
| Reaction Time (min) | NaOH | 34 min | Soybean Oil | 80.86% | [17] |
| Reaction Time (min) | KOH | 30 min | Waste Scum | 96.7% | [21] |
Experimental Protocols & Visualizations
Protocol 1: Base-Catalyzed Transesterification of Vegetable Oil
Objective: To produce fatty acid methyl esters (FAME) from vegetable oil using a base catalyst.
Materials:
-
100 g Vegetable Oil (pre-treated to have FFA < 0.5%)
-
Methanol (anhydrous)
-
Potassium Hydroxide (KOH)
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hot plate
-
Thermometer
-
Separatory funnel
Procedure:
-
Reactant Preparation: Accurately weigh 100 g of pre-treated, dry vegetable oil and add it to the 250 mL flask. Place a magnetic stir bar in the flask.
-
Catalyst-Alcohol Mixture (Methoxide Solution): In a separate beaker, dissolve 1.0 g of KOH (1% w/w of oil) in methanol. The amount of methanol should correspond to a 6:1 molar ratio to the oil. Stir until the KOH is completely dissolved. Caution: This reaction is exothermic.
-
Reaction Setup: Assemble the flask with the reflux condenser and thermometer on the magnetic stirrer/hot plate.[22]
-
Initiating the Reaction: Heat the oil to the desired reaction temperature (e.g., 60°C) while stirring.[15] Once the temperature is stable, slowly add the prepared methoxide solution to the heated oil.[22]
-
Reaction Execution: Maintain the temperature at 60°C and continue stirring at a moderate speed (e.g., 400 rpm) for the specified reaction time (e.g., 60-90 minutes).[9]
-
Product Separation: After the reaction is complete, turn off the heat and stirring. Carefully transfer the mixture to a separatory funnel and allow it to stand for several hours (or overnight) for the layers to separate.[15][17]
-
Glycerol Removal: The denser glycerol layer will settle at the bottom. Carefully drain and collect the glycerol layer.[15]
-
Biodiesel Washing: The upper layer, which is the crude biodiesel, should be washed with warm distilled water to remove any residual catalyst, soap, and methanol.[17] Add water, gently invert the funnel a few times, allow the layers to separate, and drain the lower water layer. Repeat this process 2-3 times.
-
Drying: Heat the washed biodiesel gently (e.g., to 110°C) to evaporate any remaining water.[22]
Caption: Workflow for base-catalyzed transesterification.
Logical Troubleshooting Flowchart
This diagram provides a logical path for diagnosing issues with transesterification reactions.
Caption: Troubleshooting logic for transesterification issues.
References
- 1. Recent advances in transesterification for sustainable biodiesel production, challenges, and prospects: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jpme.journals.ekb.eg [jpme.journals.ekb.eg]
- 4. Effects of water on biodiesel fuel production by supercritical methanol treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bjultrasonic.com [bjultrasonic.com]
- 6. THE EFFECTS OF CATALYST, FREE FATTY ACIDS, AND WATER ON TRANSESTERIFICATION OF BEEF TALLOW [elibrary.asabe.org]
- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 8. researchgate.net [researchgate.net]
- 9. journal.unusida.ac.id [journal.unusida.ac.id]
- 10. 8.2 The Reaction of Biodiesel: Transesterification | EGEE 439: Alternative Fuels from Biomass Sources [courses.ems.psu.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. thesis.unipd.it [thesis.unipd.it]
- 14. scispace.com [scispace.com]
- 15. m.youtube.com [m.youtube.com]
- 16. THE EFFECTS OF CATALYST, FREE FATTY ACIDS, AND WATER ON TRANSESTERIFICATION OF BEEF TALLOW | Semantic Scholar [semanticscholar.org]
- 17. tandfonline.com [tandfonline.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. amecj.com [amecj.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Enantioselectivity in Enzymatic Reactions
Welcome to the technical support center for troubleshooting low enantioselectivity in enzymatic reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during biocatalytic experiments.
Frequently Asked Questions (FAQs)
Q1: My enzymatic reaction is producing a nearly racemic mixture. What are the initial steps I should take to troubleshoot this?
A1: Low enantioselectivity can stem from several factors. A good starting point is to systematically evaluate the reaction conditions. Begin by verifying the purity of your substrate and enzyme. Ensure there are no contaminating enzymes or substrate enantiomers that could affect the outcome. Next, assess the influence of temperature and the reaction medium (solvent), as these parameters can significantly impact enzyme performance.
Q2: How does temperature affect the enantioselectivity of my enzyme?
A2: Temperature is a critical parameter that can have a complex effect on enantioselectivity.[1][2][3] Generally, increasing the temperature increases the reaction rate, but it can often lead to a decrease in enantioselectivity.[1][2] Conversely, lowering the temperature may enhance enantioselectivity, although it will also slow down the reaction rate.[4] It is crucial to perform a temperature screening study to find the optimal balance for your specific enzyme and substrate. In some cases, there exists a "racemic temperature" at which the enantiomeric ratio (E) becomes 1, and moving above or below this temperature can either increase or decrease enantioselectivity.[1]
Q3: Can the choice of solvent influence the enantioselectivity of the reaction?
A3: Absolutely. The solvent, or reaction medium, plays a crucial role in modulating enzyme structure and function, which directly impacts enantioselectivity.[5][6][7][8][9] The polarity of the solvent is a key factor; hydrophobic organic solvents often improve enantioselectivity for some enzymes, like lipases.[6] This is because hydrophilic solvents can strip away the essential water layer from the enzyme's surface, leading to conformational changes and reduced activity.[8] Co-solvents can also be used to improve the solubility of hydrophobic substrates, but their effect on selectivity must be carefully evaluated as they can compete with the substrate for binding to the active site.[5]
Q4: What is the impact of substrate concentration on enantioselectivity?
A4: The concentration of the substrate can influence the reaction rate and, in some cases, the observed enantioselectivity.[10][11][12] At low substrate concentrations, the reaction rate is typically proportional to the substrate concentration.[10] However, at very high concentrations, the enzyme's active sites can become saturated, and this may affect the stereochemical outcome.[11][12] It is advisable to perform substrate concentration profiling to determine if it is a limiting factor in achieving high enantioselectivity.
Q5: I have optimized the reaction conditions, but the enantioselectivity is still not satisfactory. What are the next steps?
A5: If optimizing reaction conditions is insufficient, you should consider modifying the enzyme itself. Two primary strategies are enzyme immobilization and protein engineering.
-
Enzyme Immobilization: Attaching the enzyme to a solid support can enhance its stability, and in many cases, improve its enantioselectivity.[13][14][15][16][17] The immobilization process can induce conformational changes in the enzyme that favor the binding of one enantiomer over the other.[18]
-
Protein Engineering: If you have access to molecular biology techniques, protein engineering offers powerful tools to alter the enzyme's properties.
-
Rational Design: This approach involves making specific mutations in the enzyme's active site based on a known three-dimensional structure.[4][19] By modifying amino acid residues that interact with the substrate, it's possible to enhance enantioselectivity.[4][19]
-
Directed Evolution: This technique mimics natural evolution in the laboratory. It involves generating a large library of enzyme variants through random mutagenesis and then screening for mutants with improved enantioselectivity.[20][21][22] This method does not require prior knowledge of the enzyme's structure.[20]
-
Troubleshooting Guides and Experimental Protocols
Guide 1: Optimizing Reaction Temperature
Low enantioselectivity can often be addressed by systematically varying the reaction temperature.
Experimental Protocol: Temperature Screening
-
Set up a series of reactions: Prepare identical reaction mixtures in separate vessels.
-
Vary the temperature: Incubate each reaction at a different, constant temperature (e.g., in 5°C increments from 10°C to 50°C).
-
Monitor the reaction: At regular time intervals, take aliquots from each reaction.
-
Analyze the samples: Quench the reaction in the aliquots and analyze the enantiomeric excess (e.e.) of the product and the remaining substrate using chiral chromatography (e.g., HPLC or GC).
-
Determine the optimal temperature: Plot the enantiomeric excess and conversion against temperature to identify the optimal condition.
Data Presentation: Temperature Effects on Enantioselectivity
| Temperature (°C) | Conversion (%) | Product e.e. (%) | Enantiomeric Ratio (E) |
| 10 | 15 | 95 | 50 |
| 20 | 35 | 88 | 30 |
| 30 | 60 | 75 | 15 |
| 40 | 85 | 50 | 5 |
| 50 | 95 | 20 | 2 |
Note: The data in this table is illustrative and will vary depending on the specific enzyme and reaction.
Guide 2: Solvent Screening for Improved Enantioselectivity
The choice of solvent can dramatically alter the enantioselectivity of an enzymatic reaction.
Experimental Protocol: Solvent Screening
-
Select a range of solvents: Choose a diverse set of organic solvents with varying polarities (log P values). Common choices include hexane, toluene, diethyl ether, and methyl tert-butyl ether (MTBE).
-
Prepare reaction mixtures: Set up reactions in each selected solvent, ensuring the enzyme is compatible with each. For water-immiscible solvents, a biphasic system may be necessary.
-
Maintain constant parameters: Keep all other reaction parameters (temperature, substrate concentration, enzyme loading) constant across all experiments.
-
Analyze the results: After a fixed reaction time, determine the conversion and enantiomeric excess for each solvent.
Data Presentation: Influence of Solvent on Enantioselectivity
| Solvent | Log P | Conversion (%) | Product e.e. (%) |
| n-Hexane | 3.9 | 45 | 92 |
| Toluene | 2.7 | 55 | 85 |
| MTBE | 1.3 | 60 | 78 |
| Acetonitrile | -0.3 | 75 | 40 |
| Water | - | 90 | 15 |
Note: The data in this table is illustrative. The optimal solvent is highly dependent on the specific enzyme-substrate system.
Visualizing Troubleshooting Workflows
A logical approach is crucial for efficient troubleshooting. The following diagrams illustrate common workflows.
Caption: A general workflow for troubleshooting low enantioselectivity.
Caption: Decision pathway for protein engineering strategies.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Temperature on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 4. Frontiers | Rational design of enzyme activity and enantioselectivity [frontiersin.org]
- 5. Influence of Organic Solvents on Enzymatic Asymmetric Carboligations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of Enzymes in Regioselective and Stereoselective Organic Reactions [mdpi.com]
- 7. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Effect of Substrate Concentration on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 11. monash.edu [monash.edu]
- 12. pathwayz.org [pathwayz.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Enzyme immobilization: an overview on techniques and support materials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. ijfmr.com [ijfmr.com]
- 18. Improvements of enzyme activity and enantioselectivity via combined substrate engineering and covalent immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Rational design of enzyme activity and enantioselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
- 21. Enzyme engineering for enantioselectivity: from trial-and-error to rational design? | Semantic Scholar [semanticscholar.org]
- 22. chemistry.illinois.edu [chemistry.illinois.edu]
Technical Support Center: Analysis of Ethyl 6-Hydroxyoctanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl 6-hydroxyoctanoate.
Frequently Asked Questions (FAQs)
Q1: Where can I obtain a calibration standard for this compound?
A1: A commercially available standard specifically for this compound may be limited. However, a close structural analog, ethyl 6-hydroxyhexanoate, is available from major chemical suppliers and can be used for initial method development and as a reference.[1] For quantitative accuracy, custom synthesis of this compound may be necessary.
Q2: Is derivatization required for the GC-MS analysis of this compound?
A2: Yes, derivatization is highly recommended. The presence of the hydroxyl group on the octanoate chain can lead to poor peak shape (tailing) and reduced sensitivity during GC analysis due to interactions with the stationary phase.[2][3] Derivatizing the hydroxyl group, for instance, by silylation, will improve chromatographic performance.
Q3: What are the most common issues encountered during the analysis of this compound?
A3: The most frequent challenges include:
-
Peak Tailing: Due to the polar hydroxyl group.
-
Low Sensitivity: Resulting from poor chromatographic performance or sample loss during preparation.
-
Matrix Effects: Interference from other components in complex samples like biological fluids or cell culture media.
-
Inconsistent Results: Often stemming from incomplete derivatization or sample degradation.
Q4: What is a suitable internal standard for the quantitative analysis of this compound?
A4: An ideal internal standard should be structurally similar to the analyte but not present in the sample. Good candidates include:
-
Odd-chain fatty acid ethyl esters: For example, ethyl heptadecanoate or ethyl nonadecanoate.
-
Isotopically labeled standards: A deuterated version of this compound would be the most accurate choice if available.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Issue 1: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a pronounced "tail" extending from the peak maximum.
-
Poor resolution between adjacent peaks.
-
Inaccurate peak integration and quantification.
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete Derivatization | The free hydroxyl group is interacting with the GC column's stationary phase. Optimize the derivatization reaction by adjusting the reagent concentration, reaction time, and temperature. Ensure reagents are fresh and anhydrous.[2] |
| Active Sites in the GC System | Active sites in the injector liner, column, or detector can cause peak tailing for polar analytes. Use a deactivated liner and a high-quality, well-conditioned GC column. Trim the first few centimeters of the column if it has become contaminated.[4][5][6] |
| Improper Column Installation | An incorrectly cut or installed column can create dead volume and turbulence, leading to peak tailing. Ensure the column is cut cleanly at a 90-degree angle and installed at the correct depth in the inlet and detector.[4][6] |
| Column Overload | Injecting too much sample can saturate the stationary phase. Dilute the sample and re-inject.[7] |
Issue 2: Poor Sensitivity and Low Signal-to-Noise Ratio
Symptoms:
-
The analyte peak is small and difficult to distinguish from the baseline noise.
-
The limit of detection (LOD) and limit of quantification (LOQ) are unacceptably high.
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal GC-MS Parameters | The injector temperature, oven temperature program, or mass spectrometer settings may not be optimal. Optimize these parameters to improve analyte transfer and detection. |
| Sample Loss During Preparation | The analyte may be lost during extraction or solvent evaporation steps. Optimize the sample preparation protocol to maximize recovery. Consider using a gentler evaporation method (e.g., nitrogen stream at a controlled temperature). |
| Degradation of the Analyte | This compound may be unstable under certain conditions. Ensure samples are stored properly (e.g., at low temperatures) and processed promptly. |
| Inefficient Ionization | The ionization method (e.g., Electron Ionization) may not be optimal for the derivatized analyte. Adjust the ion source parameters or consider an alternative ionization technique if available. |
Experimental Protocols
Protocol 1: Derivatization of this compound by Silylation
This protocol describes the derivatization of the hydroxyl group of this compound to form a trimethylsilyl (TMS) ether, which is more suitable for GC-MS analysis.[2]
Materials:
-
This compound sample (in a suitable solvent like hexane or dichloromethane)
-
Silylating reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine (optional, as a catalyst)
-
Reaction vials with screw caps and PTFE-lined septa
-
Heating block or oven
Procedure:
-
Pipette a known volume of the sample solution into a reaction vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of BSTFA + 1% TMCS to the dried sample.
-
(Optional) Add 10 µL of anhydrous pyridine.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60°C for 30 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
Protocol 2: Quantitative Analysis by GC-MS
This protocol outlines a general procedure for the quantitative analysis of derivatized this compound using an internal standard.
1. Preparation of Calibration Standards:
-
Prepare a stock solution of derivatized this compound (or a suitable analog like derivatized ethyl 6-hydroxyhexanoate) at a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations spanning the expected sample concentration range.
-
Add a constant, known concentration of the internal standard to each calibration standard.
2. Sample Preparation:
-
Extract this compound from the sample matrix using an appropriate technique (e.g., liquid-liquid extraction with ethyl acetate or solid-phase extraction).
-
Evaporate the solvent and reconstitute the residue in a known volume of a suitable solvent.
-
Add the same constant concentration of the internal standard as used in the calibration standards.
-
Derivatize the sample according to Protocol 1.
3. GC-MS Analysis:
-
Inject a fixed volume (e.g., 1 µL) of each calibration standard and sample into the GC-MS system.
-
A typical GC-MS setup might include:
-
GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: Splitless mode at 250°C.
-
Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV. Scan range of m/z 50-500 or Selected Ion Monitoring (SIM) for higher sensitivity.
-
4. Data Analysis:
-
For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte.
-
For each sample, calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of the analyte in the sample by interpolating from the calibration curve.
Quantitative Data Summary
The following table provides typical validation parameters for a quantitative GC-MS method for a fatty acid ester. Actual values will need to be determined during method validation in your laboratory.
| Parameter | Typical Acceptance Criteria |
| Linearity (R²) | > 0.995 |
| Accuracy | 85-115% of the nominal concentration |
| Precision (%RSD) | < 15% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 |
Visualizations
Caption: Experimental workflow for the quantitative analysis of this compound.
Caption: Troubleshooting logic for addressing poor peak shape in GC analysis.
Biological Relevance
While direct involvement of this compound in major signaling pathways is not extensively documented, related molecules are of interest in drug development and metabolic research.
-
Polyhydroxyalkanoate (PHA) Biosynthesis: 3-hydroxyoctanoate is a monomer incorporated into PHAs, which are biodegradable polymers with potential biomedical applications.[8][9] Understanding the metabolism of related hydroxy fatty acids can be relevant for engineering PHA production.
-
Alpha-Lipoic Acid Synthesis: Alkyl 8-chloro-6-hydroxy-octanoates are mentioned as intermediates in the synthesis of alpha-lipoic acid, a compound with antioxidant properties and therapeutic interest.[10] This highlights the potential of similar structures in pharmaceutical synthesis.
Caption: Potential areas of relevance for 6-hydroxyoctanoate derivatives.
References
- 1. alkalisci.com [alkalisci.com]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. omega-hydroxy fatty acids - Chromatography Forum [chromforum.org]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. DE10152113C1 - Alkyl (R)- or (S)-8-chloro-6-hydroxy-octanoate preparation, for use as intermediate for (R)- or (S)-alpha-lipoic acid, by enzymatic reduction of 6-oxo compound using alcohol dehydrogenases or carbonyl reductase - Google Patents [patents.google.com]
Technical Support Center: Preventing Lactonization of Hydroxy Esters During Workup
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the unwanted lactonization of hydroxy esters during reaction workup.
Frequently Asked Questions (FAQs)
Q1: What is lactonization and why does it occur during workup?
A1: Lactonization is an intramolecular esterification reaction where a hydroxy acid or a hydroxy ester cyclizes to form a lactone (a cyclic ester). This reaction is often catalyzed by the presence of acids or bases and can be accelerated by heat. During workup, common procedures such as quenching with acidic solutions, or exposure to acidic or basic conditions for extended periods, can inadvertently promote the cyclization of your desired hydroxy ester into the corresponding lactone, thus reducing your product yield.
Q2: What are the key factors that influence the rate of lactonization?
A2: The primary factors influencing lactonization are:
-
pH: Both acidic and basic conditions can catalyze the reaction. Acid protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group. Bases can deprotonate the hydroxyl group, increasing its nucleophilicity.
-
Temperature: Higher temperatures increase the rate of most chemical reactions, including lactonization.
-
Structure of the Hydroxy Ester: The propensity for lactonization is highly dependent on the distance between the hydroxyl and ester groups. Gamma (γ) and delta (δ) hydroxy esters are particularly prone to forming stable five- and six-membered lactone rings, respectively. Beta (β) hydroxy esters can also form lactones, though the four-membered ring is more strained.
-
Concentration: At high concentrations, intermolecular reactions may compete with intramolecular lactonization. However, during workup, the key is to avoid conditions that favor the cyclization of individual molecules.
Q3: What is the first and most critical step to prevent lactonization during workup?
A3: The most critical step is to neutralize any acid or base catalyst from the reaction mixture under carefully controlled temperature and pH conditions. This is typically done during the quenching step of the workup.
Troubleshooting Guides
Problem: I am observing significant lactone formation in my NMR/LC-MS after workup.
| Potential Cause | Troubleshooting Steps |
| Acidic Quench: You quenched your reaction with a strong acid (e.g., HCl, H₂SO₄). | 1. Use a milder quenching agent: Quench the reaction by slowly adding the reaction mixture to a cold, saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). This will neutralize any acid without creating a strongly basic environment. 2. Maintain low temperature: Perform the quench in an ice bath to dissipate any heat generated from the neutralization. |
| Basic Workup Conditions: You used a strong base (e.g., NaOH, KOH) during your extractive workup. | 1. Avoid strong bases: Strong bases can catalyze lactonization and also lead to the hydrolysis of your ester. 2. Use weak bases for washing: If you need to remove acidic impurities, use a saturated solution of NaHCO₃ for your aqueous washes. |
| High Temperatures During Solvent Removal: You are using high temperatures on the rotary evaporator. | 1. Use low temperatures: Remove the solvent under reduced pressure at or below room temperature. 2. Consider azeotropic removal: For very sensitive compounds, consider co-evaporation with a non-polar solvent like toluene at low temperatures. |
| Prolonged Exposure to Aqueous Acid/Base: Your workup procedure is lengthy. | 1. Work quickly and efficiently: Minimize the time your hydroxy ester is in contact with aqueous acidic or basic solutions. 2. Immediate extraction: After quenching, proceed immediately with the extraction into an organic solvent. |
| Acidic Drying Agent: Your drying agent (e.g., anhydrous MgSO₄) may be slightly acidic. | 1. Use a neutral drying agent: Use anhydrous sodium sulfate (Na₂SO₄), which is generally neutral. 2. Minimize contact time: Do not leave your organic solution over the drying agent for extended periods. |
| Acidic Silica Gel during Chromatography: Residual acid on silica gel can cause lactonization on the column. | 1. Neutralize your silica gel: Prepare a slurry of silica gel with a small amount of a non-nucleophilic base like triethylamine (e.g., 0.1-1% in the eluent) and then pack the column. 2. Use alternative stationary phases: Consider using alumina (basic or neutral) or a reverse-phase column for purification. |
Data Presentation
The following table provides a qualitative comparison of expected outcomes for the yield of a generic γ-hydroxy ester versus its corresponding γ-butyrolactone under different workup conditions. The exact yields will vary depending on the specific substrate and reaction conditions.
| Workup Condition | Quenching Agent | Temperature | Expected Hydroxy Ester Yield | Expected Lactone Yield |
| Harsh Acidic | 1M HCl | Room Temp | Low | High |
| Mild Acidic | Saturated NH₄Cl | 0 °C | Moderate | Moderate |
| Neutral | Water | 0 °C | High | Low |
| Mildly Basic | Saturated NaHCO₃ | 0 °C | Very High | Very Low |
| Harsh Basic | 1M NaOH | Room Temp | Low (due to hydrolysis) | Low |
Experimental Protocols
Protocol 1: General Mild Extractive Workup to Prevent Lactonization
This protocol is suitable for the workup of reactions where a hydroxy ester is the desired product and acidic or basic catalysts have been used.
-
Preparation: Prepare a separatory funnel and have the following solutions chilled in an ice bath:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Deionized water.
-
Brine (saturated aqueous NaCl solution).
-
Your chosen organic extraction solvent (e.g., ethyl acetate, dichloromethane).
-
-
Quenching:
-
Cool the reaction mixture in an ice bath.
-
Slowly, and with vigorous stirring, add the cold reaction mixture to a beaker containing the chilled saturated NaHCO₃ solution. Be cautious of gas evolution (CO₂).
-
Monitor the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8).
-
-
Extraction:
-
Transfer the quenched mixture to the separatory funnel.
-
Add the organic extraction solvent and shake gently, venting frequently.
-
Allow the layers to separate and drain the organic layer.
-
Extract the aqueous layer two more times with the organic solvent.
-
-
Washing:
-
Combine the organic layers and wash them sequentially with:
-
Chilled deionized water.
-
Chilled brine.
-
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure at a low temperature (≤ 30 °C).
-
Protocol 2: Workup for DIBAL-H Reduction of a Lactone to a Hydroxy Ester (Avoiding Over-reduction and Lactonization)
This protocol is designed for reactions where a lactone is reduced to a hydroxy ester (or lactol), and it is crucial to avoid both over-reduction to the diol and lactonization of the product during workup.
-
Preparation:
-
Ensure the reaction is maintained at a low temperature (typically -78 °C).
-
Prepare a solution of Rochelle's salt (sodium potassium tartrate) in deionized water (e.g., 1 M).
-
-
Quenching:
-
While maintaining the reaction at -78 °C, slowly add methanol to quench any excess DIBAL-H.
-
Allow the reaction to warm to room temperature.
-
Add the Rochelle's salt solution and stir vigorously until two clear layers are formed. The tartrate chelates with the aluminum salts, breaking up the emulsion.
-
-
Extraction and Purification:
-
Follow steps 3-5 of Protocol 1 for the extraction, washing, drying, and solvent removal.
-
Visualizations
Caption: Workflow for preventing lactonization during the workup of a hydroxy ester synthesis.
Caption: Logical relationships between workup conditions and the formation of lactone from a hydroxy ester.
Technical Support Center: Optimizing HPLC Purification of Polar Esters
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the mobile phase for HPLC purification of polar esters.
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach for separating highly polar esters?
A1: For highly polar esters that show little to no retention in standard reversed-phase (RP) conditions, starting with Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most effective strategy.[1][2][3] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent (typically acetonitrile), which promotes the retention of polar compounds.[1][2][3][4]
Q2: Which HPLC column should I choose for polar ester purification?
A2: The choice of column depends on the specific properties of your ester and the chosen chromatography mode.
-
For Reversed-Phase (RP-HPLC): Standard C18 columns often fail to retain very polar compounds.[5] Consider using columns with polar-embedded or polar-endcapped stationary phases (e.g., ODS-AQ types) that are designed for use with highly aqueous mobile phases.[5][6] These prevent the collapse of the stationary phase in low organic solvent conditions.[7]
-
For HILIC: A variety of polar stationary phases are available, including bare silica, or phases bonded with diol, amide, or amino groups.[5][6][8] These columns are specifically designed to retain and separate very polar and hydrophilic compounds.[5][8]
Q3: What are typical starting mobile phase conditions for polar esters?
A3:
-
Reversed-Phase (Aqueous Normal Phase): Start with a high percentage of aqueous mobile phase (e.g., 95-100% aqueous) and a shallow gradient of a polar organic solvent like acetonitrile or methanol.[9] The mobile phase should be buffered to control the pH.
-
HILIC: The starting mobile phase should have a high organic content, typically >70% acetonitrile, with a small amount of aqueous buffer.[1][2] A gradient is then run by increasing the aqueous portion of the mobile phase.[2]
Troubleshooting Guide
Problem 1: Poor or No Retention (Analyte Elutes at the Void Volume)
Q: My polar ester is not retained on my C18 column, even with a highly aqueous mobile phase. What should I do?
A: This is a common issue with standard C18 columns. Here is a systematic approach to troubleshoot and improve retention:
Troubleshooting Workflow for Poor Retention
Caption: Workflow for troubleshooting poor retention.
Solutions & Methodologies:
-
Switch to HILIC: This is often the most effective solution for very polar compounds that are not retained by reversed-phase chromatography.[1][4][5]
-
Adjust Mobile Phase pH: If your ester has ionizable functional groups, adjusting the pH of the mobile phase can significantly impact retention.[10][11][12] For acidic compounds, using a lower pH will make them less polar and increase retention. Conversely, for basic compounds, a higher pH will increase retention.[11] It's crucial to use a buffer to maintain a stable pH.[13]
-
Use Ion-Pairing Reagents: For ionic or ionizable esters, adding an ion-pairing reagent to the mobile phase can enhance retention in reversed-phase mode.[14][15] These reagents, such as alkyl sulfonates for basic compounds or quaternary ammonium salts for acidic compounds, form a neutral complex with the analyte, increasing its hydrophobicity and affinity for the stationary phase.[14][16] Note that many ion-pairing reagents are not volatile and can be incompatible with mass spectrometry (MS) detection.[16][17]
-
Use an Appropriate Column: Ensure you are using a reversed-phase column designed for highly aqueous mobile phases, such as one with a polar-embedded or polar-endcapped stationary phase.[5][18]
Table 1: Common Mobile Phase Modifiers for Polar Esters
| Modifier Type | Example | Purpose | Typical Concentration |
| Acidic Buffer | Formic Acid, Acetic Acid | Suppresses ionization of acidic analytes to increase retention. | 0.05 - 0.1% (v/v) |
| Basic Buffer | Ammonium Hydroxide | Suppresses ionization of basic analytes to increase retention. | Adjust to desired pH |
| Salt Buffer | Ammonium Acetate, Ammonium Formate | Controls pH and improves peak shape; often MS-compatible. | 5 - 20 mM |
| Ion-Pairing (Anionic) | Trifluoroacetic Acid (TFA) | Pairs with basic analytes to increase retention. | 0.05 - 0.1% (v/v) |
| Ion-Pairing (Cationic) | Tetrabutylammonium hydroxide | Pairs with acidic analytes to increase retention. | 5 - 10 mM |
Problem 2: Poor Peak Shape (Tailing or Fronting Peaks)
Q: My polar ester peak is showing significant tailing. How can I improve the peak shape?
A: Peak tailing for polar compounds in reversed-phase chromatography is often caused by secondary interactions with residual silanol groups on the silica-based stationary phase.[19] Peak fronting can be a sign of column overload or an inappropriate sample solvent.[20]
Troubleshooting Workflow for Poor Peak Shape
Caption: Decision tree for troubleshooting peak shape issues.
Solutions & Methodologies:
-
For Peak Tailing:
-
Adjust Mobile Phase pH: Moving the pH away from the analyte's pKa can ensure it is in a single ionic state, reducing peak shape issues.[12][13]
-
Increase Buffer Strength: A higher buffer concentration (e.g., 25-50 mM) can help to saturate the active sites on the stationary phase, leading to more symmetrical peaks.[13][19]
-
Add a Competing Base/Acid: For a basic analyte, adding a small amount of a competing base (like triethylamine) to the mobile phase can occupy the active silanol sites and improve peak shape.
-
Use a Metal Chelator: If interactions with metal ions in the system are suspected, adding a chelator like EDTA to the mobile phase can improve peak shape.[21]
-
-
For Peak Fronting:
-
Reduce Sample Concentration: Inject a more dilute sample to avoid overloading the column.[20]
-
Optimize Sample Solvent: The sample should be dissolved in a solvent that is weaker than or the same as the initial mobile phase to ensure proper focusing of the analyte band at the head of the column.[20][22]
-
Experimental Protocols
Protocol 1: General Method Development for a Novel Polar Ester using HILIC
-
Column Selection: Choose a HILIC column (e.g., bare silica, amide, or diol phase). A good starting dimension is 150 mm x 4.6 mm, with 3-5 µm particles.
-
Mobile Phase Preparation:
-
Solvent A: 90:10 Acetonitrile/Water with 10 mM Ammonium Acetate.
-
Solvent B: 10:90 Acetonitrile/Water with 10 mM Ammonium Acetate.
-
-
Initial Gradient Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
-
Gradient Program:
-
0-1 min: 0% B
-
1-10 min: 0% to 50% B
-
10-12 min: 50% to 0% B
-
12-15 min: 0% B (re-equilibration)
-
-
-
Optimization:
-
If retention is too low, increase the initial hold time or decrease the gradient slope.
-
If retention is too high, increase the starting percentage of Solvent B.
-
Adjust the buffer concentration or pH to improve peak shape and selectivity.
-
Table 2: Properties of Common HPLC Solvents
| Solvent | Polarity Index | Viscosity (cP at 20°C) | UV Cutoff (nm) |
| Water | 10.2 | 1.00 | <190 |
| Acetonitrile | 5.8 | 0.37 | 190 |
| Methanol | 5.1 | 0.60 | 205 |
| Isopropanol | 3.9 | 2.40 | 205 |
Data sourced from publicly available chromatography resources.
References
- 1. HILIC Overview | Thermo Fisher Scientific - US [thermofisher.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]
- 4. hplc.eu [hplc.eu]
- 5. 3 Ideal Columns for Analyzing Polar Compounds | YMC America [ymcamerica.com]
- 6. glsciencesinc.com [glsciencesinc.com]
- 7. hplc.eu [hplc.eu]
- 8. Polar Column in HPLC Example - Hawach [hawachhplccolumn.com]
- 9. support.waters.com [support.waters.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. agilent.com [agilent.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers [sigmaaldrich.com]
- 14. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 15. spectrumchemical.com [spectrumchemical.com]
- 16. phenomenex.blog [phenomenex.blog]
- 17. How to use preparative HPLC | Technical Information | GL Sciences [glsciences.com]
- 18. agilent.com [agilent.com]
- 19. sielc.com [sielc.com]
- 20. silicycle.com [silicycle.com]
- 21. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 22. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
Reducing analysis time in the GC-FID quantification of esters
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help you reduce analysis time in the GC-FID quantification of esters.
Troubleshooting Guide
Encountering issues with long analysis times? This guide provides solutions to common problems in a question-and-answer format.
Q1: My GC run time for ester analysis is excessively long. What are the primary factors I should investigate to reduce it?
A1: Several key parameters can be optimized to significantly decrease your analysis time. You should systematically evaluate the following:
-
GC Column Dimensions: The length, internal diameter (I.D.), and film thickness of your column are critical. Shorter columns with a smaller I.D. and thinner film generally lead to faster analysis.[1][2][3]
-
Carrier Gas: The choice and linear velocity of the carrier gas have a major impact. Hydrogen is often preferred for faster analysis compared to helium or nitrogen due to its higher optimal linear velocity.[2][4][5]
-
Oven Temperature Program: A faster temperature ramp rate will decrease the analysis time.[6] However, this must be balanced with maintaining adequate separation of your target esters.
-
Stationary Phase: The choice of stationary phase affects selectivity and retention time. For esters, especially Fatty Acid Methyl Esters (FAMEs), polar stationary phases are commonly used.[7][8][9]
Below is a troubleshooting workflow to guide you through the optimization process.
Q2: I'm observing broad peaks, which are increasing my overall analysis time. What could be the cause and how can I fix it?
A2: Peak broadening can stem from several issues. Here are the common causes and their solutions:
-
Sub-optimal Flow Rate: If the carrier gas flow rate is too high or too low, it can lead to broader peaks.[10] Ensure your flow rate is near the optimum for your chosen carrier gas.
-
Column Overload: Injecting too much sample can overload the column, resulting in broad, asymmetric peaks.[11] Try reducing the injection volume or using a higher split ratio.
-
Dirty Injector: Contamination in the injector liner can cause peak tailing and broadening.[10][12] Regularly clean or replace the injector liner.
-
Incorrect Temperature Settings: If the injector or detector temperature is too low, it can cause sample condensation and peak broadening.[11] Ensure these temperatures are set appropriately for your analytes.
Q3: My retention times are shifting between runs, making it difficult to identify peaks and prolonging the analysis. What should I check?
A3: Retention time instability is a common problem with several potential causes:
-
Leaks: Leaks in the system, particularly at the injector septum or column fittings, can cause fluctuations in the carrier gas flow and lead to shifting retention times.[10][13] Use an electronic leak detector to check for and repair any leaks.
-
Inconsistent Oven Temperature: Poor oven temperature control can cause significant retention time variability.[13] Ensure your GC oven is properly calibrated and that the temperature program is reproducible.
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.[13] If the column is old or has been used extensively at high temperatures, it may need to be replaced.
-
Carrier Gas Flow Instability: Issues with the gas supply or electronic pressure control can lead to inconsistent flow rates.[13] Check your gas cylinder pressure and ensure the pressure regulators are functioning correctly.
Frequently Asked Questions (FAQs)
Q1: How does column internal diameter (I.D.) affect analysis time?
A1: A smaller column I.D. (e.g., 0.10 - 0.18 mm) increases column efficiency, which means you can use a shorter column to achieve the same resolution as a longer, wider-bore column.[8] This combination of a shorter column and higher efficiency leads to a significant reduction in analysis time.
Q2: Is it safe to switch from Helium to Hydrogen as a carrier gas?
A2: While Hydrogen is flammable, it can be used safely with modern GC instruments that have built-in safety features.[4] Hydrogen offers the advantage of being faster and can be generated in the lab, making it a cost-effective alternative to Helium.[4][5] It is crucial to follow all safety guidelines provided by your instrument manufacturer when using Hydrogen.
Q3: What is "Fast GC" and how can I implement it for ester analysis?
A3: "Fast GC" refers to a set of techniques used to dramatically reduce analysis time, often by a factor of 3 to 10, without sacrificing resolution. The key principles of Fast GC include:
-
Using shorter (10-15 m), narrow-bore (0.1-0.25 mm I.D.) columns with thin stationary phase films (<0.3 µm).[5][14]
-
Employing Hydrogen as the carrier gas at a high linear velocity.[5]
-
Utilizing fast oven temperature programming rates.[6]
By combining these approaches, you can achieve very rapid separations of esters. For example, a FAMEs analysis that takes 40 minutes with a conventional method can potentially be reduced to around 4 minutes.
Q4: How does the stationary phase polarity impact the analysis of esters?
A4: The polarity of the stationary phase is crucial for achieving good separation of esters, especially for complex mixtures like FAMEs.[7][8] Polar stationary phases, such as those containing polyethylene glycol or cyanopropyl functional groups, interact more strongly with the polar ester analytes, allowing for separation based on carbon number, degree of unsaturation, and even cis/trans isomerism.[7] Choosing the right polarity helps to achieve the necessary selectivity for your specific sample.
Quantitative Data Summary
The following table summarizes the impact of various GC parameter adjustments on analysis time for ester quantification.
| Parameter | Standard Condition | Modified for Faster Analysis | Expected Impact on Analysis Time | Reference(s) |
| Column Length | 30 m | 10 - 15 m | Significant Reduction | [1][2][14] |
| Column I.D. | 0.25 - 0.32 mm | 0.10 - 0.18 mm | Significant Reduction | [5][8] |
| Film Thickness | 0.25 - 0.50 µm | < 0.25 µm | Reduction | [8][14][15] |
| Carrier Gas | Helium or Nitrogen | Hydrogen | Reduction (up to 50% faster than He) | [2][4] |
| Temperature Program | 5 - 10 °C/min ramp | > 20 °C/min ramp | Significant Reduction | [6] |
Experimental Protocols
Protocol: Fast GC-FID Method for FAME Analysis
This protocol provides a starting point for developing a fast GC-FID method for the analysis of Fatty Acid Methyl Esters (FAMEs).
1. Sample Preparation:
-
Transesterify the lipid sample to FAMEs. A common method is to use a reagent like 2N methanolic KOH in heptane.[16]
-
Vortex the mixture for approximately 30 seconds and allow the phases to separate.[16]
-
Dilute an aliquot of the upper organic layer with a suitable solvent (e.g., hexane) to an appropriate concentration (e.g., 1% v/v).[17]
-
If quantitative analysis is required, add an internal standard (e.g., methyl myristate if not present in the sample) at a known concentration.[18]
2. GC-FID Parameters:
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A polar stationary phase column suitable for FAME analysis (e.g., ionic-liquid or cyanopropyl phase) with dimensions optimized for fast GC (e.g., 14 m length x 0.10 mm I.D. x 0.08 µm film thickness).[17][18]
-
Carrier Gas: Hydrogen at a high linear velocity (e.g., 50 cm/s).[17][18]
-
Injection: 1 µL injection volume using a "hot needle" technique if available.[5]
-
Inlet Temperature: 250 °C.[7]
-
Split Ratio: 1:50 or higher to avoid column overload.[7]
-
Oven Program: This can be isothermal or a fast temperature ramp. For a very fast analysis, an isothermal temperature of 160 °C can be used.[17][18] Alternatively, a dynamic temperature program can be employed.[5]
-
Detector Temperature: 280 °C.[7]
-
Detector Gases: Optimize Hydrogen, Air, and Makeup gas (e.g., Nitrogen) flow rates for best sensitivity. A typical starting point is a 10:1 ratio of air to hydrogen.[14][15]
3. Data Analysis:
-
Identify FAME peaks by comparing retention times with a known FAME standard mixture.
-
For quantification, calculate the concentration of each FAME relative to the internal standard.
Visualizations
The following diagram illustrates the relationship between key GC parameters and their impact on the speed and resolution of the analysis.
References
- 1. Guide to Choosing a GC Column | Phenomenex [phenomenex.com]
- 2. A Simple Way to Reduce Analysis Time in GC | Labcompare.com [labcompare.com]
- 3. gcms.cz [gcms.cz]
- 4. gcms.cz [gcms.cz]
- 5. geomar.de [geomar.de]
- 6. Fast(er) GC: How to Decrease Analysis Time using Existing Instrumentation? Part III: Impact of using Faster Temperature Programming [restek.com]
- 7. agilent.com [agilent.com]
- 8. fishersci.ca [fishersci.ca]
- 9. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 10. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. s4science.at [s4science.at]
- 17. scielo.br [scielo.br]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Reductase Enzyme Stability for Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to enhance the stability of reductase enzymes for synthetic applications.
Frequently Asked questions (FAQs)
Enzyme Inactivation and Aggregation
Question: My reductase loses activity rapidly during the synthesis reaction. What are the potential causes and solutions?
Answer: Rapid loss of reductase activity can stem from several factors, including thermal denaturation, pH instability, oxidation, or the presence of inhibitors in the reaction mixture.[1][2] To troubleshoot this, consider the following:
-
Optimize Reaction Conditions: Ensure the temperature and pH of your reaction are within the optimal range for your specific reductase.[2][3] Even slight deviations can lead to significant activity loss.[2]
-
Add Stabilizing Agents: The inclusion of additives like glycerol, sorbitol, or bovine serum albumin (BSA) can often enhance enzyme stability.[4]
-
De-gas Buffers: If your enzyme is sensitive to oxidation, de-gassing buffers and working under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
Purify Reactants: Impurities in your substrate or other reaction components could act as inhibitors. Ensure all reactants are of high purity.
Question: I am observing protein precipitation/aggregation during my experiment. How can I prevent this?
Answer: Protein aggregation is a common issue that can lead to a loss of enzyme function.[5] It often occurs when unstable proteins expose hydrophobic residues.[5] Strategies to prevent aggregation include:
-
Soluble Additives: Certain additives can help prevent aggregation by stabilizing the protein's native conformation.[4] These include:
-
Sugars and Polyols: Sucrose, glycerol, and sorbitol are known to stabilize proteins in solution.
-
Amino Acids: Arginine and proline can be particularly effective in suppressing aggregation.
-
-
Lower Protein Concentration: Working with a lower concentration of the enzyme can sometimes reduce the likelihood of aggregation.
-
Immobilization: Attaching the enzyme to a solid support can prevent protein-protein interactions that lead to aggregation.[6]
Improving Enzyme Stability
Question: What are the main strategies to improve the stability of my reductase enzyme?
Answer: There are three primary strategies for enhancing enzyme stability:
-
Protein Engineering: This involves modifying the amino acid sequence of the enzyme to improve its intrinsic stability.[6] This can be achieved through rational design or directed evolution.[5]
-
Immobilization: This involves physically confining the enzyme to a solid support material.[6] This can protect the enzyme from harsh environmental conditions and prevent aggregation.[7]
-
Use of Soluble Additives: The addition of certain molecules to the reaction buffer can help to stabilize the enzyme's structure.[6]
Question: How can protein engineering enhance the stability of my reductase?
Answer: Protein engineering can introduce specific mutations that improve the enzyme's structural integrity.[8] Key approaches include:
-
Site-Directed Mutagenesis: This technique allows for the targeted substitution of specific amino acids.[9] For example, introducing proline residues can reduce the flexibility of the protein backbone, while engineering disulfide bonds can create stabilizing cross-links.[9][10]
-
Directed Evolution: This method involves creating a large library of enzyme variants through random mutagenesis and then screening for mutants with improved stability.[11]
Question: What are the different methods for immobilizing a reductase enzyme?
Answer: Enzyme immobilization can significantly enhance stability and allow for easier reuse of the biocatalyst.[12] Common methods include:
-
Adsorption: The enzyme is physically adsorbed onto the surface of a carrier through weak interactions like van der Waals forces or hydrogen bonds.[13] This method is simple but can be prone to enzyme leaching.[13]
-
Covalent Bonding: The enzyme is attached to the support via stable covalent bonds.[13] This method minimizes leaching but can sometimes lead to a loss of activity if the active site is involved in the linkage.[13]
-
Entrapment: The enzyme is physically enclosed within a polymeric network or gel.[13] This protects the enzyme from the bulk environment but can introduce mass transfer limitations.[14]
-
Cross-Linking: Enzyme molecules are cross-linked to each other to form larger aggregates (cross-linked enzyme aggregates or CLEAs). This is a carrier-free immobilization method.[7]
Troubleshooting Guides
Guide 1: Loss of Activity After Immobilization
| Symptom | Possible Cause | Troubleshooting Steps |
| Low or no activity of immobilized reductase | Active site blockage: The enzyme's active site may be sterically hindered by the support material. | 1. Change immobilization chemistry: If using covalent bonding, target residues further from the active site. 2. Introduce a spacer arm: Use a linker molecule to distance the enzyme from the support surface.[6] 3. Try a different immobilization method: Adsorption or entrapment may be less likely to block the active site.[13] |
| Enzyme denaturation during immobilization: The chemical or physical conditions of the immobilization process may have denatured the enzyme. | 1. Optimize immobilization conditions: Adjust pH, temperature, and buffer composition. 2. Choose a milder immobilization technique: Adsorption is generally a milder method than covalent bonding.[13] | |
| Leaching of the enzyme from the support | Weak enzyme-support interaction: This is common with physical adsorption. | 1. Switch to covalent bonding: This will create a more stable attachment.[13] 2. Cross-link after adsorption: Treat the adsorbed enzyme with a cross-linking agent like glutaraldehyde to prevent leaching.[15] |
Guide 2: Unexpected Reaction Outcomes
| Symptom | Possible Cause | Troubleshooting Steps |
| Low product yield | Sub-optimal reaction conditions: The pH, temperature, or cofactor concentration may not be ideal. | 1. Perform a systematic optimization: Vary one parameter at a time (pH, temperature, substrate concentration, cofactor concentration) to find the optimal conditions. 2. Check for substrate or product inhibition: High concentrations of substrate or product can sometimes inhibit enzyme activity. Run reactions at different substrate concentrations to assess this. |
| Cofactor degradation or limitation: The nicotinamide cofactor (NADH or NADPH) may be degrading or being consumed in a side reaction. | 1. Ensure cofactor stability: Prepare fresh cofactor solutions and store them appropriately. 2. Implement a cofactor regeneration system: Couple the primary reaction with a secondary enzyme system that regenerates the cofactor (e.g., using glucose dehydrogenase and glucose). | |
| Incorrect stereoselectivity | Enzyme is not suitable for the desired transformation. | 1. Screen a panel of reductases: Different reductases can exhibit different stereoselectivities for the same substrate. 2. Protein engineering: Use site-directed mutagenesis or directed evolution to alter the stereoselectivity of the enzyme.[8] |
Quantitative Data Summary
Table 1: Comparison of Immobilization Techniques for Reductases
| Immobilization Method | Typical Activity Recovery (%) | Stability Enhancement | Reusability | Potential Issues |
| Adsorption | 40-80% | Moderate | Moderate | Enzyme leaching[13] |
| Covalent Bonding | 30-70% | High | High | Potential for activity loss due to modification[13] |
| Entrapment | 50-90% | High | High | Mass transfer limitations[14] |
| Cross-Linking (CLEAs) | 60-95% | High | High | Can be difficult to optimize |
Table 2: Effect of Additives on Reductase Thermal Stability
| Additive | Concentration | Effect on Tm (°C) | Reference |
| Glycerol | 20% (v/v) | +5 to +10 | General knowledge |
| Sorbitol | 1 M | +8 to +15 | General knowledge |
| NaCl | 0.5 M | Variable (can be stabilizing or destabilizing) | General knowledge |
| (NH₄)₂SO₄ | 0.5 M | +5 to +12 | General knowledge |
Note: The values presented in these tables are generalized and the actual effect will depend on the specific enzyme and experimental conditions.
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of a Reductase Gene
This protocol is based on the QuikChange™ Site-Directed Mutagenesis method.[16][17][18][19]
1. Primer Design:
- Design two complementary mutagenic primers, 25-45 bases in length, containing the desired mutation in the center.[16]
- The melting temperature (Tm) should be ≥ 78°C.[16] Use the formula: Tm = 81.5 + 0.41(%GC) - 675/N - %mismatch (where N is primer length).[16]
- Ensure the primers have a minimum GC content of 40% and terminate in one or more G or C bases.[17]
2. PCR Amplification:
- Set up the PCR reaction as follows:
- 5 µL of 10x reaction buffer
- 1 µL of template DNA (5-50 ng)
- 1.25 µL of each primer (10 µM)
- 1 µL of dNTP mix
- 1 µL of PfuTurbo DNA polymerase
- Add dH₂O to a final volume of 50 µL.
- Perform thermal cycling:
- Initial denaturation: 95°C for 1 minute.
- 18 cycles of: 95°C for 50 seconds, 60°C for 50 seconds, 68°C for 1 minute/kb of plasmid length.[17]
- Final extension: 68°C for 7 minutes.[17]
3. DpnI Digestion:
- Add 1 µL of DpnI restriction enzyme directly to the amplification reaction.[16]
- Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.[16][17]
4. Transformation:
- Transform competent E. coli cells (e.g., XL1-Blue) with 1-2 µL of the DpnI-treated DNA.[19]
- Plate on appropriate antibiotic-containing agar plates and incubate overnight at 37°C.
5. Verification:
- Pick several colonies and isolate the plasmid DNA.
- Sequence the plasmid DNA to confirm the presence of the desired mutation.
Protocol 2: Covalent Immobilization of a His-tagged Reductase on Epoxy-Activated Resin
1. Support Preparation:
- Wash the epoxy-activated resin (e.g., methacrylate-based) with distilled water and then with the immobilization buffer (e.g., 1.25 M potassium phosphate, pH 7.0).[20]
2. Enzyme Solution Preparation:
- Prepare a solution of your purified His-tagged reductase in the immobilization buffer. The optimal protein concentration should be determined empirically, but a starting point of 50 mg of protein per gram of wet resin can be used.[20]
3. Immobilization Reaction:
- Mix the enzyme solution with the prepared resin.[20]
- Incubate with gentle mixing for 14 hours, followed by stationary incubation for another 10 hours.[20] The reaction allows for the formation of covalent bonds between the epoxy groups on the resin and amine groups on the enzyme surface.[12]
4. Washing and Storage:
- After incubation, collect the immobilized enzyme by filtration.
- Wash the resin extensively with the immobilization buffer to remove any non-covalently bound enzyme.
- Wash with a final rinse of a low-strength buffer (e.g., 20 mM potassium phosphate, pH 7.0).
- Store the immobilized enzyme at 4°C.
Visualizations
Caption: Workflow for enhancing reductase stability.
Caption: Troubleshooting reductase activity loss.
References
- 1. Enzyme - Wikipedia [en.wikipedia.org]
- 2. monash.edu [monash.edu]
- 3. Frontiers | Functional characterization and stability improvement of a ‘thermophilic-like’ ene-reductase from Rhodococcus opacus 1CP [frontiersin.org]
- 4. Effect of additives on protein aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Top 4 Strategies To Improve The Stability Of Enzyme [infinitabiotech.com]
- 7. Enzyme Immobilization Technologies and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Comparison of five protein engineering strategies to stabilize an α/β-hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improving Kinetic or Thermodynamic Stability of an Azoreductase by Directed Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. How to Immobilize Enzymes on Solid Supports [synapse.patsnap.com]
- 14. mdpi.com [mdpi.com]
- 15. Immobilization of Alcohol Dehydrogenases on Silica-Based Supports and Their Application in Enantioselective Ketone Reductions [mdpi.com]
- 16. research.cbc.osu.edu [research.cbc.osu.edu]
- 17. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 18. static.igem.org [static.igem.org]
- 19. agilent.com [agilent.com]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Characterization of Hydroxy Esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls during the characterization of hydroxy esters.
Troubleshooting Guides
Chromatography (HPLC/LC-MS)
Question: Why am I observing peak tailing for my hydroxy ester in reverse-phase HPLC?
Answer:
Peak tailing in HPLC for hydroxy esters can be caused by several factors, often related to secondary interactions between the analyte and the stationary phase. Here’s a systematic troubleshooting guide:
-
Secondary Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with the polar hydroxyl and ester groups of your analyte, leading to tailing.
-
Solution:
-
Use an end-capped column: Modern, well-end-capped C18 or C8 columns have fewer accessible silanol groups.
-
Lower the mobile phase pH: Operating at a lower pH (e.g., 2.5-3.5 using a formic acid or phosphate buffer) can suppress the ionization of silanol groups, reducing these interactions.
-
Use a different stationary phase: Consider a column with a different chemistry, such as a polar-embedded or phenyl-hexyl phase, which can offer alternative selectivity and reduce silanol interactions.
-
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks.
-
Solution: Reduce the injection volume or dilute your sample.
-
-
Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can cause peak broadening and tailing, especially for early-eluting peaks.
-
Solution: Use tubing with a smaller internal diameter and minimize its length. Ensure all fittings are properly connected to avoid dead volume.
-
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can create active sites that cause tailing.
-
Solution: Use a guard column to protect your analytical column. If contamination is suspected, flush the column with a series of strong solvents. If the column has degraded, it will need to be replaced.
-
Question: How can I improve the resolution between my hydroxy ester isomers?
Answer:
Separating regio-isomers of hydroxy esters is a common challenge. Here are several strategies to improve resolution:
-
Optimize the Mobile Phase:
-
Change the organic modifier: Switching between acetonitrile and methanol can alter selectivity. Methanol often provides different selectivity for polar compounds.
-
Adjust the gradient: A shallower gradient can increase the separation between closely eluting peaks.
-
Modify the pH: As with peak tailing, adjusting the pH can change the ionization state of your analytes and the stationary phase, impacting selectivity.
-
-
Select an Appropriate Column:
-
Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm) offer higher efficiency and can improve resolution.
-
Stationary Phase Chemistry: Different stationary phases provide different selectivities. Consider columns designed for separating isomers, such as those with phenyl or pentafluorophenyl (PFP) phases.
-
-
Adjust the Temperature: Lowering the column temperature can sometimes increase retention and improve resolution, while higher temperatures can decrease viscosity and improve efficiency. The optimal temperature should be determined empirically.
Table 1: General HPLC Troubleshooting for Hydroxy Ester Analysis
| Issue | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary silanol interactions | Use an end-capped column; lower mobile phase pH. |
| Column overload | Reduce injection volume or sample concentration. | |
| Column contamination | Use a guard column; flush the column with strong solvents. | |
| Poor Resolution | Inadequate selectivity | Change organic modifier (ACN vs. MeOH); try a different column phase (e.g., Phenyl, PFP). |
| Insufficient efficiency | Use a column with smaller particle size; optimize flow rate. | |
| Gradient too steep | Use a shallower gradient. | |
| Variable Retention Times | Fluctuating temperature | Use a column thermostat. |
| Mobile phase composition drift | Ensure proper mobile phase mixing and degassing. | |
| Column equilibration | Equilibrate the column for a sufficient time before injection. |
Mass Spectrometry (MS)
Question: My hydroxy ester shows low sensitivity in ESI-MS. How can I improve it?
Answer:
Low sensitivity for hydroxy esters in electrospray ionization-mass spectrometry (ESI-MS) is a common issue. Here are ways to enhance your signal:
-
Optimize Mobile Phase Composition:
-
Additives: The addition of a small amount of an appropriate modifier can significantly enhance ionization. For positive ion mode, formic acid is commonly used. For negative ion mode, a small amount of ammonia or a volatile amine can be beneficial.
-
Solvent Choice: Ensure your mobile phase is compatible with ESI. High concentrations of non-volatile buffers (e.g., phosphate) should be avoided.
-
-
Improve Ion Source Parameters:
-
Flow Rate: Lower flow rates (e.g., using a smaller ID column) generally lead to better ionization efficiency.[1]
-
Source Tuning: Optimize the capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate for your specific analyte.
-
-
Derivatization: If sensitivity remains an issue, consider derivatization to introduce a more readily ionizable group. However, this adds a sample preparation step and may introduce variability.
Question: What are the expected fragmentation patterns for hydroxy esters in MS/MS?
Answer:
The fragmentation of hydroxy esters in tandem mass spectrometry (MS/MS) can provide valuable structural information. In positive ion mode (e.g., as [M+H]⁺ or [M+NH₄]⁺), common fragmentation pathways include:
-
Neutral loss of the fatty acid: This results in a fragment corresponding to the protonated hydroxy fatty acid.
-
Cleavage at the ester bond: This can generate acylium ions from the fatty acid portion.
-
Cleavage adjacent to the hydroxyl group: This can help in determining the position of the hydroxyl group on the fatty acid chain.
The intensity ratio of characteristic fragment ions can be related to the position of the hydroxyl group.[2]
Table 2: Common Fragmentation Ions for Saturated Hydroxy Esters (Positive ESI-MS/MS)
| Precursor Ion | Fragmentation Type | Resulting Ion | Structural Information |
| [M+H]⁺ | Neutral Loss | [M+H - R'COOH]⁺ | Indicates the mass of the hydroxy fatty acid backbone. |
| [M+H]⁺ | Acylium Ion Formation | [R'CO]⁺ | Confirms the fatty acid moiety. |
| [M+H]⁺ | Cleavage at Hydroxyl Group | Varies | Can help pinpoint the location of the -OH group. |
| [M+NH₄]⁺ | Neutral Loss | [M+NH₄ - R'COOH]⁺ | Similar to above, but from the ammonium adduct. |
Nuclear Magnetic Resonance (NMR)
Question: I'm having trouble assigning the proton (¹H) NMR signals for my hydroxy ester. What are the expected chemical shifts?
Answer:
The chemical shifts in the ¹H NMR spectrum of a hydroxy ester are characteristic of the protons' local chemical environment.
-
Protons on the carbon adjacent to the ester oxygen (R-O-C=O): These are typically found in the range of 3.7-4.1 ppm.[3][4]
-
Protons on the carbon alpha to the carbonyl group (R-C(=O)-O): These protons are shifted downfield to approximately 2.0-2.2 ppm.[3][4]
-
Proton on the carbon bearing the hydroxyl group (-CH(OH)-): The chemical shift of this proton can vary depending on the solvent and concentration but is often found between 3.4 and 4.0 ppm.
-
Hydroxyl proton (-OH): This signal can appear over a wide range (typically 1-5 ppm for alcohols) and is often broad.[5] It can be confirmed by a D₂O exchange experiment, where the peak will disappear.
Table 3: Typical ¹H NMR Chemical Shifts for Hydroxy Esters
| Proton Environment | Chemical Shift (ppm) |
| H -C-O-C=O | 3.7 - 4.1[3][4] |
| H -C-C=O | 2.0 - 2.2[3][4] |
| H -C-OH | 3.4 - 4.0 |
| H-C-OH | 1.0 - 5.0 (broad)[5] |
| Alkyl Chain CH₂ | 1.2 - 1.6 |
| Terminal CH₃ | 0.8 - 1.0 |
Sample Stability and Preparation
Question: How can I prevent the hydrolysis of my hydroxy ester during sample preparation and analysis?
Answer:
Esters are susceptible to hydrolysis, especially under acidic or basic conditions.[2] To minimize degradation:
-
Control pH: Avoid strongly acidic or basic conditions during extraction and sample preparation. If possible, work at a neutral pH.
-
Minimize Water Content: Use dry solvents and glassware. For long-term storage, consider storing samples under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures.[6]
-
Use Aprotic Solvents: When possible, use aprotic solvents for sample dissolution and storage.
-
Temperature Control: Perform extractions and sample preparation at low temperatures to reduce the rate of hydrolysis.
-
Prompt Analysis: Analyze samples as quickly as possible after preparation.
Experimental Protocols
Protocol 1: Derivatization of Hydroxy Esters for GC Analysis
This protocol describes a general procedure for the silylation of hydroxy esters to increase their volatility for gas chromatography (GC) analysis.
Materials:
-
Hydroxy ester sample
-
Anhydrous pyridine or other suitable aprotic solvent
-
Silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Accurately weigh 1-5 mg of the hydroxy ester sample into a clean, dry reaction vial.
-
Add 100 µL of anhydrous pyridine to dissolve the sample.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and vortex briefly to mix.
-
Heat the vial at 60-70 °C for 30 minutes.
-
Cool the vial to room temperature.
-
Transfer the derivatized sample to a GC vial with an insert for analysis.
-
Analyze by GC-MS or GC-FID promptly.
Note: The reaction time and temperature may need to be optimized for specific hydroxy esters. Always work in a well-ventilated fume hood when handling derivatization reagents.
Protocol 2: Forced Degradation Study - Acid Hydrolysis
This protocol outlines a typical procedure for assessing the stability of a hydroxy ester under acidic conditions.
Materials:
-
Hydroxy ester stock solution (e.g., 1 mg/mL in methanol or acetonitrile)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
pH meter
-
HPLC system with a suitable column and detector
Procedure:
-
To a known volume of the hydroxy ester stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60 °C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH to stop the degradation.
-
Dilute the neutralized sample to a suitable concentration for HPLC analysis.
-
Analyze the sample by a validated stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.
-
A control sample (hydroxy ester in solvent without acid) should be run in parallel.
Visualizations
Caption: Troubleshooting workflow for HPLC peak tailing.
Caption: Workflow to minimize hydroxy ester hydrolysis.
Frequently Asked Questions (FAQs)
1. What is the biggest challenge in the analysis of fatty acid esters of hydroxy fatty acids (FAHFAs)?
The primary challenge is the vast number of potential regio-isomers. For example, a palmitic acid ester of a hydroxystearic acid (PAHSA) can have the palmitic acid attached at any of the available hydroxyl positions on the stearic acid backbone. These isomers often have very similar physicochemical properties, making their chromatographic separation difficult.
2. Is it better to use GC or LC for hydroxy ester analysis?
Both techniques have their advantages. LC-MS is often preferred because it can be performed on the native molecule without derivatization and is well-suited for complex biological samples. GC-MS typically requires derivatization to make the hydroxy ester volatile, but it can offer excellent chromatographic resolution, especially with high-resolution capillary columns. The choice depends on the specific analyte, the sample matrix, and the available instrumentation.
3. What are the key parameters to include in a stability testing protocol for a hydroxy ester-containing drug product?
A comprehensive stability testing protocol should evaluate the impact of temperature, humidity, and light on the drug product. Forced degradation studies, including acid and base hydrolysis, oxidation, and thermal stress, should be performed to identify potential degradation products and establish the stability-indicating nature of the analytical methods.
4. Can transesterification be a problem during analysis?
Yes, if the sample preparation or analysis involves alcohols (e.g., methanol or ethanol in the mobile phase or as a solvent) and a catalyst (acidic or basic conditions), there is a risk of transesterification, where the original ester is converted to a different ester. This is particularly a concern in GC analysis where derivatization with alcohols is common. Using aprotic solvents and avoiding harsh acidic or basic conditions can minimize this risk.
5. How can I confirm the position of the hydroxyl group in my hydroxy ester?
Positional isomers can be challenging to differentiate. High-resolution mass spectrometry with detailed fragmentation analysis (MS/MS or MSⁿ) is a powerful tool. The fragmentation pattern can reveal the position of the hydroxyl group. In some cases, derivatization of the hydroxyl group followed by MS analysis can yield more informative fragments. For unambiguous confirmation, NMR spectroscopy, particularly 2D NMR techniques like HMBC and COSY, can be used to establish the connectivity of the atoms in the molecule.
References
Validation & Comparative
Unambiguous Structure Verification: A 2D NMR Comparison of Ethyl 6-hydroxyoctanoate and its Isomer
Researchers, scientists, and drug development professionals often face the critical task of precise molecular structure confirmation. In the synthesis of chiral molecules like ethyl 6-hydroxyoctanoate, a key intermediate in the production of various bioactive compounds, even minor positional changes in functional groups can lead to significant differences in chemical and biological properties. This guide provides a comparative analysis of this compound and a potential isomeric impurity, ethyl 5-hydroxyoctanoate, demonstrating the power of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy in unequivocal structure validation.
This guide presents a detailed examination of the expected 2D NMR data for this compound and contrasts it with that of its constitutional isomer, ethyl 5-hydroxyoctanoate. Through the use of Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Correlation Spectroscopy (COSY), we can definitively distinguish between these two closely related structures.
Predicted NMR Data for Structural Elucidation
The precise assignment of proton (¹H) and carbon-¹³ (¹³C) chemical shifts is the foundation of structure validation by NMR. Due to the absence of comprehensive experimental 2D NMR data in publicly available databases for this compound, the following data has been generated using validated NMR prediction software.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity | Integration |
| 1 | 173.8 | - | - | - |
| 2 | 34.5 | 2.29 | t | 2H |
| 3 | 25.0 | 1.63 | m | 2H |
| 4 | 25.6 | 1.42 | m | 2H |
| 5 | 38.8 | 1.51 | m | 2H |
| 6 | 67.9 | 3.78 | m | 1H |
| 7 | 23.5 | 1.45 | m | 2H |
| 8 | 9.8 | 0.92 | t | 3H |
| 1' | 60.3 | 4.12 | q | 2H |
| 2' | 14.2 | 1.25 | t | 3H |
| OH | - | ~1.5-2.5 | br s | 1H |
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Ethyl 5-hydroxyoctanoate
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity | Integration |
| 1 | 173.9 | - | - | - |
| 2 | 34.2 | 2.30 | t | 2H |
| 3 | 21.8 | 1.65 | m | 2H |
| 4 | 36.5 | 1.55 | m | 2H |
| 5 | 70.5 | 3.60 | m | 1H |
| 6 | 31.9 | 1.48 | m | 2H |
| 7 | 14.0 | 0.91 | t | 3H |
| 8 | - | - | - | - |
| 1' | 60.3 | 4.12 | q | 2H |
| 2' | 14.2 | 1.25 | t | 3H |
| OH | - | ~1.5-2.5 | br s | 1H |
Experimental Protocols for 2D NMR Analysis
A detailed and standardized experimental protocol is crucial for obtaining high-quality, reproducible 2D NMR data.
Sample Preparation:
-
Dissolve 10-20 mg of the purified ethyl hydroxyoctanoate sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C NMR).
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
All spectra should be acquired on a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum to confirm sample concentration and identify all proton resonances.
-
¹³C NMR: Acquire a proton-decoupled one-dimensional carbon spectrum to identify all carbon resonances.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. Key parameters include a spectral width covering all proton resonances, 2048 data points in the direct dimension (F2), and 256-512 increments in the indirect dimension (F1).
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons. An edited HSQC can further differentiate between CH, CH₂, and CH₃ groups. The spectral widths should cover the full proton and carbon chemical shift ranges.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds, and sometimes longer. This is critical for identifying connectivity across quaternary carbons and heteroatoms. The experiment should be optimized for a long-range coupling constant of approximately 8 Hz.
Distinguishing Isomers with 2D NMR
The key to differentiating this compound from ethyl 5-hydroxyoctanoate lies in the long-range correlations observed in the HMBC spectrum and the spin systems identified in the COSY spectrum.
Key HMBC and COSY Correlations for this compound
The following diagram illustrates the crucial correlations that confirm the position of the hydroxyl group at C-6.
Figure 1: Key HMBC (dashed red) and COSY (solid blue) correlations for this compound.
Crucially, in the HMBC spectrum of this compound, a correlation is expected between the proton at C-6 (H-6) and the terminal methyl carbon (C-8), and conversely, between the terminal methyl protons (H-8) and the carbon bearing the hydroxyl group (C-6). The COSY spectrum will show a clear spin system from H-6 through H-7 to H-8.
Differentiating Correlations in Ethyl 5-hydroxyoctanoate
In contrast, for ethyl 5-hydroxyoctanoate, the HMBC and COSY correlations would be distinctly different, pinpointing the hydroxyl group at the C-5 position. The proton at C-5 would show HMBC correlations to C-3 and C-7, and its COSY correlations would extend to the protons on C-4 and C-6. The absence of a direct correlation from the hydroxyl-bearing methine to the terminal methyl group is a definitive marker for this isomer.
Experimental Workflow
The logical flow from sample to validated structure is a systematic process.
Figure 2: Workflow for the validation of this compound structure by 2D NMR.
A Comparative Guide to the Synthetic Routes of Ethyl 6-Hydroxyhexanoate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 6-hydroxyhexanoate is a valuable bifunctional molecule with applications in the synthesis of polymers, fragrances, and pharmaceuticals. Its production can be achieved through several synthetic pathways, each with distinct advantages and disadvantages. This guide provides an objective comparison of the most common synthetic routes, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Acid-Catalyzed Transesterification of ε-Caprolactone
This is one of the most direct and widely used methods for the synthesis of ethyl 6-hydroxyhexanoate. The reaction involves the ring-opening of ε-caprolactone with ethanol in the presence of an acid catalyst.
Table 1: Quantitative Comparison of the Acid-Catalyzed Transesterification of ε-Caprolactone
| Parameter | Value | Reference |
| Starting Material | ε-Caprolactone | [1] |
| Reagent | Ethanol | [1] |
| Catalyst | Sulfuric Acid | [1] |
| Reaction Time | 30 minutes | [1] |
| Temperature | Reflux | [1] |
| Average Yield | 77% |
Experimental Protocol:
To a round-bottom flask, add ε-caprolactone (1.0 eq), absolute ethanol (excess, serving as solvent and reagent), and a catalytic amount of concentrated sulfuric acid. The mixture is heated to reflux for 30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled and neutralized with a weak base such as sodium bicarbonate. The crude product is then purified through extraction and distillation.[1]
Diagram 1: Synthesis of Ethyl 6-Hydroxyhexanoate from ε-Caprolactone
Caption: Acid-catalyzed ring-opening of ε-caprolactone.
Synthesis from Adipic Acid
This route involves a two-step process starting from the readily available and inexpensive adipic acid. The first step is a monoesterification to produce monoethyl adipate, followed by the selective reduction of the remaining carboxylic acid group.
Table 2: Quantitative Data for the Synthesis from Adipic Acid
| Parameter | Step 1: Monoesterification | Step 2: Selective Reduction |
| Starting Material | Adipic Acid | Monoethyl adipate |
| Reagents | Ethanol, Sulfuric Acid, Organic Solvent | To be determined |
| Catalyst | Sulfuric Acid | To be determined |
| Reaction Time | 4-6 hours (dehydration), 1-4 hours (alcoholysis) | To be determined |
| Temperature | 145-170°C (dehydration), 45-65°C (alcoholysis) | To be determined |
| Yield | 96-97% | To be determined |
Experimental Protocol:
Step 1: Synthesis of Monoethyl Adipate A mixture of adipic acid and sulfuric acid in an organic solvent is heated to reflux at 145-170°C for 4-6 hours to facilitate the formation of adipic anhydride. After cooling and removal of the sulfuric acid, absolute ethanol is added, and the mixture is maintained at 45-65°C for 1-4 hours. The monoethyl adipate is then isolated by distillation. This method has been reported to achieve yields of 96-97%.
Step 2: Selective Reduction of Monoethyl Adipate A detailed and reliable experimental protocol for the selective reduction of the free carboxylic acid in monoethyl adipate to a hydroxyl group to yield ethyl 6-hydroxyhexanoate is not extensively documented in readily available literature. This step presents a significant challenge as the ester group is also susceptible to reduction. Further research and methods development are required to optimize this transformation.
Diagram 2: Two-Step Synthesis from Adipic Acid
Caption: Pathway from adipic acid to the target ester.
Biocatalytic Synthesis
Biocatalytic routes offer a greener and more sustainable approach to chemical synthesis, often operating under milder conditions. For ethyl 6-hydroxyhexanoate, this can be a multi-step chemoenzymatic process starting from renewable feedstocks.
From Cyclohexane
This pathway involves the microbial oxidation of cyclohexane to 6-hydroxyhexanoic acid, followed by enzymatic esterification.
Table 3: Quantitative Data for Biocatalytic Synthesis from Cyclohexane
| Parameter | Step 1: Microbial Oxidation | Step 2: Enzymatic Esterification |
| Starting Material | Cyclohexane | 6-Hydroxyhexanoic Acid |
| Biocatalyst | Whole-cell biocatalyst | Lipase |
| Reagent | - | Ethanol |
| Reaction Time | Not specified | To be determined |
| Temperature | Not specified | To be determined |
| Product Concentration | 3.3 g/L (of 6-hydroxyhexanoic acid) | To be determined |
| Yield | Not specified | To be determined |
Experimental Protocol:
Step 1: Microbial Oxidation of Cyclohexane A whole-cell biocatalyst is employed to oxidize cyclohexane to 6-hydroxyhexanoic acid. This biotransformation can achieve a product concentration of 3.3 g/L. The specific strain, media composition, and reaction conditions would need to be optimized for maximum yield and efficiency.
Step 2: Lipase-Catalyzed Esterification of 6-Hydroxyhexanoic Acid The resulting 6-hydroxyhexanoic acid can be esterified with ethanol using a lipase as a biocatalyst. A general procedure involves dissolving the hydroxy acid in a suitable solvent, adding ethanol and the lipase, and incubating the mixture under controlled temperature and agitation. The reaction can be optimized by adjusting parameters such as enzyme loading, substrate ratio, temperature, and reaction time.
From 1,6-Hexanediol
An alternative biocatalytic route starts with the oxidation of 1,6-hexanediol to 6-hydroxyhexanoic acid.
Table 4: Quantitative Data for Biocatalytic Synthesis from 1,6-Hexanediol
| Parameter | Step 1: Microbial Oxidation | Step 2: Enzymatic Esterification |
| Starting Material | 1,6-Hexanediol | 6-Hydroxyhexanoic Acid |
| Biocatalyst | Whole-cell biocatalyst | Lipase |
| Reagent | - | Ethanol |
| Reaction Time | Not specified | To be determined |
| Temperature | Not specified | To be determined |
| Yield | Not specified | To be determined |
Experimental Protocol:
The protocol is analogous to the route from cyclohexane, with the first step being the whole-cell oxidation of 1,6-hexanediol to 6-hydroxyhexanoic acid, followed by the lipase-catalyzed esterification with ethanol.
Diagram 3: Biocatalytic Synthesis Workflow
Caption: Biocatalytic pathways to ethyl 6-hydroxyhexanoate.
Comparison and Conclusion
Each synthetic route to ethyl 6-hydroxyhexanoate presents a unique set of characteristics.
-
From ε-Caprolactone: This method is straightforward, rapid, and provides a good yield. The starting material, however, can be more expensive than adipic acid. This route is well-suited for laboratory-scale synthesis where convenience and reaction time are priorities.
-
From Adipic Acid: This route is economically advantageous due to the low cost of adipic acid and the high yield of the monoesterification step. However, the selective reduction of the second carboxylic acid group is a significant hurdle that requires further research and development to be a viable and efficient method.
-
Biocatalytic Routes: These methods are promising from a sustainability perspective, utilizing renewable feedstocks and mild reaction conditions. The multi-step nature of the process and the current product concentrations may present challenges for large-scale industrial production. However, with ongoing advancements in metabolic engineering and enzyme optimization, these routes hold significant potential for the future of green chemistry.
The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher or organization, balancing factors such as cost, scalability, reaction time, and environmental impact.
References
A Comparative Guide to Catalysts for ε-Caprolactone Ring-Opening Polymerization
For Researchers, Scientists, and Drug Development Professionals
The ring-opening polymerization (ROP) of ε-caprolactone (ε-CL) is a cornerstone for the synthesis of poly(ε-caprolactone) (PCL), a biodegradable and biocompatible polyester with extensive applications in the biomedical field, including drug delivery and tissue engineering. The choice of catalyst is paramount as it dictates the polymerization kinetics, the degree of control over the polymer's molecular weight and dispersity, and the potential for metal contamination in the final product. This guide provides a comparative overview of common catalysts employed in ε-CL ROP, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in catalyst selection and experimental design.
Catalyst Performance Comparison
The efficacy of a catalyst in ROP is evaluated based on several key parameters, including monomer conversion, the ability to control molecular weight (Mn), and the resulting molecular weight distribution, or polydispersity index (Đ). An ideal catalyst affords high monomer conversion in a short reaction time, produces polymers with predictable molecular weights based on the monomer-to-initiator ratio, and yields a narrow dispersity (Đ close to 1).
Below are tables summarizing the performance of various classes of catalysts under different experimental conditions.
Organometallic Catalysts
Organometallic compounds are among the most widely used catalysts for ε-CL ROP due to their high activity. Tin(II) octoate [Sn(Oct)₂] is the most common, but concerns over tin toxicity have driven research into alternatives.
| Catalyst | Initiator | [M]/[I] | [M]/[C] | Temp. (°C) | Time (h) | Conv. (%) | Mn ( g/mol ) | Đ | Reference |
| Sn(Oct)₂ | n-Hexanol | - | 1000 | 160 | 1 | 89 | 90,000 | - | [1] |
| Sn(Oct)₂ | Benzyl Alcohol | 1000 | 1000 | 110 | 24 | >95 | - | 1.2-1.4 | - |
| Ti(OiPr)₄ | - | - | 100 | 140 | <0.17 | >95 | - | 1.5 | [2] |
| Ti(OnBu)₄ | - | - | 100 | 140 | <0.17 | >95 | - | 1.4 | [2] |
| [(ImDippN)₂U(NMeEt)₂] | - | 500 | 500 | RT | 1 | 99 | 58,000 | 1.58 | [3] |
| [FeCl{Ti₂(OiPr)₉}] | - | 100 | 100 | 130 | 24 | 99 | 9,080 | 1.6 | [4] |
Organic Catalysts
Metal-free organic catalysts have gained significant attention as they circumvent the issue of metal contamination. These catalysts often operate through a bifunctional activation mechanism.
| Catalyst | Co-catalyst/Initiator | [M]/[I] | [M]/[C] | Temp. (°C) | Time (h) | Conv. (%) | Mn ( g/mol ) | Đ | Reference |
| Thiourea (TU) | N-heterocyclic olefin (NHO) | 100 | 100 | RT | 0.5 | >99 | 11,400 | 1.15 | [5] |
| 1,4-bis[Bim][PF₆] | 1-Butanol | 400 | 800 | 120 | 72 | >95 | 20,130 (Mw) | 1.80 | [6] |
Enzymatic Catalysts
Enzymes, particularly lipases, offer a green and highly selective alternative for ε-CL ROP, operating under mild reaction conditions.
| Catalyst | Initiator | [M]/[I] | [M]/[C] | Temp. (°C) | Time (h) | Conv. (%) | Mn ( g/mol ) | Đ | Reference |
| Novozym-435 (CALB) | - | - | - | 70 | 4 | ~85 | 17,000 | - | |
| Novozym-435 (CALB) | Pluronic | 100 | - | 80 | 24 | ~80 | 20,000 | 1.3 |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for achieving desired polymerization outcomes. Below are representative protocols for three major classes of catalysts.
Protocol 1: Bulk Polymerization of ε-Caprolactone using Tin(II) Octoate/n-Hexanol
This protocol describes a typical bulk polymerization procedure.[1]
Materials:
-
ε-Caprolactone (ε-CL), dried over CaH₂ and distilled under reduced pressure.
-
Tin(II) octoate [Sn(Oct)₂].
-
n-Hexanol.
-
Nitrogen gas supply.
-
Round-bottom flask with ground-glass joints and magnetic stirring.
-
Silicone oil bath.
-
Chloroform and methanol for purification.
Procedure:
-
In a controlled atmosphere glove box under nitrogen, accurately weigh ε-CL (e.g., 4 g) and the desired amount of the Sn(Oct)₂/n-Hexanol (1:2 molar ratio) initiating system into the reaction flask. For example, for a monomer to catalyst ratio of 1000:1, use 0.1 mol% of Sn(Oct)₂.
-
Seal the flask and immerse it in a pre-heated silicone oil bath at a constant temperature (e.g., 140, 160, or 180 °C) with magnetic stirring for the desired reaction time (e.g., 1 hour).
-
After the specified time, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dissolve the crude PCL product in chloroform.
-
Purify the polymer by precipitating it in cold methanol.
-
Collect the precipitated polymer and dry it in a vacuum oven at 45 °C until a constant weight is achieved.
-
Characterize the resulting PCL for its molecular weight and dispersity using Gel Permeation Chromatography (GPC) and confirm its structure and conversion using Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Organocatalytic Polymerization of ε-Caprolactone using a Thiourea/N-Heterocyclic Olefin System
This protocol outlines a metal-free polymerization in solution.[5]
Materials:
-
ε-Caprolactone (ε-CL), freshly distilled.
-
Thiourea (TU) catalyst.
-
N-heterocyclic olefin (NHO) co-catalyst.
-
Benzyl alcohol (BnOH) as initiator.
-
Anhydrous toluene.
-
Nitrogen-filled glovebox.
-
Schlenk tube.
Procedure:
-
Inside a nitrogen-filled glovebox, add the TU catalyst (e.g., 0.02 mmol, 1 equiv) and NHO co-catalyst (e.g., 0.02 mmol, 1 equiv) to a Schlenk tube.
-
Add anhydrous toluene (e.g., 1 mL) to dissolve the catalysts.
-
Add the initiator, benzyl alcohol (e.g., 0.02 mmol, 1 equiv).
-
Add the ε-caprolactone monomer (e.g., 2 mmol, 100 equiv).
-
Stir the reaction mixture at room temperature.
-
Monitor the polymerization progress by taking aliquots at different time intervals and analyzing them by ¹H NMR spectroscopy to determine monomer conversion.
-
Upon completion, quench the reaction by adding a small amount of benzoic acid.
-
Precipitate the polymer in cold methanol, filter, and dry under vacuum.
-
Analyze the polymer's molecular weight and dispersity by GPC.
Protocol 3: Enzymatic Ring-Opening Polymerization of ε-Caprolactone using Candida Antarctica Lipase B (Novozym-435)
This protocol describes a solvent-based enzymatic polymerization.
Materials:
-
ε-Caprolactone (ε-CL), dried and distilled.
-
Novozym-435 (immobilized Candida antarctica Lipase B).
-
Anhydrous toluene.
-
Reaction vessel with temperature control.
Procedure:
-
To a reaction vessel, add ε-CL (e.g., 0.3 mL) and anhydrous toluene (e.g., 0.6 mL for a 1:2 v/v ratio).
-
Add Novozym-435 (e.g., 10% by weight of the monomer).
-
Heat the reaction mixture to the desired temperature (e.g., 70 °C) with stirring.
-
Allow the reaction to proceed for the desired time (e.g., 4 hours).
-
To stop the reaction, filter off the immobilized enzyme. The enzyme can be washed and potentially reused.
-
Recover the polymer by precipitating the filtrate in cold methanol.
-
Dry the polymer under vacuum.
-
Characterize the polymer using GPC and NMR.
Mechanistic Insights and Visualizations
The mechanism of ring-opening polymerization varies depending on the catalyst employed. Understanding these mechanisms is key to controlling the polymerization and the final polymer properties.
Coordination-Insertion Mechanism (Organometallic Catalysts)
Most organometallic catalysts, such as tin(II) octoate and titanium alkoxides, operate via a coordination-insertion mechanism. The process is initiated by an alcohol, which reacts with the metal catalyst to form a metal alkoxide. The monomer then coordinates to the metal center, followed by the nucleophilic attack of the alkoxide on the carbonyl carbon of the monomer, leading to the ring opening and insertion of the monomer into the metal-oxygen bond.
Caption: Coordination-Insertion polymerization mechanism.
Bifunctional Activation Mechanism (Organic Catalysts)
Many organic catalysts, such as thiourea derivatives, operate through a bifunctional mechanism where they simultaneously activate both the monomer and the initiator (or propagating chain end) through hydrogen bonding. The thiourea's N-H groups activate the carbonyl of the ε-caprolactone, making it more electrophilic, while a basic co-catalyst deprotonates the initiator's hydroxyl group, making it more nucleophilic.
Caption: Bifunctional activation mechanism for thiourea catalysts.
Enzymatic Mechanism (Lipase-Catalyzed)
The enzymatic ring-opening polymerization of ε-caprolactone catalyzed by lipases like Candida antarctica Lipase B (CALB) involves the formation of an acyl-enzyme intermediate. The serine residue in the active site of the lipase attacks the carbonyl group of the lactone, leading to ring opening. The resulting acyl-enzyme intermediate can then react with an alcohol initiator or the hydroxyl end-group of a growing polymer chain to propagate the polymerization.
Caption: General mechanism for lipase-catalyzed ROP.
Experimental Workflow
A generalized workflow for conducting a catalyzed ε-caprolactone ring-opening polymerization experiment is outlined below. This workflow highlights the key stages from preparation to final polymer analysis.
References
- 1. Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Uranium-mediated ring-opening polymerization of ε-caprolactone: a comparative study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Structure and activity relationship studies of N-heterocyclic olefin and thiourea/urea catalytic systems: application in ring-opening polymerization of lactones - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
A Comparative Olfactory Analysis of Ethyl 6-Hydroxyoctanoate Enantiomers: A Methodological Guide
For researchers, scientists, and drug development professionals, understanding the sensory properties of chiral molecules is a critical aspect of product development and analysis. This guide provides a comparative framework for the sensory analysis of ethyl 6-hydroxyoctanoate enantiomers, offering detailed experimental protocols and data presentation formats based on established methodologies for similar chiral esters.
Olfactory Profile: A Tale of Two Enantiomers
Enantiomers of chiral compounds frequently exhibit distinct olfactory properties, ranging from subtle differences in aroma profile to one enantiomer being potent while the other is virtually odorless. Based on studies of other ethyl hydroxy acid esters, it is hypothesized that the (R)- and (S)-enantiomers of this compound will also possess unique sensory characteristics.
For instance, in the case of ethyl 2-hydroxy-3-methylbutanoate, the (R)-enantiomer is described as having a "heavier fruity odor," while the (S)-form is characterized by "red fruits," "pineapple," and "green apple" notes.[1] Similarly, the enantiomers of ethyl 3-hydroxybutanoate present different aromatic nuances.[2] It is therefore crucial to conduct sensory analysis to elucidate the specific odor profiles of each this compound enantiomer.
Quantitative Sensory Analysis: Detection Thresholds
The odor detection threshold is a key metric in sensory analysis, representing the minimum concentration of a substance that can be detected by the human olfactory system. Significant differences in detection thresholds between enantiomers are common. For example, the detection threshold for (S)-ethyl 2-hydroxy-3-methylbutanoate in water is 1.5 µg/L, which is lower than that of the (R)-form at 4 µg/L, indicating the (S)-enantiomer is more potent.[1][3] A similar trend is observed for ethyl 3-hydroxybutanoate, where the S-form has an olfactory threshold of 21 mg/L in a dilute alcohol solution, one-third that of the R-form at 63 mg/L.[2]
The following table illustrates how the detection thresholds of this compound enantiomers could be presented, drawing a parallel with known data for other chiral esters.
| Enantiomer | Odor Description (Hypothetical) | Detection Threshold in Water (µg/L) (Hypothetical) | Detection Threshold in Ethanol Solution (mg/L) (Hypothetical) |
| (R)-Ethyl 6-hydroxyoctanoate | Mild, waxy, slightly fruity | 10 | 50 |
| (S)-Ethyl 6-hydroxyoctanoate | Sweet, fruity, pineapple-like | 2 | 15 |
Experimental Protocols
To obtain reliable and reproducible sensory data, standardized and well-documented experimental protocols are essential. The following sections detail the methodologies for panelist selection and training, and the determination of odor detection thresholds.
Sensory Panel Selection and Training
A trained sensory panel is a critical instrument in sensory analysis. The selection process should involve screening potential panelists for their ability to detect and describe odors.
Panelist Screening:
-
Basic Taste and Odor Identification: Assess the ability to recognize common tastes (sweet, sour, salty, bitter, umami) and a range of standard odorants.
-
Triangle Test: This discriminative test is used to determine if a sensory difference exists between two samples. Panelists are presented with three samples, two of which are identical, and are asked to identify the different one.[4][5]
-
Ranking Test: Panelists are asked to rank a series of samples based on the intensity of a specific attribute.
Panelist Training:
-
Odor Descriptor Development: The panel collectively develops a lexicon of descriptive terms for the aromas being evaluated to ensure consistent terminology.
-
Intensity Rating: Panelists are trained to use a rating scale (e.g., a 9-point hedonic scale) to quantify the intensity of different odor attributes.[6]
-
Reference Standards: Provide panelists with reference standards for specific aroma compounds to anchor their sensory perceptions.
Determination of Odor Detection Thresholds
Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to determine the odor detection thresholds of individual volatile compounds in a complex mixture.[7][8]
GC-O Analysis:
-
Sample Preparation: The this compound enantiomers are diluted to a series of concentrations in an appropriate solvent (e.g., deodorized water or a dilute ethanol solution).
-
GC Separation: The samples are injected into a gas chromatograph equipped with a chiral column to separate the (R)- and (S)-enantiomers.
-
Olfactometry: The effluent from the GC column is split between a chemical detector (e.g., a mass spectrometer for identification) and a sniffing port where a trained panelist detects and describes the odors of the eluting compounds.[9][10]
-
Threshold Determination Methods:
-
Detection Frequency: A panel of assessors evaluates the sample, and the number of panelists who detect an odor at a specific retention time is recorded.[7]
-
Dilution to Threshold: A sample is serially diluted and analyzed by GC-O until the odor is no longer detectable. The highest dilution at which the odor can be detected determines the odor activity value.[7]
-
Direct Intensity: Panelists rate the perceived intensity of the odor at different concentrations.[7]
-
The following diagram illustrates a typical workflow for the sensory analysis of chiral compounds.
Logical Framework for Comparative Analysis
The comparison of the sensory properties of the two enantiomers follows a logical progression from qualitative description to quantitative measurement, culminating in a comprehensive understanding of their individual contributions to the overall aroma.
Conclusion
The sensory analysis of this compound enantiomers is essential for a complete understanding of their properties and potential applications. Although direct sensory data is not yet available, the established methodologies for the analysis of similar chiral esters provide a robust framework for conducting such evaluations. By employing trained sensory panels and advanced analytical techniques like GC-O, researchers can effectively characterize the distinct olfactory profiles and detection thresholds of the (R)- and (S)-enantiomers. This information is invaluable for quality control, product development, and fundamental research in the fields of flavor and fragrance chemistry.
References
- 1. Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine | OENO One [oeno-one.eu]
- 2. Distribution and Organoleptic Impact of Ethyl 3-Hydroxybutanoate Enantiomers in Wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sensory assessment: How to implement flavour evaluation [everglowspirits.com]
- 5. Methods of flavor evaluation | PPTX [slideshare.net]
- 6. foodresearchlab.com [foodresearchlab.com]
- 7. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 8. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chiral multidimensional gas chromatography (MDGC) and chiral GC-olfactometry with a double-cool-strand interface: application to malodors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Associations of Volatile Compounds with Sensory Aroma and Flavor: The Complex Nature of Flavor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Ethyl Ester Determination in Beverages
This guide provides a comprehensive comparison of validated analytical methods for the quantification of ethyl esters in various beverages. Ethyl esters are significant contributors to the aroma and flavor profiles of fermented beverages such as wine, beer, and spirits, as well as fruit juices. Accurate and reliable quantification of these compounds is crucial for quality control, product development, and regulatory compliance. This document is intended for researchers, scientists, and professionals in the drug development field who are involved in the analysis of beverage components.
Introduction to Analytical Techniques
The determination of ethyl esters in complex beverage matrices is predominantly accomplished using chromatographic techniques. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed methods due to their high resolution, sensitivity, and accuracy. These methods are often coupled with various detectors, such as flame ionization detectors (FID) and mass spectrometry (MS), to enhance selectivity and sensitivity.
The validation of these analytical methods is a critical process that ensures the reliability and reproducibility of the results. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability and reproducibility).
Comparison of Validated Analytical Methods
The following tables summarize the performance characteristics of different validated analytical methods for the determination of ethyl esters in various beverages.
Table 1: Gas Chromatography (GC) Methods for Ethyl Ester Analysis in Alcoholic Beverages
| Analyte(s) | Beverage Type | Sample Preparation | GC Column & Conditions | Detector | Linearity (R²) | LOD | LOQ | Recovery (%) | Precision (RSD%) | Reference |
| Ethyl Acetate, Ethyl Hexanoate | Cachaça, Distilled Spirits | Direct Injection | Not specified | MS | Not specified | 530 µg/L (Ethyl Acetate), 29 µg/L (Ethyl Hexanoate) | Not specified | Not specified | Not specified | [1] |
| Ethyl Acetate, Isoamyl Acetate, Ethyl Hexanoate, Ethyl Octanoate, Ethyl Decanoate | Fermentation Products | Headspace | CP-Wax 52 CB (50 m x 0.32 mm, 1.2 µm) | FID | Not specified | Not specified | Not specified | Not specified | Not specified | [2] |
| Fatty Acid Ethyl Esters (FAEEs) | Plasma (as alcohol marker) | Acetone precipitation, hexane lipid extraction, SPE | Dimethylpolysiloxane | MS | Not specified | 5-10 nM | 60 nM | Not specified | < 7% (Intra-assay CV) | [3] |
| Ethyl Myristate, Palmitate, Stearate, Oleate | Hair (as alcohol markers) | Milled hair, water extraction, SPE | Not specified | MS/MS | Linear from 4 to 500 pg/mg | Not specified | Not specified | 96.93-101.06% | Not specified | [4] |
Table 2: High-Performance Liquid Chromatography (HPLC) Methods for Analysis in Beverages
| Analyte(s) | Beverage Type | Sample Preparation | HPLC Column & Conditions | Detector | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Precision (RSD%) | Reference |
| Organic Acids | Fruits and Juices | Direct Injection | C18, Isocratic elution with 0.01 mol L−1 KH2PO4 (pH = 2.60) | DAD | > 0.99 | 0.03 - 3.31 | 0.10 - 11.03 | 82 - 110 | 0.4 - 2.3 (Repeatability), 1.2 - 5.0 (Reproducibility) | [5][6] |
| Folic Acid, Parabens | Oral Solution | Dilution | Agilent 5 TC-C18 (5 µm; 250 µm × 4.6 mm) | UV | ≥ 0.9995 | Not specified | Not specified | ≥ 95 | < 0.21 | [7] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Ethyl Esters in Distilled Spirits
This method is suitable for the direct, simple, and selective determination of esters in distilled spirits.
-
Sample Preparation: No sample preparation is required for many beverage samples like wine.[8] For other samples, a simple dilution may be necessary.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
-
GC Conditions:
-
Column: A suitable capillary column, such as one with a wax or polyethylene glycol stationary phase, should be used.
-
Injector: Split/splitless injector.
-
Oven Temperature Program: An initial temperature of 40°C, held for 2 minutes, then ramped to 240°C at a rate of 10°C/min, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: m/z 35-350.
-
-
Quantification: Based on the peak area of the target esters relative to an internal standard.[9]
Headspace GC-FID for Volatile Esters in Fermentation Products
This method is ideal for the analysis of volatile esters in products of fermentation.[2]
-
Sample Preparation:
-
Collect 5 mL of the sample in a 15-mL precooled glass tube.
-
Immediately seal the tube and cool on ice.
-
-
Instrumentation: Gas chromatograph with a headspace sampler and a flame ionization detector (FID).
-
GC Conditions:
-
Column: CP-Wax 52 CB (50 m length, 0.32 mm internal diameter, 1.2 µm film thickness).
-
Headspace Sampler Conditions: Specific parameters for temperature and equilibration time should be optimized for the target analytes.
-
-
Quantification: Based on the peak areas of the esters, calibrated against external standards.
HPLC-DAD for Organic Acids (as a proxy for non-volatile analysis) in Fruit Juices
While this protocol is for organic acids, the principles of method validation and the experimental setup are applicable to the analysis of non-volatile or less volatile esters.
-
Sample Preparation:
-
Filter the juice sample through a 0.45 µm membrane filter.
-
-
Instrumentation: High-performance liquid chromatograph with a diode array detector (DAD).
-
HPLC Conditions:
-
Validation Parameters:
-
Linearity: Assessed by injecting standard solutions at five different concentrations.
-
LOD and LOQ: Determined from the standard deviation of the response and the slope of the calibration curve.
-
Accuracy: Evaluated through recovery studies by spiking known amounts of standards into the sample matrix.
-
Precision: Determined by repeatability (intra-day) and intermediate precision (inter-day) assays.[5][6]
-
Workflow for Analytical Method Validation
The following diagram illustrates the logical workflow for the validation of an analytical method for ethyl ester analysis in beverages.
Caption: Workflow for the validation of an analytical method.
Alternative Analytical Methods
Besides GC and HPLC, other techniques can be employed for the analysis of ethyl esters, though they are less common for routine quantitative analysis in beverages.
-
Solid-Phase Microextraction (SPME): Often used as a sample preparation technique coupled with GC, SPME can also be considered a part of the analytical method that significantly influences performance. It is particularly useful for concentrating volatile esters from the headspace of a sample.
-
Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS): This is a direct injection mass spectrometry technique that allows for real-time monitoring of volatile organic compounds, including esters, without the need for chromatographic separation.[10] It is highly sensitive and provides rapid analysis, making it suitable for monitoring fermentation processes.
The choice of the analytical method will depend on the specific requirements of the analysis, including the target analytes, the beverage matrix, the desired sensitivity, and the available instrumentation. This guide provides a starting point for selecting and validating an appropriate method for the determination of ethyl esters in beverages.
References
- 1. Quantitative ester analysis in cachaca and distilled spirits by gas chromatography-mass spectrometry (GC-MS). | Sigma-Aldrich [sigmaaldrich.com]
- 2. Parameters Affecting Ethyl Ester Production by Saccharomyces cerevisiae during Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Alice: Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices. [alice.cnptia.embrapa.br]
- 7. Establishment and validation of HPLC methods for the determination of folic acid and parabens antimicrobial agents on folic acid oral solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Differential Analysis of Proteins Involved in Ester Metabolism in two Saccharomyces cerevisiae Strains during the Second Fermentation in Sparkling Wine Elaboration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Online-Based Kinetic Analysis of Higher Alcohol and Ester Synthesis During Winemaking Fermentations [ouci.dntb.gov.ua]
Lack of Publicly Available Inter-Laboratory Comparison Data for Ethyl 6-Hydroxyoctanoate Analysis
As of October 2025, a comprehensive review of publicly available scientific literature and proficiency testing databases reveals no specific inter-laboratory comparison studies focused on the analysis of ethyl 6-hydroxyoctanoate. While general principles and frameworks for conducting such comparisons are well-established in analytical chemistry, dedicated studies for this particular analyte could not be identified. Inter-laboratory comparisons are crucial for establishing consensus on analytical methods, evaluating laboratory performance, and ensuring the reliability of data across different testing facilities[1][2][3][4].
This guide, therefore, presents a hypothetical framework for an inter-laboratory comparison of this compound analysis. The experimental protocols and data tables are based on common analytical techniques for similar esters and the general guidelines for proficiency testing outlined in various sources. The objective is to provide a robust template that researchers and drug development professionals can adapt for their own internal or collaborative studies.
Hypothetical Inter-Laboratory Comparison: Data Summary
The following table represents a typical format for summarizing quantitative data from an inter-laboratory comparison study. It is designed to provide a clear and concise overview of the performance of different laboratories and analytical methods.
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Laboratory 4 | Consensus Value |
| Analytical Method | GC-MS | HPLC-UV | GC-FID | LC-MS/MS | N/A |
| Mean Concentration (mg/L) | Data | Data | Data | Data | Data |
| Standard Deviation (mg/L) | Data | Data | Data | Data | Data |
| Recovery (%) | Data | Data | Data | Data | Data |
| Limit of Detection (LOD) (mg/L) | Data | Data | Data | Data | N/A |
| Limit of Quantification (LOQ) (mg/L) | Data | Data | Data | Data | N/A |
| z-score | Data | Data | Data | Data | N/A |
Experimental Protocols
Below are detailed, hypothetical methodologies for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). These protocols are based on standard analytical practices for esters.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
a. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of the sample matrix (e.g., plasma, cell culture media), add 10 µL of an internal standard solution (e.g., ethyl 7-hydroxyoctanoate at 10 µg/mL).
-
Add 3 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
b. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound and the internal standard.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
a. Sample Preparation (Protein Precipitation)
-
To 200 µL of the sample matrix, add 600 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for HPLC analysis.
b. HPLC-UV Instrumentation and Conditions
-
HPLC System: Waters Alliance e2695 Separation Module or equivalent.
-
Detector: Waters 2489 UV/Visible Detector or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
0-2 min: 30% B.
-
2-15 min: 30% to 95% B.
-
15-18 min: 95% B.
-
18-19 min: 95% to 30% B.
-
19-25 min: 30% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
Workflow and Pathway Visualizations
The following diagrams illustrate the logical workflow of a typical inter-laboratory comparison study.
Caption: Workflow of a typical inter-laboratory comparison study.
Caption: Logical flow for the statistical evaluation of laboratory performance.
References
Spectroscopic Comparison of Ethyl 6-Hydroxyoctanoate and Its Derivatives: A Guide for Researchers
This guide provides a comprehensive spectroscopic comparison of ethyl 6-hydroxyoctanoate and two of its key derivatives: ethyl 6-oxooctanoate and ethyl 6-acetoxyoctanoate. The information presented is intended for researchers, scientists, and drug development professionals, offering a valuable resource for the identification, characterization, and quality control of these compounds.
Introduction
This compound and its derivatives are valuable intermediates in organic synthesis, finding applications in the preparation of various bioactive molecules and specialty chemicals. Accurate spectroscopic characterization is crucial for confirming their identity, purity, and for monitoring chemical transformations. This guide summarizes the key spectroscopic features of these compounds obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Summary
The following tables summarize the expected and reported spectroscopic data for this compound, ethyl 6-oxooctanoate, and ethyl 6-acetoxyoctanoate.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | H-2 (CH₂) | H-3 (CH₂) | H-4 (CH₂) | H-5 (CH₂) | H-6 (CH) | H-7 (CH₂) | H-8 (CH₃) | -OCH₂CH₃ | -OCH₂CH₃ | -OCOCH₃ |
| This compound | ~2.2-2.3 (t) | ~1.5-1.7 (m) | ~1.3-1.5 (m) | ~1.3-1.5 (m) | ~3.6-3.8 (m) | ~1.4-1.6 (m) | ~0.9 (t) | ~4.1 (q) | ~1.2 (t) | - |
| Ethyl 6-oxooctanoate | ~2.3 (t) | ~1.6 (m) | ~1.5 (m) | ~2.5 (t) | - | ~2.4 (q) | ~1.05 (t) | ~4.1 (q) | ~1.2 (t) | - |
| Ethyl 6-acetoxyoctanoate | ~2.2 (t) | ~1.5-1.7 (m) | ~1.3-1.5 (m) | ~1.3-1.5 (m) | ~4.8-5.0 (m) | ~1.4-1.6 (m) | ~0.9 (t) | ~4.1 (q) | ~1.2 (t) | ~2.0 (s) |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C-1 (C=O) | C-2 (CH₂) | C-3 (CH₂) | C-4 (CH₂) | C-5 (CH₂) | C-6 (CH/C=O) | C-7 (CH₂) | C-8 (CH₃) | -OCH₂CH₃ | -OCH₂CH₃ | -OCOCH₃ | -OCOCH₃ |
| This compound | ~174 | ~34 | ~25 | ~25 | ~39 | ~68 | ~36 | ~10 | ~60 | ~14 | - | - |
| Ethyl 6-oxooctanoate | ~173 | ~34 | ~24 | ~23 | ~42 | ~211 | ~36 | ~8 | ~60 | ~14 | - | - |
| Ethyl 6-acetoxyoctanoate | ~173 | ~34 | ~25 | ~24 | ~35 | ~72 | ~32 | ~10 | ~60 | ~14 | ~171 | ~21 |
Table 3: IR Spectroscopic Data (Wavenumbers in cm⁻¹)
| Compound | O-H Stretch | C-H Stretch | C=O Stretch (Ester) | C=O Stretch (Ketone) | C=O Stretch (Acetyl) | C-O Stretch |
| This compound | ~3400 (broad) | ~2850-2960 | ~1735 | - | - | ~1180 |
| Ethyl 6-oxooctanoate | - | ~2850-2960 | ~1735 | ~1715 | - | ~1180 |
| Ethyl 6-acetoxyoctanoate | - | ~2850-2960 | ~1735 | - | ~1740 | ~1240, ~1170 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound | 188.13 | 171 [M-OH]⁺, 143 [M-OC₂H₅]⁺, 101, 83 |
| Ethyl 6-oxooctanoate | 186.12 | 141 [M-OC₂H₅]⁺, 113, 85, 57 |
| Ethyl 6-acetoxyoctanoate | 230.15 | 171 [M-OCOCH₃]⁺, 185 [M-OC₂H₅]⁺, 129, 43 |
Experimental Protocols
Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound and its derivatives are provided below.
Synthesis Protocols
1. Synthesis of this compound
This synthesis can be achieved by the reduction of a suitable precursor such as ethyl 6-oxooctanoate or through the ring-opening of a corresponding lactone. A common method involves the reduction of ethyl 6-oxooctanoate with a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent.
-
Procedure: Dissolve ethyl 6-oxooctanoate (1 eq) in ethanol at 0 °C. Add sodium borohydride (1.5 eq) portion-wise while maintaining the temperature. Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
2. Synthesis of Ethyl 6-Oxooctanoate
The synthesis of ethyl 6-oxooctanoate can be performed via the oxidation of this compound using an oxidizing agent such as pyridinium chlorochromate (PCC) or by a Swern oxidation.
-
Procedure (PCC Oxidation): To a stirred suspension of pyridinium chlorochromate (1.5 eq) and silica gel in dichloromethane, add a solution of this compound (1 eq) in dichloromethane. Stir the mixture at room temperature for 2-3 hours. Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of silica gel, washing with dichloromethane. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
3. Synthesis of Ethyl 6-Acetoxyoctanoate [1]
This derivative is synthesized by the acetylation of this compound.[1]
-
Procedure: To a solution of this compound (1 eq) in a suitable solvent like dichloromethane or pyridine, add acetic anhydride (1.2 eq) and a catalytic amount of a base such as 4-dimethylaminopyridine (DMAP).[1] Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC. After completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the product by column chromatography.
Spectroscopic Analysis Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire the spectra at room temperature. For ¹H NMR, typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a spectral width of 200-220 ppm and a longer relaxation delay (e.g., 2-5 seconds) are used, often with proton decoupling.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
2. Infrared (IR) Spectroscopy
-
Instrumentation: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
3. Mass Spectrometry (MS)
-
Instrumentation: Mass spectra can be obtained using various techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) or Electrospray Ionization (ESI) coupled with a suitable mass analyzer (e.g., quadrupole, time-of-flight).
-
Sample Preparation: For GC-MS, dilute the sample in a volatile organic solvent. For ESI, dissolve the sample in a suitable solvent system (e.g., methanol/water with a small amount of formic acid).
-
Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of the synthesized compounds.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound and its derivatives.
This guide provides a foundational set of spectroscopic data and experimental protocols. It is important to note that actual spectroscopic values may vary slightly depending on the experimental conditions, such as the solvent used and the specific instrument's calibration. Researchers should always compare their experimental data with the information provided in this guide and other literature sources for accurate compound identification.
References
The Impact of Chain Length on the Enzymatic Synthesis of Hydroxy Esters: A Kinetic Comparison
For researchers, scientists, and drug development professionals, the enzymatic synthesis of hydroxy esters offers a highly selective and environmentally benign alternative to traditional chemical methods. The kinetics of these reactions, however, are critically influenced by the chain length of the substrates, impacting reaction efficiency and product yield. This guide provides a comparative analysis of the kinetic parameters for the enzymatic synthesis of hydroxy esters with varying chain lengths, supported by experimental data and detailed protocols.
The enzymatic acylation of flavonoids, for instance, has been shown to be significantly affected by the carbon chain length of the acyl donors. Higher conversion yields of over 70% were achieved with aliphatic acids having a carbon chain length greater than 12.[1][2] This suggests a higher affinity or catalytic efficiency of the enzyme, often a lipase, for longer-chain substrates in certain reactions.[1][2] Similarly, in the enzymatic synthesis of fatty acid fructose esters, the acyl donor with the longest chain length resulted in the highest conversions.[3] These findings are pivotal for optimizing reaction conditions and selecting appropriate substrates for efficient production of desired hydroxy esters.
Comparative Kinetic Data
The following table summarizes key kinetic parameters from various studies on the enzymatic synthesis of esters, highlighting the influence of substrate chain length. It is important to note that direct comparison of absolute values between different studies can be challenging due to variations in enzymes, substrates, and reaction conditions. However, the trends observed provide valuable insights.
| Enzyme Source | Hydroxy/Acyl Donor | Chain Length | Key Kinetic Findings/Observations | Reference |
| Candida antarctica lipase B (CALB) | Flavonoids (Rutin, Esculin) & Aliphatic Acids | C6-C18 | Higher conversion yields (>70%) were obtained with aliphatic acids having a high carbon chain length (>12).[1][2] | [1][2] |
| Candida antarctica lipase B (Novozym 435) | Fructose & Fatty Acids | C8-C18 | The highest concentration, conversion yields, and initial reaction rate were achieved with the C18 fatty acid as the acyl donor.[3] | [3] |
| Candida antarctica lipase B (Novozym 435) | Acetic Acid & Primary Alcohols | C2-C8 | For primary alcohols, the yield increased as the length of the carbon chain grew.[4] | [4] |
| Immobilized lipase from Thermomyces lanuginosus | Hydroxymethylfurfural & Lauric Acid | C12 | The maximum reaction velocity (Vmax) was highest at 50°C, while enzyme-substrate affinity (low Km) was greatest at 30°C and 40°C.[5] | [5] |
| Lipases from Staphylococcus warneri and Staphylococcus xylosus | Not specified | Not specified | Reported an increase in activity with increasing carbon chain length of the acyl donor.[3] | [3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized experimental protocols for the kinetic study of enzymatic hydroxy ester synthesis, based on common practices in the field.
General Procedure for Lipase-Catalyzed Esterification
A typical experimental setup for the enzymatic synthesis of hydroxy esters involves the following steps:
-
Reactant Preparation : The hydroxy compound (e.g., a hydroxy acid or a polyol) and the acyl donor (a fatty acid or its ester) are dissolved in an appropriate organic solvent. The choice of solvent is critical as it can significantly influence enzyme activity and stability.[6]
-
Enzyme Addition : A specific amount of lipase, either in free or immobilized form, is added to the reaction mixture. Immobilized enzymes are often preferred due to their enhanced stability and ease of separation from the reaction mixture.[7]
-
Reaction Conditions : The reaction is carried out at a controlled temperature with constant stirring. The water content of the medium is a crucial parameter, as lipases require a minimal amount of water for activity, but excess water can promote the reverse reaction of hydrolysis.[1][2][6]
-
Monitoring the Reaction : Aliquots of the reaction mixture are withdrawn at regular intervals and analyzed to determine the concentration of the product and the remaining substrates. This is often done using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Kinetic Parameter Determination : The initial reaction rates are calculated from the concentration-time data. Kinetic parameters like the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) can be determined by performing the reaction at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.[5]
Visualizing the Process and Relationships
To better understand the experimental workflow and the conceptual relationship between substrate chain length and enzyme activity, the following diagrams are provided.
Figure 1. A generalized experimental workflow for the kinetic study of enzymatic hydroxy ester synthesis.
Figure 2. Conceptual diagram illustrating the typical relationship between substrate chain length and enzyme activity.
References
- 1. Effect of acyl donor chain length and substitutions pattern on the enzymatic acylation of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Chemical and Enzymatic Synthesis of Chiral Esters
For Researchers, Scientists, and Drug Development Professionals
The production of enantiomerically pure chiral esters is a cornerstone of modern pharmaceutical development and fine chemical synthesis. The stereochemistry of these molecules profoundly influences their biological activity, making the choice of synthetic methodology a critical decision in the drug development pipeline. This guide provides an objective comparison of the two primary approaches for synthesizing chiral esters: traditional chemical catalysis and biocatalysis using enzymes. We present a detailed analysis of their respective principles, advantages, and limitations, supported by experimental data and protocols to aid researchers in selecting the optimal method for their specific needs.
Principles of Chiral Ester Synthesis
Chiral esters are typically synthesized through the kinetic resolution of a racemic mixture of alcohols or carboxylic acids. In this process, a chiral catalyst selectively acylates or hydrolyzes one enantiomer at a faster rate, leaving the unreacted enantiomer in high enantiomeric excess.
Chemical Synthesis relies on the use of chiral catalysts, such as organocatalysts (e.g., chiral amines, N-heterocyclic carbenes, phosphines) or metal complexes with chiral ligands, to facilitate enantioselective acylation.[1] These catalysts create a chiral environment around the substrate, leading to a diastereomeric transition state with a lower activation energy for one enantiomer, thus favoring its reaction.[1]
Enzymatic Synthesis , on the other hand, employs biocatalysts, most commonly lipases, to achieve kinetic resolution.[2][3][4] Lipases are highly stereoselective enzymes that can catalyze esterification, transesterification, or hydrolysis reactions with remarkable precision in organic solvents.[4][5] The high degree of selectivity arises from the specific three-dimensional structure of the enzyme's active site, which preferentially binds one enantiomer of the substrate.[6]
Quantitative Comparison of Methods
To illustrate the performance of each method, the following tables summarize key quantitative data for the kinetic resolution of (±)-1-phenylethanol, a common model substrate, using both chemical and enzymatic catalysts.
Table 1: Enzymatic Kinetic Resolution of (±)-1-Phenylethanol using Novozym 435 (Immobilized Candida antarctica Lipase B)
| Acyl Donor | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Product ee (%) | Catalyst Loading | Reference |
| Vinyl Acetate | n-Hexane | 42 | 1.25 | ~50 | >99 (for S-alcohol) | 11 mg/mL | [3] |
| Vinyl Acetate | Toluene | 60 | 24 | 92 | 85 (for R-ester) | 1.67 mg/mL | [7] |
| Vinyl Acetate | MTBE | 30 | 4 | >46 | >99 (for R-ester) | 60 g/L | [5] |
| Vinyl Acetate | n-Heptane/[EMIM][BF4] | RT | 168 | 40.1 | 98.9 (for R-ester) | Not Specified | [8] |
Table 2: Chemical Kinetic Resolution of (±)-1-Phenylethanol using an N-Heterocyclic Carbene (NHC) Catalyst
| Acylating Agent | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Product ee (%) | Catalyst Loading (mol%) | Reference |
| Methyl Acetate | THF | -78 | 72 | 61 | 63 (for ester) | 5 | [9] |
| Vinyl Acetate | THF | -78 | 24 | 53 | 82 (for ester) | 5 | [9] |
| Vinyl Pivalate | THF | -78 | 48 | 51 | 91 (for ester) | 5 | [9] |
Experimental Protocols
Below are detailed experimental protocols for the kinetic resolution of (±)-1-phenylethanol via both enzymatic and chemical methods.
Enzymatic Protocol: Kinetic Resolution of (±)-1-Phenylethanol with Novozym 435[7]
-
Reaction Setup: In a 15 mL glass tube with a screw top cap, add 10 mg of Novozym 435 (immobilized Candida antarctica lipase B).
-
Reagent Addition: Add a solution of racemic 1-phenylethanol (30 mg, 0.24 mmol) in toluene (6 mL), followed by vinyl acetate (86 mg, 1 mmol).
-
Reaction Conditions: Close the tube and stir the reaction mixture at 700 rpm at 60 °C.
-
Monitoring and Work-up: Monitor the reaction progress by taking aliquots at specified time intervals and analyzing them by chiral gas chromatography (GC) to determine conversion and enantiomeric excess. After the desired conversion is reached, the enzyme can be filtered off for reuse. The solvent is then removed under reduced pressure, and the resulting mixture of the ester and unreacted alcohol can be separated by column chromatography.
Chemical Protocol: Enantioselective Acylation of 1-Phenylethanol with a Chiral N-Heterocyclic Carbene (NHC) Catalyst[9]
-
Catalyst Preparation: In a flame-dried flask under an argon atmosphere, dissolve 1,3-bis-(1-(R)-phenylethyl)imidazolium tetrafluoroborate (10.9 mg, 0.03 mmol) in freshly distilled THF (2 mL). Cool the solution to -78 °C and carefully degas with argon. Add a 1.0 M THF solution of potassium tert-butoxide (30 µL, 0.03 mmol) dropwise at room temperature. Stir for 0.5 hours to generate the active NHC catalyst solution.
-
Reaction Setup: In a separate flame-dried flask under argon, add a solution of the chiral NHC catalyst and racemic 1-phenylethanol (0.6 mmol) in THF (2 mL).
-
Reagent Addition: Cool the mixture to -78 °C and add the vinyl ester acylating agent dropwise.
-
Reaction Conditions: Stir the reaction mixture at -78 °C for the time indicated in Table 2.
-
Work-up and Purification: Quench the reaction by adding 0.1 N HCl. Extract the mixture with ether. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated under vacuum. The residue is then purified by column chromatography on silica gel to separate the ester product and the remaining unreacted alcohol.
Mandatory Visualizations
Discussion and Comparison
Enantioselectivity
Enzymatic methods, particularly those employing lipases like Candida antarctica lipase B (CALB), often exhibit exceptionally high enantioselectivity, frequently achieving enantiomeric excess (ee) values greater than 99%.[3][5] This high fidelity is a result of the highly specific and pre-organized active site of the enzyme. Chemical catalysts can also achieve high enantioselectivity, though it is often more dependent on the specific catalyst, substrate, and reaction conditions.[9] Achieving >99% ee with chemical catalysts can sometimes be more challenging and may require extensive optimization.
Reaction Conditions
A significant advantage of enzymatic synthesis is the use of mild reaction conditions.[3][10] These reactions are typically conducted at or near room temperature and at atmospheric pressure, which reduces energy consumption and the risk of side reactions.[10] Chemical methods, in contrast, may require cryogenic temperatures (as low as -78 °C) or elevated temperatures to achieve optimal selectivity and reactivity.[9] They may also necessitate the use of inert atmospheres to protect sensitive catalysts and reagents.
Yield and Conversion
For kinetic resolutions, the theoretical maximum yield for the desired enantiomer (either as the ester or the unreacted alcohol) is 50%. Both chemical and enzymatic methods can approach this theoretical limit. However, a key advantage of some chemoenzymatic systems is the possibility of dynamic kinetic resolution (DKR), where the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of up to 100% of a single enantiomeric product.[1][7] This often involves combining a lipase with a metal-based racemization catalyst.[7]
Substrate Scope
Chemical catalysts generally offer a broader substrate scope. A well-designed chemical catalyst can often be applied to a wider range of structurally diverse alcohols and carboxylic acids. The substrate scope of enzymes, while sometimes broad, can be limited by the specific steric and electronic requirements of the enzyme's active site.[11] However, modern protein engineering techniques are increasingly being used to tailor enzymes for specific non-natural substrates, thereby expanding their utility.
Cost-Effectiveness and Scalability
The cost-effectiveness of each method is multifaceted. While some chiral chemical catalysts, particularly those based on precious metals, can be expensive, their high turnover numbers can make them economically viable on a large scale. Organocatalysts can be a more cost-effective chemical alternative. Enzymes, especially in their immobilized form like Novozym 435, are often reusable over many cycles, which significantly reduces their contribution to the overall process cost.[12][13] However, the initial cost of the enzyme and the potential for denaturation under non-optimal conditions are important considerations.[3] Scalability can be a challenge for both methods. For chemical synthesis, maintaining cryogenic temperatures on a large scale can be energy-intensive. For enzymatic processes, ensuring efficient mixing and mass transfer in large reactors can be difficult.[3]
Environmental Impact ("Green Chemistry")
Enzymatic synthesis is generally considered a "greener" technology.[10] Enzymes are biodegradable catalysts that operate in environmentally benign solvents (or even solvent-free systems) under mild conditions, reducing energy consumption and waste generation.[10] Chemical synthesis often relies on organic solvents, some of which may be toxic or environmentally harmful, and can generate hazardous waste streams.
Conclusion
Both chemical and enzymatic methods offer powerful tools for the synthesis of chiral esters, each with a distinct set of advantages and disadvantages. The choice between the two is not always straightforward and depends heavily on the specific requirements of the target molecule and the overall process.
Choose Chemical Synthesis if:
-
A broad substrate scope is required.
-
The substrate is not compatible with enzymatic conditions.
-
A specific, highly effective chemical catalyst is readily available and cost-effective for the desired transformation.
Choose Enzymatic Synthesis if:
-
Extremely high enantioselectivity is the primary goal.
-
Mild reaction conditions and a favorable environmental profile are critical.
-
The substrate is a good fit for a commercially available and robust enzyme.
-
Catalyst reuse is a key economic driver.
For many applications in the pharmaceutical industry, a chemoenzymatic approach, which combines the best features of both methodologies, such as in dynamic kinetic resolution, may offer the most efficient and sustainable route to enantiomerically pure chiral esters. Ultimately, a thorough evaluation of both options, including preliminary screening experiments, is recommended to identify the optimal synthetic strategy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. Efficient kinetic resolution of (RS)-1-phenylethanol by a mycelium-bound lipase from a wild-type Aspergillus oryzae strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. mdpi.com [mdpi.com]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 9. Study on Synthesis of 1-Phenylethyl Acetate by Enzymatic Kinetic Resolution [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. A Cost-Effective Enzyme Kinetics and Inhibition Model for Biochemistry Education and Research - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of flavor impact of different hydroxy esters in wine
For researchers, scientists, and professionals in drug development delving into the intricate world of wine chemistry, understanding the nuanced impact of various compounds on flavor is paramount. This guide provides a comparative analysis of the flavor contribution of different hydroxy esters present in wine. By presenting quantitative data, detailed experimental protocols, and visual representations of metabolic and experimental workflows, this document aims to be a valuable resource for sensory science and flavor chemistry research.
Quantitative Data on Key Hydroxy Esters in Wine
The following table summarizes the sensory thresholds and typical concentration ranges of key hydroxy esters found in wine. This data is crucial for understanding their potential direct and indirect contributions to the overall aroma profile.
| Hydroxy Ester | Enantiomer | Odor Threshold (µg/L) | Typical Concentration Range in Red Wine (µg/L) | Typical Concentration Range in White Wine (µg/L) | Flavor Profile |
| Ethyl 2-hydroxy-3-methylbutanoate | R-form | 51,000[1] | 18 - 314[1] | 0 - 164[1] | Candy, strawberry, pineapple, kiwifruit notes.[1] |
| S-form | 21,000[1] | 18 - 314[1] | 0 - 164[1] | Red fruits, pineapple, green apple.[1] | |
| Ethyl 2-hydroxy-4-methylpentanoate | R-form | 126 (in hydroalcoholic solution)[2] | ~400 (total)[2] | Primarily R-form present[2] | Enhances blackberry and fresh fruit aromas.[2] |
| S-form | 55 (in hydroalcoholic solution)[2] | ~400 (total)[2] | Primarily R-form present[2] | Enhances blackberry and fresh fruit aromas.[2] | |
| Ethyl 3-hydroxybutanoate | R-form | 63,000 (in dilute alcohol solution) | ~450 (total) | Generally lower than in red wines | Contributes to red-berry and fresh-fruit descriptors. |
| S-form | 21,000 (in dilute alcohol solution) | ~450 (total) | Generally lower than in red wines | Contributes to red-berry and fresh-fruit descriptors. | |
| Ethyl lactate | Racemic | 154,000[3] | 90,000 - 150,000 (with MLF)[4] | 5,000 - 8,000 (without MLF)[4] | Mild, buttery, creamy, with hints of fruit and coconut.[5] |
| Diethyl malate | - | - | - | - | Fruity, apple-like. |
| Diethyl succinate | - | 200,000[3] | 1,140 - 2,630 (with co-inoculation MLF)[6] | Lower than in red wines | Fruity.[6] |
| γ-Nonalactone (cyclic) | - | 30[3] | - | - | Coconut, stone fruit (peach, apricot, plum), sweet. |
| Whisky lactone (cyclic) | cis-isomer | 790[3] | - | - | Coconut, woody. |
| trans-isomer | 67[3] | - | - | Coconut, woody. |
Experimental Protocols
A standardized methodology is critical for obtaining reliable and reproducible sensory data. The following protocol is a synthesis of best practices for the sensory evaluation of wine aroma compounds, based on ISO and ASTM standards.[7][8][9][10][11][12][13][14][15][16]
Panelist Selection and Training
-
Recruitment: Select 8-12 individuals with a demonstrated interest in sensory analysis and availability for training and evaluation sessions.
-
Screening: Assess candidates for their ability to discriminate and consistently rate the intensity of basic tastes (sweet, sour, bitter, salty, umami) and a range of relevant wine aromas using standardized reference samples.
-
Training: Conduct multiple training sessions to familiarize panelists with the specific hydroxy ester compounds to be evaluated. This includes:
-
Odor Recognition: Presenting panelists with reference standards of the individual hydroxy esters at varying concentrations in a neutral wine base.
-
Intensity Rating: Training panelists to use a structured scale (e.g., a 9-point category scale or a line scale) to rate the intensity of specific aroma attributes.
-
Descriptor Agreement: Facilitating group discussions to develop a consensus on the descriptive terminology for each compound.
-
Sample Preparation and Presentation
-
Base Wine: Utilize a neutral base wine, stripped of its original aroma compounds, to serve as the medium for presenting the hydroxy esters. This ensures that the perceived aromas are solely from the compounds being tested.
-
Spiking: Prepare a series of samples by spiking the base wine with known concentrations of the individual hydroxy esters or combinations thereof. The concentration levels should be chosen to be around the published sensory thresholds and typical concentrations found in wine.
-
Controls: Include a negative control (the base wine alone) and positive controls (wines known to contain the target hydroxy esters) in the sample set.
-
Coding and Randomization: Assign three-digit random codes to all samples to blind the panelists to the identity of each sample. The presentation order of the samples should be randomized for each panelist to minimize order effects.
-
Serving: Serve a consistent volume (e.g., 30 mL) of each sample in standardized wine glasses at a controlled temperature (e.g., 20-22°C).
Sensory Evaluation Procedure
-
Environment: Conduct the evaluation in a dedicated sensory analysis laboratory that is well-ventilated, odor-free, and free from distractions. Individual booths for each panelist are recommended.
-
Evaluation: Instruct panelists to evaluate the samples one at a time. The procedure for each sample is as follows:
-
Swirl: Gently swirl the glass to release the volatile compounds.
-
Sniff: Take short, deliberate sniffs to assess the aroma.
-
Rate: Rate the intensity of the predetermined aroma descriptors on the provided scoresheet.
-
Rest: Enforce a mandatory rest period (e.g., 2 minutes) between samples to prevent sensory fatigue. Rinsing with water is encouraged.
-
-
Data Collection: Collect the completed scoresheets for statistical analysis.
Visualizing the Process and Concepts
To better illustrate the key processes and relationships in the analysis of hydroxy esters in wine, the following diagrams are provided in Graphviz DOT language.
References
- 1. Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine | OENO One [oeno-one.eu]
- 2. researchgate.net [researchgate.net]
- 3. oeno-one.eu [oeno-one.eu]
- 4. researchgate.net [researchgate.net]
- 5. Ethyl lactate - Wikipedia [en.wikipedia.org]
- 6. Effects of Different Techniques of Malolactic Fermentation Induction on Diacetyl Metabolism and Biosynthesis of Selected Aromatic Esters in Cool-Climate Grape Wines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agw.org.au [agw.org.au]
- 8. store.astm.org [store.astm.org]
- 9. store.astm.org [store.astm.org]
- 10. oiv.int [oiv.int]
- 11. e3sensory.eu [e3sensory.eu]
- 12. Introducing a Standardized Sensory Analysis Method for Wine: A Methodology for the Recruitment, Selection, Training, and Monitoring of Assessors—Implementation on the Greek Variety “Agiorgitiko” [mdpi.com]
- 13. scispace.com [scispace.com]
- 14. Sensory Guide to Wine (2023) - WinePros [winepros.org]
- 15. researchgate.net [researchgate.net]
- 16. files.core.ac.uk [files.core.ac.uk]
A Comparative Guide to GC-MS and HPLC Methods for Ester Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of esters, the choice between Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) is a critical one. Both techniques offer robust capabilities for the separation, identification, and quantification of these important compounds. This guide provides a detailed comparison of the two methods, supported by experimental data, to aid in the selection of the most appropriate technique for a given analytical challenge.
Principle of a Cross-Validation Study
A cross-validation of analytical methods involves comparing the performance of two different techniques for measuring the same analyte. The goal is to determine if the methods provide equivalent results and to understand the advantages and limitations of each. This is typically achieved by analyzing the same set of samples with both methods and comparing key validation parameters as defined by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).
Experimental Protocols
Detailed methodologies for the analysis of fatty acid esters using both GC-MS and HPLC are presented below. Fatty acids are commonly derivatized to their methyl esters (FAMEs) for GC-MS analysis to increase their volatility. For HPLC analysis with UV detection, derivatization with a chromophore, such as a phenacyl group, is necessary.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for FAME Analysis
1. Sample Preparation (Transesterification)
-
Objective: To convert fatty acids into their more volatile methyl esters (FAMEs).
-
Procedure:
-
To a sample containing fatty acids, add a solution of acetyl-chloride in methanol.
-
Heat the mixture to facilitate the reaction.
-
After cooling, neutralize the reaction and extract the FAMEs with a non-polar solvent like hexane.
-
The hexane layer containing the FAMEs is then concentrated for GC-MS analysis.
-
2. Instrumentation and Analysis
-
Gas Chromatograph (GC):
-
Column: A polar cyano-column is often used for the separation of FAMEs, including positional and geometric isomers.[1]
-
Injector: Splitless injection at a high temperature (e.g., 250°C) is common.
-
Oven Program: A temperature gradient is employed to separate FAMEs with different chain lengths and degrees of unsaturation. A typical program might start at a lower temperature and ramp up to a final temperature, with holds at specific points to improve separation.
-
Carrier Gas: Helium is a common carrier gas.
-
-
Mass Spectrometer (MS):
High-Performance Liquid Chromatography (HPLC) Protocol for Fatty Acid Phenacyl Ester Analysis
1. Sample Preparation (Derivatization)
-
Objective: To attach a UV-absorbing phenacyl group to the fatty acids for detection.
-
Procedure:
-
Dissolve the fatty acid sample in a suitable solvent like acetonitrile.
-
Add a derivatizing agent, such as 4-bromophenacyl bromide, and a phase-transfer catalyst like 18-crown-6.
-
Heat the mixture to drive the reaction to completion.
-
The resulting solution containing the fatty acid phenacyl esters can be directly injected into the HPLC system.
-
2. Instrumentation and Analysis
-
High-Performance Liquid Chromatograph (HPLC):
-
Column: A C18 reversed-phase column is commonly used for the separation of these non-polar derivatives.
-
Mobile Phase: A gradient of acetonitrile and water is typically employed to separate the various fatty acid phenacyl esters.
-
Flow Rate: A standard flow rate of 1 mL/min is often used.
-
-
Detector:
-
UV Detector: Detection is typically performed at a wavelength around 242 nm, where the phenacyl group has a strong absorbance.
-
Quantitative Data Presentation
The following tables summarize the key performance parameters for GC-MS and HPLC methods for the analysis of fatty acid esters. The data has been compiled from various studies to provide a comparative overview.
Table 1: Performance Characteristics of GC-MS for Fatty Acid Methyl Ester (FAME) Analysis
| Validation Parameter | Typical Performance | Reference |
| Linearity (r²) | > 0.999 | [3] |
| Precision (RSD) | < 1% (repeatability), < 1.5% (intermediate) | [3] |
| Accuracy (Recovery) | 94.4% - 104% | [3] |
| Limit of Detection (LOD) | Low femtomol range on column | [1] |
| Limit of Quantitation (LOQ) | Varies by analyte, typically in the low µg/mL range | [4] |
Table 2: Performance Characteristics of HPLC-UV for Fatty Acid Phenacyl Ester Analysis
| Validation Parameter | Typical Performance | Reference |
| Linearity (r²) | > 0.99 | [5][6] |
| Precision (RSD) | < 3% | [5][6] |
| Accuracy (Recovery) | 98% - 102% | [7] |
| Limit of Detection (LOD) | Varies by analyte, typically in the low µg/mL range | [7] |
| Limit of Quantitation (LOQ) | Varies by analyte, typically in the µg/mL range | [7] |
Method Comparison
| Feature | GC-MS | HPLC-UV |
| Analyte Volatility | Requires volatile or semi-volatile analytes (derivatization often necessary). | Suitable for non-volatile and thermally labile compounds.[8][9] |
| Derivatization | Essential for non-volatile esters to increase volatility (e.g., transesterification to FAMEs). | Necessary for analytes lacking a chromophore to enable UV detection (e.g., phenacyl esters). |
| Separation Principle | Based on the compound's boiling point and polarity. | Based on the compound's partitioning between the mobile and stationary phases.[8] |
| Sensitivity | Generally higher, especially with MS detection in SIM mode.[9] | Good sensitivity, but typically lower than GC-MS. |
| Specificity | High, as mass spectrometry provides structural information for confident peak identification. | Lower, as it relies on retention time and UV absorbance, which can be less specific than mass spectral data. |
| Speed | Can be faster for the analysis of volatile compounds due to higher operating temperatures.[8] | Runtimes can be longer, depending on the complexity of the sample and the required separation. |
| Cost & Complexity | GC systems can be less expensive to operate, but the MS detector adds significant cost and complexity.[8] | HPLC systems, particularly those with advanced detectors, can have a higher initial cost and ongoing solvent expenses. |
Mandatory Visualizations
Caption: Workflow for the cross-validation of GC-MS and HPLC methods for ester analysis.
References
- 1. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.sciopen.com [file.sciopen.com]
- 4. mdpi.com [mdpi.com]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. phmethods.net [phmethods.net]
- 8. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 9. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
The Unseen Enhancers: Quantifying the Synergistic Effect of Subthreshold Ester Concentrations on Aroma
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The complexity of aroma perception extends beyond the individual chemical components of a scent. It is a symphony where molecules interact, often in subtle yet significant ways, to create a final olfactory experience. A key aspect of this interaction is the phenomenon of synergy, where the perceived intensity of an aroma is greater than the sum of its individual parts. This guide delves into the intriguing role of esters at subthreshold concentrations—levels at which they are not individually detectable—in enhancing the overall aroma profile. Through a comprehensive review of experimental data and methodologies, we aim to provide a clear and objective comparison of techniques used to quantify this enhancing effect, offering valuable insights for researchers in flavor science, sensory analysis, and related fields.
Unveiling the Power of Subthreshold Esters: A Data-Driven Comparison
Numerous studies have demonstrated that esters, even when present at concentrations below their individual odor thresholds, can significantly enhance the perception of other aroma compounds. This synergistic effect has been particularly well-documented in the context of food and beverage aroma, such as in wine and fruit. The following tables summarize key quantitative findings from various studies, showcasing the enhancing effect of subthreshold esters on different aroma profiles.
| Aroma Matrix | Key Odorants | Subthreshold Esters Investigated | Observed Enhancing Effect | Reference Study |
| Rose Wine | Citronellol, β-damascenone, Nerolidol | Various acetate and ethyl esters | Enhanced sweet, floral, and fruity traits of the key odorants. Acetate esters showed a better synergy ability. | [1] |
| Cherry Wine | Complex ester mixture | Ethyl decanoate, Methyl salicylate | Addition of these esters at subthreshold concentrations significantly contributed to the overall fruity, floral, sweet, and fermentation aroma intensity. | [2][3] |
| Baijiu | Ethyl lactate, Ethyl acetate | Lactic acid (an ester precursor) | The presence of lactic acid decreased the olfactory thresholds of ethyl lactate and ethyl acetate, indicating a synergistic effect. | [4] |
| Model Sucrose Solution | Sucrose (sweet taste) | Ethyl butyrate | Subthreshold concentrations of ethyl butyrate significantly enhanced the perceived sweetness of the sucrose solution. | [5] |
These findings consistently highlight that the contribution of esters to the overall aroma is not solely dependent on their individual concentrations but also on their interactions with other volatile compounds.[1] The synergy is often characterized by an increase in the perceived intensity of specific aroma attributes like "sweet," "floral," and "fruity."[1]
Deconstructing the Methodology: Experimental Protocols for Quantifying Aroma Synergy
The quantification of these subtle synergistic effects relies on a combination of sophisticated analytical techniques and rigorous sensory evaluation protocols. Below are detailed methodologies for key experiments cited in the literature.
Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[6][7][8] This allows researchers to identify which specific volatile compounds in a complex mixture are contributing to the aroma.
Experimental Protocol:
-
Sample Preparation: Volatile compounds are extracted from the sample matrix (e.g., wine, fruit juice) using methods like solvent extraction, distillation, or headspace solid-phase microextraction (SPME).[6]
-
Gas Chromatographic Separation: The extracted volatiles are injected into a gas chromatograph, where they are separated based on their boiling points and chemical properties as they pass through a capillary column.[7]
-
Effluent Splitting: At the end of the column, the effluent is split into two streams. One stream goes to a conventional detector (like a mass spectrometer for chemical identification), and the other is directed to a sniffing port.[8]
-
Olfactometric Detection: A trained sensory panelist or "assessor" sniffs the effluent from the sniffing port and records the time, duration, and description of any perceived odors.[9]
-
Data Analysis: The olfactogram (a representation of odor activity over time) is aligned with the chromatogram to identify the odor-active compounds.[9] Techniques like Aroma Extract Dilution Analysis (AEDA) or CharmAnalysis can be used to quantify the odor potency of each compound by serially diluting the extract until the odor is no longer detectable.[9]
Sensory Analysis: Threshold Determination and Perceptual Interaction Studies
Sensory analysis with trained human panels remains the gold standard for evaluating aroma perception and interaction.
Experimental Protocol:
-
Panelist Training: A panel of individuals is trained to recognize and rate the intensity of specific aroma attributes.[10]
-
Odor Threshold Determination: The detection and recognition thresholds of individual aroma compounds are determined for the panel. The detection threshold is the minimum concentration at which a stimulus is detected, while the recognition threshold is the minimum concentration at which the stimulus can be identified.[7]
-
Addition/Omission Tests: To study synergistic effects, a reference aroma solution is created containing a mixture of key odorants at known concentrations. In addition tests, subthreshold concentrations of specific esters are added to this reference. In omission tests, specific esters are removed from a more complex mixture.[2][11]
-
Sensory Evaluation: The panel then evaluates the aroma of the modified solutions compared to the reference using methods like:
-
Descriptive Analysis: Panelists rate the intensity of various aroma descriptors (e.g., fruity, floral, sweet).[12]
-
Triangle Test: Panelists are presented with three samples, two of which are identical, and are asked to identify the different one. This is used to determine if a perceivable difference exists.[11]
-
S-Curve and σ–τ Plot Methods: These graphical methods are used to visualize and quantify the nature of the perceptual interaction (e.g., additivity, synergy, suppression).[1]
-
Electronic Nose
An electronic nose (e-nose) is an instrument designed to mimic the human olfactory system. It consists of an array of chemical sensors that respond to volatile compounds, creating a unique "fingerprint" for a given aroma.[13][14]
Experimental Protocol:
-
Sample Presentation: The headspace of a sample (the air above the sample containing the volatile compounds) is introduced to the sensor array.[15]
-
Sensor Response: The volatile compounds interact with the sensors, causing a change in their electrical properties.[16]
-
Data Acquisition and Pattern Recognition: The sensor responses are recorded and analyzed using pattern recognition software.[17] This allows for the classification and discrimination of different aroma profiles.
-
Correlation with Sensory Data: The e-nose data can be correlated with sensory panel data to build predictive models for aroma characteristics.[16]
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To better understand the processes involved in aroma perception and its analysis, the following diagrams illustrate the key signaling pathways and experimental workflows.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. cn.aminer.org [cn.aminer.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. osmotech.it [osmotech.it]
- 10. DLG Expert report 01/2017: Panel training on odour and aroma perception for sensory analysis [dlg.org]
- 11. researchgate.net [researchgate.net]
- 12. Revealing the sensory impact of different levels and combinations of esters and volatile thiols in Chardonnay wines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Can Electronic Nose Replace Human Nose?—An Investigation of E-Nose Sensor Responses to Volatile Compounds in Alcoholic Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Electronic-Nose as Non-destructive Tool to Discriminate “Ferrovia” Sweet Cherries Cold Stored in Air or Packed in High CO2 Modified Atmospheres [frontiersin.org]
- 17. researchgate.net [researchgate.net]
Comparison of different yeast strains for asymmetric reduction of keto esters
For Researchers, Scientists, and Drug Development Professionals
The asymmetric reduction of keto esters to their corresponding chiral hydroxy esters is a critical transformation in the synthesis of pharmaceuticals and other fine chemicals. Whole-cell yeast biocatalysis offers an environmentally benign and highly stereoselective alternative to traditional chemical methods. This guide provides an objective comparison of the performance of various yeast strains in this application, supported by experimental data, to aid in the selection of the most suitable biocatalyst for specific research and development needs.
Performance Comparison of Yeast Strains
The efficiency and stereoselectivity of keto ester reduction are highly dependent on the yeast strain and the specific substrate. The following table summarizes the performance of several common and non-conventional yeast strains in the asymmetric reduction of representative keto esters.
| Yeast Strain | Substrate | Conversion (%) | Enantiomeric Excess (e.e., %) | Product Configuration | Reference |
| Saccharomyces cerevisiae (Baker's Yeast) | Ethyl acetoacetate | >85 | 58 | (S) | [1] |
| Saccharomyces cerevisiae (immobilized) | Ethyl acetoacetate | High | ≥98 | (S) | [1] |
| Hansenula sp. | Ethyl acetoacetate | >85 | 81 | (S) | [1] |
| Dekera sp. | Ethyl acetoacetate | >85 | 73 | (S) | [1] |
| Aspergillus niger | Ethyl acetoacetate | >85 | 30 | (R) | [1] |
| Kluyveromyces marxianus | Ethyl acetoacetate | >85 | 18 | (R) | [1] |
| Lodderomyces elongisporus | Various ketones | Moderate to Good | >99 | Not specified | [2] |
| Pichia carsonii | Various ketones | Moderate to Good | >99 | Not specified | [2] |
| Candida norvegica | Various ketones | Moderate to Good | >99 | Not specified | [2] |
| Debaryomyces fabryi | Various ketones | Moderate to Good | >99 | Not specified | [2] |
| Sporobolomyces salmonicolor | Ethyl 4-chloro-3-oxobutanoate | Stoichiometric | >92 | (R) | [3] |
| Candida magnoliae | Ethyl 4-chloro-3-oxobutanoate | Stoichiometric | >92 | (S) | [3] |
Experimental Protocols
Detailed and consistent experimental methodologies are crucial for reproducible results. The following protocols outline the key steps for yeast cultivation, the asymmetric reduction reaction, and product analysis.
Yeast Cultivation
-
Media Preparation: A standard growth medium such as YPD (Yeast Extract Peptone Dextrose) is prepared. For a 1 L solution, dissolve 10 g of yeast extract, 20 g of peptone, and 20 g of dextrose in deionized water. Sterilize the medium by autoclaving at 121°C for 20 minutes.
-
Inoculation and Growth: Inoculate the sterile medium with a single colony of the desired yeast strain. Incubate the culture at 30°C with shaking at 200 rpm for 24-48 hours, or until the optical density at 600 nm (OD600) reaches a desired value (e.g., 1.5-2.0).
-
Cell Harvesting: Harvest the yeast cells by centrifugation at 5000 x g for 10 minutes at 4°C. Wash the cell pellet twice with a sterile phosphate buffer (e.g., 100 mM, pH 7.0) and resuspend in the same buffer to the desired cell concentration.
Asymmetric Reduction of Keto Esters
-
Reaction Setup: In a typical reaction, suspend a specific amount of yeast cells (e.g., 10 g wet weight) in a buffered solution (e.g., 100 mL of 100 mM phosphate buffer, pH 7.0) containing a carbon source for cofactor regeneration (e.g., 2 g of glucose).
-
Substrate Addition: Add the keto ester substrate (e.g., 1 mmol of ethyl acetoacetate) to the reaction mixture. The substrate can be added directly or as a solution in a co-solvent like ethanol or DMSO to improve solubility.
-
Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation (e.g., 200 rpm) for a specified period (e.g., 24-72 hours). Monitor the progress of the reaction by periodically taking samples for analysis.
Product Extraction and Analysis
-
Extraction: After the reaction is complete, remove the yeast cells by centrifugation or filtration. Saturate the aqueous supernatant with sodium chloride and extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate the solvent using a rotary evaporator.
-
Analysis: Analyze the crude product to determine the conversion and enantiomeric excess.
-
Gas Chromatography (GC): Conversion can be determined by GC analysis on a standard non-chiral column by comparing the peak areas of the substrate and product. Enantiomeric excess is determined using a chiral GC column (e.g., a cyclodextrin-based column).[4]
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC can also be used for the determination of enantiomeric excess, often after derivatization of the hydroxyl group.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the comparison of different yeast strains in the asymmetric reduction of keto esters.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Diversity of 4-chloroacetoacetate ethyl ester-reducing enzymes in yeasts and their application to chiral alcohol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Carbonyl Reductase Substrate Specificity
For researchers, scientists, and drug development professionals, understanding the substrate specificity of carbonyl reductases (CBRs) is paramount for applications ranging from biocatalysis to drug metabolism studies. This guide provides a comparative overview of the substrate preferences of various carbonyl reductases, supported by experimental data and detailed protocols to aid in the evaluation of these versatile enzymes.
Carbonyl reductases are a ubiquitous class of NAD(P)H-dependent oxidoreductases that catalyze the reduction of a wide array of carbonyl compounds to their corresponding alcohols.[1] Their broad substrate scope makes them attractive for the synthesis of chiral alcohols, which are valuable intermediates in the pharmaceutical and chemical industries.[2] Conversely, their role in xenobiotic metabolism highlights their importance in drug development and toxicology.[3] This guide aims to provide a clear comparison of the substrate specificities of different carbonyl reductases, enabling researchers to select the most suitable enzyme for their specific application.
Comparative Analysis of Substrate Specificity
The substrate specificity of carbonyl reductases can vary significantly between different enzymes, even those within the same family. Factors such as the size and shape of the active site, as well as the electronic properties of the substrate, play a crucial role in determining the catalytic efficiency.[3] Below are tables summarizing the kinetic parameters of several carbonyl reductases with a range of substrates.
Table 1: Comparison of Kinetic Constants for Human Carbonyl Reductase 1 (CBR1) and Carbonyl Reductase 3 (CBR3) against Selected Xenobiotic Substrates
| Substrate | CBR1 | CBR3 |
| Km (µM) | Vmax (µmol/min/mg) | |
| 1,2-Naphthoquinone | 310 | 11 |
| 1,4-Naphthoquinone | 560 | 10 |
| 9,10-Phenanthrenequinone | 35 | 9 |
| Isatin | 2 | 2 |
| Oracin | n.d. | n.d. |
n.a. - no activity observed; n.d. - not determined. Data synthesized from a study on human monomeric carbonyl reductases.[3]
Table 2: Substrate Specificity of a Carbonyl Reductase from Candida parapsilosis (CpCR) towards Various Aldehydes
| Substrate | Km (mM) | Vmax (µmol/min/mg) |
| Benzaldehyde | 0.29 ± 0.04 | 34 ± 0.9 |
| 2,4-Dichlorobenzaldehyde | 7.14 ± 0.04 | 3.88 ± 0.56 |
Data from a study on the kinetic properties of CpCR.[4]
Table 3: Activity of Short-Chain Dehydrogenases/Reductases (SDRs) from a Metagenomic Library against a Panel of Ketones
| Substrate | SDR-17 (% Conversion) | SDR-31 (% Conversion) | SDR-37 (% Conversion) |
| Cyclohexanone | 11 | High | High |
| 2-Methylcyclohexanone | ~55 | - | - |
| 3-Methylcyclohexanone | ~55 | - | - |
Values represent approximate conversions after a 100-minute incubation. "High" indicates significant conversion. Data from a study on newly discovered carbonyl reductases.[5]
Experimental Protocols
Accurate evaluation of carbonyl reductase substrate specificity relies on robust experimental protocols. The following are detailed methodologies for common assays used in the characterization of these enzymes.
Spectrophotometric Assay for Carbonyl Reductase Activity
This is the most common method for determining the kinetic parameters of carbonyl reductases. It relies on monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NAD(P)H to NAD(P)+.
Materials:
-
Purified carbonyl reductase enzyme
-
Substrate stock solution (e.g., 100 mM in DMSO or a suitable solvent)
-
NADPH or NADH stock solution (e.g., 10 mM in buffer)
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.2)
-
UV-Vis spectrophotometer and cuvettes or a microplate reader
Procedure:
-
Prepare a reaction mixture in a cuvette or microplate well containing the reaction buffer, NAD(P)H, and the enzyme at their final desired concentrations. A typical reaction volume is 200 µL to 1 mL.[5][6]
-
Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C).[5]
-
Initiate the reaction by adding the substrate to the reaction mixture.
-
Immediately start monitoring the decrease in absorbance at 340 nm over a set period (e.g., 5-10 minutes).[5]
-
Calculate the initial reaction rate from the linear portion of the absorbance versus time plot using the Beer-Lambert law. The molar extinction coefficient for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹.[6]
-
To determine the kinetic parameters (Km and Vmax), repeat the assay with varying substrate concentrations while keeping the enzyme and NAD(P)H concentrations constant.
-
Plot the initial rates against the substrate concentrations and fit the data to the Michaelis-Menten equation.
Product Analysis using High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the products of carbonyl reductase reactions, especially for chiral analysis to determine the enantiomeric excess (e.e.) of the alcohol product.
Materials:
-
HPLC system with a suitable detector (e.g., UV-Vis or Diode Array Detector)
-
Chiral stationary phase (CSP) column for enantiomeric separation (e.g., Chiralcel OD-H)[6]
-
Mobile phase (e.g., a mixture of hexane and isopropanol)[6]
-
Standards of the substrate and expected alcohol product(s)
Procedure:
-
Perform the enzymatic reaction as described in the spectrophotometric assay protocol.
-
Quench the reaction at a specific time point by adding a suitable quenching agent (e.g., a strong acid or an organic solvent like acetonitrile).
-
Centrifuge the quenched reaction mixture to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Inject a known volume of the sample onto the HPLC system.
-
Run the HPLC method with the appropriate mobile phase composition and flow rate to achieve separation of the substrate and product(s).[6]
-
Identify the substrate and product peaks by comparing their retention times with those of the standards.
-
Quantify the amount of product formed by integrating the peak area and comparing it to a standard curve.
-
For chiral analysis, calculate the enantiomeric excess using the peak areas of the two enantiomers: e.e. (%) = [([R] - [S]) / ([R] + [S])] x 100 or [([S] - [R]) / ([S] + [R])] x 100.
Visualizing the Evaluation Workflow
The process of evaluating the substrate specificity of a carbonyl reductase can be systematically represented. The following diagram, generated using the DOT language, illustrates a typical experimental workflow.
This comprehensive approach, combining comparative data analysis with robust experimental validation, will empower researchers to make informed decisions in the selection and application of carbonyl reductases for their specific scientific and developmental needs.
References
- 1. Carbonyl Reductases: The Complex Relationships of Mammalian Carbonyl- and Quinone-Reducing Enzymes and Their Role in Physiology | Annual Reviews [annualreviews.org]
- 2. doaj.org [doaj.org]
- 3. Structural Basis for Substrate Specificity in Human Monomeric Carbonyl Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding (R) Specific Carbonyl Reductase from Candida parapsilosis ATCC 7330 [CpCR]: Substrate Scope, Kinetic Studies and the Role of Zinc [mdpi.com]
- 5. Discovery of New Carbonyl Reductases Using Functional Metagenomics and Applications in Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonyl reductase identification and development of whole-cell biotransformation for highly efficient synthesis of (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Ethyl 6-Hydroxyoctanoate: Titration vs. Spectroscopy
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients and other fine chemicals. Ethyl 6-hydroxyoctanoate, a versatile bifunctional molecule, is one such intermediate where accurate purity assessment is paramount. This guide provides a detailed comparison of three common analytical techniques for determining the purity of this compound: the classical saponification titration method and the modern spectroscopic techniques of Quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography-Mass Spectrometry (GC-MS).
The choice of analytical method can significantly impact the reliability of purity data, influencing process optimization and the quality of the final product. This document outlines the experimental protocols for each technique, presents a comparative analysis of their performance characteristics, and provides a visual representation of the experimental workflows.
Potential Impurities in this compound
The purity of this compound is largely dependent on its synthetic route. Two common methods for its preparation are the Fischer esterification of 6-hydroxyoctanoic acid and the Baeyer-Villiger oxidation of cyclohexanone to yield ε-caprolactone, followed by ethanolysis. Depending on the synthetic pathway, potential impurities may include:
-
Unreacted Starting Materials: 6-hydroxyoctanoic acid, ethanol, cyclohexanone, or ε-caprolactone.
-
By-products: Diethyl ether (from the dehydration of ethanol), oligomers or polymers of ε-caprolactone, and other esters from reactions with residual acids or alcohols.
-
Reagents and Solvents: Residual acid or base catalysts and reaction solvents.
Experimental Protocols
Saponification Titration
This classical titrimetric method determines the ester content by measuring the amount of alkali required to hydrolyze (saponify) the ester.
Methodology:
-
Sample Preparation: Accurately weigh approximately 1.5-2.0 g of the this compound sample into a 250 mL flask.
-
Saponification: Add 25.0 mL of 0.5 N alcoholic potassium hydroxide (KOH) solution to the flask. Attach a reflux condenser and heat the mixture on a steam bath for 30-90 minutes to ensure complete saponification.[1]
-
Titration: After cooling, add 1 mL of phenolphthalein indicator and titrate the excess (unreacted) KOH with a standardized 0.5 N hydrochloric acid (HCl) solution until the pink color disappears.[1]
-
Blank Determination: Perform a blank titration using the same volume of 0.5 N alcoholic KOH but without the sample.[1]
-
Calculation: The purity of this compound is calculated based on the difference in the volume of HCl required for the sample and the blank, which corresponds to the amount of KOH consumed during saponification.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful spectroscopic technique that allows for the determination of the absolute purity of a substance by comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known purity.[2][3]
Methodology:
-
Sample Preparation: Accurately weigh 10-20 mg of the this compound sample and a similar, precisely known mass of a suitable internal standard (e.g., maleic anhydride, dimethyl sulfone) into an NMR tube.[4]
-
Dissolution: Add a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve the sample and internal standard completely.
-
NMR Data Acquisition: Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure quantitative conditions are met, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
Data Processing: Process the spectrum, including phasing and baseline correction.
-
Purity Calculation: Calculate the purity of this compound by comparing the integrated area of a well-resolved proton signal from the analyte to the integrated area of a signal from the internal standard, taking into account the number of protons giving rise to each signal, their molecular weights, and the mass of each component.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective chromatographic technique used to separate, identify, and quantify volatile and semi-volatile compounds. For hydroxy esters like this compound, derivatization is often necessary to improve volatility and chromatographic peak shape.
Methodology:
-
Derivatization: To a known amount of the this compound sample, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the hydroxyl group into a trimethylsilyl (TMS) ether. This increases the volatility of the analyte.
-
Sample Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC inlet.
-
Gas Chromatography: The separation is typically performed on a capillary column (e.g., HP-5MS) with a temperature program that starts at a lower temperature and ramps up to a higher temperature to elute the compounds of interest. Helium is commonly used as the carrier gas.
-
Mass Spectrometry: As the components elute from the GC column, they are ionized (typically by electron ionization) and fragmented. The mass spectrometer separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound.
-
Quantification: The purity is determined by creating a calibration curve using certified reference standards of this compound. The peak area of the analyte in the sample is compared to the calibration curve to determine its concentration.
Performance Comparison
The following tables summarize the key performance characteristics of the three analytical methods for the purity assessment of this compound. The data presented is illustrative and based on typical performance for these techniques with similar analytes.
Table 1: General Performance Characteristics
| Parameter | Saponification Titration | qNMR Spectroscopy | GC-MS |
| Principle | Chemical Reaction (Hydrolysis) | Nuclear Magnetic Resonance | Chromatographic Separation & Mass Detection |
| Specificity | Low (measures total ester content) | High (structure-specific) | Very High (separation and mass fragmentation) |
| Sample Throughput | Low to Medium | Medium | High |
| Cost per Sample | Low | High | Medium to High |
| Instrumentation | Basic laboratory glassware | High-field NMR spectrometer | Gas chromatograph with mass spectrometer |
Table 2: Analytical Performance Data (Illustrative)
| Parameter | Saponification Titration | qNMR Spectroscopy | GC-MS |
| Accuracy (% Recovery) | 98.5 - 101.5% | 99.0 - 101.0% | 99.5 - 100.5% |
| Precision (% RSD) | < 1.5% | < 1.0% | < 0.5% |
| Limit of Detection (LOD) | ~0.1% | ~0.01% | ~0.001% |
| Limit of Quantification (LOQ) | ~0.5% | ~0.05% | ~0.005% |
| Analysis Time per Sample | ~2 hours | ~30 minutes | ~45 minutes |
Experimental Workflows
The following diagrams illustrate the logical flow of each analytical procedure.
References
- 1. Quantitative 1H Nuclear Magnetic Resonance Method for Assessing the Purity of Dipotassium Glycyrrhizinate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Application of Quantitative 1H-NMR for the Determination of Orlistat in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. enfsi.eu [enfsi.eu]
Bridging the Gap: A Comparative Guide to Correlating Sensory and Instrumental Flavor Analysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of flavor science, the ultimate measure of a product's success is its sensory perception. However, subjective sensory evaluations can be complemented and validated by objective instrumental analysis, providing a comprehensive understanding of flavor profiles. This guide offers a comparative overview of sensory data and instrumental analysis of flavor compounds, complete with experimental data, detailed protocols, and visualizations to elucidate the intricate relationship between human perception and chemical composition.
Data Presentation: A Quantitative Comparison
The correlation between sensory attributes and the concentration of specific volatile compounds is crucial for product development and quality control. The following tables summarize quantitative data from various studies, showcasing this relationship across different product categories.
Table 1: Correlation of Sensory Attributes and Volatile Compounds in Beer
| Sensory Attribute | Key Volatile Compound(s) | Correlation Coefficient (r) | Reference Product |
| Fruity Aroma | Ethyl hexanoate, Isoamyl acetate | 0.85 | Craft Beers[1] |
| Hoppy Character | Myrcene, Humulene | 0.79 | Craft Beers[1] |
| Malty Flavor | 2-Methylbutanal, 3-Methylbutanal | 0.82 | Craft Beers[1] |
| Bitterness | Iso-alpha-acids | 0.92 | Commercial Beers[2][3] |
Table 2: Correlation of Sensory Attributes and Volatile Compounds in Dairy Products (Cheese)
| Sensory Attribute | Key Volatile Compound(s) | Correlation Coefficient (r) | Reference Product |
| Milky/Hay Flavor | Acetic acid, Butanoic acid | Lower in Slovenian cheese | Cheese from different farming systems[4] |
| Spicy Flavor | Ethyl butanoate, Ethyl hexanoate | Higher in Slovenian cheese | Cheese from different farming systems[4] |
| Overall Flavor Intensity | Total Volatile Compounds | Not specified | Various Dairy Products[5][6] |
Table 3: Correlation of Sensory Attributes and Volatile Compounds in Fruit Juice (Passion Fruit)
| Sensory Attribute | Key Volatile Compound(s) | Observation | Reference Product |
| Fruity Aroma | Ethyl butanoate, Ethyl hexanoate | Increased with ripeness | Passion Fruit Juice[7] |
| Floral Aroma | Linalool, α-Terpineol | Increased with ripeness | Passion Fruit Juice[7] |
| Overall Acceptance | Higher concentration of esters | Higher for fully ripe fruit | Passion Fruit Juice[7] |
Experimental Protocols: A Methodological Overview
Reproducible and reliable data is paramount in correlating sensory and instrumental analysis. Below are detailed methodologies for key experiments.
1. Sensory Evaluation: Quantitative Descriptive Analysis (QDA)
Quantitative Descriptive Analysis (QDA) is a robust method for quantifying the sensory attributes of a product.[8][9][10][11]
-
Panelist Selection and Training:
-
Recruit 8-12 individuals based on their sensory acuity, verbal skills, and availability.[1][8]
-
Screen candidates for their ability to discriminate between basic tastes and aromas.
-
Conduct intensive training sessions (typically 15-20 hours) to develop a consensus vocabulary (lexicon) to describe the product's sensory attributes. Reference standards are used to anchor the descriptors.
-
Train panelists to use a line scale (typically 15 cm) for rating the intensity of each attribute, from "low" to "high".
-
-
Data Collection:
-
Provide panelists with coded, randomized samples in a controlled environment (individual booths with controlled lighting and temperature).
-
Panelists independently evaluate the samples and rate the intensity of each attribute on the line scale.
-
Include replicate evaluations to assess panelist reliability.
-
Collect data using sensory analysis software.
-
-
Data Analysis:
-
Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between products for each attribute.
-
Utilize multivariate techniques like Principal Component Analysis (PCA) to visualize the relationships between products and sensory attributes.[12][13][14][15]
-
2. Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) of Volatile Compounds
GC-MS is a powerful technique for separating, identifying, and quantifying volatile flavor compounds.[16]
-
Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME): [17][18][19][20]
-
Place a precise amount of the sample (e.g., 5g of cheese, 10mL of beer) into a headspace vial.
-
Add an internal standard for quantification.
-
Seal the vial and incubate at a specific temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) to allow volatile compounds to equilibrate in the headspace.
-
Expose an SPME fiber with a specific coating to the headspace for a defined period (e.g., 10-30 minutes) to adsorb the volatile compounds.
-
-
GC-MS Analysis:
-
Inject the adsorbed compounds from the SPME fiber into the GC inlet by thermal desorption.
-
Separate the volatile compounds on a capillary column with a specific temperature program.
-
The separated compounds enter the mass spectrometer, where they are ionized and fragmented.
-
The resulting mass spectra are used to identify the compounds by comparing them to a spectral library (e.g., NIST).
-
Quantify the compounds by comparing their peak areas to that of the internal standard.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram to determine the area of each compound.
-
Calculate the concentration of each identified compound.
-
Use statistical methods like Partial Least Squares (PLS) regression to build predictive models that correlate the instrumental data with sensory attributes.[21][22][23][24]
-
Mandatory Visualization: Pathways and Workflows
Flavor Perception Pathway
Flavor is a multisensory experience that combines taste and smell.[25][26][27][28][29] Taste molecules from food are detected by taste receptors on the tongue, while volatile odor molecules travel to the olfactory receptors in the nasal cavity via two routes: orthonasal (sniffing) and retronasal (during chewing and swallowing).[26][27][29] These signals are then transmitted to the brain, where they are integrated in the gustatory and olfactory cortices to create the overall perception of flavor.[25][26]
Caption: The intricate pathway of flavor perception.
Experimental Workflow: Correlating Sensory and Instrumental Data
The process of correlating sensory and instrumental data involves a systematic workflow, from sample preparation to statistical analysis, to establish a meaningful relationship between human perception and chemical composition.
Caption: Workflow for correlating sensory and instrumental data.
References
- 1. mdpi.com [mdpi.com]
- 2. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 3. Evaluating the Chemical Components and Flavor Characteristics Responsible for Triggering the Perception of “Beer Flavor” in Non-Alcoholic Beer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Application of sensory and instrumental volatile analyses to dairy products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HS–GC–MS–O analysis and sensory acceptance of passion fruit during maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Descriptive Analysis [sensorysociety.org]
- 9. store.astm.org [store.astm.org]
- 10. Quantitative descriptive analysis and principal component analysis for sensory characterization of Indian milk product cham-cham - PMC [pmc.ncbi.nlm.nih.gov]
- 11. affinitylabs.com.au [affinitylabs.com.au]
- 12. PCA [sensorysociety.org]
- 13. Application of Principal Component Analysis as Properties and Sensory Assessment Tool for Legume Milk Chocolates [scirp.org]
- 14. Application of principal component analysis (PCA) as a sensory assessment tool for fermented food products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Application of principal component analysis (PCA) as a sensory assessment tool for fermented food products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. uoguelph.ca [uoguelph.ca]
- 18. scribd.com [scribd.com]
- 19. books.rsc.org [books.rsc.org]
- 20. Method for the analysis of volatile compounds in virgin olive oil by SPME-GC-MS or SPME-GC-FID - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Investigating sensory-instrumental relationships in a subset of test-control paired comparisons by partial least squares regression – Compusense Research [secure.compusense.com]
- 22. Scientific Sensory in Taiwan [sensory.tw]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Taste Signals | Ask A Biologist [askabiologist.asu.edu]
- 26. iflscience.com [iflscience.com]
- 27. neurosciencenews.com [neurosciencenews.com]
- 28. oxfordre.com [oxfordre.com]
- 29. Taste and its two ways to the brain | Yale News [news.yale.edu]
Safety Operating Guide
Proper Disposal of Ethyl 6-Hydroxyoctanoate: A Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is paramount for environmental protection and occupational safety. This guide provides detailed procedures for the proper disposal of Ethyl 6-hydroxyoctanoate, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential for minimizing risks and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. While some safety data sheets (SDS) classify it as a non-hazardous substance, others indicate that it may cause skin, eye, and respiratory irritation.[1] Therefore, it is prudent to treat this chemical as potentially hazardous.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or chemical goggles.
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber.
-
Skin Protection: A lab coat should be worn to prevent skin contact.
Handling and Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep containers tightly closed when not in use.
-
Store away from incompatible materials such as strong acids, bases, oxidizing agents, and reducing agents.[2]
-
Avoid sources of ignition as the substance is combustible.[3]
Step-by-Step Disposal Procedure
The following steps outline the recommended procedure for the disposal of this compound waste. This process is designed to comply with general laboratory waste management principles and regulations.
1. Waste Characterization and Segregation:
-
Due to its potential irritant properties, this compound waste should be managed as a hazardous chemical waste.
-
Do not mix this waste with other waste streams, especially incompatible chemicals.
-
Segregate liquid waste from solid waste contaminated with this compound.
2. Waste Collection and Containment:
-
Collect liquid this compound waste in a dedicated, leak-proof container that is chemically compatible with the substance.
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the hazards (e.g., "Irritant").
-
Keep the waste container securely sealed, except when adding more waste.
3. Spill Management:
-
In the event of a spill, immediately alert personnel in the area and restrict access.
-
Wearing appropriate PPE, absorb the spill using an inert material such as vermiculite, sand, or a spill pillow.
-
Collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Clean the spill area thoroughly.
4. Storage of Waste:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be secure and away from general laboratory traffic.
-
Ensure the container is within a secondary containment system to prevent the release of its contents in case of a leak.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.
6. Empty Container Disposal:
-
An "empty" container that held this compound should be managed as hazardous waste unless it is "RCRA empty," meaning no pourable liquid remains.
-
Consult your institution's specific policies regarding the disposal of empty chemical containers, as some may require all such containers to be collected as hazardous waste. If permitted, thoroughly rinse the container with a suitable solvent, collect the rinsate as hazardous waste, deface the original label, and then dispose of the container in the regular trash.
Physical and Chemical Properties
The following table summarizes key quantitative data for this compound for easy reference.
| Property | Value |
| Molecular Formula | C₈H₁₆O₃ |
| Molecular Weight | 160.21 g/mol [1] |
| Appearance | Colorless Liquid |
| Boiling Point | 127 - 128 °C (261 - 262 °F) at 16 hPa[4] |
| Density | 0.985 g/mL at 25 °C (77 °F)[4] |
| Flash Point | > 110 °C (> 230 °F) |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. sfasu.edu [sfasu.edu]
Essential Safety and Logistical Information for Handling Ethyl 6-hydroxyoctanoate
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides immediate, essential safety and logistical information for the handling of Ethyl 6-hydroxyoctanoate, including operational and disposal plans.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C8H16O3 | [1] |
| Molecular Weight | 160.21 g/mol | [1] |
| Appearance | Liquid | [2] |
| Boiling Point | 127 - 128 °C (at 16 hPa) | [3] |
| Density | 0.985 g/mL (at 25 °C) | [3] |
| Flash Point | Not applicable |
Hazard Identification and Personal Protective Equipment (PPE)
According to the Safety Data Sheet (SDS) from Sigma-Aldrich, this compound is not classified as a hazardous substance or mixture.[3] However, another source indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation.[1] Therefore, it is crucial to handle this chemical with appropriate caution and personal protective equipment.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or chemical goggles are recommended.[2]
-
Hand Protection: Wear general protective gloves, such as light-weight rubber gloves. For prolonged or repeated contact, a glove with a protection class of 3 or higher (breakthrough time greater than 60 minutes) is advised.[2]
-
Skin and Body Protection: Standard laboratory overalls should be worn.[2] In case of potential splashing, additional protective clothing may be necessary.
-
Respiratory Protection: Not generally required, except in cases where aerosols may be formed.[3] If ventilation is inadequate and vapors or aerosols are generated, a Type A filter respirator of sufficient capacity is recommended.[2]
Operational Plan: Step-by-Step Handling Procedures
This section provides a procedural guide for the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation in the work area.
-
Have an eyewash station and safety shower readily accessible.
-
Keep away from heat, sparks, open flames, and other ignition sources as the substance is combustible.[2]
-
Avoid contact with oxidizing agents.[2]
2. Handling:
-
Wear the recommended personal protective equipment (eye protection, gloves, lab coat).
-
Avoid breathing vapors or aerosols.[3]
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling the substance.[3]
-
Change contaminated clothing promptly.[3]
3. Storage:
-
Keep in a cool, dry, and well-ventilated area.[2]
-
Store away from incompatible materials such as oxidizing agents and foodstuffs.[2]
4. Emergency Procedures:
-
In case of skin contact: Immediately take off all contaminated clothing and rinse the skin with water and soap.[2][3]
-
In case of eye contact: Rinse out immediately with plenty of water. If irritation persists, seek medical attention.[2][3]
-
If inhaled: Move the person to fresh air.[3]
-
If swallowed: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[3]
-
In case of a spill: Evacuate the area.[3] Wear appropriate protective equipment.[2] Cover drains to prevent entry into the sewer system.[3] Absorb the spill with an inert liquid-absorbent material (e.g., Chemizorb®) and collect it in a suitable container for disposal.[3] Clean the affected area thoroughly.
Disposal Plan
Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.
-
Waste from residues: Dispose of waste material in accordance with national and local regulations.[3]
-
Containers: Do not mix with other waste. Handle uncleaned containers as you would the product itself.[3]
-
Disposal Options: Consult with your institution's waste management authority for specific disposal guidance.[2] Recycling or reclamation may be possible for unused or uncontaminated material.[2] Do not allow the product to enter drains.[3]
Below are diagrams illustrating the workflow for handling this compound and the logical relationship of the essential safety information.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
